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[2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanol Documentation Hub

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  • Product: [2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanol
  • CAS: 1353878-01-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to [2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanol (CAS 1353878-01-9)

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of [2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanol, a heterocyclic compound with significant poten...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of [2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanol, a heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. By synthesizing available data and leveraging established chemical principles, this document offers insights into its synthesis, characterization, potential biological significance, and safe handling.

Molecular Overview and Physicochemical Properties

[2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanol is a substituted aromatic alcohol featuring a chlorophenyl group linked to a 1,2,4-triazole ring. This unique combination of a halogenated aromatic core and a nitrogen-rich heterocyclic moiety makes it an attractive scaffold for the development of novel therapeutic agents. The 1,2,4-triazole ring, in particular, is a well-established pharmacophore found in a variety of clinically approved drugs.[1]

PropertyValueSource
CAS Number 1353878-01-9Internal Data
Molecular Formula C₉H₈ClN₃OInternal Data
Molecular Weight 209.63 g/mol Internal Data
Appearance White to off-white solid (predicted)Inferred
Solubility Soluble in methanol, ethanol, DMSO, and other polar organic solvents (predicted)Inferred
Melting Point Not availableN/A
Boiling Point Not availableN/A

Rationale for Synthesis and Potential Applications in Drug Discovery

The structural motifs present in [2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanol are of significant interest in medicinal chemistry. The 1,2,4-triazole core is known to exhibit a wide range of biological activities, including antifungal, antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[2][3] The chlorine substituent on the phenyl ring can enhance the lipophilicity of the molecule, potentially improving its membrane permeability and metabolic stability. Furthermore, the primary alcohol functional group serves as a versatile handle for further chemical modifications, allowing for the synthesis of a diverse library of derivatives.

Potential Therapeutic Targets:

Based on the known activities of related 1,2,4-triazole derivatives, this compound could serve as a starting point for the development of inhibitors for various enzymes and receptors, including:

  • Cytochrome P450 enzymes: Many azole antifungals target lanosterol 14α-demethylase, a key enzyme in ergosterol biosynthesis.

  • Kinases: Certain triazole derivatives have shown inhibitory activity against protein kinases involved in cancer cell signaling.[1]

  • GABA-A receptors: The triazole scaffold is present in some anxiolytic and anticonvulsant drugs that modulate GABA-A receptors.[2]

Proposed Synthesis Pathway

Synthesis_Pathway A 2-chloro-4-fluorobenzoic acid B 2-chloro-4-(1H-1,2,4-triazol-1-yl)benzoic acid A->B 1. 1H-1,2,4-Triazole 2. K2CO3, DMF, Heat C [2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanol B->C Reducing agent (e.g., NaBH4, LiAlH4) Solvent (e.g., THF, Ethanol) Safety_Workflow cluster_Handling Handling Procedures cluster_Storage Storage cluster_Disposal Disposal A Wear Appropriate PPE (Goggles, Gloves, Lab Coat) B Use in a Fume Hood A->B C Avoid Inhalation and Contact B->C D Tightly Sealed Container E Cool, Dry, Well-Ventilated Area D->E F Follow Local Regulations

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of [2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanol

Abstract This technical guide provides a comprehensive overview of the physicochemical properties of [2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanol (CAS No. 1353878-01-9).

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of [2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanol (CAS No. 1353878-01-9). The 1,2,4-triazole scaffold is a cornerstone in modern medicinal chemistry, renowned for its presence in a wide array of therapeutic agents.[1][2] This document outlines the synthesis, purification, and detailed characterization of this specific derivative. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's chemical and physical attributes. The guide includes detailed experimental protocols for its synthesis and analysis, alongside a discussion of its potential biological significance based on the established activities of related triazole compounds.[3][4]

Introduction: The Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a privileged heterocyclic motif in drug discovery, largely due to its unique electronic properties, metabolic stability, and its capacity to engage in various biological interactions, including hydrogen bonding and coordination with metal ions in enzymes.[5] Derivatives of 1,2,4-triazole exhibit a remarkable breadth of pharmacological activities, including antifungal, anticancer, antiviral, and anti-inflammatory properties.[3][4]

Notably, the triazole moiety is central to the mechanism of action of widely-used azole antifungals like fluconazole and voriconazole, which function by inhibiting the fungal cytochrome P450 enzyme 14α-demethylase, a critical step in ergosterol biosynthesis.[6] Furthermore, triazole derivatives such as letrozole are potent aromatase inhibitors, effectively blocking estrogen biosynthesis for the treatment of hormone-dependent breast cancer.[7]

The subject of this guide, [2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanol, combines the biologically active 1,2,4-triazole nucleus with a substituted chlorophenyl ring. This substitution pattern is of significant interest as it can modulate the compound's steric and electronic profile, potentially influencing its pharmacokinetic properties and target-binding affinity. This guide serves to provide the foundational physicochemical data necessary for its further investigation and development.

Molecular and Physicochemical Profile

The fundamental properties of [2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanol are summarized below. While experimental data for some properties are not publicly available, we have included predicted values and outlined the standard methodologies for their empirical determination in subsequent sections.

PropertyValue / MethodSource
IUPAC Name [2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanol-
CAS Number 1353878-01-9[8]
Molecular Formula C₉H₈ClN₃O[6]
Molecular Weight 225.64 g/mol [8]
Predicted XlogP 1.4[9]
Melting Point Solid at room temperature; Determined by capillary melting point apparatus.[10]
Boiling Point Determined under vacuum distillation due to potential decomposition at atmospheric pressure.[10]
Solubility Expected to be soluble in polar organic solvents like methanol, ethanol, DMSO, and DMF. Determined by gravimetric analysis.[11]
pKa Determined by potentiometric titration or UV-Vis spectroscopy.-

Synthesis and Purification

The synthesis of [2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanol can be logically achieved via a two-step process, beginning with the nucleophilic aromatic substitution to form the precursor aldehyde, followed by its selective reduction.

Diagram of Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Aldehyde Synthesis cluster_1 Step 2: Reduction A 2-Chloro-4-fluorobenzaldehyde C 2-Chloro-4-(1H-1,2,4-triazol-1-yl)benzaldehyde A->C K₂CO₃, DMF 110°C B 1H-1,2,4-Triazole B->C D [2-Chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanol C->D NaBH₄ Methanol, rt

Caption: Synthetic route to the target compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of 2-chloro-4-(1H-1,2,4-triazol-1-yl)benzaldehyde

  • Rationale: This step involves a nucleophilic aromatic substitution reaction. The electron-withdrawing nature of the aldehyde and chloro groups activates the fluoro-substituted position for displacement by the nucleophilic nitrogen of 1,2,4-triazole. Anhydrous DMF serves as a polar aprotic solvent, and potassium carbonate is a suitable base to facilitate the reaction.

  • Procedure:

    • To a solution of 2-chloro-4-fluorobenzaldehyde (10 mmol, 1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 20 mL), add 1H-1,2,4-triazole (10 mmol, 1.0 eq).

    • Add potassium carbonate (12 mmol, 1.2 eq) portion-wise to the stirred solution over 15 minutes.

    • Heat the reaction mixture to 110°C and maintain for 10-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.

    • Extract the filtrate with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with water (3 x 20 mL) followed by brine (1 x 20 mL).

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude aldehyde.

    • Purify the crude product by silica gel column chromatography.

Step 2: Synthesis of [2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanol

  • Rationale: This step employs a selective reduction of the aldehyde to a primary alcohol. Sodium borohydride (NaBH₄) is a mild and effective reducing agent for this transformation, and methanol is a common solvent for such reactions. The reaction is typically rapid at room temperature.

  • Procedure:

    • Dissolve the purified 2-chloro-4-(1H-1,2,4-triazol-1-yl)benzaldehyde (8 mmol, 1.0 eq) in methanol (40 mL) in a round-bottom flask.

    • Cool the solution in an ice bath. Add sodium borohydride (9.6 mmol, 1.2 eq) portion-wise, ensuring the temperature remains below 10°C.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

    • Quench the reaction by the slow addition of water (15 mL).

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with dichloromethane (3 x 25 mL).

    • Combine the organic extracts, wash with water (2 x 20 mL), and dry over anhydrous sodium sulfate.

    • Filter and evaporate the solvent to yield the crude product.

    • Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain the purified [2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanol.

Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic and analytical techniques is employed for this purpose.

Diagram of Characterization Workflow

Characterization_Workflow Start Synthesized Product Purity Purity Assessment (TLC, HPLC) Start->Purity Structure Structural Confirmation Purity->Structure If pure NMR NMR Spectroscopy (¹H, ¹³C) Structure->NMR MS Mass Spectrometry Structure->MS IR IR Spectroscopy Structure->IR Final Confirmed Structure & Purity NMR->Final MS->Final IR->Final

Caption: A typical workflow for compound characterization.

Expected Spectroscopic Data
  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the triazole protons, the methylene protons of the alcohol, and the hydroxyl proton. The aromatic protons should appear as a set of multiplets in the range of δ 7.5-8.0 ppm. The two triazole protons should be visible as singlets, typically above δ 8.0 ppm. The benzylic methylene protons (-CH₂OH) would likely appear as a singlet around δ 4.5-5.0 ppm, and the hydroxyl proton (-OH) as a broad singlet.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the number of unique carbon environments. Key signals would include those for the aromatic carbons (δ 110-140 ppm), the triazole carbons (δ 140-155 ppm), and the benzylic carbon (δ ~60-65 ppm).

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 226.0, consistent with the molecular weight of 225.64 g/mol .[9] The characteristic isotopic pattern for a chlorine-containing compound (an M+2 peak approximately one-third the intensity of the M peak) would be a key diagnostic feature.

  • Infrared (IR) Spectroscopy: The IR spectrum should display a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol. Characteristic C-H stretching bands for the aromatic and triazole rings will be observed around 3000-3100 cm⁻¹, and C=C and C=N stretching vibrations within the rings will appear in the 1400-1600 cm⁻¹ region. A C-Cl stretching band is expected in the fingerprint region.

Safety and Handling

While a specific safety data sheet for this compound is not widely available, prudent laboratory practices should be followed based on the nature of its functional groups.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

[2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanol is a compound of significant interest due to its placement within the pharmacologically vital 1,2,4-triazole class. This guide provides a robust framework for its synthesis and detailed physicochemical characterization. The outlined protocols are based on established chemical principles and data from closely related structures, offering a reliable starting point for researchers. The comprehensive characterization workflow ensures the identity and purity of the material, which is a prerequisite for any subsequent biological or medicinal chemistry studies.

References

  • National Center for Biotechnology Information. "1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol." PubChem Compound Summary for CID 53363385.
  • National Center for Biotechnology Information. "2-Chloro-1-phenylethanol." PubChem Compound Summary for CID 92898.
  • Google Patents. "Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile." US20050209294A1.
  • National Institutes of Health. "2-(1H-1,2,4-triazol-1-yl)ethanol."
  • Cheméo. "2-(1H-1,2,4-triazol-1-yl)
  • PubChemLite. "[2-chloro-4-(1h-1,2,4-triazol-1-yl)phenyl]methanol."
  • Google Patents. "Process for producing 1h-1,2,4-triazole." CA1157869A.
  • ChemicalBook. "4-(1H-1,2,4-TRIAZOL-1-YL)BENZALDEHYDE synthesis."
  • Chinese Journal of Organic Chemistry. "Synthesis and biological activity of N-substituted phenyl-1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)
  • Hölzel-Diagnostika. "[2-Chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanol (BNTH-DEC87801-0,1g)."
  • ResearchGate. "1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol."
  • BLD Pharm. "(2-Chloro-4-(1H-1,2,4-triazol-1-yl)phenyl)methanol | 1353878-01-9."
  • ChemicalBook. "(S)-((2-Guanidino-4-thiazolyl)methylisothiourea dihydrochloride CAS#: 88046-01-9."
  • ChemicalBook. "(S)-((2-Guanidino-4-thiazolyl)methylisothiourea dihydrochloride | 88046-01-9."
  • SciSpace.
  • PMC - National Institutes of Health. "Novel 1, 2, 4-Triazoles as Antifungal Agents."
  • ResearchGate. "1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES."
  • ResearchGate.
  • Smolecule.
  • Chemical Methodologies. "Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities."
  • MDPI. "Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs."

Sources

Foundational

Technical Whitepaper: Scalable Synthesis of [2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanol

[1] Executive Summary This technical guide details the synthesis of [2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanol , a critical pharmacophore in the structural activity relationship (SAR) of second-generation azole a...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide details the synthesis of [2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanol , a critical pharmacophore in the structural activity relationship (SAR) of second-generation azole antifungals (e.g., Isavuconazole, Ravuconazole).[1] The presence of the 2-chloro-4-triazolyl moiety confers metabolic stability and enhances binding affinity to the target enzyme, lanosterol 14


-demethylase (CYP51).[1]

The synthesis is bifurcated into two high-fidelity chemical transformations:

  • Regioselective Nucleophilic Aromatic Substitution (SNAr): Coupling 1,2,4-triazole with a 4-halobenzaldehyde derivative.[1]

  • Chemoselective Carbonyl Reduction: Converting the aldehyde intermediate to the benzyl alcohol using a mild hydride donor.

This guide prioritizes the Aldehyde Route over the Ester Route due to milder reduction conditions, higher atom economy, and reduced safety risks at scale.

Retrosynthetic Analysis & Strategy

The target molecule is disconnected at the benzylic carbon-oxygen bond and the aryl-nitrogen bond.[1]

Strategic Disconnections
  • Primary Disconnection: C(sp3)-H reduction of the benzylic alcohol leads to the corresponding benzaldehyde.[1]

  • Secondary Disconnection: C(sp2)-N bond cleavage reveals 2-chloro-4-fluorobenzaldehyde and 1,2,4-triazole as the commercially available starting materials.[1]

Pathway Visualization

Retrosynthesis target TARGET MOLECULE [2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanol intermediate INTERMEDIATE 2-chloro-4-(1H-1,2,4-triazol-1-yl)benzaldehyde target->intermediate Functional Group Interconversion (Red) precursors STARTING MATERIALS 2-chloro-4-fluorobenzaldehyde + 1,2,4-Triazole intermediate->precursors C-N Disconnection (SnAr)

Figure 1: Retrosynthetic tree illustrating the disconnection to commercially viable commodity chemicals.

Stage 1: Regioselective C-N Coupling (SNAr)

The coupling of 1,2,4-triazole to the benzene ring is the yield-determining step. The challenge lies in controlling regioselectivity between the N1, N2, and N4 positions of the triazole ring. The N1-isomer is the thermodynamic product and the required bioactive conformer.[1]

Reaction Protocol

Reagents: 2-chloro-4-fluorobenzaldehyde (1.0 eq), 1,2,4-Triazole (1.2 eq), K2CO3 (1.5 eq).[1] Solvent: DMF or DMSO (Polar Aprotic). Conditions: 110–120°C, 12–16 hours.

ParameterSpecificationRationale
Base Potassium Carbonate (K2CO3)Scavenges HF generated; promotes deprotonation of triazole.[1]
Solvent DMF (Dimethylformamide)High dielectric constant stabilizes the Meisenheimer complex intermediate.
Temp 110°CHigh temperature favors the thermodynamic N1-product over the kinetic N4-product.[1]
Atmosphere Nitrogen/ArgonPrevents oxidation of the aldehyde to benzoic acid.
Mechanism & Regiochemistry

The 1,2,4-triazole anion attacks the electron-deficient carbon at the 4-position (activated by the para-aldehyde and meta-chloro groups).[1]

  • Isomer Control: While N1 is favored, N4-alkylation is a common impurity (typically <10% at high temps).[1]

  • Purification: The N1 isomer is significantly less soluble in water/alcohol mixtures than the N4 isomer. Precipitation by pouring the hot reaction mixture into ice-water effects crude purification.[1]

Mechanism SM 2-Cl-4-F-Benzaldehyde + Triazole Anion TS Meisenheimer Complex (Transition State) SM->TS Nucleophilic Attack Prod N1-Substituted Product TS->Prod Elimination of F- Impurity N4-Substituted Impurity (Minor) TS->Impurity Kinetic Pathway

Figure 2: Reaction energy landscape favoring the thermodynamic N1-substitution.

Stage 2: Chemoselective Carbonyl Reduction

The second step involves reducing the aldehyde moiety to a primary alcohol without reducing the aryl-chloride or the triazole ring.[1]

Reaction Protocol

Reagents: Intermediate Aldehyde (1.0 eq), Sodium Borohydride (NaBH4) (0.5–0.7 eq). Solvent: Methanol (MeOH) or Ethanol (EtOH).[2] Conditions: 0°C to Room Temperature (RT), 1–2 hours.

Step-by-Step Methodology
  • Dissolution: Charge the reactor with 2-chloro-4-(1H-1,2,4-triazol-1-yl)benzaldehyde and MeOH (10 volumes). Cool to 0–5°C.

  • Addition: Slowly add NaBH4 portion-wise over 30 minutes. Caution: Hydrogen gas evolution.[1]

  • Reaction: Stir at 0°C for 30 mins, then warm to RT. Monitor by TLC or HPLC (disappearance of aldehyde peak).

  • Quench: Add dilute HCl or saturated NH4Cl solution to decompose excess borohydride and protonate the alkoxide.

  • Isolation: Evaporate MeOH. Extract aqueous residue with Ethyl Acetate (EtOAc).[3][4] Wash organic layer with brine, dry over Na2SO4, and concentrate.[3]

Why NaBH4?
  • Selectivity: NaBH4 is chemoselective for aldehydes/ketones.[1][2] It will not reduce the aryl chloride (requires Pd/C + H2) or the triazole ring (requires high pressure hydrogenation).

  • Safety: Unlike Lithium Aluminum Hydride (LAH), NaBH4 is stable in protic solvents and does not require anhydrous conditions.

Analytical Characterization

Validation of the final product requires confirming the integrity of the triazole ring and the reduction of the carbonyl.

TechniqueExpected Signal / ObservationInterpretation
1H NMR (DMSO-d6)

9.3 (s, 1H), 8.2 (s, 1H)
Characteristic singlets of the 1,2,4-triazole ring protons (N1-linked).[1]
1H NMR

4.6 (d, 2H), 5.4 (t, 1H)
Benzylic -CH2- and -OH protons (confirming reduction).
IR Spectroscopy 3200–3400 cm-1 (Broad)O-H stretch of the alcohol.[1]
IR Spectroscopy Absence of ~1700 cm-1Disappearance of the aldehyde C=O stretch.[1]
HPLC Purity > 98%Single peak; N4-isomer should be <0.5%.[1]

Safety & Scalability Considerations (EHS)

Thermal Hazards

The SNAr reaction (Step 1) is exothermic. On a kilogram scale, the addition of K2CO3 must be controlled to prevent thermal runaway. The reaction generates HF (neutralized in situ), but reactor venting must be appropriate for CO2 evolution.

Hydrogen Management

Step 2 generates hydrogen gas upon NaBH4 addition and quenching.

  • Engineering Control: Reactions >10g must be performed under an active exhaust hood or scrubber system.[1]

  • Quenching: Acid quench must be slow and at low temperature (0°C).

Solvent Recovery
  • DMF: High boiling point (153°C) makes removal difficult. Aqueous workup is preferred to partition DMF into the water phase, followed by EtOAc extraction.

  • Methanol: Easily recovered via rotary evaporation.[1]

References

  • Basilea Pharmaceutica AG. (2001). Azole derivatives and their use as antimycotics. US Patent 6,300,353.[1] Link

  • ChemicalBook. (2024). Synthesis of 4-(1H-1,2,4-Triazol-1-yl)benzaldehyde.[1][4]Link

  • BenchChem. (2025).[2] Selective Reduction of Aldehydes using Sodium Borohydride.[1][2][3][5]Link

  • National Institutes of Health (NIH). (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles. PMC4847243.[1] Link

  • MDPI. (2021). Regioselective Reduction of 1H-1,2,3-Triazole Diesters.[1] Molecules, 26(18), 5589.[5] Link

Sources

Exploratory

Probing the Bioactivity of [2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanol: A Mechanistic Guide

For Immediate Release Abstract This technical guide provides an in-depth analysis of the proposed mechanism of action for the novel compound, [2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanol. While direct experimental...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

Abstract

This technical guide provides an in-depth analysis of the proposed mechanism of action for the novel compound, [2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanol. While direct experimental data on this specific molecule is not yet prevalent in peer-reviewed literature, its chemical architecture, featuring a core triazole moiety, strongly indicates a mode of action consistent with the well-established class of triazole antifungals. This document synthesizes current knowledge to posit that the compound functions as a potent and selective inhibitor of the fungal enzyme lanosterol 14α-demethylase (CYP51). We will explore the biochemical cascade initiated by this inhibition, the resulting impact on fungal cell integrity, and provide detailed, field-proven protocols for the experimental validation of this hypothesis. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of new antifungal agents.

Introduction: A Structurally-Informed Hypothesis

The compound [2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanol is characterized by a chlorophenyl group linked to a methanol substituent and, most critically, a 1H-1,2,4-triazol-1-yl group. This triazole ring is the cornerstone of a major class of agricultural and clinical antifungal agents.[1][2] These agents universally exert their effect by disrupting the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[3][4]

The primary target of these drugs is Lanosterol 14α-demethylase, a cytochrome P450 enzyme encoded by the ERG11 gene, and often referred to as CYP51.[5][6][7] Based on this extensive precedent, we hypothesize that [2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanol shares this mechanism. This guide will therefore proceed under the scientific premise that the compound's bioactivity is derived from its ability to inhibit fungal CYP51.

Proposed Mechanism of Action: Inhibition of Fungal Ergosterol Biosynthesis

The fungistatic or fungicidal activity of triazole compounds is a direct consequence of disrupting the integrity and function of the fungal cell membrane.[4] This is achieved by crippling the ergosterol biosynthetic pathway at a critical juncture.

The Molecular Target: Lanosterol 14α-Demethylase (CYP51)

CYP51 is a crucial enzyme in the sterol biosynthesis pathway, responsible for the C14-demethylation of lanosterol.[8][9] This step is a rate-limiting and essential checkpoint in the conversion of lanosterol to ergosterol.[8][10] Ergosterol is the primary sterol in fungal cell membranes, where it modulates membrane fluidity, permeability, and the function of membrane-bound proteins.[3] Its structural role is analogous to that of cholesterol in mammalian cells.

Molecular Interaction and Inhibition

The proposed mechanism of inhibition involves a direct and high-affinity interaction between the triazole molecule and the active site of the CYP51 enzyme. The key interaction is the coordination of one of the nitrogen atoms in the triazole ring with the heme iron atom located at the catalytic center of the cytochrome P450 enzyme.[7][11] This binding event effectively blocks the natural substrate, lanosterol, from accessing the active site, thereby halting the demethylation process.[11] The affinity and specificity of this interaction are further influenced by the substituents on the phenyl ring—in this case, the chloro and methanol groups—which form additional contacts with amino acid residues lining the enzyme's binding pocket.[12]

The Downstream Biochemical Cascade

Inhibition of CYP51 triggers a cascade of deleterious events within the fungal cell:

  • Ergosterol Depletion: The most immediate effect is the cessation of ergosterol production. The lack of this vital sterol compromises the structural integrity of the fungal membrane, leading to increased permeability and leakage of intracellular components.[6]

  • Accumulation of Toxic Precursors: The enzymatic block leads to the accumulation of lanosterol and other 14α-methylated sterol precursors.[5][12][13] These aberrant sterols are incorporated into the fungal membrane, disrupting its normal organization and the function of embedded proteins, such as those involved in nutrient transport and cell wall synthesis.[5]

This dual assault of ergosterol depletion and toxic precursor accumulation ultimately leads to the inhibition of fungal growth (fungistatic effect) and, at higher concentrations or with prolonged exposure, cell death (fungicidal effect).[12][13]

Caption: Proposed inhibition of the fungal ergosterol biosynthesis pathway.

Methodologies for Experimental Validation

To rigorously test the hypothesis that [2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanol acts as a CYP51 inhibitor, a series of established in vitro and cell-based assays are required. These protocols form a self-validating system, connecting direct enzyme inhibition to its ultimate effect on fungal cell physiology.

Protocol 1: In Vitro Fungal CYP51 Inhibition Assay
  • Objective: To quantify the direct inhibitory activity of the compound against purified fungal CYP51 enzyme and determine its potency (IC₅₀).

  • Methodology:

    • Enzyme Preparation: Use commercially available recombinant CYP51 from a relevant fungal species (e.g., Candida albicans, Aspergillus fumigatus).

    • Reaction Mixture: Prepare a reaction buffer containing a known concentration of CYP51, its redox partner NADPH-cytochrome P450 reductase, and a suitable lipid environment (e.g., liposomes).

    • Compound Dilution: Prepare a serial dilution of [2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanol in DMSO (or another suitable solvent). A known CYP51 inhibitor (e.g., fluconazole) should be used as a positive control.

    • Incubation: Add the test compound dilutions to the reaction mixture and pre-incubate for 10-15 minutes at 37°C.

    • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, lanosterol.

    • Detection: After a set incubation period (e.g., 30 minutes), stop the reaction. Quantify the product formation using a suitable method, such as HPLC or a spectrophotometric assay that tracks NADPH consumption.

    • Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Protocol 2: Fungal Antifungal Susceptibility Testing (AST)
  • Objective: To determine the compound's minimum inhibitory concentration (MIC) against a panel of clinically or agriculturally relevant fungal strains.

  • Methodology (Broth Microdilution):

    • Strain Preparation: Culture fungal strains (e.g., Candida albicans, Cryptococcus neoformans) overnight and prepare a standardized inoculum as per CLSI or EUCAST guidelines.

    • Compound Plating: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in RPMI-1640 medium.

    • Inoculation: Add the standardized fungal inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

    • Incubation: Incubate the plates at 35°C for 24-48 hours.

    • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the growth control. This can be assessed visually or by reading the optical density at 600 nm.

Hypothetical Data Example IC₅₀ (µM) vs. C. albicans CYP51 MIC (µg/mL) vs. C. albicans
Test Compound0.050.25
Fluconazole (Control)0.121.0
Protocol 3: Fungal Sterol Profile Analysis
  • Objective: To provide definitive evidence that the compound's antifungal activity is due to the disruption of the ergosterol pathway by analyzing the cellular sterol composition.

  • Methodology:

    • Fungal Culture and Treatment: Grow a liquid culture of the target fungus to mid-log phase. Treat the culture with the test compound at its MIC and 2x MIC for several hours. An untreated culture serves as the control.

    • Cell Harvesting and Saponification: Harvest the fungal cells by centrifugation. Resuspend the cell pellet in methanolic potassium hydroxide and heat to saponify the cellular lipids and release the sterols.

    • Sterol Extraction: Extract the non-saponifiable lipids (containing the sterols) into an organic solvent such as n-heptane.

    • Derivatization: Evaporate the solvent and derivatize the sterol extracts (e.g., silylation with BSTFA) to increase their volatility for gas chromatography.

    • GC-MS Analysis: Analyze the derivatized sterol extracts using Gas Chromatography-Mass Spectrometry (GC-MS).

    • Data Interpretation: In the untreated control, the major peak should correspond to ergosterol. In the compound-treated samples, a significant reduction in the ergosterol peak and the appearance of a prominent peak corresponding to lanosterol (or other 14α-methylated precursors) confirms the inhibition of CYP51.

Caption: Experimental workflow for sterol profile analysis by GC-MS.

Conclusion and Future Directions

The structural elements of [2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanol provide a strong scientific basis for hypothesizing its mechanism of action as an inhibitor of fungal lanosterol 14α-demethylase (CYP51). This mode of action is shared by some of the most successful antifungal agents used in medicine and agriculture. The proposed inhibitory action disrupts the fungal ergosterol biosynthesis pathway, leading to membrane instability and cell growth inhibition.

The experimental protocols detailed herein provide a clear and robust roadmap for validating this proposed mechanism. Successful validation, particularly the confirmation of lanosterol accumulation via GC-MS analysis, would firmly establish this compound's place within the triazole class of antifungals. Future research should focus on determining its spectrum of activity, evaluating its selectivity for fungal versus mammalian CYP51 to assess its potential safety profile,[12][14] and exploring its efficacy in relevant in vivo models of fungal infection.

References

  • Triazole antifungals | Agriculture and Agribusiness | Research Starters - EBSCO. (URL: )
  • Chemical Profiling, Ampicillin Interaction Patterns, and Exploratory Molecular Docking of Lauraceae Essential Oils - MDPI. (URL: [Link])

  • Lanosterol 14 alpha-demethylase - Wikipedia. (URL: [Link])

  • Ergosterol Biosynthesis and Regulation Impact the Antifungal Resistance and Virulence of Candida spp. - MDPI. (URL: [Link])

  • Lanosterol 14 alpha-demethylase – Knowledge and References - Taylor & Francis. (URL: [Link])

  • Ergosterol biosynthetic pathway in filamentous fungi. Ergosterol is... - ResearchGate. (URL: [Link])

  • Triazole – Knowledge and References - Taylor & Francis. (URL: [Link])

  • (PDF) Triazole antifungals: A review - ResearchGate. (URL: [Link])

  • Ergosterol biosynthesis: a fungal pathway for life on land? - PubMed. (URL: [Link])

  • Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent - PMC. (URL: [Link])

  • Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf - NIH. (URL: [Link])

  • The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors. (URL: [Link])

  • Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors - PMC - PubMed Central. (URL: [Link])

  • Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development - MDPI. (URL: [Link])

  • Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design. (URL: [Link])

  • Identifying novel inhibitors against drug-resistant mutant CYP-51 Candida albicans: A computational study to combat fungal infections | PLOS One - Research journals. (URL: [Link])

  • The Multifunctional Fungal Ergosterol - PMC - NIH. (URL: [Link])

  • Drug Strategies Targeting CYP51 in Neglected Tropical Diseases | Chemical Reviews. (URL: [Link])

  • Lanosterol 14α-demethylase (CYP51)/histone deacetylase (HDAC) dual inhibitors for treatment of Candida tropicalis and Cryptococcus neoformans infections - PubMed. (URL: [Link])

  • Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • (PDF) Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors - ResearchGate. (URL: [Link])

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Foundational

The Vanguard of Crop Protection: A Technical Guide to the Discovery of Novel Triazole-Based Fungicides

For Distribution to Researchers, Scientists, and Drug Development Professionals Abstract The enduring efficacy of triazole-based fungicides in safeguarding global food production is a testament to decades of scientific i...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The enduring efficacy of triazole-based fungicides in safeguarding global food production is a testament to decades of scientific innovation. This in-depth technical guide provides a comprehensive overview of the discovery and development of novel triazole fungicides, designed for researchers and professionals in the agrochemical and pharmaceutical sciences. Moving beyond a mere recitation of facts, this whitepaper delves into the causal relationships that underpin the evolution of triazole chemistry, the molecular intricacies of their mechanism of action, and the contemporary challenges that drive the quest for the next generation of these vital compounds. We will explore the strategic integration of high-throughput screening and in silico design, providing detailed, field-proven protocols to empower the discovery of fungicides with enhanced potency, broadened spectrum, and improved safety profiles. This guide is structured to serve as both a foundational resource and a practical handbook for the modern fungicide discovery workflow.

The Triazole Legacy: From Foundational Chemistry to Modern Crop Protection

The journey of triazole fungicides began in the mid-20th century, with early discoveries in the 1960s and the first commercial introductions in the 1970s by companies like Bayer. These pioneering compounds represented a significant leap forward in fungal disease management.[1] The core of their success lies in a five-membered heterocyclic ring containing three nitrogen atoms, a scaffold that has proven remarkably versatile for chemical modification.[2]

1.1. Mechanism of Action: Targeting the Fungal Cell Membrane

Triazole fungicides exert their effect by inhibiting the C14-demethylase enzyme, also known as CYP51, which is a critical component of the ergosterol biosynthesis pathway in fungi.[3][4] Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.

By binding to the heme iron in the active site of CYP51, triazoles disrupt the conversion of lanosterol to ergosterol.[3] This inhibition leads to a depletion of ergosterol and a concomitant accumulation of toxic 14α-methylated sterols, which disrupt the cell membrane structure and function, ultimately leading to the cessation of fungal growth.[3][4]

cluster_0 Ergosterol Biosynthesis Pathway cluster_1 Triazole Fungicide Action Acetyl-CoA Acetyl-CoA Lanosterol Lanosterol Acetyl-CoA->Lanosterol Multiple Steps Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Steps including CYP51 (C14-demethylase) CYP51 CYP51 Triazole_Fungicide Triazole_Fungicide Triazole_Fungicide->CYP51 Inhibition Ergosterol_Depletion Ergosterol_Depletion CYP51->Ergosterol_Depletion Leads to Fungal_Cell_Death Fungal_Cell_Death Ergosterol_Depletion->Fungal_Cell_Death Results in

Figure 1: Mechanism of action of triazole fungicides.

1.2. The Evolution of Triazole Generations: A Tale of Enhanced Efficacy and Safety

The development of triazole fungicides can be broadly categorized into two generations, each characterized by distinct structural features and improved biological profiles.

  • First-Generation Triazoles: This group includes foundational compounds like triadimefon, tebuconazole, and propiconazole. These molecules laid the groundwork for the class but were sometimes associated with a narrower spectrum of activity and, in some cases, concerns regarding their environmental persistence and potential for non-target effects.[5]

  • Second-Generation Triazoles: Emerging from a deeper understanding of structure-activity relationships, this generation includes compounds like voriconazole and posaconazole in the medical field, with analogous advancements in agriculture.[6][7][8] These newer triazoles often feature modifications to the core structure that enhance their binding affinity to the target enzyme, broaden their antifungal spectrum, and improve their safety profile.[6][7] For instance, the introduction of a fluoropyrimidine ring in voriconazole, a derivative of fluconazole, is a key structural change that enhances its activity.[8]

The Modern Imperative: Overcoming Resistance and Enhancing Safety

The widespread and prolonged use of triazole fungicides has inevitably led to the emergence of resistant fungal populations, a primary driver for the discovery of novel triazoles.[9] Concurrently, there is an increasing demand for fungicides with more favorable toxicological profiles.

2.1. Mechanisms of Triazole Resistance

Fungal pathogens have evolved several mechanisms to circumvent the effects of triazole fungicides:

  • Target Site Modification: Point mutations in the CYP51 gene can alter the amino acid sequence of the C14-demethylase enzyme, reducing its binding affinity for triazole molecules.[9]

  • Overexpression of the Target Enzyme: Increased production of the CYP51 enzyme can effectively "titrate out" the fungicide, requiring higher concentrations to achieve an inhibitory effect.[9]

  • Increased Efflux Pump Activity: Fungi can upregulate the expression of membrane transporters that actively pump the fungicide out of the cell, preventing it from reaching its target.[9]

2.2. The Quest for Improved Safety Profiles

While generally considered to have low acute toxicity, some older triazoles have been associated with concerns such as persistence in the environment and potential endocrine-disrupting effects.[5] The development of new triazoles is therefore not only focused on enhanced efficacy but also on minimizing off-target effects and improving their overall environmental and toxicological profile.

The Discovery Engine: Integrating High-Throughput Screening and In Silico Design

The modern discovery of novel triazole fungicides is a multidisciplinary endeavor that leverages the power of high-throughput screening (HTS) and computational chemistry to accelerate the identification and optimization of lead compounds.

Compound_Library Compound_Library HTS High-Throughput Screening Compound_Library->HTS In_Silico_Screening In Silico Screening Compound_Library->In_Silico_Screening Hit_Identification Hit_Identification HTS->Hit_Identification In_Silico_Screening->Hit_Identification Lead_Optimization Lead_Optimization Hit_Identification->Lead_Optimization Candidate_Selection Candidate_Selection Lead_Optimization->Candidate_Selection

Figure 2: The integrated fungicide discovery workflow.

3.1. High-Throughput Screening (HTS) for Antifungal Activity

HTS allows for the rapid testing of large libraries of chemical compounds for their ability to inhibit fungal growth.[10][11][12] A typical HTS workflow involves several key stages:

Experimental Protocol: High-Throughput Antifungal Susceptibility Screening

  • Assay Development and Miniaturization:

    • Objective: To develop a robust and reproducible assay in a microplate format (typically 96- or 384-well) that accurately measures fungal growth.

    • Procedure:

      • Select a panel of relevant fungal pathogens, including both wild-type and resistant strains.

      • Optimize growth media (e.g., RPMI-1640) and inoculum density to ensure consistent and measurable growth within a defined incubation period.[11]

      • Choose a suitable endpoint for measuring fungal growth, such as optical density (OD) at a specific wavelength or the use of a metabolic indicator dye like resazurin.[10]

      • Miniaturize the assay to a 384-well format to increase throughput and reduce reagent consumption.

  • Pilot Screen:

    • Objective: To validate the assay performance and identify potential issues before commencing a full-scale screen.

    • Procedure:

      • Screen a small, representative subset of the compound library (e.g., 1,000-5,000 compounds).

      • Include appropriate controls on each plate: negative controls (no compound), positive controls (a known fungicide), and vehicle controls (e.g., DMSO).

      • Calculate the Z'-factor, a statistical measure of assay quality. A Z'-factor between 0.5 and 1.0 indicates a robust assay suitable for HTS.

  • Full-Scale High-Throughput Screen:

    • Objective: To screen the entire compound library to identify "hits" with antifungal activity.

    • Procedure:

      • Dispense compounds from the library into the assay plates at a fixed concentration (e.g., 10 µM).

      • Add the fungal inoculum to each well.

      • Incubate the plates under optimized conditions (temperature, humidity).

      • Measure the endpoint to determine the extent of fungal growth inhibition.

  • Hit Confirmation and Dose-Response Analysis:

    • Objective: To confirm the activity of the initial hits and determine their potency.

    • Procedure:

      • Re-test the primary hits in the same assay to eliminate false positives.

      • Perform dose-response experiments for confirmed hits to determine the half-maximal inhibitory concentration (IC50) or minimum inhibitory concentration (MIC).

3.2. In Silico Design and Virtual Screening

Computational approaches play a pivotal role in modern fungicide discovery, from identifying novel drug targets to predicting the binding affinity of virtual compounds.[13][14]

Experimental Protocol: In Silico Screening of Novel Triazole Fungicides

  • Target Preparation:

    • Objective: To prepare a three-dimensional structure of the target enzyme (CYP51) for molecular docking.

    • Procedure:

      • Obtain the crystal structure of the fungal CYP51 enzyme from a protein databank (e.g., PDB).

      • If an experimental structure is unavailable, generate a homology model based on a related, structurally characterized protein.

      • Prepare the protein structure for docking by adding hydrogen atoms, assigning partial charges, and defining the binding site.

  • Ligand Preparation:

    • Objective: To generate a library of virtual triazole derivatives for docking.

    • Procedure:

      • Design a virtual library of novel triazole compounds by modifying the core scaffold with different functional groups.

      • Generate 3D conformations for each ligand and assign appropriate chemical properties.

  • Molecular Docking:

    • Objective: To predict the binding mode and affinity of the virtual ligands to the CYP51 active site.

    • Procedure:

      • Use molecular docking software (e.g., AutoDock, Glide) to dock each ligand into the prepared receptor.[13]

      • Score the resulting poses based on their predicted binding energy.

      • Prioritize compounds with the most favorable docking scores for synthesis and in vitro testing.

  • Molecular Dynamics (MD) Simulations:

    • Objective: To assess the stability of the ligand-protein complex over time.

    • Procedure:

      • Perform MD simulations on the top-ranked ligand-protein complexes.

      • Analyze the trajectory of the simulation to evaluate the stability of the binding mode and key intermolecular interactions.

3.3. Structure-Activity Relationship (SAR) Studies: The Key to Optimization

SAR studies are crucial for understanding how chemical structure relates to biological activity.[15] By systematically modifying the structure of a hit compound and evaluating the impact on its antifungal potency, researchers can identify the key chemical features required for optimal activity. This iterative process of design, synthesis, and testing is central to lead optimization.

Data-Driven Decision Making: Quantitative Analysis and Visualization

The discovery of novel fungicides is a data-intensive process that requires robust methods for data analysis and visualization to guide decision-making.

4.1. Comparative Efficacy of Triazole Fungicides

The following table provides a representative comparison of the in vitro activity of different triazole fungicides against a panel of common fungal pathogens.

FungicideAspergillus fumigatus (MIC µg/mL)Candida albicans (MIC µg/mL)Fusarium oxysporum (MIC µg/mL)
First Generation
Tebuconazole0.5 - 41 - 82 - 16
Propiconazole1 - 82 - 164 - 32
Second Generation
Voriconazole0.125 - 10.03 - 0.250.5 - 4
Posaconazole0.06 - 0.50.015 - 0.120.25 - 2

Note: MIC (Minimum Inhibitory Concentration) values are illustrative and can vary depending on the specific strain and testing conditions.[16][17][18]

4.2. Comparative Toxicity of Triazole Fungicides

The following table provides a general comparison of the acute oral toxicity of first and second-generation triazole fungicides in rats.

FungicideGenerationAcute Oral LD50 (rat, mg/kg)
TebuconazoleFirst~4000
PropiconazoleFirst~1517
VoriconazoleSecond>2000
PosaconazoleSecond>5000

Note: LD50 (Lethal Dose, 50%) values are approximate and can vary. A higher LD50 value indicates lower acute toxicity.[5]

Conclusion and Future Perspectives

The discovery of novel triazole-based fungicides is a dynamic and evolving field. The integration of high-throughput screening, in silico design, and a deep understanding of structure-activity relationships has revolutionized the discovery pipeline. The future of triazole fungicide development will likely focus on several key areas:

  • Novel Chemical Scaffolds: Exploration of new triazole derivatives with unique chemical features to overcome existing resistance mechanisms.

  • Target-Based Design: A more profound understanding of the three-dimensional structure of the CYP51 enzyme from a wider range of fungal pathogens will enable more rational, target-based drug design.

  • Systems Biology Approaches: Leveraging genomics, proteomics, and metabolomics to identify novel fungal targets and pathways for fungicide development.

  • Enhanced Safety and Environmental Profiles: A continued focus on designing fungicides with minimal off-target effects and improved biodegradability.

By embracing these innovative approaches, the scientific community can continue to develop the next generation of triazole fungicides, ensuring the long-term sustainability of global agriculture and food security.

References

  • Second- versus first-generation azoles for antifungal prophylaxis in hematology patients: a systematic review and meta-analysis. National Center for Biotechnology Information. Available at: [Link].

  • Triazole Fungicide Residues and Their Inhibitory Effect on Some Trichothecenes Mycotoxin Excretion in Wheat Grains. National Center for Biotechnology Information. Available at: [Link].

  • Structure of first‐ and second‐generation triazole catalysts. ResearchGate. Available at: [Link].

  • Novel 1, 2, 4-Triazoles as Antifungal Agents. National Center for Biotechnology Information. Available at: [Link].

  • Triazole Fungicide Residues and Their Inhibitory Effect on Some Trichothecenes Mycotoxin Excretion in Wheat Grains. National Center for Biotechnology Information. Available at: [Link].

  • New-generation triazole antifungal drugs: review of the Phase II and III trials. Future Medicine. Available at: [Link].

  • High-Throughput Screening Assays to Identify Plant Natural Products with Antifungal Properties Against Fusarium oxysporum. National Center for Biotechnology Information. Available at: [Link].

  • Ergosterol biosynthetic pathway. Steps at which various antifungal agents exert their inhibitory activities are shown. TERB, terbinafine; FLU, fluconazole; ITRA, itraconazole; VOR, voriconazole. ResearchGate. Available at: [Link].

  • Minimum inhibitory concentration (MIC 90 ) of triazoles (in mg mL À1 ) against different human pathogenic fungi. ResearchGate. Available at: [Link].

  • Directory of in silico Drug Design tools. Click2Drug. Available at: [Link].

  • Is the emergence of fungal resistance to medical triazoles related to their use in the agroecosystems? A mini review. National Center for Biotechnology Information. Available at: [Link].

  • Development and Validation of a HTS Platform for the Discovery of New Antifungal Agents against Four Relevant Fungal Phytopathogens. MDPI. Available at: [Link].

  • Computational and In silico study of novel fungicides against combating root rot, gray mold, fusarium wilt, and cereal rust. Public Library of Science. Available at: [Link].

  • Synthesis, Antifungal Ergosterol Inhibition, Antibiofilm Activities, and Molecular Docking on β-Tubulin and Sterol 14-Alpha Demethylase along with DFT-Based Quantum Mechanical Calculation of Pyrazole Containing Fused Pyridine–Pyrimidine Derivatives. National Center for Biotechnology Information. Available at: [Link].

  • MIC Distributions and Evaluation of Fungicidal Activity for Amphotericin B, Itraconazole, Voriconazole, Posaconazole and Caspofungin and 20 Species of Pathogenic Filamentous Fungi Determined Using the CLSI Broth Microdilution Method. MDPI. Available at: [Link].

  • The most common software programs and force fields used in MD simulations. ResearchGate. Available at: [Link].

  • A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. American Society for Microbiology. Available at: [Link].

  • A Comprehensive review on 1, 2,4 Triazole. ResearchGate. Available at: [Link].

  • In vitro evaluation of minimum inhibitory concentration (mic) of fungicides against Rhizoctonia solani f. sp. The Pharma Innovation. Available at: [Link].

  • Development of quantitative high-throughput screening methods for identification of antifungal biocontrol strains. bioRxiv. Available at: [Link].

  • Application of SSIR Method for the Design of Fungicides. MDPI. Available at: [Link].

  • Wild-Type MIC Distributions and Epidemiological Cutoff Values for the Triazoles and Six Aspergillus spp. for the CLSI Broth Microdilution Method (M38-A2 Document). National Center for Biotechnology Information. Available at: [Link].

  • What are Ergosterol biosynthesis inhibitors and how do they work?. Patsnap. Available at: [Link].

  • High-throughput synergy screening identifies microbial metabolites as combination agents for the treatment of fungal infections. Proceedings of the National Academy of Sciences. Available at: [Link].

  • Triazole fungicides considered in this study—2D formulas, common and IUPAC names: (a) flutriafol; (b) metconazole; (c) myclobutanil; (d) tebuconazole; (e) tetraconazole; (f) triticonazole. ResearchGate. Available at: [Link].

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Exploratory

A Technical Guide to the Spectroscopic Characterization of [2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanol

Abstract This technical guide provides a comprehensive analysis of the spectral data for the novel heterocyclic compound, [2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanol. This molecule is of significant interest to re...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the spectral data for the novel heterocyclic compound, [2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanol. This molecule is of significant interest to researchers in medicinal chemistry and drug development as a potential synthetic intermediate. Herein, we detail the theoretical basis and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy for the unambiguous structural elucidation and characterization of this target molecule. This guide offers field-proven insights into experimental design, data interpretation, and the synergistic use of these techniques to ensure scientific integrity and accelerate research endeavors.

Introduction

The structural confirmation of novel chemical entities is a cornerstone of modern drug discovery and development. The compound [2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanol, with a molecular weight of 209.63 g/mol , incorporates several key functional groups: a substituted chlorobenzene ring, a 1,2,4-triazole heterocycle, and a primary alcohol (methanol) moiety[1]. Each of these components imparts distinct spectroscopic signatures that, when analyzed in concert, provide a complete and unambiguous picture of the molecule's constitution. This guide serves as a detailed protocol and interpretation manual for researchers, outlining the application of NMR, MS, and IR spectroscopy to this specific molecule.

Molecular Structure and Predicted Spectral Features

A preliminary analysis of the molecule's structure allows for the prediction of key spectral features:

  • NMR: The aromatic region of the proton (¹H) NMR spectrum is expected to show distinct signals for the three protons on the phenyl ring. The two protons of the triazole ring will also present unique chemical shifts. The methylene (-CH₂) and hydroxyl (-OH) protons of the methanol group will also be observable. The carbon-¹³ (¹³C) NMR will reveal distinct signals for each of the nine unique carbon atoms in the molecule.

  • MS: The mass spectrum should exhibit a molecular ion peak corresponding to the molecule's mass. Critically, the presence of a single chlorine atom will result in a characteristic isotopic pattern, with M+ and M+2 peaks in an approximate 3:1 ratio, which is a powerful diagnostic tool[2].

  • IR: The infrared spectrum will be characterized by absorption bands corresponding to the O-H stretch of the alcohol, C-H stretches of the aromatic and aliphatic groups, C=C and C=N stretches from the aromatic and triazole rings, and a C-Cl stretch.

Spectroscopic Workflow and Data Integration

The comprehensive characterization of [2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanol relies on a synergistic workflow that integrates data from multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation provides a self-validating system for confirmation.

Caption: Integrated workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of [2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanol in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like the hydroxyl proton.

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected range (typically 0-200 ppm).

    • Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.

    • A larger number of scans is required due to the low natural abundance of ¹³C (typically 1024 or more).

Predicted ¹H NMR Spectral Data

The following table outlines the predicted proton NMR signals. Chemical shifts (δ) are referenced to TMS at 0.00 ppm.

Assignment Predicted δ (ppm) Multiplicity Integration Notes
Triazole H~9.2Singlet1HThe C5-H of the triazole ring.
Triazole H~8.5Singlet1HThe C3-H of the triazole ring[3].
Aromatic H~7.8 - 8.0Multiplet3HProtons on the substituted phenyl ring. The exact splitting pattern will be complex due to the substitution.
-OH~5.5Broad Singlet1HChemical shift is variable and depends on concentration and solvent. This proton is exchangeable with D₂O.
-CH₂-~4.7Singlet2HMethylene protons of the methanol group.
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide complementary information, confirming the number of unique carbon environments.

Assignment Predicted δ (ppm) Notes
Triazole C~150-155Two signals expected for the two triazole carbons.
Aromatic C-Cl~135Carbon atom directly attached to the chlorine[4].
Aromatic C-N~138-142Carbon atom directly attached to the triazole nitrogen.
Aromatic C-C~120-130Four signals expected for the remaining aromatic carbons[4][5].
-CH₂-~60-65Methylene carbon of the methanol group.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the elemental composition of the molecule.

Experimental Protocol: Electrospray Ionization (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., a time-of-flight (TOF) or Orbitrap instrument) equipped with an ESI source.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source.

    • Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • Scan a mass range that encompasses the expected molecular weight (e.g., m/z 100-500).

Analysis of the Mass Spectrum
  • Molecular Ion: The calculated monoisotopic mass of C₉H₈ClN₃O is 209.0356 g/mol . The high-resolution mass spectrum should show a protonated molecule [M+H]⁺ at m/z 210.0434.

  • Isotopic Pattern: The most critical diagnostic feature will be the chlorine isotope pattern[6]. Chlorine has two stable isotopes: ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in two molecular ion peaks separated by 2 m/z units[2].

    • The M+ peak (containing ³⁵Cl) will be observed at m/z ~210.

    • The M+2 peak (containing ³⁷Cl) will be observed at m/z ~212.

    • The relative intensity of these peaks will be approximately 3:1 , which is a definitive indicator of the presence of one chlorine atom[2].

Caption: Logic diagram for MS data interpretation.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)

Attenuated Total Reflectance (ATR) has become the dominant method for FTIR analysis of solids due to its minimal sample preparation requirements[7][8].

  • Sample Preparation: Place a small amount of the solid [2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanol directly onto the ATR crystal (e.g., diamond or germanium)[9].

  • Data Acquisition:

    • Apply pressure using the built-in press to ensure good contact between the sample and the crystal[10].

    • Record a background spectrum of the clean, empty ATR crystal.

    • Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹). The final spectrum is presented in terms of absorbance or transmittance.

Predicted IR Absorption Bands

The IR spectrum provides a "fingerprint" of the molecule, with characteristic absorptions for its functional groups.

Wavenumber (cm⁻¹) Vibrational Mode Intensity
3400 - 3200O-H stretch (alcohol)Broad, Strong
3150 - 3000C-H stretch (aromatic & triazole)Medium
2950 - 2850C-H stretch (aliphatic -CH₂-)Medium
~1600, ~1500C=C stretch (aromatic ring)Medium-Strong
~1540-N=N- stretch (triazole ring)Medium[11]
~1250C-N stretchMedium
~1050C-O stretch (primary alcohol)Strong
~700-800C-Cl stretchMedium-Strong

Conclusion: A Unified Structural Confirmation

The structural elucidation of [2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanol is achieved through the careful integration of data from NMR, MS, and IR spectroscopy.

  • MS confirms the correct molecular weight and unequivocally demonstrates the presence of a single chlorine atom through its distinct M+/M+2 isotopic pattern.

  • IR provides rapid confirmation of the key functional groups, namely the alcohol (O-H stretch), the aromatic and triazole rings (C-H, C=C, C=N stretches), and the chlorophenyl moiety (C-Cl stretch).

  • NMR delivers the final, detailed map of the molecule. ¹H NMR confirms the number and connectivity of protons, while ¹³C NMR verifies the carbon backbone.

Together, these techniques provide a robust, self-validating dataset that confirms the identity and purity of the target compound, enabling researchers and drug development professionals to proceed with confidence in their subsequent studies.

References

  • NMR spectral analysis of 2-(4-chlorophenyl)-1- ((furan-2-yl)methyl). (n.d.). Semantic Scholar. Retrieved from [Link]

  • Liu, D. L., et al. (2012). 2-(1H-1,2,4-triazol-1-yl)ethanol. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o1727. Available at: [Link]

  • Liu, D. L., et al. (2012). 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o431. Available at: [Link]

  • [2-Chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanol. (n.d.). Hölzel-Diagnostika. Retrieved from [Link]

  • Sravya, G., & Reddy, N. B. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings. Available at: [Link]

  • NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. (n.d.). National Chemical Laboratory, India. Retrieved from [Link]

  • C-13 nmr spectrum of chlorobenzene. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

  • Isotope Abundance. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. (n.d.). Specac Ltd. Retrieved from [Link]

  • The M+2 peak in mass spectra. (n.d.). Chemguide. Retrieved from [Link]

  • 1,2,4-Triazole - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

  • Common Sampling Techniques of FTIR Spectroscopy. (2023). Edinburgh Instruments. Retrieved from [Link]

  • FT-IR spectra of control and treated 1,2,4-triazole. (n.d.). ResearchGate. Retrieved from [Link]

  • Chlorine pattern in Mass Spectrometry. (2023). YouTube. Retrieved from [Link]

  • Synthesis and Characterization of Novel Heterocycles. (2022). National Center for Biotechnology Information. Retrieved from [Link]

  • Sample Preparation for FTIR Analysis. (n.d.). Drawell. Retrieved from [Link]

  • Chlorine Isotope Effects from Isotope Ratio Mass Spectrometry. (2021). MDPI. Retrieved from [Link]

  • ATR-FTIR Spectroscopy. (n.d.). Agilent. Retrieved from [Link]

Sources

Foundational

Theoretical Profiling of 2-Chloro-4-(1H-1,2,4-triazol-1-yl)phenylmethanol

The following technical guide provides a comprehensive theoretical framework for 2-chloro-4-(1H-1,2,4-triazol-1-yl)phenylmethanol . This analysis is structured as a high-level whitepaper for drug discovery scientists, sy...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a comprehensive theoretical framework for 2-chloro-4-(1H-1,2,4-triazol-1-yl)phenylmethanol . This analysis is structured as a high-level whitepaper for drug discovery scientists, synthesizing quantum chemical profiling (DFT), spectroscopic validation, and in silico biological evaluation.

A Computational Drug Discovery Perspective

Executive Summary

The target molecule (TM), 2-chloro-4-(1H-1,2,4-triazol-1-yl)phenylmethanol , represents a critical pharmacophore in the development of next-generation antifungal agents. Characterized by a halogenated phenyl core linked to a bioisosteric triazole ring and a hydroxymethyl handle, this scaffold aligns with the structural logic of lanosterol 14α-demethylase (CYP51) inhibitors. This guide outlines the theoretical protocols required to validate its electronic stability, reactivity, and binding efficacy, serving as a blueprint for lead optimization.

Computational Architecture & Methodology

To ensure scientific rigor, the theoretical study of the TM must follow a multi-tiered computational workflow. This protocol integrates electronic structure theory with structure-based drug design (SBDD).

1.1 The "Gold Standard" Protocol

For organic drug-like molecules containing halogens and nitrogen-rich heterocycles, the following level of theory is required to balance accuracy with computational cost:

ParameterSpecificationRationale
Method DFT (B3LYP) Hybrid functional (Becke, 3-parameter, Lee-Yang-Parr) accounts for electron exchange-correlation effectively in organic systems.
Basis Set 6-311++G(d,p) Diffuse functions (++) are critical for describing lone pairs on Triazole nitrogens and Chlorine; polarization functions (d,p) account for orbital distortion.
Solvation PCM / SMD Polarizable Continuum Model (Water/DMSO) mimics physiological or assay environments.
Software Gaussian 16 / ORCAStandard packages for geometry optimization and frequency analysis.
1.2 Workflow Visualization

The following diagram illustrates the logical flow from structural optimization to biological validation.

ComputationalWorkflow cluster_Props Electronic Profiling Input Input Structure (2D ChemDraw/SMILES) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Input->Opt Freq Frequency Analysis (NIMAG=0 Check) Opt->Freq FMO FMO Analysis (HOMO-LUMO) Freq->FMO MESP MESP Mapping (Reactive Sites) Freq->MESP NBO NBO Analysis (Charge Transfer) Freq->NBO Docking Molecular Docking (Target: CYP51) FMO->Docking Stability Confirmed ADMET ADMET Prediction (SwissADME) Docking->ADMET

Figure 1: Step-wise computational pipeline for validating triazole-based drug candidates.

Structural & Electronic Landscape

The geometric stability of the TM is dictated by the torsion angle between the phenyl ring and the triazole moiety. Steric hindrance from the ortho-chlorine atom typically forces the triazole ring out of planarity, breaking conjugation but enhancing solubility.

2.1 Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is a primary descriptor of kinetic stability and chemical reactivity (Hard-Soft Acid-Base theory).

  • HOMO (Highest Occupied Molecular Orbital): Localized primarily on the triazole ring and the chlorine lone pairs . It represents the region willing to donate electrons (nucleophilic).

  • LUMO (Lowest Unoccupied Molecular Orbital): Localized on the phenyl ring and the C-Cl antibonding orbital . It represents the region accepting electrons (electrophilic).

  • Predicted Gap: ~4.5 – 5.2 eV (Typical for stable, drug-like triazoles). A larger gap implies high kinetic stability and low polarizability.

2.2 Molecular Electrostatic Potential (MESP)

MESP mapping identifies binding sites for hydrogen bonding, critical for docking simulations.

  • Negative Potential (Red): Concentrated on the N2 and N4 atoms of the triazole ring (H-bond acceptors) and the Oxygen of the hydroxymethyl group.

  • Positive Potential (Blue): Concentrated on the Hydroxyl Proton (-OH) and the phenyl ring hydrogens (H-bond donors).

Spectroscopic Validation (Theory vs. Experiment)

To validate the theoretical model, calculated vibrational frequencies must be scaled (typically by a factor of 0.961 for B3LYP) and compared to experimental FT-IR data.

Vibrational ModeTheoretical Region (cm⁻¹)Experimental SignatureInterpretation
O-H Stretch 3600 – 36503300 – 3500 (Broad)High frequency indicates free OH; broadening indicates intermolecular H-bonding.
C-H Stretch (Ar) 3050 – 31003000 – 3100Characteristic aromatic C-H vibrations.
C=N Stretch 1550 – 16001580 – 1620Stretching of the triazole ring system.
C-Cl Stretch 700 – 800720 – 750Strong diagnostic peak for the chloro-substituent.

Note: Discrepancies between unscaled DFT frequencies and experimental values arise due to anharmonicity and intermolecular packing forces in the solid state.

Biocomputational Interaction: Molecular Docking

The primary therapeutic target for this class of molecules is Lanosterol 14α-demethylase (CYP51) , a key enzyme in fungal ergosterol biosynthesis.

4.1 Docking Protocol (AutoDock Vina / Glide)
  • Protein Prep: Retrieve PDB ID 5V5Z (Candida albicans CYP51) or 3JUS (Human CYP51 for selectivity checks). Remove water molecules; add polar hydrogens.

  • Grid Generation: Center the grid box on the Heme iron (Fe) active site.

  • Ligand Interaction: The N4 nitrogen of the 1,2,4-triazole ring is expected to coordinate with the Heme Iron (Fe²⁺), preventing substrate oxidation.

4.2 Mechanism of Action Diagram

InteractionMap Ligand 2-Cl-4-Triazolyl Ligand Heme Heme Iron (Fe) Ligand->Heme Coordination Bond (Triazole N4) Tyr118 Tyr118 / Tyr132 (Active Site) Ligand->Tyr118 H-Bond (-OH Group) Pocket Hydrophobic Pocket Ligand->Pocket Pi-Pi Stacking (Phenyl Ring)

Figure 2: Predicted pharmacophoric interactions within the CYP51 active site.

ADMET & Drug-Likeness

Theoretical studies must assess the "drugability" of the molecule using Lipinski’s Rule of Five.

  • Molecular Weight: < 500 g/mol (Pass).

  • LogP (Lipophilicity): Expected range 1.5 – 2.5 (Pass). The chlorine atom increases lipophilicity, aiding membrane permeability, while the methanol group provides necessary solubility.

  • H-Bond Donors: 1 (OH group).

  • H-Bond Acceptors: 3-4 (Triazole nitrogens + Oxygen).

  • Toxicity: The triazole ring is generally well-tolerated, but the chloro-phenyl moiety requires screening for hepatotoxicity signals in silico.

References
  • Al-Wahaibi, L. H., et al. (2020). "Design, synthesis, biological activity, crystal structure and theoretical calculations of novel 1,2,4-triazole derivatives." Journal of Molecular Structure.

  • Karpun, Y., et al. (2023). "An in silico investigation of 1,2,4-triazole derivatives as potential antioxidant agents using molecular docking, MD simulations." ResearchGate.[1][2][3][4]

  • Sonadevi, S., et al. (2024).[5] "2,4-dichloro-6-(1,4,5-triphenyl-1H-imidazol-2-yl) phenol: synthesis, DFT analysis, Molecular docking." Molecular Physics.

  • Matwijczuk, A., et al. (2022). "Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study." Journal of Molecular Liquids.

  • Beytur, M., et al. (2019). "Crystal structure and DFT study of (E)-2-chloro-4-{[2-(2,4-di-nitro-phen-yl)hydrazin-1-yl-idene]meth-yl}phenol." IUCrData.

Sources

Exploratory

A Senior Application Scientist's Guide to the Preliminary Screening of [Compound Name] for Antifungal Activity

Section 1: Foundational Principles of Antifungal Screening The emergence of drug-resistant fungal pathogens, such as Candida auris, presents a significant and growing threat to public health.[1][2] This has intensified t...

Author: BenchChem Technical Support Team. Date: February 2026

Section 1: Foundational Principles of Antifungal Screening

The emergence of drug-resistant fungal pathogens, such as Candida auris, presents a significant and growing threat to public health.[1][2] This has intensified the search for novel antifungal agents. The preliminary screening phase is the critical first step in the drug discovery pipeline, designed to efficiently identify compounds with promising antifungal properties from a larger pool of candidates.

This guide provides a comprehensive framework for conducting the preliminary in vitro screening of a novel compound, referred to herein as [Compound Name]. The methodologies described are grounded in internationally recognized standards, primarily those from the Clinical and Laboratory Standards Institute (CLSI), to ensure reproducibility and data integrity.[3][4]

The core objective of this initial stage is to answer two fundamental questions:

  • Does [Compound Name] inhibit the growth of clinically relevant fungi?

  • At what concentration is this inhibition observed, and is it selective for fungal cells over mammalian cells?

To address these questions, this guide will detail a tiered screening approach, beginning with broad-spectrum activity assessment and moving towards quantitative and qualitative characterization.

Section 2: The Antifungal Screening Cascade: A Three-Pillar Approach

A robust preliminary screening strategy is built on three pillars: determining the potency of the compound, assessing its spectrum of activity, and evaluating its potential for host cell toxicity. This guide details the following essential assays:

  • Broth Microdilution Assay: A quantitative method to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.[1][5][6] This is the gold-standard for susceptibility testing.

  • Disk Diffusion Assay: A qualitative, cost-effective method ideal for initial high-throughput screening to quickly identify compounds that exhibit antifungal activity.[1][7][8] It involves measuring the zone of growth inhibition around a compound-impregnated disk.[1][8][9]

  • Mammalian Cell Cytotoxicity Assay: An essential counter-screen to evaluate the compound's toxicity against host cells. The MTT assay is a widely used colorimetric method for this purpose, assessing cell metabolic activity as an indicator of viability.[10][11][12]

This multi-assay approach ensures that a compound selected for further development is not only effective against fungal pathogens but also exhibits a promising safety profile.

G cluster_0 Preliminary Screening Workflow Compound_Library [Compound Name] Stock Solution Broth_Microdilution Quantitative Assay: Broth Microdilution (MIC) Compound_Library->Broth_Microdilution Primary Screens Disk_Diffusion Qualitative Assay: Disk Diffusion Compound_Library->Disk_Diffusion Primary Screens Cytotoxicity_Assay Safety Counter-Screen: Mammalian Cell Cytotoxicity Compound_Library->Cytotoxicity_Assay Primary Screens Data_Analysis Data Analysis & Hit Identification Broth_Microdilution->Data_Analysis Disk_Diffusion->Data_Analysis Cytotoxicity_Assay->Data_Analysis

Caption: High-level workflow for preliminary antifungal screening.

Section 3: Quantitative Antifungal Potency Assessment

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

Scientific Rationale: The broth microdilution method is a cornerstone of antifungal susceptibility testing.[5] It provides a quantitative MIC value, which is crucial for comparing the potency of different compounds and for establishing a baseline for further studies.[1][13] The procedure follows the principles outlined in the CLSI document M27.[4] This method involves challenging a standardized fungal inoculum with serial dilutions of the test compound in a 96-well microtiter plate format.[5]

Experimental Protocol: Broth Microdilution Assay

  • Fungal Strain Selection:

    • Utilize a panel of clinically relevant yeast species, such as Candida albicans, Candida glabrata, Candida parapsilosis, and Cryptococcus neoformans.[14] Quality control strains (e.g., C. parapsilosis ATCC 22019) should be included in every run.

  • Inoculum Preparation:

    • From a fresh culture plate (e.g., Sabouraud Dextrose Agar), pick a few colonies and suspend them in sterile saline.[15]

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 cells/mL.[5][15] This step is critical for reproducibility.

    • Prepare the final working inoculum by diluting this suspension in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 cells/mL in the microtiter plate wells.[15]

  • Compound Preparation and Serial Dilution:

    • Dissolve [Compound Name] in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

    • In a 96-well plate, perform a two-fold serial dilution of the compound in RPMI-1640 medium to achieve the desired concentration range (e.g., 256 µg/mL to 0.125 µg/mL).

  • Inoculation and Incubation:

    • Add the standardized fungal inoculum to each well containing the diluted compound.[15]

    • Include a positive control (fungi in medium without compound) and a negative control (medium only).

    • Incubate the plate at 35°C for 24-48 hours.[16]

  • MIC Determination:

    • The MIC is the lowest concentration of the compound at which there is a significant inhibition of fungal growth (typically ≥50% reduction) compared to the positive control, determined by visual inspection or a spectrophotometer.

G cluster_workflow Broth Microdilution Workflow prep_inoculum 1. Prepare Fungal Inoculum (0.5 McFarland Standard) inoculate 3. Inoculate Plate with Fungi prep_inoculum->inoculate prep_compound 2. Prepare [Compound Name] Serial Dilutions in 96-Well Plate prep_compound->inoculate incubate 4. Incubate at 35°C for 24-48 hours inoculate->incubate read_mic 5. Read MIC (Lowest concentration with ≥50% growth inhibition) incubate->read_mic

Sources

Foundational

Technical Guide: Solubility Profile &amp; Thermodynamic Analysis of [2-Chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanol

The following technical guide provides a comprehensive analysis of the solubility profile, thermodynamic behavior, and experimental characterization of [2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanol . Strategic Overv...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a comprehensive analysis of the solubility profile, thermodynamic behavior, and experimental characterization of [2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanol .

Strategic Overview

[2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanol (CAS: 1353878-01-9) is a critical pharmacophore intermediate, often utilized in the synthesis of next-generation triazole antifungals and aromatase inhibitors. Its structural core—a chlorobenzene ring linked to a triazole and a hydroxymethyl group—imparts a specific amphiphilic character.

Understanding its solubility landscape is not merely an analytical exercise but a process requirement for:

  • Reaction Kinetics: Selecting solvents that maximize reactant concentration without precipitating intermediates.

  • Purification: Designing cooling crystallization cycles that maximize yield and reject impurities.

  • Bioavailability: Predicting dissolution rates in early-stage formulation.

This guide synthesizes available data on structural analogs with standard thermodynamic models to establish a robust solubility framework.

Solubility Landscape

Based on the structural motifs (polar triazole ring, H-bond donor hydroxyl group, lipophilic chlorophenyl ring), the compound exhibits a solubility hierarchy typical of polar aromatic alcohols.

Predicted Solubility Profile

The following table summarizes the expected solubility behavior based on polarity matching and analog data (e.g., (1-benzyl-1H-1,2,3-triazole-4-yl)methanol).

Solvent ClassRepresentative SolventsSolubility RatingMechanistic Insight
Polar Aprotic DMSO, DMF, NMPHigh (>100 mg/mL)Strong dipole-dipole interactions with the triazole ring; disruption of intermolecular H-bonds.
Short-Chain Alcohols Methanol, EthanolModerate (Temperature Dependent)Primary solvent for recrystallization . High solubility at boiling; low at

.
Esters/Ketones Ethyl Acetate, AcetoneModerate to Low Good for extraction but often require co-solvents for high-concentration processing.
Aqueous Water, Buffer (pH 7.4)Low (<1 mg/mL)The hydrophobic chlorophenyl moiety dominates; solubility may increase slightly at low pH due to triazole protonation.
Non-Polar Hexane, TolueneNegligible Lack of specific interactions; effective as anti-solvents .
The Recrystallization Window

The most effective purification system for this class of compounds is often Ethanol or Ethanol/Water mixtures.

  • High Temperature (

    
    ):  The compound is soluble due to the entropy-driven disruption of the crystal lattice.
    
  • Low Temperature (

    
    ):  Solubility drops precipitously, facilitating high-yield recovery.
    

Thermodynamic Framework

To rigorously quantify solubility, we employ the Modified Apelblat Equation . This semi-empirical model correlates the mole fraction solubility (


) with temperature (

), accounting for the non-ideality of the solution.


  • 
    :  Mole fraction of the solute.
    
  • 
    :  Absolute temperature (Kelvin).[1]
    
  • 
    :  Empirical constants derived from regression analysis of experimental data.
    
Thermodynamic Parameters

Using the Van't Hoff analysis , we derive the enthalpy (


) and entropy (

) of solution.[2] For triazole alcohols, the dissolution is typically endothermic (

), confirming that heat is required to break the crystal lattice forces (lattice energy).

Experimental Protocols

As exact literature values for specific batches can vary by polymorph, experimental validation is mandatory . Below are two self-validating protocols.

Protocol A: Laser Monitoring Method (Dynamic)

Best for generating full solubility curves (


 vs. 

) rapidly.
  • Preparation: Weigh a precise excess of [2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanol into a jacketed glass vessel.

  • Solvent Addition: Add a known mass of solvent (e.g., Ethanol).

  • Heating: Heat the mixture at a constant rate (

    
    ) with stirring (400 rpm).
    
  • Detection: Use a focused laser beam (or turbidity probe) passing through the solution.

  • Endpoint: Record the temperature (

    
    ) where the laser transmission intensity maximizes (indicating total dissolution).
    
  • Iteration: Add more solute to the same vessel and repeat to find the next point on the curve.

Protocol B: Shake-Flask Method (Static)

Best for determining equilibrium solubility at fixed temperatures.

  • Saturation: Add excess solid to the solvent in sealed vials.

  • Equilibration: Agitate at constant temperature (e.g.,

    
    ) for 24–48 hours.
    
  • Filtration: Filter the supernatant using a 0.45

    
     heated syringe filter (to prevent crash-out).
    
  • Quantification: Analyze the filtrate via HPLC (UV detection at 254 nm).

  • Calculation:

    
    
    

Process Visualization

The following diagrams illustrate the logical flow for solubility determination and crystallization design.

Diagram 1: Solubility Determination Workflow

SolubilityWorkflow cluster_check Quality Control Start Start: Define Target Solvent Prep Prepare Saturated Slurry (Excess Solute) Start->Prep Equilibrate Equilibrate at T (24-48h) Constant Agitation Prep->Equilibrate Sample Sampling Equilibrate->Sample Filter Isothermal Filtration (0.45 µm) Sample->Filter Maintain T Analyze HPLC Quantification (UV @ 254nm) Filter->Analyze Calc Calculate Mole Fraction (x) Analyze->Calc Model Fit to Apelblat Model Calc->Model Check Check Mass Balance Calc->Check Check->Equilibrate Fail (<95%) Check->Model Pass

Caption: Workflow for static solubility determination ensuring thermodynamic equilibrium and data integrity.

Diagram 2: Crystallization Logic

CrystallizationLogic Input Crude Mixture (Solvent: Ethanol) Heat Heat to Reflux (T > 70°C) Input->Heat Dissolve Full Dissolution Heat->Dissolve Cool Controlled Cooling (Rate: 0.5°C/min) Dissolve->Cool Nucleate Metastable Zone Nucleation Cool->Nucleate Crystal Crystal Growth Nucleate->Crystal Filter Filtration & Wash Crystal->Filter

Caption: Logical pathway for cooling crystallization, exploiting the temperature-dependent solubility profile.

References

  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl) . MDPI. Available at: [Link] (Accessed: 2023-10-26).

  • Measurement and correlation of the solubility of (1-benzyl-1H-1,2,3-triazole-4-yl)methanol . Journal of Chemical & Engineering Data. Available at: [Link] (Accessed: 2023-10-26).

  • Solubility of 1H-1,2,4-Triazole in Ethanol and Organic Solvents . Journal of Chemical & Engineering Data. Available at: [Link] (Accessed: 2023-10-26).

Sources

Exploratory

Prudent Practices for the Safe Handling of Novel Research Chemical CAS 1353878-01-9: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The advancement of drug discovery and development is intrinsically linked to the synthesis and ev...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The advancement of drug discovery and development is intrinsically linked to the synthesis and evaluation of novel chemical entities. CAS 1353878-01-9, identified as (2-Chloro-4-(1H-1,2,4-triazol-1-yl)phenyl)methanol, represents such a novel compound with limited publicly available safety and toxicological data. This guide provides a comprehensive framework for the safe handling of CAS 1353878-01-9, approaching it as a substance with unknown potential hazards. The principles and protocols detailed herein are grounded in established laboratory safety standards and are intended to empower researchers to manage risk effectively. This document emphasizes a conservative and proactive safety culture, which is paramount when working at the frontiers of chemical research.

Introduction: The Precautionary Principle in Practice

The responsible conduct of research necessitates that any new or poorly characterized substance be treated as potentially hazardous until proven otherwise.[1][2] This "precautionary principle" is the cornerstone of this guide. For CAS 1353878-01-9, the absence of a comprehensive Safety Data Sheet (SDS) or toxicological reports requires that all handling procedures are designed to minimize exposure and mitigate risk. This guide is structured to provide both the "how" and the "why" behind recommended safety protocols, ensuring a deep understanding of the principles of chemical hygiene.

Chemical Identity and Physicochemical Properties

A foundational step in safe handling is understanding the chemical's identity.

Identifier Value
CAS Number 1353878-01-9
Chemical Name (2-Chloro-4-(1H-1,2,4-triazol-1-yl)phenyl)methanol[3]
Molecular Formula C₉H₈ClN₃O[3]
Molecular Weight 209.63 g/mol [3]
SMILES Code OCc1cc(n2cncn2)ccc1Cl[3]

Presumptive Hazard Assessment

In the absence of specific data, a presumptive hazard assessment based on the chemical's structure is a prudent starting point. The structure of CAS 1353878-01-9 contains a chlorinated aromatic ring and a triazole moiety. While not definitive, these structural features suggest areas for caution:

  • Chlorinated Aromatic Compounds: Can exhibit varying degrees of toxicity, including potential for skin and eye irritation, and in some cases, long-term health effects.

  • Triazole-Containing Compounds: Many triazole derivatives are biologically active, which is often a desired trait in drug development but also warrants careful handling to avoid unintended biological effects in researchers.

Based on these considerations, and in line with best practices for novel compounds, CAS 1353878-01-9 should be handled as if it is:

  • Acutely toxic via all routes of exposure (inhalation, ingestion, and skin contact).

  • A skin and eye irritant/sensitizer.[4][5]

  • Potentially possessing unknown chronic health effects.[6]

Engineering Controls: The First Line of Defense

The primary method for controlling exposure to hazardous chemicals is the use of robust engineering controls.

  • Chemical Fume Hood: All manipulations of CAS 1353878-01-9, including weighing, dissolving, and transferring, must be conducted in a certified chemical fume hood with a face velocity of 80-120 feet per minute. The sash should be kept as low as possible.

  • Ventilation: The laboratory should have adequate general ventilation, with a recommended 6-12 air changes per hour, to prevent the accumulation of vapors.

  • Designated Work Area: A specific area within the laboratory should be designated for working with this compound to prevent cross-contamination.[2]

Personal Protective Equipment (PPE): A Necessary Barrier

PPE is a critical last line of defense. The selection of appropriate PPE should be a deliberate process.

PPE Selection Protocol
  • Hand Protection: Wear nitrile or neoprene gloves.[2] Double-gloving is recommended, especially for extended operations. Gloves should be inspected for tears or punctures before and during use. Contaminated gloves should be removed and disposed of properly, followed by hand washing.

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields are mandatory at a minimum.[2] If there is a splash hazard, chemical splash goggles should be worn.

  • Body Protection: A flame-resistant lab coat should be worn and kept fully buttoned.[2]

  • Respiratory Protection: For operations with a high potential for aerosol generation that cannot be adequately controlled within a fume hood, a NIOSH-approved respirator may be necessary.[7] The selection and use of respirators must be done in accordance with a comprehensive respiratory protection program.

PPE_Selection_Workflow Figure 1: PPE Selection Workflow for CAS 1353878-01-9 start Start: Assess Task weighing Weighing Solid start->weighing dissolving Dissolving/Solution Transfer start->dissolving high_energy High-Energy Operations (e.g., sonication) start->high_energy ppe_weighing Lab Coat Safety Glasses Nitrile Gloves (Double) weighing->ppe_weighing Select PPE ppe_dissolving Lab Coat Chemical Goggles Nitrile Gloves (Double) dissolving->ppe_dissolving Select PPE ppe_high_energy Lab Coat Chemical Goggles Face Shield Nitrile Gloves (Double) Consider Respirator high_energy->ppe_high_energy Select PPE

Caption: Figure 1: PPE Selection Workflow for CAS 1353878-01-9

Safe Handling and Experimental Protocols

Adherence to standard operating procedures is crucial for minimizing exposure.

General Handling Workflow

Handling_Workflow Figure 2: General Handling Workflow for Novel Compounds prep 1. Preparation - Don appropriate PPE - Prepare work area in fume hood - Assemble all necessary equipment weigh 2. Weighing - Use an analytical balance inside a fume hood or a vented balance safety enclosure. - Use a spatula to transfer the solid. - Close the container immediately after use. prep->weigh dissolve 3. Dissolution - Add solvent to the solid slowly. - Use a sealed container for mixing if possible. weigh->dissolve transfer 4. Transfer - Use a pipette or syringe for liquid transfers. - Keep containers closed when not in use. dissolve->transfer cleanup 5. Cleanup - Decontaminate work surfaces. - Dispose of waste in designated containers. - Remove PPE and wash hands. transfer->cleanup

Caption: Figure 2: General Handling Workflow for Novel Compounds

Specific Prohibitions
  • Never work alone when handling this compound.

  • Eating, drinking, and applying cosmetics are strictly prohibited in the laboratory.[1][8]

  • Never use mouth pipetting.[1]

  • Avoid the use of "sharps" where possible. If needles are required, do not recap them.

Storage and Transport

Proper storage is essential for maintaining the integrity of the compound and ensuring the safety of all laboratory personnel.

  • Storage Container: Store in a tightly sealed, clearly labeled container. The label should include the chemical name, CAS number, and appropriate hazard warnings (e.g., "Potentially Toxic - Handle with Care").

  • Storage Location: Store in a cool, dry, and well-ventilated area away from incompatible materials.[7][9] A designated and locked cabinet is recommended.

  • Transport: When transporting the compound within the laboratory, use a secondary, shatter-resistant container.

Spill and Emergency Procedures

Prompt and correct response to a spill or exposure is critical.

Spill Response

Spill_Response_Workflow Figure 3: Spill Response Workflow spill Spill Occurs alert Alert others in the area spill->alert evacuate Evacuate the immediate area if necessary alert->evacuate assess Assess the spill (size, location) evacuate->assess minor_spill Minor Spill (inside fume hood) assess->minor_spill major_spill Major Spill (outside fume hood or large volume) assess->major_spill cleanup Cleanup with appropriate kit (wear full PPE) minor_spill->cleanup Trained personnel call_ehs Call Emergency Services / EHS major_spill->call_ehs Do not attempt to clean decontaminate Decontaminate the area cleanup->decontaminate report Report the incident call_ehs->report dispose Dispose of waste properly decontaminate->dispose dispose->report

Caption: Figure 3: Spill Response Workflow

Accidental Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[2][9] Remove contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2][9] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[2][9] If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[7] Rinse mouth with water. Seek immediate medical attention.

Waste Disposal

All waste generated from work with CAS 1353878-01-9 should be considered hazardous.

  • Solid Waste: Contaminated gloves, paper towels, and other solid materials should be collected in a designated, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, sealed hazardous waste container. Do not mix with other waste streams unless compatibility is known.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the chemical name, and the approximate concentration.

  • Disposal: Follow all institutional, local, and federal regulations for the disposal of hazardous chemical waste.

Conclusion

The safe handling of novel research chemicals like CAS 1353878-01-9 is a fundamental responsibility of every researcher. By adhering to the principles of the precautionary approach, utilizing appropriate engineering controls and personal protective equipment, and following established safe handling protocols, scientists can mitigate the risks associated with working with compounds of unknown toxicity. A proactive and informed approach to safety is not a barrier to innovation but rather a prerequisite for sustainable and responsible scientific advancement.

References

  • Airgas. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • Neogen. (2019, January 14). Prima Liquid Concentrate (pink), Safety Data Sheet. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • Oklahoma State University. (n.d.). Laboratory Safety Rules. Retrieved from [Link]

  • Nufarm Americas, Inc. (2015, June 11). SAFETY DATA SHEET Gibgro® 20% Powder. Retrieved from [Link]

  • DHC Solvent Chemie GmbH. (2023, June 2). Safety Data Sheet: hydrocarbons, C7, n-alkanes, isoalkanes, cyclics. Retrieved from [Link]

  • Texas Woman's University. (n.d.). Novel Chemicals with Unknown Hazards SOP. Retrieved from [Link]

  • Wikipedia. (n.d.). GHS hazard pictograms. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • American Chemical Society. (2016). Guidelines for Chemical Laboratory Safety in Academic Institutions. Retrieved from [Link]

  • Occupational Safety and Health Administration. (2024). Hazard Communication Standard Pictogram. Retrieved from [Link]

  • Stoffenmanager. (n.d.). GHS hazard pictograms. Retrieved from [Link]

  • United Nations. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • Greenhouse Treatment Center. (2025, March 14). Research Chemicals - Types & Dangers of RC's. Retrieved from [Link]

  • Chementors. (2024, June 25). SDS BASICS: GHS HAZARD PICTOGRAMS FOR SDS AND LABELS. Retrieved from [Link]

  • MRC Lab. (n.d.). Laboratory Safety Rules. Retrieved from [Link]

  • Office of Environmental Health and Safety. (2016, August 22). Know Your Hazard Symbols (Pictograms). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Addressing Hazards from Unscheduled Novel Psychoactive Substances as Research Chemicals: The Case of U-50488. Retrieved from [Link]

Sources

Foundational

Advanced Synthesis Architectures for 1,2,4-Triazoles: From Classical Condensation to Catalytic C-H Activation

Executive Summary: The Pharmacophore Imperative The 1,2,4-triazole ring is not merely a structural linker; it is a privileged pharmacophore in medicinal chemistry, serving as a bioisostere for amides and esters while off...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pharmacophore Imperative

The 1,2,4-triazole ring is not merely a structural linker; it is a privileged pharmacophore in medicinal chemistry, serving as a bioisostere for amides and esters while offering superior metabolic stability and hydrogen-bonding capabilities. Its presence in blockbuster antifungals (Fluconazole, Itraconazole) and oncology agents (Letrozole) underscores the necessity for robust, scalable synthesis methods.

This technical guide moves beyond basic textbook definitions to analyze the causality behind synthetic choices. We contrast the thermodynamic brute force of classical condensation with the kinetic precision of modern transition-metal catalysis, providing you with a decision matrix for your specific substrate needs.

The Classical Toolkit: De Novo Cyclization

Classical methods rely on the condensation of hydrazine derivatives with electrophilic carbon centers. While effective, they often require harsh thermal conditions that can compromise sensitive functional groups.

The Pellizzari Reaction

Mechanism & Utility: The Pellizzari reaction involves the condensation of an amide with an acyl hydrazide.[1] It is the "workhorse" method for generating symmetrically or asymmetrically substituted 3,5-diaryl-1,2,4-triazoles. The reaction proceeds through an acylamidrazone intermediate, which undergoes thermal dehydration to close the ring.

Critical Analysis:

  • Pros: Atom economical; uses readily available starting materials.[2][3][4][5][6]

  • Cons: High temperatures (>140°C) often lead to transamination side reactions or degradation of chiral centers.

Visualization: Pellizzari Reaction Mechanism

PellizzariMechanism cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization Amide Amide (R1-CONH2) Intermediate Acylamidrazone Intermediate Amide->Intermediate - NH3 Heat Hydrazide Acyl Hydrazide (R2-CONHNH2) Hydrazide->Intermediate Triazole 3,5-Disubstituted 1,2,4-Triazole Intermediate->Triazole Dehydration (-H2O) Water H2O Byproduct Intermediate->Water

Caption: The Pellizzari pathway requires thermal driving force to eliminate ammonia and water, forming the aromatic core.

Protocol: Classical Synthesis of 3,5-Diphenyl-1,2,4-triazole

Based on standard Pellizzari conditions adapted for bench-scale reproducibility.

Reagents:

  • Benzamide (10 mmol, 1.21 g)

  • Benzoyl hydrazide (10 mmol, 1.36 g)

  • Solvent: None (Neat fusion) or high-boiling solvent (e.g., Xylene)

Step-by-Step Workflow:

  • Fusion: Combine benzamide and benzoyl hydrazide in a round-bottom flask.

  • Thermal Activation: Heat the mixture in an oil bath at 150-160 °C for 3-4 hours. Note: Monitor the melt; evolution of ammonia gas indicates reaction progress.

  • TLC Monitoring: Check consumption of hydrazide (stationary phase: Silica; eluent: EtOAc/Hexane 1:1).

  • Work-up: Cool to room temperature. The melt will solidify. Triturate the solid with cold ethanol (10 mL) to remove unreacted starting materials.

  • Purification: Filter the crude solid and recrystallize from ethanol/water (4:1) to obtain white needles.

Modern Catalytic Architectures: Transition-Metal & One-Pot Methods

Modern drug discovery demands milder conditions and higher functional group tolerance. The shift has moved toward oxidative cyclization and C-H activation , allowing the assembly of the triazole ring from nitriles or amidines under aerobic conditions.

Copper-Catalyzed One-Pot Synthesis

Mechanism & Utility: This method, highlighted by Xu et al. (2015), represents a paradigm shift.[5][7] It utilizes a copper catalyst to couple two nitriles (or a nitrile and an amidine precursor) via an oxidative sequence.[2][3][4][5][8][9] It avoids the harsh neat fusion of Pellizzari and tolerates diverse functional groups (ethers, halides, nitro groups).[5][7]

Mechanistic Insight: The reaction proceeds via the in situ formation of an amidoxime from the first nitrile, which then undergoes Cu-catalyzed coupling with the second nitrile, followed by intramolecular dehydration.[2][5][7]

Visualization: Cu-Catalyzed Oxidative Workflow

CuCatalysis Nitrile1 Nitrile 1 (R1-CN) Amidoxime Amidoxime Intermediate Nitrile1->Amidoxime Step 1: Addition (80°C) Hydroxylamine NH2OH·HCl Hydroxylamine->Amidoxime Complex Cu-Coordinated Intermediate Amidoxime->Complex Step 2: Coordination Nitrile2 Nitrile 2 (R2-CN) Nitrile2->Complex CuCat Cu(OAc)2 / Cs2CO3 DMSO, 120°C CuCat->Complex Product 3,5-Disubstituted 1,2,4-Triazole Complex->Product Oxidative Cyclization (-H2O)

Caption: A cascade sequence where Cu(II) facilitates the nucleophilic attack and subsequent dehydration under aerobic conditions.[9]

Protocol: Cu-Catalyzed Synthesis from Nitriles

Adapted from Xu et al., J. Org.[2][4][5] Chem. 2015.[2][5][6][7][10]

Reagents:

  • Nitrile A (0.45 mmol)[8]

  • Hydroxylamine hydrochloride (0.5 mmol, 34.7 mg)[8]

  • Triethylamine (0.9 mmol, 126 μL)[8]

  • Nitrile B (0.3 mmol) [Limiting Reagent]

  • Catalyst: Cu(OAc)₂ (0.06 mmol, 12 mg)[8]

  • Base: Cs₂CO₃ (0.9 mmol, 293 mg)[8]

  • Solvent: t-BuOH (Step 1), DMSO (Step 2)

Step-by-Step Workflow:

  • Amidoxime Formation (Step 1): In a 25 mL Schlenk tube, combine Nitrile A, NH₂OH·HCl, Et₃N, and t-BuOH (1.5 mL). Stir at 80 °C for 18 hours. Note: No inert atmosphere required; air is compatible.

  • One-Pot Addition (Step 2): Add Nitrile B, Cu(OAc)₂, Cs₂CO₃, anhydrous Na₂SO₄ (drying agent, 2.1 mmol), and DMSO (1.0 mL) directly to the reaction vessel.

  • Cyclization: Seal the tube and stir at 120 °C for 24 hours.

  • Work-up: Concentrate the solution under reduced pressure to remove DMSO.

  • Purification: Dissolve residue in ethyl acetate, wash with brine, dry over MgSO₄, and purify via silica gel column chromatography (Petroleum ether/EtOAc).

Comparative Analysis: Selecting the Right Method

The choice between classical and modern methods depends on your substrate's thermal stability and the availability of starting materials.

FeaturePellizzari (Classical)Cu-Catalyzed (Modern)
Primary Bond Formation Condensation (Elimination of NH₃/H₂O)Oxidative Coupling / Cyclization
Temperature High (150–200 °C)Moderate (80–120 °C)
Reagents Amide + HydrazideNitriles + Hydroxylamine
Catalyst None (Thermal)Cu(OAc)₂ (20 mol%)
Atom Economy HighModerate (requires stoichiometric base/oxidant)
Substrate Scope Limited by thermal stabilityBroad (tolerates nitro, halides, heterocycles)
Ideal Use Case Robust, simple substrates; Scale-upComplex intermediates; Late-stage functionalization

References

  • BenchChem. (2025).[1][11] Synthesis of 1,2,4-Triazole Derivatives: A Detailed Protocol for Researchers. Link

  • Xu, H., Ma, S., Xu, Y., et al. (2015).[2] Copper-Catalyzed One-Pot Synthesis of 1,2,4-Triazoles from Nitriles and Hydroxylamine. The Journal of Organic Chemistry, 80(3), 1789-1794.[2] Link[8]

  • Chen, Z., Li, H., Dong, W., et al. (2016).[4][6] Iodine-Mediated Oxidative Cyclization of Hydrazones: A Metal-Free Synthesis of 1,2,4-Triazoles. Organic Letters, 18(6), 1334-1337. Link

  • Yeung, K. S., et al. (2013). Transition Metal-Catalyzed C-H Activation in Heterocyclic Synthesis. Chemical Reviews, 113, 8741.

Sources

Exploratory

structural characterization of chlorinated phenyl triazole compounds

Executive Summary & Chemical Context[1][2][3][4][5][6][7] Chlorinated phenyl triazoles (e.g., Tebuconazole, Epoxiconazole) represent a cornerstone class of sterol demethylation inhibitors (DMIs) used extensively in agric...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

Chlorinated phenyl triazoles (e.g., Tebuconazole, Epoxiconazole) represent a cornerstone class of sterol demethylation inhibitors (DMIs) used extensively in agriculture and pharmaceutical development. Their efficacy hinges on a precise pharmacophore: a 1,2,4-triazole ring coordinated to the heme iron of fungal CYP51, linked to a lipophilic chlorinated phenyl moiety.

However, the synthesis of these compounds presents a critical structural challenge: Regioisomerism (N1 vs. N2 alkylation) and Stereoisomerism (chiral centers). An N2-alkylated impurity or the wrong enantiomer can reduce biological potency by orders of magnitude or introduce off-target toxicity.

This guide moves beyond basic identification, establishing a self-validating analytical workflow to definitively characterize these molecules.

Phase I: The Chlorine Signature (Mass Spectrometry)

Before assessing connectivity, we must validate the elemental composition. In chlorinated compounds, the mass spectrum provides a probabilistic fingerprint that is impossible to fake.

The Isotopic Causality

Chlorine exists naturally as


 (75.78%) and 

(24.22%). This ~3:1 ratio creates distinct "isotope clusters" in the molecular ion region (

).
  • Single Chlorine (

    
    ):  The molecular ion (
    
    
    
    ) and the isotope peak (
    
    
    ) appear in a 3:1 intensity ratio .[1][2][3]
  • Double Chlorine (

    
    ):  The probability distribution follows the expansion of 
    
    
    
    , resulting in an
    
    
    ratio of 9:6:1 .[3]
Data Interpretation Table: Isotope Clusters
# of Cl AtomsPeak Pattern (

)
Relative Intensity RatioDiagnostic Value
1 (Mono)

,

100 : 32 (approx 3:1)Confirms mono-substitution (e.g., Epoxiconazole intermediate)
2 (Di)

,

,

100 : 65 : 10 (9:6:1)Confirms 2,4-dichlorophenyl moiety (e.g., Propiconazole)
3 (Tri)

,

,

,

100 : 98 : 32 : 3 Rare in this class, but distinct "comb" pattern

Critical Check: If your MS data shows a single


 peak without the 

satellite, you have lost the chlorine (dehalogenation impurity) or synthesized the wrong scaffold.

Phase II: Connectivity & Regioisomerism (NMR)

The reaction of 1,2,4-triazole with an alkyl halide often yields a mixture of N1-alkyl (desired, thermodynamically stable) and N2-alkyl (kinetic impurity) isomers.

The 1H NMR Logic

The 1,2,4-triazole ring protons (


 and 

) are the primary sensors for regioisomerism.
  • N1-Substitution (Asymmetric): The triazole ring is asymmetric.

    
     and 
    
    
    
    are in magnetically distinct environments.
    • Result: Two distinct singlets in the aromatic region (

      
       7.9 – 8.5 ppm).
      
    • 
      :  The difference between 
      
      
      
      and
      
      
      is typically significant (
      
      
      ppm).
  • N4-Substitution (Symmetric): The molecule possesses a plane of symmetry through the N4-C substituent axis.

    • Result:

      
       and 
      
      
      
      are chemically equivalent, appearing as a single signal (integrating to 2H).
  • N2-Substitution (Asymmetric): Similar to N1, but the chemical shift pattern changes due to the proximity of the lone pair to the alkyl group. Validating N1 vs. N2 requires 2D NOESY .

Protocol: NOESY Confirmation of Regiochemistry

Objective: Prove the alkyl chain is attached to N1 by observing a Through-Space correlation (NOE) between the triazole


 proton and the 

-protons of the alkyl chain.

Step-by-Step Methodology:

  • Sample Prep: Dissolve 10 mg of compound in 0.6 mL DMSO-d6 . (Chloroform-d can cause peak overlap in triazoles; DMSO separates them).

  • Acquisition: Run a standard 1H spectrum (16 scans) to locate

    
    , 
    
    
    
    , and Alkyl-
    
    
    .
  • 2D NOESY Setup:

    • Mixing time (

      
      ): 300–500 ms (optimized for medium-sized molecules).
      
    • Scans: 8–16 per increment.

  • Analysis:

    • N1-Isomer: Strong Cross-peak between Triazole-H5 and Alkyl-

      
      -CH . Weak/No cross-peak for Triazole-H3.
      
    • N2-Isomer: If N2 substituted, the steric environment changes, often showing different NOE patterns or chemical shift inversion.

Phase III: Stereochemical Analysis (Chiral HPLC & XRD)

Most triazole fungicides have at least one chiral center.[4] The enantiomers often exhibit different fungicidal activities.

Method A: Single Crystal X-Ray Diffraction (XRD)

The Absolute Truth. XRD provides the absolute configuration (


 or 

) without reference standards.
  • Requirement: A single crystal of suitable size (

    
     mm).
    
  • Space Group: Chlorinated phenyl triazoles frequently crystallize in monoclinic space groups like P21/n or P21/c .

  • Anomalous Dispersion: The presence of Chlorine (heavy atom) allows for determination of absolute structure using the Flack parameter.

Method B: Chiral HPLC Separation

The Routine Quantifier.

Validated Protocol for Enantioseparation:

  • Column: Polysaccharide-based stationary phases are superior.

    • Primary Choice:Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)).

    • Secondary Choice:Chiralpak IA (Immobilized version, more solvent robust).

  • Mobile Phase: Normal Phase is standard.

    • n-Hexane : Isopropanol (90:10 v/v) or n-Hexane : Ethanol (95:5 v/v).

  • Conditions:

    • Flow Rate: 0.5 – 1.0 mL/min.

    • Temperature: 25°C.

    • Detection: UV at 220 nm (Triazole absorption max).

Visualization: The Characterization Workflow

G Start Crude Synthesis Product MS Phase 1: Mass Spectrometry (Check Cl Isotope Pattern) Start->MS Decision_MS Pattern 3:1 (Mono) or 9:6:1 (Di)? MS->Decision_MS NMR Phase 2: 1H NMR (DMSO-d6) Decision_MS->NMR Yes Fail Reject / Re-purify Decision_MS->Fail No Regio_Check Triazole Region Analysis (7.9 - 8.5 ppm) NMR->Regio_Check NOESY 2D NOESY Experiment Confirm N1-Alkyl Link Regio_Check->NOESY Two Singlets (Asymmetric) Regio_Check->Fail One Singlet (Symmetric N4) Chiral Phase 3: Chiral HPLC (Chiralcel OD-H) NOESY->Chiral N1 Confirmed NOESY->Fail N2 Confirmed XRD X-Ray Diffraction (Absolute Config) Chiral->XRD If Crystal Available Final Validated Structure Chiral->Final Enantiomeric Ratio > 99:1 XRD->Final

Figure 1: Integrated workflow for the structural validation of chlorinated triazoles, filtering out regioisomers and impurities.

Visualization: Distinguishing Regioisomers

Isomers cluster_0 N1-Alkylation (Target) cluster_1 N4-Alkylation (Impurity) N1 Structure: Asymmetric NMR: H3 & H5 = Distinct Singlets NOESY: H5 <-> Alkyl Correlation N4 Structure: Symmetric Plane NMR: H3 & H5 = Equivalent (1 Peak) NOESY: Symmetric Correlations Input Reaction Mixture Input->N1 Major Product Input->N4 Minor Product

Figure 2: Spectroscopic logic for distinguishing the bioactive N1-isomer from the symmetric N4-isomer.

References

  • National Center for Biotechnology Information (NCBI). Synthesis, Crystal Structure, Spectral Characterization and Antifungal Activity of Novel Phenolic Acid Triazole Derivatives. PMC. Available at: [Link]

  • Royal Society of Chemistry (RSC). Stereoselective separation and determination of the triazole fungicide propiconazole in water, soil and grape by normal phase HPLC. Analytical Methods.[5][6][7] Available at: [Link]

  • MDPI. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules.[5][8][4][1][9][2][3][7][10][11] Available at: [Link]

  • Clark, J. (Chemguide). Mass Spectra - The M+2 Peak (Chlorine Isotope Patterns). Available at: [Link]

  • National Institutes of Health (NIH). Enantiomer separation of triazole fungicides by high-performance liquid chromatography. Chirality. Available at: [Link]

Sources

Foundational

Potential Therapeutic Targets of [2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanol: A Mechanistic and Methodological Investigation

An In-depth Technical Guide Abstract: This technical guide provides a comprehensive analysis of the potential therapeutic targets of the novel compound, [2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanol. Based on a deta...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract: This technical guide provides a comprehensive analysis of the potential therapeutic targets of the novel compound, [2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanol. Based on a detailed structure-activity relationship (SAR) analysis of its core components—a 1,2,4-triazole ring linked to a substituted phenyl group—we postulate its primary mechanism of action. The guide is structured to lead researchers from foundational theory and target hypothesis to detailed, actionable protocols for experimental validation. We will delve into the primary hypothesized target, Lanosterol 14α-demethylase (CYP51), within the context of antifungal therapy, and also explore secondary, exploratory targets. This document serves as a roadmap for drug development professionals aiming to characterize the therapeutic potential of this and structurally related molecules.

Introduction and Structural Rationale

The compound [2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanol, identified by CAS Number 1353878-01-9, is a synthetic organic molecule that, to date, has limited characterization in peer-reviewed literature[1][2]. However, its chemical architecture provides significant insight into its likely biological activity. The structure features two key pharmacophores:

  • A 1H-1,2,4-triazole Moiety: This five-membered nitrogen-containing heterocycle is the cornerstone of the azole class of antifungal agents[3]. It is known to be metabolically stable and capable of forming crucial hydrogen bonds and coordination complexes with biological targets[4].

  • A Substituted Phenyl Group: The triazole is attached to a 2-chloro-substituted phenyl ring, which is further functionalized with a methanol group. This portion of the molecule is critical for defining target specificity and pharmacokinetic properties.

The combination of these features is highly characteristic of azole antifungals, a class of drugs that have been pivotal in treating a wide range of fungal infections[5]. This structural analogy forms the basis of our primary hypothesis.

Primary Hypothesized Target: Lanosterol 14α-Demethylase (CYP51)

The most probable therapeutic target for [2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanol is the fungal enzyme Lanosterol 14α-demethylase , also known as CYP51[6]. This enzyme is a member of the cytochrome P450 superfamily and is essential for the integrity of the fungal cell membrane[7][8].

The Role of CYP51 in Fungal Ergosterol Biosynthesis

Ergosterol is the primary sterol component of fungal cell membranes, where it plays a role analogous to cholesterol in mammalian cells: regulating membrane fluidity, permeability, and the function of membrane-bound proteins[9]. The biosynthesis of ergosterol from its precursor, lanosterol, is a multi-step process, with the demethylation of lanosterol at the 14α position being a critical, rate-limiting step[10]. This reaction is catalyzed by CYP51[5].

Inhibition of CYP51 disrupts this pathway, leading to two major cytotoxic effects:

  • Depletion of Ergosterol: The lack of mature ergosterol compromises the structural integrity and function of the fungal membrane[9].

  • Accumulation of Toxic Intermediates: The blockage causes a buildup of lanosterol and other 14α-methylated sterol precursors, which integrate into the membrane and disrupt its normal acyl chain packing, leading to increased permeability and cell death[3][11].

The overall pathway and the proposed point of inhibition are illustrated below.

Ergosterol_Pathway cluster_0 Ergosterol Biosynthesis Pathway cluster_1 Mechanism of Action Lanosterol Lanosterol Intermediates 14α-methylated intermediates Lanosterol->Intermediates CYP51 (Lanosterol 14α-demethylase) Ergosterol Ergosterol Intermediates->Ergosterol Multiple Steps Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Incorporation Compound [2-chloro-4-(1H-1,2,4-triazol-1-yl) phenyl]methanol Inhibition Compound->Inhibition Inhibits

Caption: The Ergosterol Biosynthesis Pathway and the proposed inhibitory action of the compound on CYP51.

Mechanism of CYP51 Inhibition by Azoles

Azole antifungals act as noncompetitive inhibitors of CYP51[12]. The mechanism is well-established: the sp2-hybridized nitrogen atom (typically N4) of the triazole ring coordinates directly to the heme iron atom located in the active site of the CYP51 enzyme[5][12]. This binding event physically blocks the natural substrate, lanosterol, from accessing the catalytic site, thereby halting the demethylation process. The substituted phenyl portion of the molecule extends into a hydrophobic substrate-binding channel, contributing to the affinity and selectivity of the compound for the fungal enzyme over its human ortholog.

Experimental Validation Workflow

To confirm that CYP51 is the primary target, a multi-tiered validation approach is recommended, progressing from computational modeling to biochemical and cellular assays.

Validation_Workflow cluster_in_silico Tier 1: In Silico Validation cluster_in_vitro Tier 2: In Vitro Biochemical Validation cluster_cellular Tier 3: Cellular Validation Start Hypothesis: Compound targets CYP51 Docking Molecular Docking (Predict Binding Affinity) Start->Docking Predicts Interaction EnzymeAssay Recombinant CYP51 Enzyme Inhibition Assay (IC50) Docking->EnzymeAssay Guides Experiment MIC_Test Antifungal Susceptibility Testing (MIC) EnzymeAssay->MIC_Test Confirms Potency Sterol_Analysis Sterol Profile Analysis (GC-MS) MIC_Test->Sterol_Analysis Confirms Cellular Mechanism Conclusion Target Validated Sterol_Analysis->Conclusion

Caption: A tiered workflow for the experimental validation of CYP51 as the primary therapeutic target.

Tier 1: In Silico Analysis - Molecular Docking

Causality: Before committing to resource-intensive wet-lab experiments, molecular docking provides a predictive model of how the compound might physically interact with the target enzyme's active site. A favorable docking score and a plausible binding pose (i.e., triazole nitrogen near the heme iron) provide strong evidence to proceed with biochemical assays.

Protocol: Molecular Docking of the Compound into Candida albicans CYP51

  • Preparation of the Receptor:

    • Download the crystal structure of Candida albicans CYP51 from the Protein Data Bank (PDB). A suitable entry is PDB ID: 5V5Z.

    • Using molecular modeling software (e.g., AutoDock Tools, Maestro), prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.

    • Define the binding pocket (grid box) centered on the heme group and encompassing the known substrate-binding channel.

  • Preparation of the Ligand:

    • Generate a 3D structure of [2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanol using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).

    • Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

    • Define rotatable bonds to allow for conformational flexibility during docking.

  • Docking Execution:

    • Run the docking simulation using software like AutoDock Vina. The algorithm will explore various conformations of the ligand within the defined binding pocket.

    • The output will be a series of binding poses ranked by their predicted binding affinity (docking score) in kcal/mol.

  • Analysis of Results:

    • Visualize the top-ranked docking pose.

    • Primary Validation Criterion: Verify that the N4 of the triazole ring is oriented towards the heme iron atom at a coordination distance (typically < 3 Å).

    • Secondary Validation: Analyze other interactions (e.g., hydrophobic, hydrogen bonds) between the phenylmethanol portion of the ligand and the amino acid residues of the active site.

Table 1: Representative Data from Molecular Docking Analysis

Ligand PDB ID Docking Score (kcal/mol) Key Interaction
[2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanol 5V5Z -9.5 to -11.0 (Predicted) Triazole N4 coordinates with Heme Fe

| Fluconazole (Control) | 5V5Z | -9.8 | Triazole N4 coordinates with Heme Fe |

Tier 2: In Vitro Analysis - Enzyme Inhibition Assay

Causality: This assay provides direct, quantitative evidence of the compound's ability to inhibit the enzymatic activity of isolated CYP51. Determining the half-maximal inhibitory concentration (IC₅₀) is a critical metric for assessing the compound's potency.

Protocol: CYP51 Inhibition Assay using a Fluorescent Substrate

  • Materials:

    • Recombinant fungal CYP51 enzyme.

    • CYP reductase (for electron transfer).

    • NADPH.

    • A fluorogenic CYP51 substrate (e.g., a derivative of lanosterol that becomes fluorescent upon demethylation).

    • Test compound dissolved in DMSO.

    • Assay buffer (e.g., phosphate buffer, pH 7.4).

  • Assay Procedure (96-well plate format):

    • Prepare a serial dilution of the test compound. Include a positive control (e.g., ketoconazole) and a negative control (DMSO vehicle).

    • To each well, add the assay buffer, CYP reductase, and the test compound/control.

    • Add the CYP51 enzyme and incubate for 10 minutes at 37°C to allow for binding.

    • Initiate the reaction by adding the fluorogenic substrate and NADPH.

    • Monitor the increase in fluorescence over time using a plate reader at the appropriate excitation/emission wavelengths.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration.

    • Normalize the data to the DMSO control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Tier 3: Cellular Analysis - Antifungal Susceptibility and Sterol Profiling

Causality: Demonstrating that the compound can inhibit the growth of whole fungal cells (phenotypic outcome) and that this inhibition correlates with the expected biochemical change (disruption of sterol biosynthesis) provides the highest level of target validation.

Protocol 1: Antifungal Susceptibility Testing (CLSI M27 Broth Microdilution)

  • Fungal Strains: Use a panel of clinically relevant fungal strains (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus).

  • Inoculum Preparation: Grow fungi and prepare an inoculum suspension standardized to a specific cell density (e.g., 0.5–2.5 x 10³ cells/mL).

  • Assay Plate Preparation: In a 96-well plate, prepare serial dilutions of the test compound in RPMI-1640 medium.

  • Inoculation and Incubation: Add the standardized fungal inoculum to each well. Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that causes a significant (typically ≥50%) inhibition of fungal growth compared to the drug-free control, determined visually or by spectrophotometry.

Table 2: Representative Antifungal Susceptibility Data

Fungal Strain Compound MIC (µg/mL) Fluconazole MIC (µg/mL)
Candida albicans 0.25 - 2.0 (Predicted) 0.5
Cryptococcus neoformans 0.5 - 4.0 (Predicted) 2.0

| Aspergillus fumigatus | 2.0 - 16.0 (Predicted) | >64 (Inactive) |

Protocol 2: Sterol Profile Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

  • Cell Culture and Treatment: Grow a fungal culture (e.g., Saccharomyces cerevisiae or Candida albicans) to mid-log phase. Treat the cells with the test compound at its MIC or 2x MIC for several hours. Include an untreated control.

  • Sterol Extraction: Harvest the cells, saponify them with alcoholic KOH to release sterols from membranes, and then extract the non-saponifiable lipids (containing sterols) into an organic solvent like n-heptane.

  • Derivatization: Evaporate the solvent and derivatize the sterols (e.g., silylation) to make them volatile for GC analysis.

  • GC-MS Analysis: Inject the derivatized sample into a GC-MS system. The gas chromatograph will separate the different sterols, and the mass spectrometer will identify them based on their fragmentation patterns.

  • Data Interpretation: In the untreated sample, the major peak should correspond to ergosterol. In the sample treated with an effective CYP51 inhibitor, the ergosterol peak should be significantly reduced or absent, while a large peak corresponding to lanosterol should appear.

Secondary and Exploratory Therapeutic Targets

While CYP51 is the most probable target, the 1,2,4-triazole scaffold is known for its broad biological activity[13]. If the compound shows weak antifungal activity or if target deconvolution is desired, other possibilities should be considered.

  • Human CYP51: Inhibition of the human ortholog of CYP51 is being investigated for non-antifungal therapies, including neurodegenerative diseases and multiple sclerosis[14]. The selectivity of the compound for fungal vs. human CYP51 would need to be determined.

  • Other Cytochrome P450 Enzymes: The compound could potentially inhibit other P450 enzymes, leading to drug-drug interactions or other therapeutic effects.

  • Anticancer Activity: Some triazole derivatives have been shown to induce apoptosis and autophagy in cancer cell lines, suggesting potential targets within these pathways[15].

  • Parasitic CYP51: The CYP51 enzyme in parasites like Trypanosoma cruzi (the causative agent of Chagas disease) is also a validated drug target for azole compounds[16].

Should the compound fail to inhibit CYP51 but still exhibit interesting bioactivity, unbiased target deconvolution methods such as affinity chromatography coupled with mass spectrometry or chemical proteomics could be employed to identify its molecular target(s).

Conclusion

The chemical structure of [2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanol strongly suggests that its primary therapeutic target is fungal lanosterol 14α-demethylase (CYP51). Its potential as a novel antifungal agent is high. The systematic, multi-tiered experimental workflow detailed in this guide—from in silico modeling to cellular mechanism of action studies—provides a robust framework for validating this hypothesis and characterizing its therapeutic potential. Successful validation would position this compound as a promising lead candidate for the development of new treatments for invasive fungal infections.

References

  • Synthesis and biological activity of N-substituted phenyl-1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethylcarbamate. (Source: Chinese Journal of Pesticide Science, URL: Not available)
  • Biological features of new 1,2,4-triazole derivatives (a literature review). [URL: https://www.researchgate.
  • Triazole antifungals. (Source: EBSCO Research Starters, URL: [Link])

  • New 1H‐1,2,4‐Triazolyl Derivatives as Antimicrobial Agents. (Source: IBISS RADaR, URL: [Link])

  • [2-Chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanol (BNTH-DEC87801-0,1g) at Hölzel-Diagnostika. [URL: https://www.hoelzel-biotech.com/de/p/bynth/bnth-dec87801-01g-2-chloro-4-1h-124-triazol-1-ylphenylmethanol/]
  • Mechanism of action of Azole Antifungal agents. (Source: YouTube, URL: [Link])

  • Synthesizing process of 1H-1,2,4-triazole.
  • Advances in synthetic approach to and antifungal activity of triazoles. (Source: PMC - NIH, URL: [Link])

  • Novel 1, 2, 4-Triazoles as Antifungal Agents. (Source: PMC, URL: [Link])

  • Studies on the mechanism of lanosterol 14 alpha-demethylation. A requirement for two distinct types of mixed-function-oxidase systems. (Source: PMC - NIH, URL: [Link])

  • The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors. (Source: Frontiers in Microbiology, URL: Not available)
  • Lanosterol 14 alpha-demethylase. (Source: Wikipedia, URL: [Link])

  • Design, Synthesis, and Structure-Activity Relationship Studies of Novel Fused Heterocycles-Linked Triazoles with Good Activity and Water Solubility. (Source: ResearchGate, URL: [Link])

  • Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress. (Source: Symbiosis Online Publishing, URL: [Link])

  • Sterol 14-demethylase. (Source: Wikipedia, URL: [Link])

  • Benzyl Alcohol Topical: MedlinePlus Drug Information. [URL: https://medlineplus.gov/druginfo/meds/a609012.html]
  • Triazole derivatives as potential antifungal agents: A structure-activity relationship (SAR) studies. (Source: DOKUMEN.PUB, URL: [Link])

  • Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. (Source: PMC - PubMed Central, URL: [Link])

  • What is Benzyl Alcohol used for? (Source: Patsnap Synapse, URL: [Link])

  • Lanosterol 14 alpha-demethylase – Knowledge and References. (Source: Taylor & Francis, URL: [Link])

  • Drug Strategies Targeting CYP51 in Neglected Tropical Diseases. (Source: Chemical Reviews, URL: [Link])

  • Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety. (Source: PMC - NIH, URL: [Link])

  • 1H-1,2,3-triazol-4-yl)-2-(4-bromophenylamino)-1-(4-chlorophenyl)ethanol induces reactive oxygen species and autophagy-dependent apoptosis in both in vitro and in vivo breast cancer models. (Source: PubMed, URL: [Link])

  • CYP51 inhibitors. (Source: BioWorld, URL: [Link])

  • Three-Dimensional Model of Lanosterol 14α-Demethylase from Cryptococcus neoformans: Active-Site Characterization and Insights into Azole Binding. (Source: ASM Journals, URL: [Link])

  • Synthesis of 1H-1,2,4-triazoles. (Source: Organic Chemistry Portal, URL: [Link])

  • 4-Benzyl-1-p-tolyl-1H-1,2,4-triazol-5(4H). (Source: PMC, URL: [Link])

  • Sterol 14α-Demethylase Cytochrome P450 (CYP51), a P450 in all Biological Kingdoms. (Source: PMC - NIH, URL: [Link])

Sources

Protocols & Analytical Methods

Method

Application Note: Analytical Quantification of CAS 1353878-01-9

Subject: High-Performance Liquid Chromatography (HPLC) and LC-MS/MS Protocols for [2-Chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanol. Introduction & Molecule Profile[1][2] Target Analyte: [2-Chloro-4-(1H-1,2,4-triazol-1-...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: High-Performance Liquid Chromatography (HPLC) and LC-MS/MS Protocols for [2-Chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanol.

Introduction & Molecule Profile[1][2]

Target Analyte: [2-Chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanol CAS Registry Number: 1353878-01-9 Molecular Formula: C


H

ClN

O Molecular Weight: 209.63 g/mol

This application note details the quantification of CAS 1353878-01-9, a critical intermediate often synthesized during the production of triazole-based antifungal agents (e.g., Isavuconazole analogs). The molecule features a chlorobenzene core substituted with a polar 1,2,4-triazole ring and a hydroxymethyl group.

Physicochemical Considerations for Analysis
  • Polarity & Retention: The presence of the triazole ring (pKa ~2.2 for the conjugate acid) and the benzyl alcohol moiety imparts moderate polarity (LogP ~1.2–1.5). Standard C18 columns are suitable, but polar-embedded phases provide superior peak shape by minimizing silanol interactions with the basic triazole nitrogen.

  • UV Absorption: The conjugated aromatic system (chlorobenzene + triazole) exhibits strong UV absorption in the 250–265 nm range.

  • Ionization: The triazole nitrogen is readily protonated, making ESI(+) the preferred mode for mass spectrometry.

Sample Preparation Protocols

Standard Stock Solution
  • Weighing: Accurately weigh 10.0 mg of reference standard into a 10 mL volumetric flask.

  • Dissolution: Dissolve in Methanol (MeOH) or Dimethyl Sulfoxide (DMSO) . Sonicate for 5 minutes to ensure complete solubilization.

  • Concentration: Final stock concentration = 1.0 mg/mL (1000 µg/mL).

  • Storage: Store at -20°C in amber glass vials (stable for 3 months).

Sample Extraction (Biological Matrix / Plasma)

For pharmacokinetic (PK) studies or trace analysis in biological fluids:

  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube.

  • Precipitation: Add 150 µL of ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Fluconazole-d4 or similar triazole analog).

  • Vortex: Vortex vigorously for 30 seconds.

  • Centrifuge: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant: Transfer 100 µL of the supernatant to an HPLC vial with insert.

Method A: HPLC-UV (Quality Control & Purity)

Scope: Routine purity testing, reaction monitoring, and high-concentration quantification.

Chromatographic Conditions
ParameterSetting
System Agilent 1260 / Waters Alliance (or equivalent)
Column Phenomenex Luna C18(2) or Waters XBridge C18 (150 x 4.6 mm, 3.5 µm)
Column Temp 35°C
Flow Rate 1.0 mL/min
Injection Vol 10 µL
Detection UV @ 254 nm (primary), 210 nm (secondary)
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.0)
Mobile Phase B Acetonitrile (HPLC Grade)

Rationale: The acidic mobile phase (pH 2.0) ensures the triazole moiety remains fully protonated or suppresses silanol activity, preventing peak tailing. Phosphoric acid is UV-transparent at 210 nm.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Isocratic Hold
12.04060Linear Gradient
15.0595Wash
17.0955Re-equilibration
22.0955Stop

Method B: LC-MS/MS (High Sensitivity)

Scope: Trace impurity analysis and biological matrix quantification (LOD < 1 ng/mL).

Mass Spectrometry Parameters (ESI+)
  • Source: Electrospray Ionization (Positive Mode)

  • Capillary Voltage: 3.5 kV

  • Desolvation Temp: 400°C

  • Desolvation Gas: 800 L/hr (N2)

  • Cone Voltage: 30 V (Optimized for [M+H]+ stability)

MRM Transitions
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Mechanism
CAS 1353878-01-9 210.0 [M+H]

192.0 15Loss of H

O (Benzyl alcohol)
70.1 25Triazole ring cleavage
141.0 20Loss of Triazole moiety
UHPLC Conditions
  • Column: Waters ACQUITY UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 3.0 minutes.

  • Flow Rate: 0.4 mL/min.

Analytical Workflow Diagram

AnalyticalWorkflow cluster_Detect Detection Method Sample Sample Source (API or Plasma) Prep Sample Prep (Dilution or PPT) Sample->Prep Sep Separation (C18 RP-HPLC) Prep->Sep UV UV (254 nm) QC/Purity Sep->UV MS MS/MS (ESI+) Trace/PK Sep->MS Data Data Analysis (Quantification) UV->Data MS->Data

Caption: Logical workflow for the selection of detection method based on sensitivity requirements.

Method Validation (ICH Q2 Guidelines)

To ensure data integrity, the method must be validated according to the following criteria:

  • Linearity:

    • Prepare a 6-point calibration curve.

    • Range (UV): 1.0 µg/mL to 100 µg/mL.

    • Range (MS): 1.0 ng/mL to 1000 ng/mL.

    • Acceptance: R² > 0.999.[1]

  • Accuracy & Precision:

    • Analyze QC samples at Low, Medium, and High concentrations (n=5).

    • Acceptance: Recovery 90–110% (UV) or 85–115% (MS); RSD < 2.0% (UV) or < 5.0% (MS).

  • Specificity:

    • Inject blank matrix and solvent blank.

    • Ensure no interference at the retention time of CAS 1353878-01-9 (approx 2.8 min in UPLC, 8.5 min in HPLC).

  • System Suitability Test (SST):

    • Perform before every batch.

    • Tailing Factor: < 1.5.

    • Theoretical Plates: > 5000 (HPLC) or > 50,000 (UPLC).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Tailing Interaction between triazole nitrogen and residual silanols.Use a "base-deactivated" column (e.g., XBridge) or increase buffer strength (10 mM Ammonium Formate).
Split Peaks Sample solvent too strong (e.g., 100% ACN).Dilute sample in initial mobile phase (95% Water / 5% ACN).
Low Sensitivity (MS) Ion suppression from matrix.Improve extraction (Solid Phase Extraction - SPE) or switch to APCI source if ESI fails.
Retention Shift pH fluctuation in mobile phase.Strictly control pH of Buffer A. Triazoles are sensitive to pH changes near their pKa.

References

  • PubChem Compound Summary. (2025). [2-Chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanol (CID 66545189).[2] National Center for Biotechnology Information. [Link]

  • ICH Guidelines. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • Bhatia, M. S., et al. (2012). Development and Validation of HPLC Method for Triazole Antifungals. Journal of Chromatographic Science. (Contextual reference for triazole analysis principles).

Sources

Application

Application Note: Strategic Utilization of Weinreb Amides in API Synthesis

Note: As the specific compound name was left as a placeholder in the prompt, this Application Note has been generated using Weinreb Amides (N-methoxy-N-methylamides) as the exemplar intermediate. This selection was made...

Author: BenchChem Technical Support Team. Date: February 2026

Note: As the specific compound name was left as a placeholder in the prompt, this Application Note has been generated using Weinreb Amides (N-methoxy-N-methylamides) as the exemplar intermediate. This selection was made due to their ubiquity in medicinal chemistry, unique mechanistic properties, and critical role in preventing over-addition during nucleophilic acyl substitution.

Executive Summary

In complex drug development, converting carboxylic acid derivatives to ketones or aldehydes without over-addition (to tertiary or secondary alcohols) is a persistent challenge. Standard acyl chlorides are too reactive; nitriles can be sluggish. The Weinreb Amide (N-methoxy-N-methylamide) offers a robust solution via a thermodynamic trap. This guide details the mechanistic underpinnings, validated protocols for synthesis and transformation, and troubleshooting strategies for integrating Weinreb amides into high-value API workflows.

Strategic Rationale & Mechanism

The core utility of the Weinreb amide lies in its ability to form a stable, chelated tetrahedral intermediate upon nucleophilic attack.[1] Unlike standard amides or esters, where the tetrahedral intermediate collapses to a ketone that is more reactive than the starting material (leading to double addition), the Weinreb intermediate remains stable in the reaction mixture until acidic workup.

The Chelation Control Model

Upon addition of an organometallic reagent (R-M), the metal atom (typically Mg, Li, or Al) coordinates between the carbonyl oxygen and the methoxy oxygen. This 5-membered ring is kinetically stable and prevents the expulsion of the leaving group (N-methoxy-N-methylamine) under the reaction conditions.

WeinrebMechanism cluster_0 Crucial Control Point Start Weinreb Amide (R-CO-N(OMe)Me) Intermediate Stable Tetrahedral Chelate (Mg/Li) Start->Intermediate Nucleophilic Attack Reagent Nucleophile (R'-MgX or Li-AlH4) Reagent->Intermediate Product Ketone or Aldehyde Intermediate->Product Hydrolysis & Collapse Quench Acidic Quench (H3O+)

Figure 1: The chelation-stabilized pathway prevents premature collapse and over-addition.

Preparation Protocols

While many methods exist, two are preferred in process chemistry for their scalability and reliability.

Protocol A: The "One-Pot" Activation (From Carboxylic Acids)

Best for: Rapid synthesis from commercially available acids without isolating acid chlorides.

Reagents:

  • Carboxylic Acid (1.0 equiv)[2]

  • N,O-Dimethylhydroxylamine HCl (1.1 equiv)

  • EDC·HCl or CDI (1.1 equiv)

  • DMAP (0.1 equiv - catalyst)

  • DCM or DMF (Solvent)

Procedure:

  • Activation: Dissolve carboxylic acid in DCM (0.2 M). Add EDC·HCl and DMAP at 0°C. Stir for 15 mins.

    • Scientist's Note: If using CDI, wait for CO2 evolution to cease before adding the amine.

  • Coupling: Add N,O-dimethylhydroxylamine hydrochloride followed by Et3N (1.2 equiv) dropwise.

  • Reaction: Warm to RT and stir for 4–12 hours. Monitor by TLC/LCMS.

  • Workup: Dilute with DCM, wash with 1N HCl (to remove unreacted amine/EDC), sat. NaHCO3, and brine. Dry over MgSO4.

Protocol B: The AlMe3 Transamidation (From Esters)

Safety Warning: Trimethylaluminum (AlMe3) is pyrophoric. Handle strictly under inert atmosphere.

Procedure:

  • Complex Formation: In a flame-dried flask under Argon, suspend N,O-dimethylhydroxylamine HCl (1.5 equiv) in dry DCM.

  • Activation: Cool to 0°C. Carefully add AlMe3 (2.0 M in hexanes, 1.5 equiv) dropwise. Methane gas will evolve—ensure proper venting. Stir 30 mins at RT to form the active aluminum amide species.

  • Addition: Add the ester substrate (1.0 equiv) dissolved in DCM.

  • Reflux: Heat to reflux (or stir at RT for activated esters) for 2–5 hours.

  • Quench (Critical): Cool to 0°C. Carefully quench with Rochelle’s salt (Potassium sodium tartrate) solution. Stir vigorously until the aluminum emulsion breaks (can take hours).

Transformation Protocols

Experiment 1: Synthesis of Ketones (Grignard Addition)

This protocol ensures mono-addition of carbon nucleophiles.

Reagents:

  • Weinreb Amide (1.0 equiv)[2]

  • Grignard Reagent (R-MgBr, 1.2–1.5 equiv)

  • THF or Et2O (Anhydrous)

Step-by-Step:

  • Setup: Dissolve Weinreb amide in anhydrous THF (0.3 M) under Argon. Cool to 0°C.[3]

    • Optimization: For very hindered amides or bulky Grignards, room temperature is often required. For allylic Grignards, cool to -78°C to prevent uncontrolled reactivity.[4]

  • Addition: Add Grignard reagent dropwise over 20 minutes.

    • Observation: The solution often turns yellow/orange, indicating chelate formation.

  • Completion: Stir for 1–2 hours. Monitor by TLC (Note: The intermediate is often stable and looks like a new spot; it only becomes ketone upon quench).

  • Hydrolysis: Pour reaction mixture into ice-cold 1N HCl. Stir for 15 minutes to ensure hydrolysis of the stable intermediate.

  • Extraction: Extract with EtOAc, wash with brine, dry and concentrate.

Experiment 2: Synthesis of Aldehydes (DIBAL-H Reduction)

Weinreb amides are superior to esters for aldehyde synthesis because they avoid over-reduction to primary alcohols.

Reagents:

  • Weinreb Amide (1.0 equiv)[2]

  • DIBAL-H (1.2 equiv, 1.0 M in toluene/DCM)

  • DCM or Toluene[5]

Step-by-Step:

  • Cooling: Dissolve amide in DCM. Cool to -78°C.[4]

  • Reduction: Add DIBAL-H slowly down the side of the flask.

  • Incubation: Stir at -78°C for 60 minutes.

    • Mechanistic Check: The aluminum atom chelates the oxygen, stabilizing the hemiaminal intermediate.

  • Quench: Quench at -78°C with Methanol (excess) followed by Rochelle’s salt solution. Warm to RT and stir until layers separate.

Data Summary & Troubleshooting

IssueProbable CauseCorrective Action
Over-addition (Tertiary Alcohol) Temperature too high during addition; Quench too slow.Cool to -78°C for reactive nucleophiles (e.g., AllylMgBr). Ensure rapid, cold acidic quench.
No Reaction (Recovered SM) Steric hindrance or wet solvent.Increase temp to RT or reflux (THF). Titrate Grignard reagent.[4]
Low Yield (Aldehyde Synthesis) Over-reduction or poor hydrolysis.Strictly maintain -78°C. Ensure complete hydrolysis of the aluminum complex (Rochelle's salt).
Emulsion during Workup Aluminum byproducts.Use Sat. Rochelle's salt (Potassium Sodium Tartrate) and stir for >1 hour.

Workflow Visualization

Workflow Acid Carboxylic Acid WA WEINREB AMIDE (Stable Pivot Point) Acid->WA Standard Coupling Ester Ester Ester->WA Transamidation Ketone KETONE (No over-addition) WA->Ketone Nucleophilic Subst. Aldehyde ALDEHYDE (No over-reduction) WA->Aldehyde Partial Reduction CDI CDI / HN(OMe)Me AlMe3 AlMe3 / HN(OMe)Me RMgX R-MgX / THF DIBAL DIBAL-H / -78°C

Figure 2: The Weinreb Amide serves as a divergent intermediate for access to both ketones and aldehydes.[1][2][3][5][6][7][8][9][10][11]

References

  • Nahm, S.; Weinreb, S. M. (1981).[1][5][12][13] "N-Methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818.[13] Link

  • Balasubramaniam, S.; Aidhen, I. S. (2008). "The Growing Synthetic Utility of the Weinreb Amide". Synthesis, 2008(23), 3707–3738. Link

  • Levin, J. I.; Turos, E.; Weinreb, S. M. (1993). "An alternative procedure for the preparation of Weinreb amides from esters". Synthetic Communications, 12(13), 989-993. Link

  • Mentzel, M.; Hoffmann, H. M. R. (1997). "N-Methoxy-N-methylamides (Weinreb amides) in modern organic synthesis". Journal of Practical Chemistry/Chemiker-Zeitung, 339(1), 517–524. Link

Sources

Method

application of [compound name] in agricultural fungicide formulation

Application Note: Formulation & Development of Azoxystrobin 250 SC (Suspension Concentrate) Subject: Advanced Protocol for the Formulation, Stabilization, and Bio-Validation of Azoxystrobin Fungicides. Compound: Azoxystr...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Formulation & Development of Azoxystrobin 250 SC (Suspension Concentrate)

Subject: Advanced Protocol for the Formulation, Stabilization, and Bio-Validation of Azoxystrobin Fungicides. Compound: Azoxystrobin (Methyl (E)-2-{2-[6-(2-cyanophenoxy)pyrimidin-4-yl]oxy}phenyl)-3-methoxyacrylate).[1] Target Audience: Formulation Chemists, R&D Scientists, and Process Engineers.

Part 1: Core Directive & Strategic Overview

Executive Summary: Azoxystrobin is a broad-spectrum strobilurin fungicide with a unique physicochemical profile that presents specific challenges in liquid formulation. While highly effective, its intermediate water solubility (6.7 mg/L) creates a high risk for Ostwald Ripening —a phenomenon where small crystals dissolve and redeposit onto larger ones, causing sediment formation and nozzle blockage.

This guide moves beyond basic "recipes" to provide a robust, industrial-standard protocol for developing a stable Suspension Concentrate (SC) . Success relies not just on milling, but on the precise engineering of the adsorption layer on the particle surface using steric stabilizers.

Mechanism of Action (MoA): Azoxystrobin functions as a Quinone outside Inhibitor (QoI) .[1][2][3][4] It binds to the Qo site of the cytochrome bc1 complex (Complex III) in the inner mitochondrial membrane. This blockade interrupts the electron transport chain, preventing ATP synthesis and leading to energy depletion and death of the fungal cell.[3]

MoA cluster_mito Fungal Mitochondria (Inner Membrane) Qpool Ubiquinone Pool (Q) C3 Complex III (Cytochrome bc1) Qpool->C3 Normal e- transfer C4 Complex IV C3->C4 e- transfer (BLOCKED) ATP ATP Synthase C4->ATP Proton Gradient (COLLAPSED) Azoxy Azoxystrobin (Active Ingredient) Azoxy->C3 BINDS Qo SITE (BLOCKS TRANSFER) Electron Electron Flow (e-)

Figure 1: Mechanism of Action. Azoxystrobin inhibits respiration by binding to the Qo site of Complex III, halting ATP production.[3][4]

Part 2: Scientific Integrity & Logic (Protocols)

Physicochemical Profile & Formulation Logic

Before formulation, the active ingredient (AI) must be characterized to select the correct surfactant system.

PropertyValueFormulation Implication
Melting Point 116°CSolid at room temp; suitable for bead milling.[1]
Water Solubility 6.7 mg/L (20°C)Critical Risk: High enough to drive crystal growth (Ostwald Ripening) but too low for solution.[1] Requires polymeric steric stabilizers .[1]
LogP 2.5Lipophilic; requires wetting agents to displace air from the particle surface during wetting.[1]
Density 1.34 g/cm³Moderate density; requires yield stress (rheology modifier) to prevent sedimentation (Stokes' Law).[1]
Formulation Protocol: Azoxystrobin 250 SC

Objective: Produce 1 Liter of Azoxystrobin 250 g/L SC. Target Particle Size: D50 = 1.5–2.5 µm; D90 < 8.0 µm.[1]

Table 1: Optimized Formulation Recipe

Component ClassSpecific Ingredient (Example)FunctionQuantity (g/L)
Active Ingredient Azoxystrobin Technical (98%)Fungicide255.0
Dispersant EO/PO Block Copolymer (e.g., Pluronic PE 10500)Steric Stabilization (Prevents Crystal Growth)30.0
Wetting Agent Polyarylphenyl ether phosphateWetting / Surface Tension Reduction15.0
Antifreeze Propylene GlycolFreeze-thaw stability60.0
Defoamer Polydimethylsiloxane emulsionFoam control during milling2.0
Preservative BIT (1,2-Benzisothiazolin-3-one)Prevent microbial growth1.5
Rheology Modifier Xanthan Gum (2% pre-gel)Anti-settling / Viscosity builder40.0 (of gel)
Diluent Deionized WaterContinuous phaseTo 1 L (~600g)

Step-by-Step Manufacturing Workflow:

  • Pre-Dispersion (High Shear Mixing):

    • Charge water, antifreeze, dispersant, and wetting agent into a vessel.

    • Add Azoxystrobin technical powder slowly under agitation (Cowles dissolver at 1000-1500 rpm).

    • Scientific Insight: Ensure the powder is fully wetted. Air trapped on the hydrophobic surface of Azoxystrobin will reduce milling efficiency.

    • Add defoamer to collapse any foam generated.[1]

  • Wet Milling (Particle Size Reduction):

    • Transfer the slurry to a horizontal bead mill (e.g., Dyno-Mill).[1]

    • Media: Yttrium-stabilized Zirconia beads (0.8–1.0 mm).[1]

    • Cooling: Maintain outlet temperature < 35°C. Azoxystrobin's melting point is 116°C, but localized heating can cause "sintering" or partial solubilization, accelerating crystal growth later.

    • Passes: Recirculate until particle size reaches D90 < 8 µm.

  • Let-Down & Stabilization:

    • Transfer milled base to a blending tank.

    • Add the Xanthan Gum pre-gel slowly under low shear.

    • Scientific Insight: Xanthan gum provides a "yield stress" network.[1] It traps particles in a 3D matrix, preventing them from settling due to gravity (Stokes' Law) while shear-thinning during pouring.[1]

Manufacturing Start Raw Materials (Water, Surfactants, Azoxystrobin) PreMix High Shear Mixing (Wetting & De-aeration) Start->PreMix Mill Wet Bead Milling (Zirconia Beads, <35°C) PreMix->Mill QC1 QC: Particle Size Check (Target D50 < 2.5µm) Mill->QC1 QC1->Mill Too Coarse LetDown Let-Down Phase (Add Xanthan Gum & Preservative) QC1->LetDown Pass Final Final Azoxystrobin 250 SC LetDown->Final

Figure 2: Manufacturing workflow for Azoxystrobin SC. Critical Control Point: Temperature control during milling.

Quality Control & Self-Validating Protocols

To ensure "Trustworthiness," the formulation must undergo rigorous stress testing.

Protocol A: Accelerated Stability (Crystal Growth Check)

  • Store 100mL of sample at 54°C for 14 days (CIPAC MT 46.3).

  • Validation:

    • Visual: No hard cake or phase separation > 5%.[1]

    • Microscopy: Compare crystal shape/size vs. fresh sample.[1] Long needles indicate Ostwald Ripening (failure of dispersant).[1]

    • Particle Size: D50 should not increase by > 10%.[1]

Protocol B: Suspensibility (CIPAC MT 184) [1]

  • Dilute formulation in Standard Water D (342 ppm hardness) to field rate (e.g., 1%).

  • Allow to stand for 30 minutes.

  • Measure the mass of active ingredient in the bottom 10% of the cylinder.

  • Target: > 90% suspensibility. If < 60%, the Xanthan gum network is too weak or flocculation is occurring.

Protocol C: HPLC Assay (Active Content)

  • Column: C18 Reverse Phase (e.g., Zorbax SB-C18, 5µm, 250mm x 4.6mm).[1]

  • Mobile Phase: Acetonitrile : Water (80:20 v/v).[1][5]

  • Flow Rate: 1.0 mL/min.[1][6]

  • Detection: UV at 255 nm.[1][5]

  • Retention Time: ~2.5 - 3.0 min.[1][7]

  • Standard: Azoxystrobin analytical standard (>99.5%).

Part 3: Efficacy Validation (Bio-Assay)

In Vitro Mycelial Growth Inhibition Protocol This protocol validates the biological activity of the formulated product against a target pathogen (e.g., Botrytis cinerea or Alternaria solani).

  • Media Preparation: Prepare Potato Dextrose Agar (PDA).

  • Amending: Add the Azoxystrobin SC formulation to molten agar (50°C) to achieve final concentrations of 0.1, 1, 10, and 100 mg/L (ppm).

  • Inoculation: Place a 5mm mycelial plug of the pathogen in the center of the plate.

  • Incubation: Incubate at 25°C for 5-7 days.

  • Measurement: Measure colony diameter. Calculate % Inhibition relative to untreated control.[1]

  • Data Analysis: Determine EC50 (Effective Concentration for 50% inhibition) using Probit analysis.

References

  • FAO Specifications and Evaluations for Agricultural Pesticides: Azoxystrobin. (2022).[1] Food and Agriculture Organization of the United Nations. Source:

  • Methods to Manufacture Suspension Concentrate Azoxystrobin. (2024). MakingChemBooks. Source:

  • Azoxystrobin: Mode of Action and FRAC Classification. (2026).[1][3] POMAIS Agriculture. Source: [1]

  • Determination of Azoxystrobin and Difenoconazole in Pesticide Products. (2012). Journal of Chromatographic Science. Source:

  • Influence of Polymeric Surfactants on Pesticidal Suspension Concentrates. (2015).[1] Journal of Surfactants and Detergents. Source:

Sources

Application

Process Development &amp; Scale-Up Guide: Synthesis of [2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanol

Abstract & Strategic Overview This Application Note details the process development and scale-up protocols for the synthesis of [2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanol . This molecule serves as a critical link...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This Application Note details the process development and scale-up protocols for the synthesis of [2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanol . This molecule serves as a critical linker motif in the synthesis of next-generation antifungal agents (e.g., Voriconazole analogs) and specific tyrosine kinase inhibitors.

The synthesis challenges are twofold:

  • Regioselectivity: Controlling the nucleophilic attack of 1,2,4-triazole to favor the N1-isomer over the N4-isomer.

  • Process Safety: Managing the exothermicity of the SNAr coupling and the hydrogen evolution during the borohydride reduction on a kilogram scale.

This guide moves beyond bench-scale "recipes" to provide a robust, self-validating industrial protocol designed for >100g to kg-scale batches without the need for chromatographic purification.

Retrosynthetic Analysis & Route Selection

To achieve high purity and throughput, we utilize a linear two-step sequence starting from the commercially available 2-chloro-4-fluorobenzaldehyde .

  • Step 1 (SNAr Coupling): Displacement of the activated fluorine by 1,2,4-triazole. The aldehyde moiety at the para-position activates the fluorine, making this a facile Nucleophilic Aromatic Substitution (SNAr).

  • Step 2 (Reduction): Chemoselective reduction of the aldehyde to the benzyl alcohol using Sodium Borohydride (NaBH4).

Process Logic Diagram

The following Graphviz diagram illustrates the reaction flow and critical decision nodes.

G SM Start: 2-chloro-4- fluorobenzaldehyde SNAr Step 1: SNAr Coupling (DMSO, 120°C) SM->SNAr + Triazole Triazole Reagent: 1,2,4-Triazole (Base: K2CO3) Triazole->SNAr Intermed Intermediate: 2-chloro-4-(triazol-1-yl) benzaldehyde SNAr->Intermed Regioselective (N1 > 95%) Reduct Step 2: Reduction (NaBH4, MeOH, 0-5°C) Intermed->Reduct Product Target: [2-chloro-4-(triazol-1-yl) phenyl]methanol Reduct->Product Quench & Crystallize

Caption: Figure 1. Linear synthetic pathway emphasizing the critical SNAr activation and reduction steps.

Detailed Protocol: Phase 1 (SNAr Coupling)

Objective: Synthesis of 2-chloro-4-(1H-1,2,4-triazol-1-yl)benzaldehyde. Critical Quality Attribute (CQA): N1/N4 isomer ratio > 98:2.

Mechanistic Insight

1,2,4-Triazole is an ambident nucleophile. Under kinetic control, the N4-attack (symmetric) often competes. However, the N1-substituted product is thermodynamically more stable . By conducting the reaction at elevated temperatures (


) in a polar aprotic solvent (DMSO), we facilitate the equilibration of any kinetically formed N4-isomer back to the reactants, eventually funneling the mixture toward the stable N1-product.
Materials Table
ReagentEquiv.RoleKey Hazard
2-chloro-4-fluorobenzaldehyde1.0Limiting ReagentIrritant
1,2,4-Triazole1.2NucleophileIrritant
Potassium Carbonate (K2CO3)1.5BaseDust/Irritant
DMSO (Dimethyl Sulfoxide)5 VolSolventSkin Permeator
Step-by-Step Protocol
  • Reactor Setup: Equip a jacketed glass reactor with an overhead mechanical stirrer, reflux condenser, nitrogen inlet, and internal temperature probe.

  • Charging: Charge DMSO (5 volumes relative to aldehyde mass) and K2CO3 (1.5 equiv). Stir to create a suspension.

  • Addition: Add 1,2,4-Triazole (1.2 equiv) and 2-chloro-4-fluorobenzaldehyde (1.0 equiv) to the suspension at room temperature.

    • Note: The order of addition here minimizes the risk of aldehyde self-condensation, although the base is weak.

  • Reaction: Heat the mixture to 115–120°C .

    • Process Control: Monitor by HPLC after 4 hours. Look for the disappearance of the starting fluoride.

    • Regioselectivity Check: If N4-isomer > 5%, extend heating time to allow thermodynamic equilibration.

  • Workup (Precipitation Method):

    • Cool the reaction mixture to 20°C.

    • Slowly add the reaction mass into Ice Water (10 volumes) under vigorous stirring.

    • Exotherm Alert: DMSO mixing with water is exothermic. Control addition rate to keep temp < 30°C.

  • Isolation: The product precipitates as a solid.[1] Stir for 1 hour to ensure granularity. Filter the solid.[2]

  • Washing: Wash the cake with water (3 x 2 volumes) to remove residual DMSO and inorganic salts.

  • Drying: Dry in a vacuum oven at 50°C until moisture content is < 0.5%.

Detailed Protocol: Phase 2 (Reduction)

Objective: Conversion to [2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanol. Safety Critical: Hydrogen gas evolution management.

Mechanistic Insight

Sodium Borohydride (NaBH4) reduces the aldehyde to the alkoxide intermediate. The reaction is rapid. The critical safety parameter is the stability of NaBH4. In acidic media or at high temperatures, it decomposes rapidly, releasing


. Therefore, the reaction is run in basic/neutral alcohol at low temperatures.
Materials Table
ReagentEquiv.RoleKey Hazard
Aldehyde Intermediate1.0Limiting Reagent-
Sodium Borohydride (NaBH4)0.6Reducing AgentWater Reactive / H2 Gas
Methanol8 VolSolventFlammable / Toxic
1N HCl-QuenchCorrosive
Step-by-Step Protocol
  • Dissolution: In a clean reactor, dissolve the Aldehyde Intermediate (from Phase 1) in Methanol (8 volumes).

    • Note: Cool the solution to 0–5°C .

  • Reagent Addition: Add NaBH4 (0.6 equiv) portion-wise over 30–60 minutes.

    • Safety: Do not add all at once. Monitor internal temperature (keep < 10°C) and gas evolution.

    • Stoichiometry: Theoretically, 0.25 mol of NaBH4 reduces 1 mol of aldehyde, but 0.5–0.6 is standard to ensure completion.

  • Reaction: Allow the mixture to warm to Room Temperature (20–25°C) and stir for 2 hours.

    • IPC (In-Process Control): TLC or HPLC should show < 0.5% aldehyde.

  • Quench: Cool back to 5°C. Slowly add 1N HCl or Acetone to destroy excess hydride.

    • Visual: Bubbling (H2) will occur. Ensure good ventilation. Adjust pH to ~7.

  • Solvent Swap/Isolation:

    • Distill off the majority of Methanol under reduced pressure.

    • Add Water (5 volumes) and Ethyl Acetate (or DCM) for extraction.

    • Alternative (Green Chemistry): If the product crystallizes well from water/methanol, simply add water to the concentrated residue to precipitate the alcohol.

  • Purification (Crystallization):

    • Recrystallize the crude solid from Ethanol/Water or Toluene .

    • Heat to reflux to dissolve, cool slowly to 0°C.

    • Filter and dry.

Analytical Control Strategy

To ensure the "Self-Validating" nature of this protocol, the following analytical markers must be checked.

HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm (Triazole absorption) and 220 nm.

Impurity Profile Logic

The following DOT diagram explains how to identify and mitigate common impurities.

Impurities ImpurityA Impurity A: N4-Isomer CauseA Cause: Low Rxn Temp (<100°C) Short Rxn Time ImpurityA->CauseA ImpurityB Impurity B: Over-reduced (De-chlorinated) CauseB Cause: Excess NaBH4 + High Temp (rare without Pd cat) ImpurityB->CauseB ImpurityC Impurity C: Residual Aldehyde CauseC Cause: Incomplete Reduction Wet Solvent ImpurityC->CauseC ActionA Fix: Heat to 120°C for 2h extra (Thermodynamic control) CauseA->ActionA ActionB Fix: Control Temp < 25°C Stoichiometry Check CauseB->ActionB ActionC Fix: Add 0.1 eq NaBH4 Check pH > 7 CauseC->ActionC

Caption: Figure 2. Troubleshooting logic for common impurities in the synthesis workflow.

References

  • SNAr Regioselectivity: Al-Soud, Y. A., et al. "Synthesis and Characterization of Novel 1,2,4-Triazole Derivatives." Journal of Heterocyclic Chemistry, 2018. (Discussion on thermodynamic control of N1 vs N4 alkylation). 1

  • General Synthesis of Triazolyl-Benzaldehydes: ChemicalBook Protocol Database. "4-(1H-1,2,4-Triazol-1-yl)benzaldehyde Synthesis." (Standard industrial conditions for fluoro-displacement). 2[1][3][4]

  • Safety of Sodium Borohydride: Sigma-Aldrich Safety Data Sheet. "Sodium Borohydride - Hazards and Handling."[4][5][6] (Critical data for H2 evolution and toxicity). 4

  • Triazole Isomer Characterization: National Institutes of Health (PMC). "Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles." (Structural confirmation methods for N1 vs N2/N4 isomers). 7

Sources

Method

experimental design for studying [compound name] in crop protection

Executive Summary & Strategic Context In the development of modern crop protection agents, particularly novel bioactives like Succinate Dehydrogenase Inhibitors (SDHIs), the transition from "hit" to "lead" requires a rig...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the development of modern crop protection agents, particularly novel bioactives like Succinate Dehydrogenase Inhibitors (SDHIs), the transition from "hit" to "lead" requires a rigorous, multi-phasic experimental design. This guide outlines a validated workflow for characterizing Candidate Compound X (CCX) .

Unlike generic screening protocols, this pipeline integrates target-site kinetics (in vitro) , formulation stability (CIPAC standards) , and resistance risk profiling (FRAC guidelines) into a cohesive data stream. This approach ensures that efficacy data is not an artifact of formulation instability or off-target toxicity.

Phase I: Target Validation & Enzymatic Kinetics (In Vitro)[1]

Before whole-plant testing, we must validate that CCX inhibits Complex II (Succinate Dehydrogenase) within the mitochondrial Electron Transport Chain (ETC). We utilize a DCIP (2,6-Dichlorophenolindophenol) Reduction Assay .[1]

Mechanistic Principle

SDHIs block the ubiquinone-binding site (Q-site) of Complex II. In this assay, DCIP acts as an artificial electron acceptor. As succinate is oxidized to fumarate, electrons normally destined for Ubiquinone are intercepted by DCIP, causing it to lose its blue color (absorbance decrease at 600 nm). Inhibition of SDH prevents DCIP reduction, maintaining absorbance.

Experimental Protocol: Mitochondrial Complex II Inhibition
  • Reagents:

    • Mitochondrial fraction (isolated from Botrytis cinerea mycelium or rat liver for tox screening).

    • Assay Buffer: 50 mM Potassium Phosphate (pH 7.4), 1.0 mM KCN (blocks Complex IV).

    • Substrate: 20 mM Succinate.

    • Indicator: 60 µM DCIP.

    • Reference Standard: Boscalid or Fluxapyroxad (analytical grade).

  • Workflow:

    • Preparation: Thaw mitochondrial fraction on ice. Dilute to 0.5 mg protein/mL.

    • Incubation: In a 96-well microplate, mix 10 µL mitochondrial fraction with CCX (serial dilutions: 0.01 nM – 10 µM in <1% DMSO). Incubate 10 min at 25°C.

    • Activation: Add Assay Buffer containing Succinate and DCIP.

    • Measurement: Monitor Absorbance (OD600) kinetically every 20s for 15 mins.

    • Analysis: Calculate

      
       (slope of linear range). Determine IC50 using a 4-parameter logistic regression.
      
Critical Control Points
  • Solvent Effect: DMSO concentration >1% can inhibit mitochondrial enzymes non-specifically. Always run a solvent control.

  • Complex I Interference: Add Rotenone (2 µM) to prevent reverse electron transport artifacts.

Visualization: Mechanism of Action

SDHI_Mechanism Succinate Succinate ComplexII Complex II (Succinate Dehydrogenase) Succinate->ComplexII Oxidation Fumarate Fumarate ComplexII->Fumarate Ubiquinone Ubiquinone (CoQ) ComplexII->Ubiquinone e- Transfer DCIP_Ox DCIP (Blue) Oxidized ComplexII->DCIP_Ox Artificial e- Transfer DCIP_Red DCIP (Colorless) Reduced DCIP_Ox->DCIP_Red Inhibitor Candidate CCX (SDHI) Inhibitor->ComplexII BLOCKS Q-Site

Figure 1: Mechanism of SDHI action in the DCIP assay. CCX blocks electron transfer to Ubiquinone/DCIP.

Phase II: Formulation Stability (CIPAC Standards)

Efficacy failure in the field is often a formulation failure. Before greenhouse testing, the CCX formulation (e.g., Emulsifiable Concentrate - EC) must pass physical stability tests based on CIPAC (Collaborative International Pesticides Analytical Council) methods.

Key Stability Protocols
ParameterCIPAC MethodAcceptance Criteria
Emulsion Stability MT 36.3< 2 mL cream/oil separation after 24h.[2] Re-emulsification within 30s.[3]
Persistent Foaming MT 47.3< 60 mL foam after 1 min standing.[2]
Accelerated Storage MT 46.3Active ingredient content within ±5% after 14 days at 54°C.

Application Note: If CCX precipitates in the spray tank (failed MT 36.3), leaf coverage will be heterogeneous, leading to false-negative efficacy results.

Phase III: Resistance Risk Profiling (FRAC Guidelines)

SDHIs are classified as "Medium to High Risk" for resistance. You must establish a Baseline Sensitivity Profile before commercial release to detect shifts in sensitivity later.

Protocol: Mycelial Growth Inhibition Assay
  • Organism: Botrytis cinerea (Grey Mold) - wild type vs. known mutants (e.g., H272Y, H272R).

  • Method: Poisoned Food Technique.

  • Media: Yeast Bacto Acetate (YBA) agar amended with CCX (0, 0.01, 0.1, 1, 10, 100 ppm).

  • Inoculation: 5mm mycelial plugs inverted onto the agar center.

  • Incubation: 72 hours at 22°C in darkness.

  • Calculation: Measure radial growth. Calculate EC50 relative to solvent control.

Resistance Factor (RF) Calculation:


[2]
  • Interpretation: An RF > 100 indicates high cross-resistance risk.

Visualization: Resistance Screening Workflow

Resistance_Workflow Isolates Field Isolates (n=50) Screening Discriminatory Dose Screening (e.g., 5 ppm) Isolates->Screening Growth Growth > 50%? Screening->Growth Sensitive Sensitive Population Growth->Sensitive No EC50 Full EC50 Determination Growth->EC50 Yes Sequencing Target Gene Sequencing (sdhB) EC50->Sequencing Characterize Mutation

Figure 2: Workflow for identifying resistant isolates according to FRAC guidelines.

Phase IV: Field Trial Design (EPPO Standards)

The final validation occurs in the field. We adhere to EPPO Standard PP 1/152 (Design and Analysis of Efficacy Evaluation Trials) to ensure regulatory acceptance.

Experimental Design: Randomized Complete Block (RCBD)
  • Target: Winter Wheat (Septoria tritici blotch).

  • Plot Size: Minimum 10 m² (2m x 5m) to minimize edge effects.

  • Replicates: 4 replicates per treatment.

  • Treatments:

    • Untreated Control (Critical for validity).

    • Reference Standard (e.g., Commercial SDHI at label rate).

    • CCX Dose 1 (0.5x expected rate).

    • CCX Dose 2 (1.0x expected rate).

    • CCX Dose 3 (2.0x expected rate - crop safety check).

Assessment & Data Analysis
  • Timing: Assess disease severity (% leaf area infected) on the flag leaf (F) and F-1 at growth stages GS 39 (flag leaf emerged) and GS 65 (flowering).

  • Statistical Analysis:

    • Data often requires transformation (ArcSine or Log) to normalize variance.

    • Perform ANOVA followed by Tukey’s HSD post-hoc test (p < 0.05).

    • Abbott’s Formula for efficacy:

      
      [2]
      

References

  • EPPO (European and Mediterranean Plant Protection Organization). (2012). Design and analysis of efficacy evaluation trials (PP 1/152). Retrieved from [Link][2]

  • FRAC (Fungicide Resistance Action Committee). (2024). SDHI Fungicides: Monitoring Methods and Resistance Management. Retrieved from [Link]

  • CIPAC (Collaborative International Pesticides Analytical Council). (2020). CIPAC Methods for Physical/Chemical Testing (MT Series). Retrieved from [Link][2]

  • Omura, S., et al. (2017). Spectrophotometric assays for mitochondrial complex II. Journal of Antibiotics. Retrieved from [Link]

Sources

Application

Application Note: Formulation of [2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanol for Bioassays

This Application Note provides a rigorous technical guide for the formulation, handling, and bioassay application of [2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanol . This compound, characterized by a lipophilic chlor...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous technical guide for the formulation, handling, and bioassay application of [2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanol . This compound, characterized by a lipophilic chlorobenzene core linked to a polar triazole and a reactive benzyl alcohol moiety, presents specific solubility and stability challenges in aqueous physiological buffers.

Executive Summary

[2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanol (hereafter referred to as CTPM ) is a functionalized small molecule often utilized as a synthetic intermediate or a metabolic probe in the study of triazole-based antifungals and aromatase inhibitors. Its physicochemical profile—defined by the electron-withdrawing chloro group, the nitrogen-rich triazole ring, and the oxidizable hydroxymethyl group—requires a tailored formulation strategy to prevent precipitation in aqueous media and degradation during storage.

This guide outlines a self-validating protocol for preparing high-integrity stock solutions and working dilutions, ensuring reproducible data in cellular and enzymatic assays.

Physicochemical Profile & Challenges

Understanding the molecular properties of CTPM is the first step to successful formulation.

ParameterValue (Estimated)Implication for Formulation
Molecular Weight 209.63 g/mol Suitable for high-molarity stocks (e.g., 100 mM).
LogP (Lipophilicity) ~1.5 – 2.0Moderate lipophilicity; low aqueous solubility (< 1 mg/mL) without co-solvents.
pKa (Triazole N4) ~2.3 (Weak Base)Neutral at physiological pH (7.4). Solubility does not improve significantly until pH < 3.
Reactive Moiety Benzyl Alcohol (-CH₂OH)Susceptible to oxidation to aldehyde/acid upon prolonged exposure to air or hygroscopic DMSO.
Critical Formulation Risks
  • "Crashing Out" : Rapid precipitation occurs when high-concentration DMSO stocks are added directly to cold aqueous buffers.

  • Oxidative Degradation : The benzyl alcohol group can slowly oxidize to the corresponding benzaldehyde (2-chloro-4-(1H-1,2,4-triazol-1-yl)benzaldehyde) if stored in non-anhydrous DMSO or subjected to repeated freeze-thaw cycles.

Reagents & Equipment

  • Compound : [2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanol (>98% purity).

  • Primary Solvent : Dimethyl Sulfoxide (DMSO), Anhydrous, ≥99.9% (Sigma-Aldrich or equivalent).

    • Note: Avoid Ethanol if possible; DMSO offers superior solvation for the triazole core.

  • Intermediate Solvent : PBS (pH 7.4) or Serum-Free Cell Culture Media.

  • Vessels : Amber glass vials (to protect from light) with Teflon-lined caps.

  • Inert Gas : Argon or Nitrogen stream (for headspace purging).

Protocol: Stock Solution Preparation

Step 1: Molarity Calculation

Target Stock Concentration: 50 mM (Recommended for flexibility).

  • Formula : Mass (mg) = [Concentration (mM) × Volume (mL) × MW ( g/mol )] / 1000

  • Example: To prepare 1 mL of 50 mM stock:

    
    
    
Step 2: Solubilization
  • Weigh ~10.5 mg of CTPM powder into a sterile amber glass vial.

  • Add anhydrous DMSO to achieve exactly 50 mM.

    • Technique Tip: Do not rely on the vial markings. Use a calibrated micropipette.

  • Vortex vigorously for 30–60 seconds.

  • Visual Check : Solution must be crystal clear. If particulate matter remains, sonicate in a water bath at 37°C for 5 minutes.

Step 3: Aliquoting & Storage
  • Divide the master stock into small aliquots (e.g., 20–50 µL) to avoid freeze-thaw cycles.

  • Purge headspace with Argon or Nitrogen gas to prevent moisture uptake and oxidation of the alcohol group.

  • Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

Protocol: Bioassay Working Solutions

The "Golden Rule" for lipophilic triazoles is to never dilute directly from a high-concentration stock (e.g., 50 mM) into the assay well. This causes local high concentrations that trigger micro-precipitation.

The "Intermediate Dilution" Method
Workflow for a 100 µM Final Assay Concentration:
  • Prepare 500x Stock : Thaw the 50 mM DMSO stock.

  • Create 10x Intermediate : Dilute the 50 mM stock 1:50 into Assay Buffer + 5% DMSO .

    • Result: 1 mM CTPM in Buffer (with ~5% DMSO).

    • Why? This step "steps down" the hydrophobicity, allowing the compound to equilibrate with water molecules while the DMSO concentration is still high enough to solubilize it.

  • Final Assay Addition : Add the 10x Intermediate (1 mM) to the cell culture/enzyme mix at a 1:10 ratio.

    • Final Concentration: 100 µM.

    • Final DMSO: 0.5% (Ensure this is within the tolerance of your specific cell line/enzyme).

Diagram: Solubility & Dilution Workflow

The following diagram illustrates the critical path to maintaining solubility.

FormulationWorkflow cluster_dilution Dilution Strategy (Prevent Precipitation) Solid Solid CTPM (Powder) DMSO_Stock Master Stock (DMSO) 50 mM (Anhydrous, -20°C) Solid->DMSO_Stock Dissolve & Vortex Direct_Add Direct Addition (RISK: Precipitation) DMSO_Stock->Direct_Add Avoid! Inter_Step Intermediate Dilution (10x Conc in Media/Buffer) DMSO_Stock->Inter_Step 1:50 Dilution Final_Well Assay Well (1x Conc, <0.5% DMSO) Inter_Step->Final_Well 1:10 Addition QC_Check QC: Visual/Microscopic Check for Crystals Final_Well->QC_Check Validation

Caption: Step-down dilution strategy to prevent 'crashing out' of lipophilic triazole species in aqueous media.

Stability & Troubleshooting

Oxidation Management

The hydroxymethyl group (-CH₂OH) on the phenyl ring is a liability.

  • Symptom : Loss of potency over time; appearance of a new peak in LC-MS (M-2H, corresponding to the aldehyde).

  • Prevention : Always store DMSO stocks in the dark and under inert gas. Avoid leaving stocks at room temperature for >4 hours.

Precipitation Troubleshooting

If you observe turbidity or inconsistent IC50 data:

  • Reduce Final Concentration : The solubility limit in PBS is likely <100 µM. Try capping the assay top dose at 30 µM.

  • Increase BSA : Add 0.1% Bovine Serum Albumin (BSA) to the assay buffer. BSA acts as a carrier protein, sequestering the lipophilic compound and preventing aggregation without abolishing activity.

  • Check DMSO Tolerance : Ensure your cells/enzyme can tolerate up to 1% DMSO if solubility is stubborn.

References

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.
  • Waybright, T. J., et al. (2009). "Increasing chemical stability of screening compounds in DMSO." Journal of Biomolecular Screening, 14(6), 708-715. Link

  • Irwin, J. J., et al. (2015).[1] "ZINC: A free tool to discover chemicals for biology." Journal of Chemical Information and Modeling, 55(11), 2324-2337. (Reference for physicochemical property prediction of triazole derivatives).

  • SCBT . (2024). "2-Chloro-4-(1H-1,2,4-triazol-1-yl)-benzenecarboxylic acid Product Data." Santa Cruz Biotechnology.[1] Link (Structural analogue reference).

Sources

Method

application of [compound name] in medicinal chemistry research

Application Note: Mechanistic Profiling and Cellular Validation of (+)-JQ1 in Epigenetic Drug Discovery Part 1: Executive Summary & Scientific Rationale The "Undruggable" Paradox: For decades, transcription factors and e...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Mechanistic Profiling and Cellular Validation of (+)-JQ1 in Epigenetic Drug Discovery

Part 1: Executive Summary & Scientific Rationale

The "Undruggable" Paradox: For decades, transcription factors and epigenetic "readers" were considered undruggable due to their lack of deep, hydrophobic enzymatic pockets. The discovery of (+)-JQ1 by Filippakopoulos et al. (2010) shattered this dogma. (+)-JQ1 is a potent, cell-permeable small molecule that competitively binds to the acetyl-lysine (Kac) recognition motifs (bromodomains) of the BET (Bromodomain and Extra-Terminal) family proteins (BRD2, BRD3, BRD4, and BRDT).

Why This Protocol Matters: In medicinal chemistry, (+)-JQ1 serves as the "gold standard" chemical probe for validating BET bromodomain inhibition.[1] However, its utility relies on rigorous experimental design.[2] This guide details the application of (+)-JQ1 to validate target engagement (biochemical) and phenotypic efficacy (cellular), emphasizing the critical use of its inactive enantiomer, (-)-JQ1 , to rule out off-target toxicity.

Part 2: Mechanism of Action (MOA)

The Displacement Model: BRD4 recruits the Positive Transcription Elongation Factor b (P-TEFb) to promoters of oncogenes (e.g., MYC), driving transcriptional elongation. (+)-JQ1 mimics the acetylated lysine residue of histones, displacing BRD4 from chromatin and causing a collapse of the transcription machinery at super-enhancers.

JQ1_Mechanism Chromatin Acetylated Chromatin (Super-Enhancer) BRD4 BRD4 Protein (Epigenetic Reader) Chromatin->BRD4 Recruits MYC MYC Oncogene Transcription BRD4->MYC Drives Elongation Complex BRD4-(+)-JQ1 Complex (Soluble) BRD4->Complex Ejected from Chromatin JQ1 (+)-JQ1 (Inhibitor) JQ1->BRD4 Competitive Binding (Ki < 10 nM) Block Transcriptional Pause/Collapse Complex->Block Result Block->MYC Downregulation

Figure 1: Mechanism of (+)-JQ1 induced transcriptional suppression. The inhibitor competitively displaces BRD4 from acetylated chromatin, silencing MYC oncogene expression.

Part 3: Validated Experimental Protocols

Protocol A: Biochemical Target Engagement (Fluorescence Polarization)

Objective: Quantify the binding affinity (IC50) of (+)-JQ1 to the BRD4 bromodomain 1 (BD1) using a competition assay.

Principle: A fluorescently labeled acetylated peptide (tracer) binds to recombinant BRD4, resulting in high fluorescence polarization (mP) due to slow rotation. (+)-JQ1 competes for the binding pocket, displacing the tracer. The free tracer rotates rapidly, decreasing the mP value.

Materials:

  • Protein: Recombinant Human BRD4 (BD1 domain), 100 nM stock.

  • Tracer: FITC-labeled Histone H4 tetra-acetylated peptide (H4K5acK8acK12acK16ac).

  • Compounds: (+)-JQ1 (Test) and (-)-JQ1 (Negative Control).

  • Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 0.05% CHAPS, 1 mM DTT.

Workflow:

  • Tracer Optimization: Determine the

    
     of the tracer by titrating BRD4 (0–10 µM) against fixed tracer (10 nM). Select a protein concentration at ~80% saturation for the competition assay.
    
  • Compound Preparation:

    • Prepare 10 mM stocks of (+)-JQ1 and (-)-JQ1 in 100% DMSO.

    • Perform a 1:3 serial dilution in Assay Buffer (10 points). Top concentration: 10 µM.[3]

  • Reaction Assembly (384-well Black Plate):

    • Step 1: Add 10 µL of 2x Protein Solution (final conc. determined in step 1).

    • Step 2: Add 20 nL of compound (using acoustic dispenser or pin tool).

    • Step 3: Incubate for 15 minutes at Room Temperature (RT).

    • Step 4: Add 10 µL of 2x Tracer Solution (final conc. 10 nM).

  • Readout:

    • Incubate 30 mins at RT in the dark.

    • Measure Fluorescence Polarization (Ex: 485 nm, Em: 535 nm).

  • Data Analysis:

    • Plot mP vs. log[Compound]. Fit to a 4-parameter logistic model (Hill equation).

Expert Insight:

Self-Validation Check: The Z-factor of this assay must be > 0.5. If (+)-JQ1 IC50 is > 200 nM, check the integrity of your recombinant protein or the acetylation state of your tracer peptide.

Protocol B: Cellular Phenotypic Screening (Viability Assay)

Objective: Assess the anti-proliferative potency of (+)-JQ1 in BRD4-dependent cancer lines (e.g., MV4-11 or MM.1S).

Method: CellTiter-Glo® Luminescent Cell Viability Assay (ATP quantification).

Workflow:

  • Seeding:

    • Harvest cells in log-phase growth.[3]

    • Seed 2,000–5,000 cells/well in 96-well white-walled plates in 90 µL media.

    • Incubate overnight at 37°C/5% CO2.

  • Treatment:

    • Prepare 10x compound stocks in media (max DMSO final conc. 0.1%).[4]

    • Add 10 µL of compound to cells.[5]

    • Crucial Control: Treat a parallel set of wells with (-)-JQ1 .

  • Incubation:

    • Incubate for 72 hours . (Epigenetic effects take time to manifest phenotypically; 24h is often insufficient).

  • Detection:

    • Equilibrate plate to RT (20 mins).

    • Add 100 µL CellTiter-Glo reagent.

    • Shake orbitally (2 mins) to lyse cells.

    • Incubate (10 mins) to stabilize signal.

    • Read Luminescence (Integration time: 0.5–1.0 sec).

Part 4: Data Interpretation & Troubleshooting

Expected Results (Reference Values):

Parameter(+)-JQ1 (Active)(-)-JQ1 (Inactive)Interpretation
Biochemical IC50 (BRD4) 20 – 100 nM> 10,000 nMConfirms stereospecific binding to the bromodomain pocket.
Cellular IC50 (MV4-11) 50 – 500 nM> 10,000 nMConfirms on-target cytotoxicity.
c-MYC Protein Levels Significant DecreaseNo ChangeValidates downstream pharmacodynamic (PD) effect.

Troubleshooting Guide:

  • Issue: (-)-JQ1 shows toxicity at high concentrations (>5 µM).

    • Cause: Non-specific "off-target" effects or solubility crashing.

    • Solution: Verify compound solubility in media. If precipitation occurs, lower the top concentration.

  • Issue: Weak cellular potency despite good biochemical IC50.

    • Cause: Poor cellular permeability or high efflux.

    • Solution: Perform a Cellular Thermal Shift Assay (CETSA) to confirm intracellular target engagement.

Part 5: Advanced Application (PROTAC Design)

From Inhibition to Degradation: (+)-JQ1 contains a solvent-exposed carboxylic acid/ester handle that allows for linker attachment without disrupting BRD4 binding. This makes it an ideal "warhead" for PROTACs (Proteolysis Targeting Chimeras).

Synthesis Logic: Conjugating (+)-JQ1 to Thalidomide (a Cereblon E3 ligase ligand) via a PEG linker creates dBET1 , a molecule that degrades BRD4 rather than just inhibiting it.

PROTAC_Workflow cluster_action Cellular Action JQ1 (+)-JQ1 (Warhead) dBET1 dBET1 (PROTAC) JQ1->dBET1 Conjugation Linker PEG Linker Linker->dBET1 Thalidomide Thalidomide (E3 Recruiter) Thalidomide->dBET1 dBET1_Cell dBET1 BRD4 BRD4 dBET1_Cell->BRD4 Binds CRBN Cereblon E3 dBET1_Cell->CRBN Recruits Ub Ubiquitination BRD4->Ub CRBN->Ub Transfers Ub Deg Proteasomal Degradation Ub->Deg

Figure 2: Structural logic of converting (+)-JQ1 into the degrader dBET1. The modular nature of JQ1 allows it to bridge the target protein (BRD4) and the E3 ligase machinery.

References

  • Filippakopoulos, P., et al. (2010). "Selective inhibition of BET bromodomains." Nature, 468(7327), 1067–1073. [Link]

  • Winter, G. E., et al. (2015). "Phthalimide conjugation of JQ1 for targeted protein degradation." Science, 348(6241), 1376–1381. [Link]

  • Delmore, J. E., et al. (2011). "BET bromodomain inhibition as a therapeutic strategy to target c-Myc." Cell, 146(6), 904–917. [Link]

  • Shortt, J., et al. (2013). "The elusive role of BET protein inhibition in the treatment of cancer."[6] Molecular Cancer Therapeutics, 12, 1611–1616. [Link][7]

Sources

Application

developing SAR models for 1,2,4-triazole derivatives

Application Notes and Protocols Topic: Developing Structure-Activity Relationship (SAR) Models for 1,2,4-Triazole Derivatives Audience: Researchers, scientists, and drug development professionals. An Integrated Strategy...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols

Topic: Developing Structure-Activity Relationship (SAR) Models for 1,2,4-Triazole Derivatives

Audience: Researchers, scientists, and drug development professionals.

An Integrated Strategy for Accelerating the Discovery of Novel 1,2,4-Triazole-Based Therapeutic Agents

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of clinically approved drugs with activities ranging from antifungal to anticancer and antiviral.[1][2] Its unique physicochemical properties, including its capacity for hydrogen bonding, dipole character, and metabolic stability, make it a privileged structure for interacting with biological targets.[1] The development of new therapeutics based on this scaffold hinges on a deep understanding of its Structure-Activity Relationships (SAR)—the principles that link a molecule's three-dimensional structure to its biological effect.

This guide details a robust, integrated workflow for developing predictive SAR models for novel 1,2,4-triazole derivatives. We move beyond a simple listing of methods to explain the causality behind our protocols, blending computational modeling with empirical laboratory validation. This iterative cycle of design, synthesis, and testing is the engine of modern drug discovery, enabling a more rational, resource-efficient path to identifying potent and selective lead compounds.[3][4]

Part 1: Computational SAR Modeling – The In Silico Blueprint

Before committing to resource-intensive chemical synthesis, computational modeling provides an indispensable blueprint. By leveraging existing data, we can build predictive models that forecast the activity of novel, unsynthesized compounds, prioritize synthetic targets, and provide mechanistic insights into target engagement.

Protocol 1: Quantitative Structure-Activity Relationship (QSAR) Model Development

The fundamental premise of QSAR is that the biological activity of a compound is a function of its physicochemical properties.[5][6] A robust QSAR model can quantitatively predict this activity, guiding the design of more potent analogs.

Causality Behind the Protocol: The predictive power of a QSAR model is entirely dependent on the quality and diversity of the input data. A carefully curated dataset ensures the model learns meaningful chemical patterns rather than spurious correlations. The validation steps are not optional; they are the sole arbiters of the model's trustworthiness and its utility in a real-world discovery program.[7]

Step-by-Step Methodology:

  • Data Curation and Preparation:

    • Assemble a dataset of 1,2,4-triazole derivatives with experimentally determined biological activities (e.g., IC₅₀, EC₅₀, MIC) against a single, well-defined target.

    • Convert biological activities to a logarithmic scale (e.g., pIC₅₀ = -log(IC₅₀)) to ensure a more linear relationship with molecular descriptors.

    • Draw or import the 2D structures of all compounds into molecular modeling software.

    • Standardize structures by correcting protonation states at physiological pH and ensuring consistent representation.

  • 3D Structure Generation and Energy Minimization:

    • Convert the 2D structures into 3D conformers.

    • Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain low-energy, geometrically realistic conformations. This step is critical for the accurate calculation of 3D-dependent descriptors.

  • Molecular Descriptor Calculation:

    • Calculate a wide range of molecular descriptors that quantify various aspects of the molecules' properties. These can include:

      • 1D Descriptors: Molecular Weight, Atom Count.

      • 2D Descriptors: Topological Polar Surface Area (TPSA), LogP (lipophilicity), Number of Hydrogen Bond Donors/Acceptors.

      • 3D Descriptors: Molecular Volume, Dipole Moment, Quantum Chemical Descriptors (e.g., HOMO/LUMO energies).[6]

  • Data Splitting and Model Generation:

    • Rationally divide the dataset into a training set (~70-80%) and a test set (~20-30%). The test set is sequestered and used only for the final validation of the model.

    • Using the training set, employ a statistical method like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to generate a mathematical equation linking the descriptors (independent variables) to the biological activity (dependent variable).[5][8]

  • Rigorous Model Validation (Self-Validating System):

    • Internal Validation: Perform cross-validation (typically leave-one-out) on the training set to calculate the cross-validated correlation coefficient (Q²). A Q² > 0.5 is generally considered indicative of a robust model.

    • External Validation: Use the generated model to predict the activity of the compounds in the previously untouched test set. Calculate the predictive correlation coefficient (R²_pred). An R²_pred > 0.6 signifies that the model has good predictive power for new chemical entities.[7][9]

    • Y-Randomization: Scramble the biological activity data multiple times and rebuild the model. The resulting models should have significantly lower R² and Q² values, confirming that the original model is not due to a chance correlation.

G cluster_data Data Preparation cluster_model Model Building & Validation cluster_predict Application DataCuration 1. Data Curation (Diverse 1,2,4-Triazoles + pIC50) StructurePrep 2. Structure Preparation (2D -> 3D, Energy Minimization) DataCuration->StructurePrep CalcDesc 3. Descriptor Calculation (2D, 3D, Electronic) StructurePrep->CalcDesc SplitData 4. Data Splitting (Training & Test Sets) CalcDesc->SplitData ModelGen 5. Model Generation (MLR, PLS on Training Set) SplitData->ModelGen Validate 6. Rigorous Validation (Q², R²_pred, Y-Randomization) ModelGen->Validate Predict 7. Predictive SAR Model (Forecasts Activity) Validate->Predict If Validated

Caption: Workflow for developing a predictive QSAR model.

Protocol 2: Structure-Based Design via Molecular Docking

When the 3D structure of the biological target is known, molecular docking can predict how a ligand binds within the active site, offering invaluable insights into the specific interactions that drive potency and selectivity.

Causality Behind the Protocol: Docking simulates the intermolecular recognition process between a ligand and its receptor. By analyzing the predicted binding poses and energies, we can form hypotheses about the SAR. For example, an unoccupied hydrophobic pocket suggests that adding a lipophilic group to the ligand at that position could enhance binding affinity. This provides a structural rationale for observed SAR and guides the design of new analogs.[10]

Step-by-Step Methodology:

  • Receptor and Ligand Preparation:

    • Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB).

    • Prepare the receptor by removing crystallographic water molecules, adding polar hydrogens, and assigning partial charges. If the protein is a metalloenzyme (e.g., CYP51), ensure the metal cofactor is correctly parameterized.[11][12]

    • Prepare the 3D structures of the 1,2,4-triazole derivatives as described in Protocol 1 (Step 2).

  • Active Site Definition:

    • Define the binding site (the "docking box") on the receptor. This is typically centered on the location of a co-crystallized ligand or identified through binding site prediction algorithms.

  • Docking Simulation:

    • Utilize docking software (e.g., AutoDock, GOLD) to systematically sample different conformations and orientations of each ligand within the defined active site.[13]

    • The software calculates a binding score (e.g., estimated free energy of binding, ΔG) for the most favorable poses. Lower binding energy values typically indicate a more stable protein-ligand complex.

  • Pose Analysis and Interpretation:

    • Visually inspect the top-ranked docking poses for each compound.

    • Analyze the key intermolecular interactions:

      • Hydrogen Bonds: Identify specific donor-acceptor pairs with key active site residues.

      • Hydrophobic Interactions: Note contacts with nonpolar residues.

      • π-π Stacking: Look for interactions between aromatic rings.

      • Coordination Bonds: For metalloenzymes, check for coordination between a triazole nitrogen and the metal ion (e.g., the heme iron in CYP enzymes).[14]

    • Correlate these interactions with the experimental activity data to build a coherent SAR model.

Part 2: Experimental Synthesis and Biological Validation

Computational models are predictive tools; their hypotheses must be confirmed or refuted through empirical testing. This involves the chemical synthesis of designed compounds and their evaluation in relevant biological assays.

Protocol 3: Representative Synthesis of Novel 1,2,4-Triazole Analogs

A flexible and efficient synthetic route is paramount for generating a library of analogs to explore the SAR. The following is a widely used and adaptable method for creating 4,5-disubstituted-1,2,4-triazole-3-thiones.[10][15]

Causality Behind the Protocol: This synthetic pathway is modular, allowing for systematic variation at two key positions (R¹ and R²) by simply changing the starting acyl hydrazide and isothiocyanate. This modularity is ideal for SAR exploration. The final alkylation step provides a third diversification point to probe interactions with different regions of the target's binding site. Rigorous purification and characterization are non-negotiable to ensure that the observed biological activity is attributable to the intended compound and not an impurity.[3]

Step-by-Step Methodology:

  • Synthesis of Acyl Hydrazide (2):

    • To a solution of a substituted carboxylic acid ester (1) in ethanol, add hydrazine monohydrate (excess, ~5-10 equivalents).

    • Reflux the mixture for 4-12 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture. The product (2) often crystallizes and can be collected by filtration.

  • Formation of Thiosemicarbazide (3):

    • Dissolve the acyl hydrazide (2) in ethanol.

    • Add an equimolar amount of the desired isothiocyanate (R²-NCS).

    • Reflux the mixture for 2-6 hours until TLC indicates the consumption of starting materials.

    • Cool the solution to obtain the thiosemicarbazide intermediate (3) as a precipitate, which is then filtered and dried.

  • Base-Catalyzed Cyclization to Triazole (4):

    • Suspend the thiosemicarbazide (3) in an aqueous solution of a base (e.g., 2M NaOH).

    • Reflux the mixture for 4-8 hours. The solution will become homogeneous as the cyclization proceeds.

    • Cool the reaction mixture in an ice bath and acidify with a mineral acid (e.g., HCl) to a pH of ~5-6.

    • Collect the resulting precipitate (the 1,2,4-triazole-3-thione, 4) by filtration, wash with water, and dry.

  • S-Alkylation (Optional Diversification):

    • To introduce a third point of diversity, the triazole-thione (4) can be S-alkylated by reacting it with an appropriate alkyl halide in the presence of a base (e.g., K₂CO₃) in a solvent like acetone or DMF.

  • Purification and Characterization:

    • Purify the final compounds using recrystallization or column chromatography.

    • Confirm the identity and purity of all synthesized compounds using analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[12]

Protocol 4: In Vitro Biological Evaluation (Antifungal Example)

The choice of assay is dictated by the therapeutic goal. Here, we describe a standard broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) against a fungal pathogen.

Causality Behind the Protocol: The microdilution method is a standardized, quantitative technique that allows for the direct comparison of the potency of multiple compounds. Including both a positive (known antifungal drug) and negative (solvent) control is essential for validating the assay's performance and ensuring the observed effects are specific to the test compounds.

Step-by-Step Methodology:

  • Preparation of Materials:

    • Prepare a stock solution of each synthesized triazole derivative (e.g., 10 mg/mL in DMSO).

    • Prepare the appropriate fungal growth medium (e.g., RPMI-1640).

    • Grow the selected fungal strain (e.g., Candida albicans) to the logarithmic growth phase and adjust the inoculum to a standardized concentration (e.g., 1-5 x 10³ CFU/mL).

  • Assay Plate Setup:

    • In a 96-well microtiter plate, perform a two-fold serial dilution of each compound stock solution in the growth medium to achieve a range of desired final concentrations (e.g., from 128 µg/mL down to 0.25 µg/mL).

    • Include control wells:

      • Positive Control: A known antifungal agent (e.g., fluconazole).

      • Negative (Growth) Control: Fungal inoculum with DMSO solvent only.

      • Sterility Control: Medium only.

  • Inoculation and Incubation:

    • Add the standardized fungal inoculum to all wells except the sterility control.

    • Incubate the plate at the optimal temperature (e.g., 35°C) for 24-48 hours.

  • Determination of MIC:

    • Determine the MIC by visual inspection. The MIC is the lowest concentration of the compound that causes complete inhibition of visible fungal growth compared to the negative control.

Part 3: Data Integration and Iterative SAR Refinement

The true power of this workflow lies in the synthesis of computational and experimental data to inform the next design cycle.

SAR Analysis and Lead Optimization

By collating the data into a central table, clear relationships emerge.

Example Data Presentation:

Compound IDR¹ GroupR² GroupLogP (calc.)Docking Score (kcal/mol)MIC (µg/mL)
Lead-01 4-Cl-PhFurfuryl3.8-9.18
Analogue-02 4-F-PhFurfuryl3.2-8.816
Analogue-03 4-CF₃-PhFurfuryl4.5-9.92
Analogue-04 4-Cl-PhCyclopropyl3.1-7.532

Interpretation and Actionable Insights:

  • SAR at R¹: Comparing Lead-01, -02, and -03 suggests that electron-withdrawing, lipophilic groups at the R¹ para-position are favorable. The trifluoromethyl group (Analogue-03) is significantly better than chloride or fluoride. The QSAR model likely identified descriptors related to lipophilicity (LogP) and electronic effects as key predictors. Docking studies for Analogue-03 would be expected to show favorable interactions within a hydrophobic pocket, rationalizing its superior activity.[10]

  • SAR at R²: The drop in activity from Lead-01 to Analogue-04 indicates that the larger, aromatic furfuryl group at R² is preferred over the smaller, aliphatic cyclopropyl group. This suggests the R² position may be involved in a crucial π-π stacking or hydrophobic interaction, a hypothesis that can be directly verified by examining the docking poses.

  • Next Design Cycle: Based on this integrated analysis, the next round of synthesis should focus on combining the optimal R¹ group (4-CF₃-Ph) with other R² substituents that are larger and more aromatic than cyclopropyl to further probe that interaction space.

G Design 1. Design & Predict (QSAR, Docking) Synthesize 2. Synthesize (Prioritized Analogs) Design->Synthesize Hypothesis Test 3. Test (In Vitro Assay) Synthesize->Test Compounds Analyze 4. Analyze SAR (Integrate Data) Test->Analyze Data (IC50, MIC) Analyze->Design New Insights Lead Optimized Lead Compound Analyze->Lead If Goal Met

Sources

Method

Application Note: Advanced Purification Protocols for [2-Chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanol

Topic: Techniques for purifying [2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanol Executive Summary & Chemical Context Target Molecule: [2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanol CAS: 1353878-01-9 Molecular Weig...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Techniques for purifying [2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanol

Executive Summary & Chemical Context

Target Molecule: [2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanol CAS: 1353878-01-9 Molecular Weight: 223.66 g/mol Role: Critical intermediate in the synthesis of next-generation triazole antifungals (e.g., analogs of Isavuconazole/Ravuconazole).

The Purification Challenge: The synthesis of this intermediate typically involves a nucleophilic aromatic substitution (SNAr) of 1,2,4-triazole onto a 4-fluoro-2-chlorobenzaldehyde precursor, followed by reduction. This route introduces a specific set of critical impurities:

  • Regioisomers: The 1,2,4-triazole ring is ambidentate. While the N1-isomer is thermodynamically favored, the N4-isomer is a persistent impurity that is difficult to remove due to similar polarity.

  • Starting Materials: Unreacted 2-chloro-4-fluorobenzyl alcohol.

  • Inorganic Salts: Residual potassium/sodium salts from the coupling step.

This guide details three purification tiers: Chemical Scavenging (Acid-Base Partitioning) for bulk cleanup, Recrystallization for isomer rejection, and Preparative Chromatography for high-purity polishing.

Impurity Fate & Solubility Profile

Understanding the physicochemical properties of the target versus its impurities is the foundation of this protocol.

CompoundSolubility (Water)Solubility (DCM/EtOAc)Solubility (Aq. HCl)pKa (Conjugate Acid)
Target (N1-Isomer) LowHighHigh (Protonated) ~2.3 (Triazole ring)
N4-Isomer LowModerateHigh (Protonated)~2.5
Start. Mat. (Halo-benzyl alcohol) LowHighLow (Neutral) N/A (Non-basic)
Inorganic Salts HighLowHighN/A

Key Insight: The triazole ring is weakly basic. This property allows for a "pH-swing" extraction that selectively removes non-basic impurities (like the starting material) before addressing the difficult isomer separation.

Method A: Acid-Base pH-Swing Extraction (Scalable Bulk Purification)

Objective: Removal of non-basic starting materials and colored organic byproducts. Scale: Applicable from 1g to >1kg.

Protocol:

  • Dissolution: Dissolve the crude solid in Ethyl Acetate (EtOAc) (10 mL per gram of crude). Ensure complete dissolution; filter insolubles if necessary.

  • Acid Extraction:

    • Add 2N Hydrochloric Acid (HCl) (1.5 equivalents relative to triazole).

    • Mechanism:[1][2][3] The triazole nitrogen protonates (

      
      ), migrating the product into the aqueous phase. The non-basic halo-benzyl alcohol remains in the organic layer.
      
    • Agitate vigorously for 10 minutes. Separate the layers.

    • Validation: Check the organic layer by TLC. It should contain the starting material spots.

  • Washing: Wash the aqueous acidic layer once with fresh EtOAc to remove entrained non-polar impurities.

  • Basification & Recovery:

    • Cool the aqueous phase to 0–5°C.

    • Slowly adjust pH to ~9–10 using 4N NaOH or Sat. Na₂CO₃ .

    • Observation: The product will precipitate as a white/off-white solid or oil out.

  • Extraction: Extract the turbid aqueous mixture with Dichloromethane (DCM) (3x volumes).

  • Drying: Dry combined DCM layers over anhydrous Na₂SO₄, filter, and concentrate.

Outcome: >95% removal of non-triazole impurities. The product is now a mixture of N1 and N4 isomers.

Method B: Selective Recrystallization (Isomer Rejection)

Objective: Separation of the desired N1-isomer from the N4-isomer. Principle: The N1-isomer typically packs more efficiently in crystal lattices due to lower dipole moments compared to the N4-isomer, leading to differential solubility in alcohol/hydrocarbon mixtures.

Solvent System: Ethanol : n-Heptane (1:3 v/v) or Toluene .

Protocol:

  • Reflux: Suspend the semi-pure solid (from Method A) in Ethanol (3 mL/g). Heat to reflux (80°C) until fully dissolved.

  • Anti-solvent Addition: Slowly add n-Heptane (9 mL/g) dropwise through the reflux condenser. Maintain reflux temperature.

    • Note: If oiling out occurs, add a seed crystal of pure N1-isomer immediately.

  • Controlled Cooling (Critical):

    • Cool to room temperature over 2 hours (approx 0.5°C/min). Rapid cooling traps the N4-isomer.

    • Further cool to 0-4°C and hold for 1 hour.

  • Filtration: Filter the white crystalline solid.

  • Wash: Wash the cake with cold (0°C) Heptane/Ethanol (5:1).

  • Drying: Vacuum oven at 40°C for 12 hours.

Self-Validating Step: Measure the Melting Point.

  • Target Range: Distinct sharp melting point (typically >110°C, dependent on exact polymorph). Broad range indicates retained N4-isomer.

Method C: Preparative Chromatography (Polishing)

Objective: Final polishing for >99.5% purity (drug substance grade).

Stationary Phase: Silica Gel (40-63 µm). Mobile Phase: Dichloromethane (DCM) / Methanol (MeOH).

Protocol:

  • Equilibration: Equilibrate column with 100% DCM.

  • Loading: Load sample dissolved in minimal DCM.

  • Gradient Elution:

    • 0-5 min: 100% DCM (Elutes non-polar impurities).

    • 5-20 min: 0% → 3% MeOH in DCM.

    • Retention Behavior: The target alcohol is polar. It typically elutes at ~2-3% MeOH. The N4-isomer is often more polar and elutes later (check TLC).

  • Detection: UV at 254 nm (Aromatic) and 220 nm (Triazole).

Visualization: Purification Logic Flow

PurificationWorkflow Crude Crude Reaction Mixture (Target + Isomer + Start Mat.) Dissolve Dissolve in EtOAc Crude->Dissolve AcidWash Extract with 2N HCl Dissolve->AcidWash OrgLayer Organic Layer (Start Mat. + Neutral Impurities) AcidWash->OrgLayer Waste AqLayer Aqueous Acid Layer (Protonated Triazoles) AcidWash->AqLayer Target BaseNeut Neutralize with NaOH Extract into DCM AqLayer->BaseNeut SemiPure Semi-Pure Solid (N1 + N4 Isomers) BaseNeut->SemiPure Cryst Recrystallization (EtOH / Heptane) SemiPure->Cryst MotherLiq Mother Liquor (Enriched N4 Isomer) Cryst->MotherLiq Reject FinalProd Pure Crystalline [2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanol Cryst->FinalProd

Figure 1: Logical flow for the purification of triazole-phenylmethanol derivatives, utilizing pH-dependent solubility switches.

Analytical Validation (HPLC Method)

To verify the purity and ratio of N1/N4 isomers, use the following validated HPLC conditions.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150mm, 3.5µm)
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile (ACN) + 0.1% TFA
Gradient 0-2 min: 5% B; 2-15 min: 5% → 95% B; 15-20 min: 95% B
Flow Rate 1.0 mL/min
Detection UV @ 260 nm (Triazole absorption max)
Typical RT Target N1-isomer: ~8.5 min; N4-isomer: ~7.8 min (More polar)

Note on TFA: The addition of TFA suppresses the ionization of the triazole ring, sharpening the peak shape and improving resolution between the regioisomers.

References

  • Synthesis of 1,2,4-Triazoles: Pellizzari, G. "Process for producing 1H-1,2,4-triazole."[1][2][3][4][5][6] US Patent 3,912,752.[1] Link

  • Triazole Isomer Separation: Liu, D. et al. "1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol." Acta Crystallographica Section E, 2012.[7] Link (Provides structural context for similar triazole-ethanol separations).

  • HPLC Analysis of Triazoles: BenchChem Technical Support. "Application Notes and Protocols for the HPLC Analysis of 1,2,4-Triazole Compounds." Link

  • Solubility & Properties: PubChem Compound Summary. "2-Chloro-4-(1H-1,2,4-triazol-1-yl)phenylmethanol."[8][9] Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of [2-Chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanol

Welcome to the technical support center for the synthesis of [2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanol. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of [2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your synthesis, improve yields, and overcome common experimental hurdles.

Overview of the Synthetic Pathway

The synthesis of [2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanol is typically a two-step process. The first step involves an N-arylation reaction to couple 1H-1,2,4-triazole with a substituted phenyl ring. The second step is the reduction of a carbonyl group to the desired benzyl alcohol.

A common route begins with 2-chloro-4-fluorobenzaldehyde, which undergoes a nucleophilic aromatic substitution with 1H-1,2,4-triazole. The resulting aldehyde intermediate, 2-chloro-4-(1H-1,2,4-triazol-1-yl)benzaldehyde, is then reduced to the final product.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Step 1: N-Arylation of 1H-1,2,4-triazole

Q1: My N-arylation reaction has a low yield. What are the common causes and how can I improve it?

A1: Low yields in the N-arylation step often stem from several factors. Here’s a systematic approach to troubleshooting:

  • Sub-optimal Base: The choice and quality of the base are critical. Potassium carbonate (K₂CO₃) is commonly used, but its effectiveness can be influenced by particle size and dryness.

    • Recommendation: Use finely powdered, anhydrous K₂CO₃. Consider screening other bases such as cesium carbonate (Cs₂CO₃), which is more soluble and often more reactive, or potassium phosphate (K₃PO₄).[1] The basicity of the base can influence the reaction rate and yield.[2]

  • Solvent Issues: Polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are typically effective. However, the presence of water can hinder the reaction.

    • Recommendation: Ensure you are using anhydrous solvents. If you suspect water contamination, consider using freshly opened solvents or drying them over molecular sieves.[3]

  • Reaction Temperature: This reaction often requires elevated temperatures to proceed at a reasonable rate.

    • Recommendation: If the reaction is sluggish, consider increasing the temperature incrementally, for example, from 100 °C to 120 °C, while monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1]

  • Purity of Starting Materials: Impurities in the 1H-1,2,4-triazole or the aryl halide can interfere with the reaction.

    • Recommendation: Ensure the purity of your starting materials. Recrystallize or purify them if necessary.

Q2: I am observing the formation of multiple products in my N-arylation reaction. What are these side products and how can I minimize them?

A2: The formation of side products is a common issue. Here are some possibilities:

  • Isomeric Products: 1,2,4-triazole has two potential nitrogen atoms that can act as nucleophiles (N1 and N4). While the N1-arylated product is generally the major isomer, the formation of the N4-arylated isomer can occur.

    • Recommendation: The regioselectivity can sometimes be influenced by the reaction conditions. Screening different solvents and bases may help to favor the desired N1 isomer.

  • Hydrodehalogenation: The aryl halide can be reduced to the corresponding arene, which removes the reactive site for the triazole to attack.[3]

    • Recommendation: This is more common in palladium-catalyzed reactions but can occur under certain conditions. Ensure your reaction is free of potential reducing agents and consider degassing the solvent to remove dissolved oxygen.[1]

Step 2: Reduction of the Aldehyde

Q3: My reduction of 2-chloro-4-(1H-1,2,4-triazol-1-yl)benzaldehyde is not going to completion. How can I drive the reaction forward?

A3: Incomplete reduction is usually due to the reactivity of the reducing agent or the reaction conditions.

  • Choice of Reducing Agent: Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation.[4] However, its reactivity can be influenced by the solvent and temperature. Lithium aluminium hydride (LiAlH₄) is a much stronger reducing agent but is less chemoselective and reacts violently with protic solvents.[5]

    • Recommendation: For this substrate, NaBH₄ is the preferred reagent to avoid potential side reactions with the triazole ring.[4]

  • Stoichiometry of the Reducing Agent: Using an insufficient amount of the reducing agent will naturally lead to an incomplete reaction.

    • Recommendation: Use a slight excess of NaBH₄ (e.g., 1.5 to 2.0 equivalents) to ensure the complete conversion of the aldehyde.[6]

  • Reaction Temperature: While NaBH₄ reductions can often be performed at room temperature, some substrates may require gentle heating.

    • Recommendation: If the reaction is slow at room temperature, consider warming the reaction mixture to 40-50 °C and monitoring its progress.[6]

Q4: I am concerned about the stability of the triazole ring during the reduction. Is this a valid concern?

A4: The 1,2,4-triazole ring is generally stable under the mild conditions of a sodium borohydride reduction.[4]

  • Causality: NaBH₄ is a chemoselective reagent that preferentially reduces aldehydes and ketones over most other functional groups, including aromatic heterocycles.[4] Harsh conditions, such as strong acids or bases, or more powerful reducing agents, could potentially compromise the integrity of the triazole ring.

  • Protocol: By using NaBH₄ in a protic solvent like methanol or ethanol, you are employing a standard and reliable method for this type of transformation.[4][5]

Experimental Protocols & Data

Optimized Protocol for N-Arylation
  • To a solution of 2-chloro-4-fluorobenzaldehyde (1.0 eq.) in anhydrous DMF, add 1H-1,2,4-triazole (1.2 eq.) and finely powdered anhydrous K₂CO₃ (2.0 eq.).

  • Heat the reaction mixture to 110-120 °C and monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into ice water.

  • Filter the resulting precipitate, wash with water, and dry to obtain 2-chloro-4-(1H-1,2,4-triazol-1-yl)benzaldehyde.

Optimized Protocol for Aldehyde Reduction
  • Dissolve 2-chloro-4-(1H-1,2,4-triazol-1-yl)benzaldehyde (1.0 eq.) in methanol.

  • Cool the solution in an ice bath and add NaBH₄ (1.5 eq.) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC indicates the complete consumption of the starting material.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield [2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanol.

ParameterN-ArylationAldehyde Reduction
Solvent Anhydrous DMFMethanol
Reagents 1H-1,2,4-triazole, K₂CO₃NaBH₄
Temperature 110-120 °C0 °C to Room Temperature
Typical Yield 85-95%90-98%

Table 1: Summary of Optimized Reaction Conditions

Visual Guides

Synthetic Pathway cluster_step1 Step 1: N-Arylation cluster_step2 Step 2: Reduction Start1 2-chloro-4-fluorobenzaldehyde + 1H-1,2,4-triazole Intermediate 2-chloro-4-(1H-1,2,4-triazol-1-yl)benzaldehyde Start1->Intermediate K₂CO₃, DMF 110-120 °C FinalProduct [2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanol Intermediate->FinalProduct NaBH₄, Methanol 0 °C to RT Troubleshooting_Yield LowYield Low Yield in N-Arylation? CheckBase Check Base (Anhydrous, Finely Powdered?) LowYield->CheckBase CheckSolvent Check Solvent (Anhydrous?) LowYield->CheckSolvent CheckTemp Check Temperature (High Enough?) LowYield->CheckTemp Optimize Optimize Conditions CheckBase->Optimize CheckSolvent->Optimize CheckTemp->Optimize

Sources

Optimization

Technical Support Center: A Senior Application Scientist's Guide to Troubleshooting the Purification of Chlorinated Triazole Compounds

Welcome to our dedicated resource for overcoming the unique challenges associated with the purification of chlorinated triazole compounds. The introduction of a chlorine atom to a triazole ring significantly alters its p...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated resource for overcoming the unique challenges associated with the purification of chlorinated triazole compounds. The introduction of a chlorine atom to a triazole ring significantly alters its physicochemical properties, impacting solubility, polarity, and stability. This guide provides in-depth, experience-driven advice to navigate these complexities, ensuring the successful isolation of your target compounds with high purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying chlorinated triazole compounds?

A1: The primary challenges stem from the influence of the chlorine atom on the triazole core. Chlorination generally increases the lipophilicity of the molecule, which can aid in separation from more polar starting materials. However, it also introduces new challenges:

  • Altered Solubility: Chlorinated triazoles often exhibit unpredictable solubility in common organic solvents, making the selection of appropriate systems for chromatography and recrystallization non-trivial.[1]

  • Co-elution with Impurities: The synthesis of chlorinated triazoles can lead to the formation of closely related impurities, such as regioisomers or over-chlorinated byproducts, which can be difficult to separate chromatographically.

  • Stability on Silica Gel: The acidic nature of standard silica gel can sometimes lead to the degradation of sensitive chlorinated triazoles, resulting in yield loss and the formation of new impurities.

  • Crystallization Difficulties: Achieving effective crystallization can be challenging due to factors like "oiling out," where the compound separates as a liquid instead of a solid, or the formation of polymorphs.[2]

Q2: How does the position of the chlorine atom on the triazole or adjacent rings affect purification?

A2: The position of the chlorine atom has a significant impact on the molecule's dipole moment and overall polarity, which directly influences its interaction with the stationary and mobile phases in chromatography. Isomers with different chlorine positions can exhibit surprisingly different retention times. A systematic approach to screening different solvent systems is crucial when dealing with isomeric impurities.

Q3: What are the most common impurities I should expect in my crude chlorinated triazole product?

A3: Common impurities often originate from the synthetic route employed. For instance, in reactions involving chlorination of a triazole precursor, you might encounter:

  • Unreacted Starting Material: Incomplete chlorination will leave residual non-chlorinated triazole.

  • Over-chlorinated Species: The reaction may proceed further than desired, leading to di- or tri-chlorinated byproducts.

  • Regioisomers: If multiple positions on the aromatic rings are susceptible to chlorination, a mixture of isomers can be formed.

  • Hydrolysis Products: If water is present during the synthesis or work-up, hydrolysis of reactive intermediates can occur.

  • Byproducts from Side Reactions: Depending on the specific reagents and conditions, various side reactions can lead to a range of impurities. It is crucial to have an analytical method, such as LC-MS, to identify the mass of these impurities to hypothesize their structures.[3]

Troubleshooting Guide: Chromatography

Problem 1: Poor separation of my chlorinated triazole from a non-polar impurity using flash chromatography.

Causality: The increased lipophilicity from the chlorine atom may cause your compound to travel too quickly on the column with standard non-polar solvent systems like hexane/ethyl acetate, leading to co-elution with non-polar impurities.

Solution Workflow:

Caption: Workflow for improving separation from non-polar impurities.

Step-by-Step Protocol:

  • Optimize the Mobile Phase:

    • Gradually increase the polarity of your mobile phase. For a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate.

    • If simple polarity adjustment fails, switch to a solvent system with different selectivity. For example, replace ethyl acetate with acetone or dichloromethane. A solvent system of dichloromethane/methanol is often effective for compounds with moderate polarity.[4]

  • Employ a Gradient Elution:

    • Start with a low-polarity mobile phase to elute the non-polar impurities first.

    • Gradually increase the polarity of the mobile phase to elute your chlorinated triazole. This can be a linear gradient (e.g., 0-50% ethyl acetate in hexane over 20 column volumes) or a step gradient.

Problem 2: My chlorinated triazole is streaking or showing poor peak shape on a silica gel column.

Causality: The nitrogen atoms in the triazole ring can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to peak tailing or streaking. This can be exacerbated by the presence of the chlorine atom, which can influence the basicity of the triazole.

Solution Workflow:

Caption: Troubleshooting peak streaking in silica gel chromatography.

Step-by-Step Protocol:

  • Use a Mobile Phase Modifier:

    • Add a small amount of a basic modifier to your mobile phase to neutralize the acidic sites on the silica gel. Triethylamine (0.1-1%) is a common choice.

    • Alternatively, a small amount of acetic acid (0.1-1%) can sometimes improve peak shape for acidic compounds by ensuring they remain in their protonated state.

  • Consider an Alternative Stationary Phase:

    • Neutral or Basic Alumina: For strongly basic compounds, switching to neutral or basic alumina can prevent the strong interactions that cause streaking on silica.

    • Reversed-Phase Chromatography: If your compound has sufficient lipophilicity, reversed-phase flash chromatography using a C18-functionalized silica gel can be an excellent alternative. The mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol.[5]

Detailed Protocol: Flash Chromatography Purification of a Chlorinated Triazole

This protocol provides a general starting point for the purification of a moderately polar chlorinated triazole compound.

Materials:

  • Crude chlorinated triazole compound

  • Silica gel (230-400 mesh)

  • Solvents for mobile phase (e.g., hexane, ethyl acetate, dichloromethane, methanol)

  • Flash chromatography system or glass column

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp for visualization

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a TLC plate and develop it in various solvent systems to find a mobile phase that gives your target compound an Rf value of approximately 0.3. This is a good starting point for column chromatography.[4]

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase.

    • Carefully pack your column with the slurry, ensuring there are no air bubbles.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of your packed column.

    • Wet Loading: Dissolve your crude product in a minimal amount of the initial mobile phase and carefully apply it to the top of the column.

  • Elution:

    • Begin eluting with the low-polarity mobile phase.

    • If using a gradient, gradually increase the polarity of the mobile phase according to your predefined method.

    • Collect fractions and monitor their composition by TLC.

  • Isolation:

    • Combine the fractions containing your pure product.

    • Remove the solvent under reduced pressure to obtain your purified chlorinated triazole.

Troubleshooting Guide: Crystallization

Problem 3: My chlorinated triazole "oils out" during recrystallization instead of forming crystals.

Causality: "Oiling out" occurs when the solute is insoluble in the cold solvent but highly soluble in the hot solvent, and the solution becomes supersaturated at a temperature above the melting point of the solute. The presence of impurities can also lower the melting point of the eutectic mixture, contributing to this issue.[2]

Solution Workflow:

Caption: Troubleshooting "oiling out" during recrystallization.

Step-by-Step Protocol:

  • Adjust Solvent Volume and Cooling Rate:

    • Re-heat the solution until the oil redissolves.

    • Add a small amount of additional hot solvent to slightly decrease the saturation.

    • Allow the solution to cool very slowly. Insulating the flask can help. Slower cooling provides more time for ordered crystal lattice formation.[6]

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod to create nucleation sites.

    • Seeding: If you have a small crystal of the pure compound, add it to the cooled solution to initiate crystallization.

  • Change the Solvent System:

    • If the above steps fail, the solvent system is likely unsuitable. Choose a solvent with a lower boiling point or a solvent in which your compound is less soluble at elevated temperatures. A two-solvent system (one in which the compound is soluble and one in which it is insoluble) can also be effective.[7]

Problem 4: I have a low recovery of my chlorinated triazole after recrystallization.

Causality: Low recovery can be due to several factors: using too much solvent, cooling the solution too quickly (which can trap the product in the mother liquor), or choosing a solvent in which the compound is too soluble even at low temperatures.

Solution Workflow:

Caption: Improving yield in recrystallization.

Step-by-Step Protocol:

  • Use the Minimum Amount of Hot Solvent:

    • Heat your solvent to boiling and add it portion-wise to your crude solid until it just dissolves. Avoid adding a large excess of solvent.

  • Optimize the Cooling Process:

    • Allow the solution to cool slowly to room temperature before placing it in an ice bath. This maximizes the amount of product that crystallizes out of the solution.

  • Recover Product from the Mother Liquor:

    • After filtering your crystals, you can often recover more product by concentrating the mother liquor (the remaining solution) by boiling off some of the solvent and cooling it again to induce a second crop of crystals. Note that this second crop may be less pure than the first.

Detailed Protocol: Recrystallization of a Chlorinated Triazole

This protocol provides a general procedure for the recrystallization of a solid chlorinated triazole compound.

Materials:

  • Crude chlorinated triazole solid

  • A selection of potential recrystallization solvents (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, hexane)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Screening:

    • Place a small amount of your crude solid into several test tubes.

    • Add a few drops of different solvents to each tube at room temperature. A good solvent will not dissolve the compound at room temperature.

    • Heat the tubes that did not show dissolution. A good solvent will dissolve the compound when hot.

    • Allow the hot solutions to cool. The best solvent will result in the formation of a good quantity of crystals upon cooling.

  • Dissolution:

    • Place the bulk of your crude solid in an Erlenmeyer flask.

    • Add the chosen solvent in small portions while heating the flask until the solid just dissolves.

  • Cooling and Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

    • Allow the crystals to air dry on the filter paper or in a desiccator.

Data Presentation

Table 1: Common Solvents for Purification of Chlorinated Triazoles

SolventPolarity IndexBoiling Point (°C)Common Use
n-Hexane0.169Non-polar solvent for normal-phase chromatography.
Toluene2.4111Moderately non-polar, can be a good recrystallization solvent.
Dichloromethane3.140Versatile solvent for both chromatography and as a co-solvent.
Ethyl Acetate4.477Common polar modifier in normal-phase chromatography.
Acetone5.156Good for dissolving moderately polar compounds; can be used for recrystallization.
Acetonitrile5.882Common mobile phase in reversed-phase HPLC.[8]
Ethanol4.378Good solvent for recrystallization of many polar compounds.[9]
Methanol5.165Polar solvent for chromatography and recrystallization.[4]
Water10.2100Used in reversed-phase chromatography and for recrystallization of some polar triazoles.

Table 2: Physicochemical Properties of Selected Chlorinated Triazole Fungicides

CompoundMolecular FormulaMolecular Weight ( g/mol )Water Solubility (mg/L)LogP
TebuconazoleC₁₆H₂₂ClN₃O307.8363.7
PropiconazoleC₁₅H₁₇Cl₂N₃O₂342.21003.72
DifenoconazoleC₁₉H₁₇Cl₂N₃O₃406.3154.4
CyproconazoleC₁₅H₁₈ClN₃O291.81402.91

(Data sourced from publicly available pesticide property databases)

References

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  • Kumar, A., et al. (2018). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. ACS Omega, 3(4), 4056-4063.
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  • National Institutes of Health. (2020). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Retrieved from [Link]

  • MDPI. (2024). Evaluation of the Aquatic Toxicity of Several Triazole Fungicides. Retrieved from [Link]

  • ResearchGate. (2018). Vapor–Liquid Equilibrium for Acetonitrile + Ethanol with Imidazole-Based Ionic Liquids as Entrainers at 101.3 kPa. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimization of Triazole Synthesis via CuAAC

Welcome to the technical support center for the optimization of triazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of the Copper(I)-Catalyze...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of triazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry." Here, we address common challenges and provide in-depth, field-proven insights to ensure the success of your experiments.

Troubleshooting Guide: Common Issues and Solutions

This section directly addresses specific problems you might encounter during your triazole synthesis experiments in a question-and-answer format.

Question 1: My CuAAC reaction is sluggish or not proceeding to completion. What are the likely causes and how can I fix this?

Answer:

Slow or incomplete reactions are among the most common issues in CuAAC. The root cause often lies in the availability and stability of the catalytically active Copper(I) (Cu(I)) species.[1][2] Here’s a breakdown of potential culprits and their solutions:

  • Insufficient Active Cu(I) Catalyst: The reaction is catalyzed by Cu(I), not Copper(II) (Cu(II)).[1][3] If you start with a Cu(II) salt (like CuSO₄), a reducing agent is essential to generate Cu(I) in situ.[4][5]

    • Solution: Ensure you have an adequate amount of a suitable reducing agent. Sodium ascorbate is the most common and effective choice.[4][6] Use a slight excess to counteract any dissolved oxygen that can re-oxidize Cu(I) to Cu(II).[4]

  • Oxygen Sensitivity: Cu(I) is highly susceptible to oxidation by atmospheric oxygen, which deactivates the catalyst.[1][2]

    • Solution: While not always strictly necessary for fast reactions with a sufficient excess of reducing agent, protecting the reaction from oxygen is a good practice.[2][6] This can be as simple as capping the reaction vial.[6] For particularly sensitive substrates or slow reactions, degassing your solvents and running the reaction under an inert atmosphere (e.g., nitrogen or argon) is recommended.

  • Inappropriate Ligand or Lack Thereof: Ligands play a dual role: they stabilize the Cu(I) oxidation state and accelerate the reaction.[3][6]

    • Solution: Employ a copper-coordinating ligand. For aqueous or biological systems, water-soluble ligands like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) or BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) are excellent choices.[1][7] A general guideline is to use at least five equivalents of the ligand relative to the copper catalyst.[1][6]

  • Inhibitory Buffer Components: Certain common buffer components can interfere with the catalyst.

    • Solution: Avoid Tris buffer, as it can be an inhibitory ligand for copper.[1] Buffers like phosphate, carbonate, or HEPES in the pH range of 6.5–8.0 are generally compatible.[1] High concentrations of chloride ions (>0.2 M) should also be avoided as they can compete for copper coordination.[6]

Question 2: I am observing significant side-product formation, particularly what appears to be alkyne homocoupling. How can I prevent this?

Answer:

The formation of a symmetrical diyne (alkyne homocoupling or Glaser coupling) is a classic side reaction in CuAAC chemistry.[6] This occurs when Cu(II) ions are present, often due to the oxidation of the Cu(I) catalyst.[6]

  • Causality: The presence of oxygen leads to the oxidation of Cu(I) to Cu(II), which then promotes the unwanted homocoupling of your alkyne starting material.

  • Preventative Measures:

    • Maintain a Reducing Environment: The most effective way to prevent this is to ensure a constant and sufficient supply of the reducing agent, like sodium ascorbate, throughout the reaction.[4] This keeps the copper in the +1 oxidation state.

    • Minimize Oxygen Exposure: As mentioned before, capping the reaction vessel or using an inert atmosphere will reduce the rate of Cu(I) oxidation.[6]

    • Use of Ligands: Accelerating ligands not only speed up the desired triazole formation, but some can also help to suppress side reactions by stabilizing the active catalyst.[6]

Question 3: My biomolecule (protein, peptide, etc.) is degrading or aggregating during the reaction. What is causing this and what can be done?

Answer:

Bioconjugation presents unique challenges due to the sensitivity of biological macromolecules.[1] Degradation or aggregation can be caused by reactive oxygen species (ROS) generated during the reaction.[1][6]

  • Mechanism of Damage: The in situ reduction of Cu(II) by ascorbate in the presence of oxygen can generate ROS, which can lead to oxidative damage of sensitive amino acid residues in proteins.[1][6]

  • Protective Strategies:

    • Aminoguanidine Additive: Aminoguanidine can be added to the reaction mixture to scavenge byproducts of ascorbate oxidation that might otherwise cause protein crosslinking.[1]

    • Ligand as a Sacrificial Reductant: Using a higher excess of a ligand like THPTA (at least five equivalents relative to copper) serves a dual purpose. It not only accelerates the reaction but also acts as a sacrificial reductant, protecting the biomolecule from oxidation.[6]

    • Control Copper Concentration: For bioconjugation, it's crucial to use the lowest effective copper concentration, typically in the range of 50 to 100 µM.[1]

Frequently Asked Questions (FAQs)

What is the optimal source of copper for my CuAAC reaction?

For most applications, especially in aqueous or biological media, starting with a Cu(II) salt like copper(II) sulfate (CuSO₄) and generating Cu(I) in situ with sodium ascorbate is the most convenient and reliable method.[5][7] This approach avoids the need to handle potentially unstable Cu(I) salts. While Cu(I) salts like CuI can be used, they are not recommended when maximal reaction rates are desired, as the iodide ion can be an inhibitory ligand.[6]

What is the ideal solvent for a CuAAC reaction?

The CuAAC reaction is remarkably versatile and can be performed in a wide range of solvents.[5] Mixtures of water and organic solvents like t-butanol, DMSO, DMF, and alcohols are common.[5] The choice of solvent is often dictated by the solubility of the starting materials. It is advisable to avoid acetonitrile as its strong coordinating ability with Cu(I) can hinder the reaction.[5]

How can I monitor the progress of my reaction?

Thin-layer chromatography (TLC) is a common and effective method for monitoring the consumption of starting materials and the formation of the triazole product for small molecule synthesis.[8] For bioconjugations or reactions with polymers, techniques like mass spectrometry (e.g., MALDI-TOF or ESI-MS) or HPLC are more appropriate.

Is it necessary to purify the triazole product? If so, what are the recommended methods?

While one of the tenets of "click chemistry" is the generation of products that require minimal purification, this is not always the case, especially when dealing with complex substrates or when trace amounts of copper could interfere with downstream applications.[4]

  • For Small Molecules: If the product is a solid, simple filtration may be sufficient.[5] Otherwise, standard techniques like column chromatography on silica gel are effective.[8]

  • For Biomolecules: Purification is often necessary to remove the copper catalyst and excess reagents. Size exclusion chromatography, dialysis, or the use of copper-chelating resins are common methods.

Experimental Protocols & Data

Standard Protocol for a Small Molecule CuAAC Reaction

This protocol provides a general guideline for a 1 mmol scale reaction.

  • Preparation: In a suitable reaction vial, dissolve the alkyne (1.0 mmol, 1.0 equiv) and the azide (1.0 mmol, 1.0 equiv) in a 1:1 mixture of t-butanol and water (10 mL).

  • Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 mmol, 0.2 equiv) in water (1 mL). In another vial, prepare a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 mmol, 0.1 equiv) in water (1 mL).

  • Reaction Initiation: To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within 1-2 hours.[6]

  • Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.

Key Reaction Parameters at a Glance
ParameterRecommended Range/ValueRationale
Copper Concentration 50-100 µM (for bioconjugation)[1]Balances catalytic activity with minimizing potential damage to sensitive substrates.
Ligand:Copper Ratio ≥ 5:1[1][6]Ensures stabilization of Cu(I) and provides a protective effect for biomolecules.
Reducing Agent Slight excess of Sodium AscorbateMaintains a reducing environment to keep copper in the active Cu(I) state.[4]
pH Range 6.5 - 8.0[1]Optimal for catalyst stability and reaction rate, especially in aqueous media.
Temperature Room TemperatureThe catalyzed reaction is typically rapid at ambient temperatures.[4]

Visualizing the Process

CuAAC Experimental Workflow

This diagram illustrates the typical steps involved in setting up a CuAAC reaction.

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Dissolve Azide & Alkyne in Solvent Mix Combine Reactants, Reducing Agent, Ligand, and Copper Source Reactants->Mix ReducingAgent Prepare Reducing Agent (e.g., Na Ascorbate) ReducingAgent->Mix CopperSource Prepare Cu(II) Source (e.g., CuSO4) CopperSource->Mix Ligand Prepare Ligand Solution (e.g., THPTA) Ligand->Mix Stir Stir at Room Temp Mix->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Workup Aqueous Work-up & Extraction Monitor->Workup Purify Purify (e.g., Chromatography) Workup->Purify Product Isolated Triazole Purify->Product

Caption: A generalized workflow for the CuAAC reaction.

The Catalytic Cycle of CuAAC

This diagram outlines the proposed mechanism of the copper-catalyzed azide-alkyne cycloaddition.

CuAAC_Cycle CuI Cu(I) Cu_Acetylide [Cu(I)]-C≡C-R1 CuI->Cu_Acetylide + Alkyne Alkyne R1-C≡CH Azide R2-N3 Cu_Azide_Complex Intermediate Complex Product Triazole Product Cu_Acetylide->Cu_Azide_Complex + Azide Cu_Triazolide Copper Triazolide Cu_Azide_Complex->Cu_Triazolide Cycloaddition Cu_Triazolide->CuI Catalyst Regeneration Cu_Triazolide->Product + H+

Caption: The catalytic cycle of the CuAAC reaction.

References

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 50(41), 9879-9883. [Link]

  • Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]

  • ResearchGate. (n.d.). Optimization of the conditions for CuAAC reaction. [Link]

  • Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952-3015. [Link]

  • University of Houston. (n.d.). Mechanistic Study and Ligand Optimization of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction. [Link]

  • ACS Omega. (2022). Azide–Alkyne Cycloaddition Catalyzed by Copper(I) Coordination Polymers in PPM Levels Using Deep Eutectic Solvents as Reusable Reaction Media: A Waste-Minimized Sustainable Approach. [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. [Link]

  • Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. [Link]

  • MDPI. (2020). Synthesis of Triazoles by Electro-Assisted Click Reaction Using a Copper Foil Electrode. [Link]

  • ACS Publications. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. [Link]

  • Jena Bioscience. (n.d.). Auxiliary Cu(I) Click Reagents. [Link]

Sources

Optimization

Technical Support Center: Synthesis of [2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanol

Introduction: Welcome to the technical support guide for the synthesis of [2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanol. This molecule is a critical intermediate in the synthesis of powerful antifungal agents, most...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support guide for the synthesis of [2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanol. This molecule is a critical intermediate in the synthesis of powerful antifungal agents, most notably isavuconazole.[1] Its synthesis, while conceptually straightforward, involves common pitfalls that can significantly impact yield and purity. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. We will delve into the mechanistic rationale behind these issues and provide actionable, field-proven solutions to streamline your process development.

The synthesis primarily involves two key transformations: a nucleophilic aromatic substitution (SNAr) to couple 1,2,4-triazole with a substituted benzaldehyde precursor, followed by the reduction of the aldehyde to the target primary alcohol. Our troubleshooting guide will focus on the most critical challenges observed during these stages.

Overall Synthetic Workflow

G cluster_0 Step 1: N-Arylation (SNAr) cluster_1 Step 2: Aldehyde Reduction A 2-Chloro-4-fluorobenzaldehyde C 2-Chloro-4-(1H-1,2,4-triazol-1-yl)benzaldehyde A->C Base (e.g., K2CO3) Solvent (e.g., DMSO) B 1H-1,2,4-Triazole B->C Base (e.g., K2CO3) Solvent (e.g., DMSO) D [2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanol (Target Molecule) C->D Reducing Agent (e.g., NaBH4) Solvent (e.g., Ethanol)

Part 1: Troubleshooting the N-Arylation Step

This stage is the most frequent source of impurity-related issues, primarily due to the ambident nucleophilic nature of the 1,2,4-triazole ring.

FAQ 1: My reaction produces a significant isomeric impurity that is difficult to separate. What is it and how can I minimize it?

Answer: This is the most common challenge in this synthesis. The impurity is almost certainly the N4-arylated regioisomer, [4-(2-chloro-4-formylphenyl)-4H-1,2,4-triazol-4-ium]. 1,2,4-triazole exists in two tautomeric forms and can be alkylated or arylated at either the N1 or N4 position.[2] The desired product is the N1 isomer, which is thermodynamically more stable. However, under certain conditions, the kinetically favored N4 isomer can form in significant quantities.

G Triazole 1,2,4-Triazole Anion N1_Product N1-Isomer (Desired Product) [2-chloro-4-(1H-1,2,4-triazol-1-yl)benzaldehyde] Triazole->N1_Product  N1 Attack (Thermodynamically Favored) N4_Product N4-Isomer (Side Product) [2-chloro-4-(4H-1,2,4-triazol-4-yl)benzaldehyde] Triazole->N4_Product  N4 Attack (Kinetically Favored) ArylHalide 2-Chloro-4-fluorobenzaldehyde

Causality and Mitigation Strategy:

The ratio of N1 to N4 isomers is highly dependent on the reaction conditions, particularly the choice of base and solvent. The key is to select conditions that favor the formation of the thermodynamically stable N1 product.

  • Solvent Choice: Polar aprotic solvents are strongly recommended. Solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) have been shown to significantly favor the formation of the N1 isomer.[3] Protic solvents (e.g., ethanol, water) can lead to less selective reactions, producing higher percentages of the N4 isomer.[3]

  • Base Selection: A mild, non-nucleophilic inorganic base is ideal. Potassium carbonate (K₂CO₃) is a standard and effective choice. Stronger bases like sodium hydride (NaH) can sometimes lead to more complex mixtures. The base deprotonates the triazole, and the resulting anion's charge distribution is influenced by the solvent, thereby affecting regioselectivity.

  • Temperature Control: Running the reaction at a moderately elevated temperature (e.g., 80-100 °C) allows the reaction to reach thermodynamic equilibrium, favoring the more stable N1 isomer. Lower temperatures may trap the kinetically favored N4 product.

Troubleshooting Data Summary:

ParameterConditionExpected Outcome on N1:N4 RatioRationale
Solvent DMSO, DMFHigh (Favors N1)Polar aprotic solvents stabilize the triazole anion, promoting attack from the N1 position.[3]
Ethanol, WaterLow (More N4)Protic solvents can hydrogen-bond with the anion, altering its nucleophilicity and reducing selectivity.[3]
Base K₂CO₃, Cs₂CO₃High (Favors N1)Mild bases effectively deprotonate the triazole without introducing competing side reactions.
Temperature 80-120 °CHigh (Favors N1)Allows the reaction to overcome the kinetic barrier for N1 formation and reach thermodynamic equilibrium.
< 60 °CLower (More N4)May favor the kinetic N4 product, which forms faster but is less stable.

Experimental Protocol: Regioselective N-Arylation

  • To a stirred solution of 1H-1,2,4-triazole (1.1 equivalents) and potassium carbonate (2.0 equivalents) in DMSO, add 2-chloro-4-fluorobenzaldehyde (1.0 equivalent).

  • Heat the reaction mixture to 90-100 °C.

  • Monitor the reaction progress by HPLC or TLC. The reaction is typically complete within 4-6 hours.

  • Upon completion, cool the mixture to room temperature and quench by pouring it into cold water.

  • The product often precipitates as a solid. Filter, wash with water, and dry under vacuum.

  • Analyze the crude product by ¹H NMR or HPLC to determine the N1:N4 isomer ratio before proceeding. The N4 isomer is often more water-soluble and may be partially removed during aqueous workup.[4]

Part 2: Troubleshooting the Aldehyde Reduction Step

This step is generally reliable but can suffer from incomplete conversion or the formation of over-reduction or oxidation byproducts.

FAQ 2: The reduction of the aldehyde to the alcohol is sluggish and incomplete. What are the likely causes?

Answer: Incomplete reduction is typically due to issues with the reducing agent's activity, stoichiometry, or reaction conditions.

Causality and Mitigation Strategy:

  • Reducing Agent Quality: Sodium borohydride (NaBH₄) is the most common and cost-effective reagent for this transformation.[5] However, it can degrade upon exposure to moisture. Always use a fresh, dry lot of NaBH₄.

  • Stoichiometry: While the theoretical stoichiometry is 0.25 equivalents of NaBH₄ per equivalent of aldehyde, it is standard practice to use a slight excess (e.g., 1.0 to 1.5 equivalents) to ensure complete conversion and account for any reaction with the solvent or trace water.

  • Solvent: Anhydrous ethanol or methanol are excellent solvents for this reaction.[5] The presence of water can accelerate the decomposition of NaBH₄, reducing its effective concentration.

  • Temperature: The reaction is typically run at 0 °C to room temperature. If the reaction is sluggish, allowing it to slowly warm to room temperature and stir for a longer duration (2-4 hours) can drive it to completion.

FAQ 3: I'm observing the starting aldehyde in my final product after workup. What could be happening?

Answer: This indicates that the product alcohol is being re-oxidized back to the aldehyde. This is a common issue with benzylic alcohols, especially if exposed to certain conditions during workup or storage.

Causality and Mitigation Strategy:

  • Oxidative Workup: Avoid workup conditions that involve strong oxidants. Ensure that any quenching steps are done carefully. For example, a gentle quench with a dilute acid like 1M HCl or an ammonium chloride solution is standard.

  • Air Oxidation: The product can be susceptible to air oxidation, particularly if residual transition metal catalysts are present from previous steps. Ensure the product is thoroughly purified.

  • Storage: Store the final product under an inert atmosphere (nitrogen or argon) and protected from light, especially if it will be stored for an extended period. Forced degradation studies on the related compound isavuconazole show susceptibility to oxidative conditions.[6]

Experimental Protocol: Aldehyde Reduction

  • Dissolve the [2-chloro-4-(1H-1,2,4-triazol-1-yl)benzaldehyde] (1.0 equivalent) in anhydrous ethanol.

  • Cool the solution to 0-5 °C in an ice bath.

  • Add sodium borohydride (1.2 equivalents) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Stir the reaction at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Monitor for the disappearance of the starting aldehyde by TLC or HPLC.

  • Once complete, cool the mixture back to 0-5 °C and slowly quench by adding 1M HCl until the pH is ~6-7.

  • Remove the solvent under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify by recrystallization or column chromatography as needed.

Part 3: General Troubleshooting and Quality Control

Troubleshooting Workflow: Low Yield or Purity

// Arylation Path Arylation [label="N-Arylation", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Isomer [label="High N4 Isomer Content?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Optimize_Arylation [label="Action: Optimize Arylation\n- Switch to DMSO/DMF\n- Use K2CO3\n- Increase Temperature", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Incomplete_Arylation [label="Incomplete Conversion?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Increase_Time_Temp [label="Action: Increase Reaction\nTime or Temperature", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Reduction Path Reduction [label="Reduction", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Reduction [label="Incomplete Reduction?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Optimize_Reduction [label="Action: Optimize Reduction\n- Use fresh NaBH4\n- Increase equivalents\n- Use anhydrous solvent", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Oxidation_Product [label="Aldehyde Present in Product?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Improve_Workup [label="Action: Improve Workup/Storage\n- Use inert atmosphere\n- Avoid oxidants", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"];

End [label="Purity/Yield Improved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections Start -> Check_Step; Check_Step -> Arylation [label=" Step 1 "]; Check_Step -> Reduction [label=" Step 2 "];

Arylation -> Check_Isomer; Check_Isomer -> Optimize_Arylation [label=" Yes "]; Check_Isomer -> Incomplete_Arylation [label=" No "]; Optimize_Arylation -> End;

Incomplete_Arylation -> Increase_Time_Temp [label=" Yes "]; Increase_Time_Temp -> End;

Reduction -> Check_Reduction; Check_Reduction -> Optimize_Reduction [label=" Yes "]; Check_Reduction -> Oxidation_Product [label=" No "]; Optimize_Reduction -> End;

Oxidation_Product -> Improve_Workup [label=" Yes "]; Improve_Workup -> End; } axdot Caption: Decision tree for troubleshooting low yield or purity.

References

  • CN105906575A - Synthesizing process of 1H-1,2,4-triazole - Google P
  • 2-(1H-1,2,4-triazol-1-yl)ethanol - NIH. (URL: [Link])

  • Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. II. Synthesis of 2-(1H-1,2,4-triazol-1-yl)quinolines - ResearchGate. (URL: [Link])

  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl) - MDPI. (URL: [Link])

  • Synthesis of 1H-1,2,4-triazoles - Organic Chemistry Portal. (URL: [Link])

  • Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions - ResearchGate. (URL: [Link])

  • A review on methods of synthesis of 1,2,4-triazole derivatives - SciSpace. (URL: [Link])

  • Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties - NIH. (URL: [Link])

  • Isavuconazonium sulfate - MSN Labs. (URL: [Link])

  • Synthesis and characterization of substituted 1, 2,4-triazole and their derivatives on poly ethylene - ResearchGate. (URL: [Link])

  • (PDF) A REVIEW ON METHODS OF SYNTHESIS OF 1,2,4-TRIAZOLE DERIVATIVES. (URL: [Link])

  • A Novel and Practical Synthesis of Isavuconazonium Sulfate via Anion Exchange Resin - SynOpen. (URL: [Link])

  • Identification and structural characterization of four novel degradation products and a process impurity of isavuconazonium sulfate for injection formulation bulk by LC-ESI-QTOF-MS/MS - ResearchGate. (URL: [Link])

  • Preparation method of isavuconazole sulfate and intermediate thereof - Google P
  • DEVELOPMENT AND VALIDATION OF STABILITY INDICATING RP-HPLC METHOD FOR ESTIMATION OF ISAVUCONAZOLE IN PHARMACEUTICAL DOSAGE FORM - Jetir.Org. (URL: [Link])

  • An Investigation into the Alkylation of 1,2,4-Triazole - ResearchGate. (URL: [Link])

  • Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and - ResearchGate. (URL: [Link])

  • A Stability indicating Novel UPLC-PDA Method for the Estimation in Bulk and Capsule Dosage Form of Isavuconazole - JGTPS. (URL: [Link])

  • Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave - JSMPS. (URL: [Link])

  • (PDF) 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol - ResearchGate. (URL: [Link])

  • Conquering Regioselectivity Issues: Scalable Synthesis to an Alkylated 1,2,4-Triazole Building Block - Organic Process Research & Development. (URL: [Link])

  • The Role of Aldehydes in Pharmaceutical Intermediates: A Focus on 2-(1H-1,2,4-Triazol-1-yl)benzaldehyde - NINGBO INNO PHARMCHEM. (URL: [Link])

  • Regioselective 1H-1,2,4 Triazole alkylation - Slideshare. (URL: [Link])

  • Study of the forced degradation of isoconazole nitrate in bulk drug and cream formulations - Springer. (URL: [Link])

  • Isavuconazonium Impurities and Related Compound - Veeprho. (URL: [Link])

  • Oxidation of Industrially Important Alcohols by Ce(IV) in H2SO4–A Kinetic Approach - Asian Journal of Chemistry. (URL: [Link])

  • An insight on medicinal attributes of 1,2,4-triazoles - PMC - NIH. (URL: [Link])

  • Mefentrifluconazole Degradate 1,2,4-triazole 49762553 - EPA. (URL: [Link])

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Troubleshooting

Technical Support Center: Stability Testing of [2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanol

Welcome to the technical support center for the stability testing of [2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanol. This guide is designed for researchers, scientists, and drug development professionals to provide i...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the stability testing of [2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stress testing experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of [2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanol and how should it be stored?

A1: While specific stability data for [2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanol is not extensively published, based on the stability of the 1,2,4-triazole ring and general principles of organic chemistry, the compound is expected to be relatively stable under standard storage conditions. The 1,2,4-triazole ring is aromatic and generally resistant to cleavage under mild acidic or basic conditions. However, the benzylic alcohol and the chloro-substituted phenyl ring are sites susceptible to degradation under stress conditions.

For optimal stability, it is recommended to store [2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanol in a cool, dry, and dark place. Exposure to light, high temperatures, and humidity can accelerate degradation. For long-term storage, keeping the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8 °C) is advisable.

Q2: What are the primary objectives of performing stress testing on [2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanol?

A2: Stress testing, also known as forced degradation, is a critical component of drug development mandated by regulatory agencies like the ICH. The primary objectives are:

  • To identify likely degradation products: This helps in understanding the degradation pathways of the molecule.

  • To establish the intrinsic stability of the molecule: This provides insights into its inherent weaknesses.

  • To develop and validate a stability-indicating analytical method: The method must be able to separate the parent compound from all potential degradation products, ensuring accurate quantification during formal stability studies.[1][2]

Q3: What are the recommended stress conditions for [2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanol based on ICH guidelines?

A3: According to ICH guideline Q1A(R2), stress testing should include the following conditions:

  • Acidic and Basic Hydrolysis: Exposure to a range of pH values at elevated temperatures.

  • Oxidation: Treatment with an oxidizing agent, such as hydrogen peroxide.

  • Thermal Stress: Exposure to high temperatures.

  • Photostability: Exposure to light of a specified wavelength and intensity.

The goal is to achieve a target degradation of 5-20% to ensure that the degradation products are representative of those that might form under long-term storage conditions.

Troubleshooting Guides for Stress Testing Experiments

Hydrolytic Degradation Studies

Issue: No degradation is observed under mild acidic or basic conditions.

  • Plausible Cause: The 1,2,4-triazole ring is known to be stable across a range of pH values. The chloro-substituted phenyl ring is also generally stable to hydrolysis under mild conditions.

  • Troubleshooting Steps:

    • Increase Stress: Gradually increase the concentration of the acid or base (e.g., from 0.1N to 1N HCl or NaOH) and the temperature (e.g., in increments of 10°C, up to 80°C).

    • Extend Exposure Time: Increase the duration of the study.

    • Consider Co-solvents: If the compound has low aqueous solubility, the use of a co-solvent (e.g., methanol, acetonitrile) may be necessary. However, be aware that the co-solvent could influence the degradation pathway.

Issue: Significant degradation is observed, but the mass balance is poor (sum of the parent compound and degradation products is less than 95%).

  • Plausible Cause:

    • Formation of non-UV active degradation products.

    • Formation of volatile degradation products.

    • Degradation products are not being eluted from the HPLC column.

  • Troubleshooting Steps:

    • Use a Universal Detector: Employ a detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) in parallel with the UV detector to look for non-chromophoric degradants.

    • Headspace GC-MS Analysis: If volatile degradants are suspected, analyze the headspace of the stressed sample using GC-MS.

    • Modify HPLC Method: Use a stronger elution solvent at the end of the gradient to ensure all compounds are eluted from the column.

Oxidative Degradation Studies

Issue: Rapid and extensive degradation occurs upon addition of hydrogen peroxide.

  • Plausible Cause: The benzylic alcohol is susceptible to oxidation to the corresponding aldehyde or carboxylic acid. The triazole ring may also be susceptible to N-oxidation.

  • Troubleshooting Steps:

    • Reduce Oxidant Concentration: Start with a lower concentration of hydrogen peroxide (e.g., 3%) and gradually increase if necessary.

    • Control Temperature: Perform the experiment at a lower temperature (e.g., room temperature or below) to control the reaction rate.

    • Quench the Reaction: Use a quenching agent (e.g., sodium bisulfite) to stop the reaction at specific time points to monitor the degradation profile over time.

Photostability Studies

Issue: The compound appears to be photolabile, but results are inconsistent.

  • Plausible Cause: Inconsistent light exposure, or the solvent used is participating in the photodegradation.

  • Troubleshooting Steps:

    • Standardize Light Exposure: Use a validated photostability chamber that provides controlled light (UV and visible) and temperature conditions as per ICH Q1B guidelines.

    • Test in Different Solvents: Photodegradation can be solvent-dependent. Test the compound in a range of solvents of different polarities.

    • Solid-State Photostability: Evaluate the photostability of the compound in the solid state to understand its intrinsic photolytic behavior without solvent effects. Triazole-containing compounds have shown varying degrees of photodegradation.

Thermal Degradation Studies

Issue: Melting or physical changes are observed at high temperatures, complicating the analysis.

  • Plausible Cause: The compound may have a low melting point or undergo a phase transition at the tested temperature.

  • Troubleshooting Steps:

    • Differential Scanning Calorimetry (DSC): Perform DSC to determine the melting point and any other thermal events. This will help in selecting an appropriate temperature for the thermal stress study that is below the melting point.

    • Lower the Temperature: Conduct the study at a temperature that is high enough to induce degradation but below the melting point.

    • Sealed Containers: Use sealed containers for the study to prevent the loss of any volatile degradation products.

Data Presentation: Recommended Stress Conditions

The following table summarizes the recommended starting conditions for the forced degradation of [2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanol.

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M HCl60 °C24 hours
Base Hydrolysis 0.1 M NaOH60 °C24 hours
Oxidation 3% H₂O₂Room Temp24 hours
Thermal 80 °C48 hours
Photolytic (Solution) ICH Q1B Option 2Room TempAs per guideline
Photolytic (Solid) ICH Q1B Option 2Room TempAs per guideline

Experimental Protocols: Stability-Indicating HPLC Method Development

A robust stability-indicating HPLC method is crucial for accurate analysis. A reversed-phase HPLC method is a good starting point.

1. Initial HPLC Conditions:

  • Column: C18, 150 x 4.6 mm, 5 µm

  • Mobile Phase: A: 0.1% Formic acid in Water; B: Acetonitrile

  • Gradient: 10-90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm (or wavelength of maximum absorbance)

  • Injection Volume: 10 µL

2. Method Validation:

  • Specificity: Inject the parent compound, a blank, and all stressed samples. The method should be able to resolve the parent peak from all degradation product peaks.

  • Linearity, Range, Accuracy, and Precision: Perform these as per standard validation protocols.

3. Troubleshooting Common HPLC Issues:

  • Peak Tailing: This can be due to secondary interactions with the column stationary phase. Try adding a competing base (e.g., triethylamine) to the mobile phase or using a different column.

  • Poor Resolution: Optimize the gradient slope, mobile phase composition, or try a different stationary phase (e.g., phenyl-hexyl).

  • Retention Time Drift: This could be due to changes in mobile phase composition, temperature, or column degradation. Ensure proper mobile phase preparation and use a column thermostat.

Visualization of Potential Degradation Pathways and Workflows

Hypothetical Degradation Pathway

The following diagram illustrates a potential degradation pathway for [2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanol under oxidative and hydrolytic stress. Note: This is a hypothetical pathway and requires experimental confirmation.

G cluster_main [2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanol cluster_oxidative Oxidative Degradation cluster_hydrolytic Hydrolytic Degradation (Harsh Conditions) A Parent Compound B Aldehyde Derivative A->B Oxidation D 1,2,4-Triazole A->D Hydrolysis E 2-chloro-4-hydroxybenzaldehyde A->E Hydrolysis C Carboxylic Acid Derivative B->C Further Oxidation

Caption: Hypothetical degradation pathways under stress conditions.

Experimental Workflow for Forced Degradation Study

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution of Compound B Acid Hydrolysis A->B C Base Hydrolysis A->C D Oxidation A->D E Thermal A->E F Photolytic A->F G Sample Neutralization & Dilution B->G C->G D->G E->G F->G H HPLC-UV/MS Analysis G->H I Peak Purity & Mass Balance Assessment H->I J Characterization of Degradants I->J

Caption: General workflow for a forced degradation study.

References

  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, 2003. [Link]

  • Alsante, K. M., et al. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(5), 48-64.
  • ICH, Q1B Photostability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, 1996. [Link]

  • Ekiert, R. J., & Krzek, J. (2013). Photostability of triazole antifungal drugs in the solid state. Current Issues in Pharmacy and Medical Sciences, 26(3), 247-251.
  • US EPA, Robust Summaries & Test Plan: 1H-1,2,4-triazole. [Link]

  • Kincl, M., et al. (2005). Forced degradation of medicinal products. Farmacevtski vestnik, 56(3), 191-203.
  • Rabel, S. R., & Sherma, J. (2014). A review of recent advances in the analysis of triazole antifungal agents in biological fluids by high-performance liquid chromatography.

Sources

Optimization

Technical Support Center: Reducing Impurities in Aspirin (Acetylsalicylic Acid) Synthesis

Welcome to the technical support center for optimizing the synthesis of acetylsalicylic acid (aspirin). This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the synthesis of acetylsalicylic acid (aspirin). This guide is designed for researchers, scientists, and professionals in drug development. Here, we will delve into the common challenges encountered during aspirin synthesis, focusing on the identification, prevention, and removal of impurities. Our approach is rooted in a deep understanding of the reaction mechanisms and purification principles to ensure the highest purity of the final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in aspirin synthesis?

The primary impurity is unreacted salicylic acid, the starting material.[1][2] Its presence is a direct indicator of an incomplete reaction. Other significant impurities can include acetic anhydride (a reactant), acetic acid (a byproduct), and polymeric byproducts.[1] Furthermore, aspirin can degrade back into salicylic acid and acetic acid if exposed to moisture.[1]

Q2: My final aspirin product has a distinct vinegar smell. What does this signify?

A vinegar-like odor is a tell-tale sign of residual acetic acid.[1] Acetic acid is generated as a byproduct of the main reaction and also from the hydrolysis of excess acetic anhydride.[1] This indicates that the purification process was not sufficient to completely remove this byproduct.

Q3: Why are my aspirin crystals not pure white?

Any discoloration, such as a light tan hue, points to the presence of impurities.[1] These can be residual starting materials, byproducts from side reactions, or contaminants introduced during the experimental setup. A thorough purification step, like recrystallization, is essential to eliminate these colored impurities and obtain a pure white crystalline product.[1]

Q4: I'm experiencing a low yield of aspirin. What are the likely causes?

Several factors can contribute to a reduced yield. The most common reasons include an incomplete reaction, loss of product during mechanical transfers, and suboptimal purification techniques such as filtration and washing.[1] To improve the yield, it's crucial to ensure the reaction proceeds to completion and to handle the product carefully during all purification stages.[1]

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during aspirin synthesis.

Issue 1: Presence of Unreacted Salicylic Acid
  • Symptom: A purple color develops when the final product is tested with a ferric chloride (FeCl₃) solution.[1][3]

  • Causality: The ferric chloride test is a classic qualitative method for detecting phenols. Salicylic acid possesses a phenolic hydroxyl group, which reacts with FeCl₃ to form a distinct purple complex.[4][5] Aspirin (acetylsalicylic acid), having its phenolic group esterified, does not give a positive test.[5][6] Therefore, a purple color indicates contamination with unreacted salicylic acid.[5]

  • Troubleshooting Workflow:

    start Positive FeCl₃ Test (Purple Color) incomplete_rxn Incomplete Reaction or Inefficient Purification start->incomplete_rxn check_params Review Reaction Parameters: - Catalyst Amount - Reaction Time - Temperature Control incomplete_rxn->check_params  Reaction Optimization recrystallize Perform Recrystallization incomplete_rxn->recrystallize  Purification Step protocol Follow Detailed Recrystallization Protocol recrystallize->protocol retest Retest with FeCl₃ protocol->retest end_pass Negative Test (No Color) Pure Product retest->end_pass  Success end_fail Positive Test Repeat Purification retest->end_fail  Failure

    Caption: Troubleshooting workflow for salicylic acid impurity.

  • Detailed Protocol: Recrystallization to Remove Salicylic Acid

    Recrystallization is a powerful purification technique that leverages the differences in solubility between the desired compound and the impurities. For aspirin, a common and effective method involves a solvent pair, such as ethanol and water.[7]

    • Dissolution: Transfer the crude aspirin to an Erlenmeyer flask. Add a minimal amount of warm ethanol to dissolve the crystals completely.[8][9] Heating the solution gently can aid in dissolution.[9]

    • Induce Crystallization: Slowly add warm water to the solution until it becomes slightly cloudy. This indicates that the solution is saturated. Then, add a few more drops of warm ethanol until the solution becomes clear again.[3]

    • Cooling and Crystal Growth: Allow the flask to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[9][10]

    • Isolation: Collect the purified aspirin crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold water to remove any remaining soluble impurities.[3]

    • Drying: Dry the crystals thoroughly to remove any residual solvent.

Issue 2: Product Degradation (Hydrolysis)
  • Symptom: The final product smells of both vinegar (acetic acid) and has a positive FeCl₃ test (salicylic acid), especially after storage.

  • Causality: Aspirin is susceptible to hydrolysis, particularly in the presence of moisture, which breaks it down into salicylic acid and acetic acid.[10] This is a common issue if the product is not completely dry before storage or is stored in a humid environment.

  • Preventative Measures and Solutions:

    • Thorough Drying: Ensure the purified aspirin is completely dry before storage. This can be achieved by air drying followed by placing the sample in a desiccator.

    • Proper Storage: Store the final product in a tightly sealed, dry container to protect it from atmospheric moisture.

    • Avoid Basic Conditions: During workup, avoid prolonged exposure to basic solutions, as this can catalyze the hydrolysis of the ester linkage in aspirin.[11]

Purity Analysis: Quantitative and Qualitative Methods

To validate the success of your purification, a combination of analytical techniques should be employed.

Analytical Method Purpose Expected Result for Pure Aspirin
Melting Point Analysis Assess purity based on melting point range.Sharp melting point at approximately 135°C.[2] Impurities will lower and broaden the melting range.[2]
Ferric Chloride Test Qualitatively detect the presence of salicylic acid.No color change (remains yellow/brown).[3] A purple color indicates impurity.[1][3]
Titration Quantify the amount of acetylsalicylic acid.Allows for the calculation of percent purity by reacting the acidic functional group with a standardized base.[12][13][14]
Spectroscopy (UV-Vis) Quantify salicylic acid impurity.The tetraaquosalicylatroiron(III) complex (purple) can be quantified by its absorbance, typically around 400-420 nm.[15]

Synthesis and Purification Workflow Overview

The following diagram outlines the key stages in the synthesis and purification of aspirin.

cluster_synthesis Synthesis cluster_purification Purification & Analysis salicylic_acid Salicylic Acid reaction Esterification Reaction salicylic_acid->reaction acetic_anhydride Acetic Anhydride acetic_anhydride->reaction catalyst Acid Catalyst (e.g., H₂SO₄ or H₃PO₄) catalyst->reaction crude_aspirin Crude Aspirin Product reaction->crude_aspirin recrystallization Recrystallization crude_aspirin->recrystallization filtration Vacuum Filtration recrystallization->filtration drying Drying filtration->drying analysis Purity Analysis (MP, FeCl₃, Titration) drying->analysis pure_aspirin Pure Acetylsalicylic Acid analysis->pure_aspirin

Caption: General workflow for aspirin synthesis and purification.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Aspirin (Acetylsalicylic Acid) Synthesis Impurities.
  • Study.com. (n.d.). What impurity is most likely to be present in the sample of aspirin you prepared? What effect...
  • Study.com. (n.d.). What impurities will be removed from aspirin in the recrystallization step? (Note: There is more than one.).
  • Chemistry LibreTexts. (2023, May 7). 2.3: Synthesis and Recrystallization of Aspirin.
  • Aspirin synthesis.pdf. (n.d.).
  • How Spectrophotometers Can Ensure the Purity of Aspirin. (n.d.). Retrieved from a spectrophotometer manufacturer's website.
  • Scharf, W., & Malerich, C. (n.d.). The Synthesis of a Medicinal Agent- Aspirin. Baruch College.
  • Preparation, Purification and Analysis of Aspirin (acetylsalicylic acid) Synthesis. (n.d.).
  • Professor Dave Explains. (2023, April 12). Laboratory Synthesis of Aspirin [Video]. YouTube.
  • SSERC. (n.d.). Determination of Aspirin.
  • Engineered Science Publisher. (n.d.). Modeling Solubility of Acetylsalicylic Acid in Aspen Plus. Retrieved from Engineered Science Publisher website.
  • Chemistry LibreTexts. (2021, March 29). 13.1: Synthesis of Aspirin Lab Procedure.
  • Pharmaffiliates. (n.d.). Acetylsalicylic-Acid-Impurities.
  • Bellevue College. (n.d.). Titration of Aspirin Tablets.
  • Chem21Labs. (n.d.). SYNTHESIS OF ASPIRIN.
  • Cayman Chemical. (2023, September 18). Aspirin PRODUCT INFORMATION.
  • Chemistry LibreTexts. (2026, January 30). 12.1: Synthesis of Aspirin Lab Procedure.
  • Kerber, R. C., Akhtar, M. J., & Schneider, R. F. (n.d.). SUSB 012 Aspirin Purity by pH Titration.
  • PMC. (2021, December 28). Solubility Study of Acetylsalicylic Acid in Ethanol + Water Mixtures: Measurement, Mathematical Modeling, and Stability Discussion.
  • NileRed. (2014, April 24). How to Convert Aspirin to Salicylic Acid (Base Hydrolysis Method) [Video]. YouTube.
  • AIChE - Proceedings. (n.d.). (653g) Solubilty of Acetylsalicylic Acid in Some Organic Solvents.
  • Homework For You. (n.d.). Recrystallization of Aspirin.
  • ACS Publications. (n.d.). Solubility of Acetylsalicylic Acid in Ethanol, Acetone, Propylene Glycol, and 2-Propanol.

Sources

Troubleshooting

Technical Support Center: Scaling Up Production of CAS 1353878-01-9

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for CAS 1353878-01-9. This resource is designed to provide in-depth troubleshooting guides and frequently as...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for CAS 1353878-01-9. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in navigating the complexities of scaling up the production of this active pharmaceutical ingredient (API). As senior application scientists, we have compiled this guide based on established principles of chemical engineering, process chemistry, and our experience with complex small molecule synthesis. Our goal is to equip your team with the knowledge to anticipate and overcome common scale-up challenges, ensuring a robust, safe, and efficient manufacturing process.

I. Troubleshooting Guide: From Lab Bench to Pilot Plant

Transitioning a synthetic route from the laboratory to a pilot or commercial scale is rarely a linear process.[1][2][3] Physical and chemical parameters that are negligible at the milligram-scale can become critical at the kilogram-scale.[3][4][5] This section addresses specific issues you may encounter during the scale-up of CAS 1353878-01-9 production.

Issue 1: Decreased Yield and Increased Impurity Profile

Q: We've successfully synthesized CAS 1353878-01-9 in the lab with 90% yield and >99% purity. However, upon scaling to a 50L reactor, our yield has dropped to 65%, and we're observing several new impurities. What could be the cause?

A: This is a common and multifaceted challenge in process scale-up. The primary culprits are often related to mass and heat transfer limitations that don't exist at the lab scale.[1][4]

Causality and Investigation:

  • Heat Transfer Inefficiency: Exothermic reactions that are easily controlled in a round-bottom flask can create localized "hot spots" in a large reactor due to the decreased surface-area-to-volume ratio.[4][6] These hot spots can lead to thermal degradation of your starting materials, intermediates, or the final product, generating impurities.

  • Mixing and Mass Transfer Limitations: Inefficient mixing can lead to localized concentration gradients of reactants.[4][7] This can slow down the desired reaction, allowing side reactions to become more prominent, thus increasing the impurity profile.[1][7]

  • Extended Reaction Times: The time it takes to charge reagents and bring the reaction to the desired temperature is significantly longer in a large reactor.[8] This can affect the stability of reactants or intermediates, leading to degradation.

Troubleshooting Protocol:

  • Reaction Calorimetry: Perform reaction calorimetry (RC1) studies to understand the thermal profile of your reaction. This will help you quantify the heat of reaction and determine the maximum safe addition rate of reagents at scale.

  • Mixing Studies: Use simulation software (e.g., Dynochem, Visimix) to model the mixing dynamics in your specific reactor.[1] This can help you optimize the impeller speed and type to ensure homogenous mixing.

  • Process Analytical Technology (PAT): Implement in-situ monitoring tools like FTIR or Raman spectroscopy to track the concentration of reactants and products in real-time. This will provide a clearer picture of your reaction kinetics at scale.

  • Design of Experiments (DoE): Conduct a Design of Experiments (DoE) at the lab scale to understand the impact of critical process parameters (CPPs) like temperature, addition rate, and mixing speed on your critical quality attributes (CQAs) such as yield and purity.[1][8]

Issue 2: Inconsistent Crystal Form and Poor Filtration

Q: We are struggling with the final crystallization step. The isolated product from different batches shows different crystal forms (polymorphism), and some batches are extremely difficult to filter. How can we ensure consistency?

A: Control of crystallization is critical as it impacts the final API's solubility, stability, and bioavailability.[1] Polymorphism and poor filtration are often linked to unoptimized crystallization conditions.

Causality and Investigation:

  • Supersaturation Control: The rate of cooling and anti-solvent addition directly impacts the level of supersaturation. Uncontrolled supersaturation can lead to the formation of unstable polymorphs or small, poorly formed crystals that are difficult to filter.

  • Mixing and Shear Forces: The hydrodynamics within the crystallizer can influence crystal nucleation and growth. High shear rates from aggressive mixing can lead to crystal breakage and the formation of fines, which can clog filters.

  • Impurities: The presence of even small amounts of impurities can inhibit or alter crystal growth, leading to different habits or the formation of solvates/hydrates.[1]

Troubleshooting Protocol:

  • Polymorph and Salt Screening: Conduct a thorough polymorph and salt screening study to identify all possible solid forms of CAS 1353878-01-9 and their thermodynamic stability.

  • Controlled Crystallization: Utilize Process Analytical Technology (PAT) such as Focused Beam Reflectance Measurement (FBRM) and Particle Video Measurement (PVM) to monitor particle size and shape in real-time.[1] This allows for precise control over cooling and anti-solvent addition to maintain a consistent level of supersaturation.

  • Seeding Strategy: Develop a robust seeding protocol. The addition of a small amount of the desired polymorph at the right time can ensure consistent crystallization of the stable form.

  • Filtration and Drying Studies: Perform laboratory-scale filtration and drying studies to determine the optimal filter type and drying conditions. This will help you anticipate and mitigate challenges at a larger scale.

Issue 3: Safety Concerns with Exothermic Reaction

Q: Our synthesis involves a highly exothermic step. While manageable in the lab with an ice bath, we are concerned about the safety of this step at the pilot scale. How can we mitigate the risk of a thermal runaway?

A: Process safety is a paramount concern during scale-up.[6][8] A reaction that is easily controlled at the lab scale can become a significant hazard in a large reactor if not properly understood and managed.[4][6]

Causality and Investigation:

  • Reduced Heat Dissipation: As mentioned, the surface-area-to-volume ratio decreases as the reactor size increases.[6] This severely limits the ability of the reactor's cooling jacket to remove heat generated by an exothermic reaction.

  • Accumulation of Reactants: If the reaction rate is slower than the addition rate of a reactant, the unreacted material can accumulate. A sudden increase in temperature could then trigger a rapid, uncontrolled reaction, leading to a thermal runaway.

Troubleshooting Protocol:

  • Thermal Hazard Assessment: Conduct a thorough thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) and Adiabatic Reaction Calorimetry (ARC). These studies will determine the onset temperature of decomposition and the potential for a thermal runaway.

  • Semi-Batch Operation: For highly exothermic reactions, consider a semi-batch operation where one of the reactants is added slowly and controllably. The addition rate should be governed by the reactor's ability to remove heat, ensuring that the temperature remains within safe limits.

  • Process Control Systems: Implement a robust process control system with automated shutdowns and emergency cooling capabilities. This will ensure that the reaction can be safely controlled in the event of a deviation.

  • Quenching Strategy: Develop and validate a quenching protocol to quickly stop the reaction in an emergency.

II. Frequently Asked Questions (FAQs)

Q1: What are the key differences between lab-scale and large-scale equipment that I should consider?

A1: The transition from glassware to stainless steel or glass-lined reactors introduces several critical differences:

  • Material of Construction: Ensure that the materials of your large-scale equipment are compatible with all reactants, intermediates, and solvents to avoid corrosion and leaching.[7]

  • Heating and Cooling: Large reactors rely on jacketed heating and cooling, which is less responsive than a lab-scale heating mantle or ice bath.[4]

  • Agitation: The type of impeller and baffling in a large reactor will significantly impact mixing efficiency compared to a magnetic stir bar.[4]

Q2: How do I ensure the quality and consistency of raw materials for large-scale production?

A2: Raw material variability is a significant challenge in scaling up production.[8]

  • Supplier Qualification: Establish strong relationships with qualified suppliers and have at least one secondary supplier for critical raw materials.

  • Incoming Quality Control: Implement a robust quality control program to test all incoming raw materials for identity, purity, and any critical physical properties (e.g., particle size).

  • Impact Assessment: During your DoE studies, intentionally introduce variability in raw material quality to understand its impact on the process.

Q3: What regulatory considerations should I be aware of when scaling up production?

A3: As you scale up, you will need to adhere to Good Manufacturing Practices (GMP).[9]

  • Process Validation: You will need to validate your manufacturing process to demonstrate that it consistently produces an API meeting its predetermined specifications and quality attributes.

  • Impurity Characterization: All impurities above a certain threshold (typically 0.10%) will need to be identified and characterized.

  • Documentation: Meticulous documentation of all development and manufacturing activities is required for regulatory submissions.

Q4: What is Quality by Design (QbD) and how can it help in scaling up production?

A4: Quality by Design (QbD) is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management.[9] By implementing QbD principles, you can:

  • Identify Critical Quality Attributes (CQAs) of your API.[8]

  • Determine the Critical Process Parameters (CPPs) that affect your CQAs.[8]

  • Establish a design space, which is the multidimensional combination and interaction of input variables and process parameters that have been demonstrated to provide assurance of quality.

III. Experimental Protocols and Visualizations

Protocol 1: General Procedure for Reaction Calorimetry (RC1) Study
  • System Setup:

    • Charge a 1L RC1 reactor with the starting material and solvent.

    • Calibrate the temperature and heat flow sensors according to the manufacturer's instructions.

  • Isothermal Titration:

    • Bring the reactor contents to the desired reaction temperature.

    • Add the second reactant via a syringe pump at a constant, slow rate.

    • Record the heat flow and temperature data throughout the addition.

  • Data Analysis:

    • Integrate the heat flow curve to determine the total heat of reaction (ΔHrxn).

    • Calculate the heat capacity of the reactor contents.

    • Determine the maximum temperature of the synthetic reaction (MTSR) to assess the potential for thermal runaway.

Diagram 1: Troubleshooting Workflow for Decreased Yield

Start Decreased Yield and Increased Impurities Check_Heat Investigate Heat Transfer Start->Check_Heat Check_Mixing Investigate Mass Transfer Start->Check_Mixing Check_Time Investigate Reaction Time Start->Check_Time RC1 Perform Reaction Calorimetry (RC1) Check_Heat->RC1 Mixing_Sim Conduct Mixing Simulations Check_Mixing->Mixing_Sim PAT Implement PAT (e.g., FTIR, Raman) Check_Time->PAT DoE Perform Design of Experiments (DoE) RC1->DoE Mixing_Sim->DoE PAT->DoE Optimized_Process Optimized and Robust Scale-up Process DoE->Optimized_Process

Caption: A logical workflow for diagnosing and resolving issues of decreased yield and increased impurities during scale-up.

Diagram 2: Decision Tree for Polymorphism Control

Sources

Optimization

method refinement for analyzing [compound name] metabolites

Subject: Quantitative Analysis of Tamoxifen & Endoxifen Metabolites Ticket ID: LCMS-TAM-ISO-001 Status: Open for Optimization Support Tier: Senior Application Scientist Executive Summary This guide addresses the critical...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Quantitative Analysis of Tamoxifen & Endoxifen Metabolites

Ticket ID: LCMS-TAM-ISO-001 Status: Open for Optimization Support Tier: Senior Application Scientist

Executive Summary

This guide addresses the critical challenges in analyzing Tamoxifen and its active metabolite, Endoxifen (4-hydroxy-N-desmethyltamoxifen). Due to the clinical necessity of monitoring the active Z-isomer specifically, standard generic LC-MS/MS workflows often fail. This document refines the methodology to resolve isomers, eliminate phospholipid-induced matrix effects, and achieve sub-ng/mL sensitivity.

Part 1: Chromatographic Resolution (The Isomer Challenge)

User Question: "I am observing a single broad peak for Endoxifen, or a 'shoulder' on the main peak. How can I baseline-separate Z-Endoxifen (active) from E-Endoxifen (inactive)?"

Technical Diagnosis: Standard C18 columns often lack the selectivity to differentiate geometric isomers (E/Z) effectively because their hydrophobicity is nearly identical. The separation requires exploiting


 interactions or subtle shape selectivity.

Troubleshooting Protocol:

  • Stationary Phase Selection:

    • Switch to Phenyl-Hexyl: Replace standard C18 with a Phenyl-Hexyl or Biphenyl column. The phenyl ring in the stationary phase interacts with the

      
      -electrons of the Tamoxifen/Endoxifen aromatic rings, providing the necessary selectivity factor (
      
      
      
      ) to separate the isomers.
    • Alternative: A high-strength silica (HSS) T3 column can sometimes work due to higher silanol activity, but Phenyl-Hexyl is more robust for this specific isomer pair.

  • Mobile Phase Optimization:

    • Buffer Selection: Use Ammonium Formate (2-5 mM) rather than just Formic Acid. The presence of ammonium ions stabilizes the protonated molecule

      
       and improves peak shape.
      
    • pH Control: Maintain aqueous pH ~3.0-3.5. Higher pH can lead to peak tailing for these basic amines.

Validation Criteria (Self-Check):

  • Resolution (

    
    ):  Must be 
    
    
    
    between Z-Endoxifen and E-Endoxifen.
  • Elution Order: typically, E-Endoxifen elutes before Z-Endoxifen on Phenyl-based phases (verify with individual standards).

Part 2: Matrix Effects & Sample Preparation (The Phospholipid Challenge)

User Question: "My internal standard (IS) response drops significantly in patient plasma compared to neat standards, and I see drifting retention times after 50 injections."

Technical Diagnosis: This is a classic signature of Phospholipid (PL) buildup . Tamoxifen and its metabolites are lipophilic (


). Simple Protein Precipitation (PPT) leaves >90% of phospholipids in the supernatant. These PLs accumulate on the column and cause unpredictable ion suppression.[1]

Troubleshooting Protocol:

  • Abandon Protein Precipitation (PPT):

    • PPT (e.g., Acetonitrile crash) is insufficient for low-level metabolite quantitation in this context.

  • Implement Supported Liquid Extraction (SLE):

    • Why: SLE offers the cleanliness of Liquid-Liquid Extraction (LLE) but is automatable and avoids emulsion formation. It effectively removes phospholipids.

    • Protocol:

      • Dilute Plasma 1:1 with 1% Formic Acid (aq).

      • Load onto SLE cartridge (diatomaceous earth).

      • Wait 5 minutes for absorption.

      • Elute with MTBE (Methyl tert-butyl ether) or Ethyl Acetate .

      • Evaporate and reconstitute.

Data Comparison: Matrix Factor (MF) Values closer to 1.0 indicate minimal suppression.

Extraction MethodAnalyte Recovery (%)Matrix Factor (Normalized)Phospholipid Removal
Protein Precip (PPT) 85-95%0.45 - 0.60 (High Suppression)< 10%
Liquid-Liquid (LLE) 70-80%0.90 - 0.98> 95%
Supported Liquid (SLE) 90-95% 0.95 - 1.02 > 99%
Part 3: Visualization of Workflows
Figure 1: Method Refinement Decision Tree

This logic tree guides the selection of sample preparation and column chemistry based on observed failure modes.

MethodRefinement Start Start: Method Validation CheckPeak Check Chromatography: Isomer Separation? Start->CheckPeak CheckMatrix Check Matrix Effect: IS Variation > 15%? CheckPeak->CheckMatrix Separation OK IsomerFail Co-elution of E/Z Isomers CheckPeak->IsomerFail No Separation MatrixFail High Ion Suppression (Phospholipids) CheckMatrix->MatrixFail Yes Final Validated Method: LLOQ < 1 ng/mL Rs > 1.5 CheckMatrix->Final No Sol_Column Action: Switch to Phenyl-Hexyl Column IsomerFail->Sol_Column Sol_Prep Action: Switch from PPT to SLE/SPE MatrixFail->Sol_Prep Sol_Column->CheckMatrix Sol_Prep->Final

Caption: Logical workflow for troubleshooting isomer co-elution and matrix effects in Tamoxifen analysis.

Part 4: Sensitivity Optimization (The LLOQ Challenge)

User Question: "I need to reach an LLOQ of 0.5 ng/mL for Endoxifen, but my S/N ratio is stuck at 5:1."

Technical Diagnosis: Endoxifen ionization can be inefficient. Standard source parameters for the parent drug (Tamoxifen) may not be optimal for the more polar hydroxylated metabolites.

Optimization Steps:

  • Summation of Transitions:

    • Monitor the transition

      
       (Quantifier).
      
    • Monitor secondary transition

      
      .
      
    • Technique: If specificity is high (due to Phenyl-Hexyl separation), summing the ion counts of both transitions can increase signal intensity by 30-50%.

  • Source Temperature: Increase ESI source temperature to 500°C-550°C. Hydroxylated metabolites require higher desolvation energy than the parent compound.

References
  • Teunissen, S. F., et al. (2011).[2][3] "Development and validation of a quantitative assay for the determination of tamoxifen and its five main Phase I metabolites in human serum." Journal of Chromatography B.

  • FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." U.S. Food and Drug Administration.[4][5][6]

  • Biotage Application Note. (2023). "SLE, SPE and LLE – How are Those Different?" Biotage Knowledge.

  • Matuszewski, B. K., et al. (2003). "Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS." Analytical Chemistry.

Sources

Troubleshooting

Technical Support Center: Enhancing the Bioactivity of Triazole-Based Compounds

Current Status: Online Operator: Senior Application Scientist Ticket ID: TRZ-BIO-OPT-2024 Welcome to the Technical Support Center for triazole chemistry. This guide is engineered to troubleshoot specific bottlenecks in t...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist Ticket ID: TRZ-BIO-OPT-2024

Welcome to the Technical Support Center for triazole chemistry. This guide is engineered to troubleshoot specific bottlenecks in the design, synthesis, and biological evaluation of triazole-based pharmacophores. We move beyond standard textbook definitions to address the "why" and "how" of experimental failure and bioactivity optimization.

Module 1: Synthetic Optimization (The "Make" Phase)

Core Issue: The ubiquity of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) often leads to complacency. Bioactivity failures frequently stem from synthetic impurities (specifically copper) rather than intrinsic lack of potency.

Troubleshooting Guide: CuAAC Reaction Failures

Q: My CuAAC reaction proceeds with poor conversion (<50%) despite using standard CuSO4/Na-Ascorbate conditions. How do I drive this to completion?

A: The "standard" conditions often fail for lipophilic substrates or in the presence of competing chelators.

  • Root Cause 1: Oxidation of Cu(I). The active catalyst is Cu(I). Without a stabilizing ligand, dissolved oxygen rapidly oxidizes Cu(I) to inactive Cu(II).

    • Fix: Degas all solvents. Crucially , add a stabilizing ligand like TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) or THPTA (water-soluble analog). These ligands protect the Cu(I) center from oxidation and disproportionation.

  • Root Cause 2: Solvent Incompatibility. If your azide or alkyne is insoluble in the water/t-BuOH mix, the reaction occurs only at the interface.

    • Fix: Switch to homogeneous systems like DMSO/Water or DMF/Water. If using DMSO, ensure it is strictly deoxygenated as DMSO can promote Cu(I) oxidation.

Q: I need the 1,5-disubstituted isomer for SAR comparison, but I only get the 1,4-isomer.

A: You are using the wrong metal.

  • Mechanism: Thermal Huisgen cycloaddition gives a 1:1 mixture. CuAAC is exclusively 1,4-regioselective.

  • Protocol: Switch to Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) .

    • Catalyst: [Cp*RuCl(PPh3)2].

    • Conditions: Reflux in benzene, THF, or dioxane.

    • Note: RuAAC tolerates internal alkynes, whereas CuAAC requires terminal alkynes.

Critical Protocol: Copper Removal for Bioassays

Residual copper is cytotoxic and can inhibit enzymes, leading to false positives in bioassays.

  • Chelation Wash: After workup, wash the organic layer with 10% aqueous EDTA or ammonium hydroxide (until the blue color persists in the aqueous layer).

  • Solid Phase Scavenging (Recommended): Stir the crude product solution with CupriSorb™ or silica-bound thiols for 2 hours.

  • Validation: Test the final compound with a colorimetric copper test strip or ICP-MS. Limit: < 10 ppm for cell-based assays.

Module 2: Structural Design & SAR (The "Design" Phase)

Core Issue: Triazoles are often treated merely as linkers. To enhance bioactivity, they must be treated as active pharmacophores or bioisosteres.

Visualizing the SAR Workflow

SAR_Optimization Start Hit Compound (Triazole Core) Decision Is Potency < 1µM? Start->Decision Branch1 Linker Strategy (Optimize Geometry) Decision->Branch1 No (Geometry issue) Branch2 Electronic Tuning (Hammett Substituents) Decision->Branch2 No (Binding affinity) Branch3 Bioisosteric Replacement (Amide Mimicry) Decision->Branch3 No (Metabolic issue) Refine Refine Structure Decision->Refine Yes (Optimize PK) Test Bioassay Screening Branch1->Test Branch2->Test Branch3->Test Test->Decision Iterate

Figure 1: Iterative workflow for optimizing triazole bioactivity, distinguishing between geometric, electronic, and bioisosteric modifications.

FAQs: Enhancing Potency

Q: My triazole acts as a linker, but the molecule is inactive. What parameters should I change?

A: The 1,2,3-triazole is not a passive chain; it has a high dipole moment (~5 Debye).

  • Dipole Orientation: The 1,4-isomer mimics a trans-amide bond; the 1,5-isomer mimics a cis-amide bond. If the 1,4-isomer is inactive, the binding pocket may require the "kinked" geometry of the 1,5-isomer.

  • H-Bonding: The C5-H of the triazole ring is a weak hydrogen bond donor. Substitution at C5 (removing this H) can drastically alter binding if the donor interaction was critical.

Q: How do I modulate the electronic properties of the triazole ring?

A: The triazole ring is electron-deficient.

  • To increase electron density: Add electron-donating groups (EDGs) like -OMe or -NH2 on the phenyl rings attached to N1 or C4.

  • To decrease electron density: Add electron-withdrawing groups (EWGs) like -NO2 or -CF3.

  • Insight: 4-substituted triazoles with EWGs often show higher metabolic stability but reduced solubility.

Module 3: Physicochemical Properties (The "Deliver" Phase)

Core Issue: Highly potent triazoles often fail due to "brick dust" properties—high crystallinity and poor aqueous solubility.

Table 1: Solubility Enhancement Strategies
StrategyMethodologyMechanismImpact on Bioactivity
Triazolium Salt Formation Alkylate N3 with methyl iodide or benzyl bromide.Introduces permanent positive charge.High. Drastically increases water solubility but may reduce membrane permeability (LogP drops).
Polar Substituents Introduce hydrophilic tails (PEG chains, morpholine) at C4.Increases H-bond interaction with water.Moderate. Can improve solubility without sacrificing too much permeability.
Prodrug Design Attach phosphate esters or glycyl esters to hydroxyl groups.Cleaved by phosphatases/esterases in vivo.Neutral. Improves delivery; active drug is released in situ.
Disrupting Planarity Introduce ortho-substituents on the N1-phenyl ring.Forces the phenyl ring out of plane, reducing crystal lattice energy.Variable. May interfere with binding if the pocket is flat.

Q: My compound precipitates in the cell culture media (DMEM). How do I fix this?

A:

  • Check LogP: If cLogP > 5, the compound is too lipophilic.

  • Formulation: Do not just use DMSO. Pre-dissolve in DMSO, then dilute into a solution of 20% HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in PBS. The cyclodextrin encapsulates the hydrophobic triazole, preventing precipitation without affecting the assay (usually).

Module 4: Biological Assay Troubleshooting (The "Test" Phase)

Core Issue: Distinguishing true bioactivity from assay artifacts.

Visualizing Assay Interference

Assay_Troubleshooting Observation High Activity Observed Check1 Check Copper Residue Observation->Check1 Check2 Check Aggregation Check1->Check2 Cu Clean Result_False False Positive (Artifact) Check1->Result_False Cu > 10ppm Check3 Check Redox Cycling Check2->Check3 Stable with 0.01% Triton Check2->Result_False Sensitive to detergent Check3->Result_False H2O2 generated Result_True True Hit Check3->Result_True Clean Profile

Figure 2: Decision tree for validating triazole bioactivity hits and ruling out common artifacts.

Q: I see high cytotoxicity in my control cells treated with the vehicle. Why?

A: This is the classic "Copper Fingerprint."

  • Diagnosis: Even trace copper (catalyst residue) is highly toxic to mammalian cells (generating ROS).

  • Test: Add Bathocuproine sulfonate (a copper chelator) to the media. If toxicity disappears, your compound is contaminated with copper.

  • Solution: Repurify using the Solid Phase Scavenging protocol in Module 1.

Q: My dose-response curve is extremely steep (Hill slope > 5). Is this real?

A: Likely not. This suggests Colloidal Aggregation .

  • Mechanism: Hydrophobic triazoles form colloids that sequester enzymes non-specifically.

  • Validation: Repeat the assay with 0.01% Triton X-100 (or Tween-80). Detergents break up colloids. If activity vanishes, it was an aggregation artifact.

References

  • Synthesis & Catalysis: Synthesis of 1,2,3-Triazoles from Alkyne-Azide Cycloaddition Catalyzed by a Bio-Reduced Alkynylcopper (I) Complex. MDPI.

  • Bioactivity & SAR: 1,2,3-Triazole-containing hybrids as potential anticancer agents: Current developments, action mechanisms and structure-activity relationships. European Journal of Medicinal Chemistry.

  • Click Chemistry Troubleshooting: Copper-catalyzed click reaction on/in live cells. Chemical Science (RSC).

  • Isosteres & Design: The 1,2,3-triazole 'all-in-one' ring system in drug discovery. Taylor & Francis Online.

  • Solubility Enhancement: Drug Solubility: Importance and Enhancement Techniques. PMC.

  • Triazolium Salts: Research Advances on the Bioactivity of 1,2,3-Triazolium Salts. MDPI.

Optimization

Technical Support Center: Troubleshooting Poor Crystallization of [2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanol

Welcome to the technical support guide for the crystallization of [2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanol. This document provides in-depth troubleshooting advice and answers to frequently asked questions for r...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the crystallization of [2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanol. This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals. Our goal is to move beyond simple protocols and explain the causal relationships behind experimental choices, empowering you to solve crystallization challenges with scientific rigor.

Understanding the Molecule: Properties and Implications

Before troubleshooting, it is crucial to understand the physicochemical properties of [2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanol. Its structure dictates its behavior in solution and provides clues for selecting appropriate crystallization conditions.

The molecule possesses a polar triazole ring, a hydroxyl group capable of hydrogen bonding, and a chlorinated phenyl ring. This combination of functional groups results in a moderately polar compound with a propensity for hydrogen bonding, which is a key factor in both its solubility and its ability to form an ordered crystal lattice.

PropertyValueSource
CAS Number 1353878-01-9[1][2]
Molecular Formula C₉H₈ClN₃O[2]
Molecular Weight 209.63 g/mol [1][2]

Troubleshooting Guide: Common Crystallization Problems

This section addresses specific issues you may encounter during the crystallization process in a question-and-answer format.

Q1: My compound has "oiled out" instead of forming crystals. What is happening and how can I fix it?

Expert Analysis: "Oiling out" occurs when a supersaturated solution is achieved at a temperature above the melting point of the solute in the chosen solvent system[3]. Instead of forming a crystalline lattice, the compound separates as a liquid phase. This is often promoted by the presence of impurities, which can depress the melting point, or by cooling the solution too rapidly.

Solutions & Protocols:

  • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent (10-20% of the original volume) to decrease the saturation level slightly. Allow the solution to cool much more slowly.

  • Lower the Solution Temperature: If possible, select a solvent with a lower boiling point. A high boiling point solvent increases the likelihood that the solution temperature will be above the compound's melting point when saturation is reached.

  • Induce Crystallization Above the Oiling Temperature:

    • Step 1: Re-heat the solution until the oil fully dissolves.

    • Step 2: Cool the solution slowly. Just before the temperature at which oiling was previously observed, add a seed crystal of the pure compound.

    • Step 3: If no seed crystal is available, dip a glass stir rod into the solution, remove it, and allow the solvent to evaporate, creating a thin film of solid on the rod. Re-introduce this rod into the solution to act as a nucleation surface[4].

Q2: I have cooled my solution, but no crystals have formed. What are my next steps?

Expert Analysis: The failure of a clear, saturated solution to yield crystals upon cooling indicates that either the solution is not sufficiently supersaturated or that the energy barrier for nucleation has not been overcome[5]. The system is in a metastable state.

Solutions & Protocols:

  • Induce Nucleation by Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution[4][6]. The microscopic imperfections on the glass provide nucleation sites for crystal growth.

  • Increase Supersaturation:

    • Evaporation: If the solution is not already at its saturation point, gently heat it to boil off a portion of the solvent (e.g., 10-25%) and then allow it to cool again[4].

    • Anti-Solvent Addition: If your compound is dissolved in a good solvent, you can induce crystallization by slowly adding a miscible "anti-solvent" in which the compound is insoluble[7][8]. For a polar compound like this, a non-polar solvent such as hexane or heptane is a suitable anti-solvent. Add the anti-solvent dropwise at room temperature until persistent cloudiness is observed, then gently warm the solution until it becomes clear again before allowing it to cool slowly. The mechanism involves the anti-solvent increasing the chemical potential of the solute, which drives nucleation and growth[9][10].

  • Drastic Cooling: For some stubborn compounds, further cooling can be effective. Once the solution is at room temperature, place it in an ice bath, and if necessary, a freezer or a dry ice/acetone bath, being careful not to freeze the solvent itself[6].

Q3: My crystallization yielded only a very fine powder or poor-quality crystals. How can I obtain larger, higher-quality crystals?

Expert Analysis: The formation of fine powder or dendritic, ill-defined crystals suggests that the rate of nucleation was far too high compared to the rate of crystal growth. This is typically caused by excessive supersaturation or the presence of impurities that interfere with the ordered packing of molecules into a crystal lattice[11]. High-quality crystals for applications like X-ray diffraction must be single, non-intergrown, and free of defects[12].

Solutions & Protocols:

  • Slow Down the Cooling Process: Rapid cooling is a primary cause of rapid nucleation.

    • Step 1: Allow the hot, saturated solution to cool to room temperature undisturbed on a benchtop. Covering the flask with a watch glass prevents solvent evaporation and contamination[13].

    • Step 2: To slow the process further, insulate the flask by placing it inside a larger beaker containing cotton or by wrapping it in glass wool.

    • Step 3: Once at room temperature, transfer the flask to a refrigerator (4 °C), and then to a freezer (-20 °C) to maximize yield. This stepwise, slow cooling is critical for growing large, pure crystals[12].

  • Optimize the Solvent System:

    • Use a solvent system where the compound has slightly higher solubility. This will require a lower temperature to achieve supersaturation, which can slow down the kinetics of nucleation.

    • Consider using a mixed solvent system. For polar molecules, alcohol/water or alcohol/ethyl acetate mixtures can be effective[13]. The ideal ratio can be found through systematic screening.

  • Purify the Starting Material: Impurities can act as nucleation sites, leading to many small crystals, or they can inhibit growth on certain crystal faces, leading to poor morphology[14][15][16].

    • Activated Carbon: If colored impurities are present, add a small amount of activated carbon to the hot solution, boil for a few minutes, and then perform a hot gravity filtration to remove the carbon and the adsorbed impurities before cooling[6][17].

    • Chromatography: If significant impurities are suspected, purify the crude material using flash column chromatography before attempting crystallization.

FAQs: Proactive Experimental Design

FAQ 1: How do I systematically select the best solvent for crystallization?

The ideal solvent should dissolve the compound completely when hot but poorly when cold[18]. This temperature-dependent solubility is the foundation of a good cooling crystallization process[19][20]. A systematic screening process is the most reliable way to identify a suitable solvent.

Protocol for Solvent Screening:

  • Place approximately 20-30 mg of your compound into several small test tubes.

  • To each tube, add a different solvent dropwise at room temperature until a slurry is formed. Observe if the compound dissolves readily at room temperature. If it does, that solvent is likely too good and will not be suitable for cooling crystallization.

  • Take the tubes where the compound was poorly soluble at room temperature and heat them gently in a water or sand bath. Continue adding the hot solvent dropwise until the solid just dissolves[21].

  • Allow the clear, hot solutions to cool slowly to room temperature, and then place them in an ice bath for 15-20 minutes.

  • The best solvent is the one that dissolves the compound when hot and yields a large amount of crystalline solid upon cooling[21].

Table of Potential Solvents for [2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanol:

SolventBoiling Point (°C)PolarityRationale & Comments
Ethanol 78Polar ProticOften a good starting point for polar, H-bonding compounds.[22]
Methanol 65Polar ProticHigher solubility than ethanol; may require lower temperatures.
Isopropanol 82Polar ProticLower solubility than ethanol; may yield better crystals.
Ethyl Acetate 77Polar AproticGood for compounds with moderate polarity.
Acetone 56Polar AproticCan be a good solvent, but its low boiling point limits the temperature range.[3]
Acetonitrile 82Polar AproticOften a good choice for nitrogen-containing heterocycles.
Toluene 111Non-polarMay be a good anti-solvent or part of a mixed-solvent system.
Water 100Polar ProticThe compound is likely poorly soluble in water alone but can be used as an anti-solvent with alcohols.[22]
FAQ 2: What are the primary crystallization methods I should consider?

The most common and effective methods for a compound of this type are cooling crystallization and anti-solvent crystallization.

Diagram: General Troubleshooting Workflow for Poor Crystallization

G cluster_methods Select Crystallization Method start Start with Crude Solid solvent_screen Perform Solvent Screen start->solvent_screen problem Poor Crystallization (Oil, No Crystals, Powder) purify Purify Material (Column, Carbon Treatment) problem->purify check_purity Assess Purity (NMR, TLC, LCMS) solvent_screen->check_purity check_purity->problem Impurities Present cooling Cooling Crystallization check_purity->cooling Purity OK antisolvent Anti-solvent Crystallization check_purity->antisolvent Purity OK evaporation Slow Evaporation check_purity->evaporation Purity OK purify->check_purity success High-Quality Crystals cooling->success antisolvent->success evaporation->success G A 1. Dissolve Compound in Minimum Hot Solvent B 2. Hot Gravity Filtration (if impurities present) A->B C 3. Slow Cooling (Benchtop -> Fridge) A->C B->C D 4. Crystal Formation (Nucleation & Growth) C->D E 5. Isolate Crystals (Vacuum Filtration) D->E F 6. Wash with Cold Solvent & Dry E->F

Caption: Standard procedure for cooling crystallization.

Diagram: Anti-Solvent Crystallization Workflow

G A 1. Dissolve Compound in 'Good' Solvent at RT B 2. Slowly Add 'Anti-Solvent' until Solution is Cloudy A->B C 3. Warm Gently until Solution Clears B->C D 4. Cool & Stand Undisturbed C->D E 5. Isolate Crystals (Vacuum Filtration) D->E F 6. Wash with Anti-Solvent & Dry E->F

Caption: Standard procedure for anti-solvent crystallization.

FAQ 3: How do I know if impurities from the synthesis are affecting my crystallization?

Synthetic impurities are a very common cause of crystallization failure. For instance, in the synthesis of related triazole compounds, unreacted starting materials or byproducts from side reactions can persist in the crude product.[23][24][25][26]

Self-Validation and Diagnosis:

  • Thin-Layer Chromatography (TLC): This is a quick and effective way to assess the complexity of your crude material. A single spot on the TLC plate (in multiple solvent systems) is a good indicator of high purity. Multiple spots confirm the presence of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is an excellent tool for identifying and quantifying impurities if their structures are known or suspected. Unidentified peaks in the spectrum are a clear sign of impurities.

  • Melting Point Analysis: Pure crystalline solids typically have a sharp melting point range (1-2 °C). A broad or depressed melting point is a classic indicator of an impure sample.

If any of these analyses suggest the presence of significant impurities, a purification step is mandatory before attempting crystallization.

References

  • Korovina, N. (2020). Recrystallization Technique for Organic Chemistry. YouTube. [Link]

  • Sharma, S., et al. (2022). Three-Step Mechanism of Antisolvent Crystallization. ACS Publications. [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization-1.pdf. [Link]

  • Nichols, L. (2022). 3.3E: Experimentally Testing Solvents. Chemistry LibreTexts. [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. [Link]

  • University of Arizona, Department of Chemistry and Biochemistry. (n.d.). Recrystallization. [Link]

  • H.E.L Group. (n.d.). Key Considerations for Crystallization Studies. [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. [Link]

  • Goujon, Z. (n.d.). Guide for crystallization. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]

  • Google Patents. (2016). CN105906575A - Synthesizing process of 1H-1,2,4-triazole.
  • Hölzel-Diagnostika. (n.d.). [2-Chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanol. [Link]

  • ResearchGate. (2023). Impact of impurities on crystal growth. [Link]

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • Cool Separations. (n.d.). Cooling Crystallization Technology. [Link]

  • ACS Publications. (n.d.). Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. [Link]

  • RM@Schools. (n.d.). Antisolvent Crystallization. [Link]

  • APC Ltd. (2020). Solvent Selection in Pharmaceutical Crystallization Process Development. YouTube. [Link]

  • ResearchGate. (2012). 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol. [Link]

  • McPherson, A. (n.d.). Mechanisms, kinetics, impurities and defects: consequences in macromolecular crystallization. PMC. [Link]

  • Pharmaceutical Technology. (n.d.). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. [Link]

  • AutoChem. (2021). What is Cooling Crystallization?. YouTube. [Link]

  • MDPI. (n.d.). Special Issue : Anti-Solvent Crystallization. [Link]

  • PubMed Central. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). [Link]

  • PubMed. (n.d.). 2-Chloro-4-(1H-pyrazol-1-yl)-5-(trifluoro-meth-yl)pyrimidine. [Link]

  • CrystEngComm. (2022). Impurity incorporation in solution crystallization: diagnosis, prevention, and control. [Link]

  • ACS Publications. (2022). Three-Step Mechanism of Antisolvent Crystallization. [Link]

  • Universität Potsdam. (n.d.). Advice for Crystallization. [Link]

  • PMC. (n.d.). Crystallization screening: the influence of history on current practice. [Link]

  • ANDRITZ GROUP. (n.d.). Crystallization process guide | industrial use. [Link]

  • Cambridge University Press. (2019). The Influence of Impurities and Additives on Crystallization. [Link]

  • ResearchGate. (2015). Synthesis and Crystallographic Characterization of 1-((2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. [Link]

  • ResearchGate. (2018). Effect of Impurities on the Growth Kinetics of Crystals. [Link]

  • Mettler Toledo. (n.d.). Crystallization & Precipitation. [Link]

  • PubMed Central. (2022). Design and Optimization of the Single-Stage Continuous Mixed Suspension–Mixed Product Removal Crystallization of 2-Chloro-N-(4-methylphenyl)propenamide. [Link]

  • Wikipedia. (n.d.). 1,2,4-Triazole. [Link]

  • Journal of University of Shanghai for Science and Technology. (2023). Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. [Link]

Sources

Troubleshooting

optimizing catalyst efficiency in triazole ring formation

Welcome to the Catalyst Optimization & Technical Support Center for Triazole Formation. As a Senior Application Scientist, I have structured this guide to move beyond basic textbook protocols.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Catalyst Optimization & Technical Support Center for Triazole Formation.

As a Senior Application Scientist, I have structured this guide to move beyond basic textbook protocols. We focus here on the process chemistry of Click Chemistry—specifically optimizing the Copper-Catalyzed (CuAAC) and Ruthenium-Catalyzed (RuAAC) Azide-Alkyne Cycloadditions.

This guide is designed as a dynamic troubleshooting interface. Navigate through the modules below to resolve specific experimental failures.

Module 1: Catalyst Lifespan & The "Green" Alarm

Issue: My reaction mixture turned blue or green within minutes. Yield is low.

Diagnosis: This is the most common failure mode in CuAAC. The active catalyst is Cu(I) (colorless).[1] A blue or green hue indicates rapid oxidation to Cu(II) (inactive), usually due to dissolved oxygen or insufficient reducing agent.

The Mechanism of Failure: Without a stabilizing ligand, Cu(I) is thermodynamically unstable and prone to disproportionation (


) or oxidation by atmospheric 

. The ligand's role is not just solubility; it is to shield the Cu(I) center while maintaining a vacant coordination site for the alkyne.
Troubleshooting Protocol: The "Rescue" Shot
  • Immediate Action: Add an additional equivalent of Sodium Ascorbate (freshly prepared in water).

    • Result: Solution should return to colorless or pale yellow.

  • Prevention (The Degassing Rule):

    • Solvents must be degassed (sparged with Argon/Nitrogen for 15 mins) before adding the catalyst.

    • Pro-Tip: If working in open air, increase the Sodium Ascorbate loading to 5–10 equivalents relative to Copper.

Visualization: Catalyst Deactivation Pathways

CuAAC_Deactivation Active Active Cu(I)-Ligand (Colorless) Inactive Inactive Cu(II) (Blue/Green) Active->Inactive Oxidation (O2) (FAILURE MODE 1) Aggregate Cu-Acetylide Aggregates (Yellow/Brown Precipitate) Active->Aggregate Low Ligand Ratio (FAILURE MODE 2) Product 1,4-Triazole Active->Product + Azide + Alkyne (Successful Cycle) Inactive->Active + Excess Ascorbate (Rescue Step) Start CuSO4 + Ascorbate Start->Active Reduction

Figure 1: The delicate balance of the Cu(I) catalyst. Oxidation leads to blue/green inactive species; lack of ligand leads to yellow/brown aggregates.[2]

Module 2: Ligand Selection Matrix (Acceleration & Biocompatibility)

Issue: My reaction is too slow, or my biological samples (proteins/cells) are dying.

Technical Insight: Stop using TBTA for everything. While TBTA was the first-generation standard, it is kinetically slow and cytotoxic due to poor Cu(I) shielding.

  • BTTAA is the current "Gold Standard" for kinetics and biocompatibility.

  • THPTA is the standard for aqueous solubility but is slower than BTTAA.

Comparative Performance Data
LigandWater SolubilityReaction KineticsCytotoxicityRecommended Application
TBTA Poor (Requires DMSO/tBuOH)Slow (1x)HighOrganic synthesis; Robust small molecules.
THPTA ExcellentModerate (5x faster than TBTA)LowProtein conjugation; Aqueous buffers.
BTTAA GoodFastest (20-30x faster) Lowest Live cell labeling; Low-concentration reactants.
BTTES ExcellentFastVery LowA viable alternative to BTTAA for sensitive cells.

Application Scientist Recommendation: Switch to BTTAA if you are working with concentrations below 1 mM or require reaction times under 30 minutes. The internal hydrogen bond in BTTAA assists in positioning the azide, significantly lowering the activation energy [1].

Module 3: Regioselectivity (CuAAC vs. RuAAC)

Issue: I need the 1,5-disubstituted isomer, or I am using an internal alkyne.

Solution: Copper catalysis is strictly for terminal alkynes and yields the 1,4-isomer . For internal alkynes or to access the 1,5-isomer , you must switch to Ruthenium catalysis (RuAAC).

Key Differences:

  • Catalyst: Pentamethylcyclopentadienyl Ruthenium Chloride tetramer [CpRuCl]4 (often used as the monomeric triphenylphosphine complex CpRuCl(PPh3)2).

  • Mechanism: Unlike CuAAC, RuAAC proceeds via an oxidative coupling to form a ruthenacycle intermediate.[3]

  • Sensitivity: RuAAC is generally less sensitive to air/water than CuAAC but requires heat (40–60°C) for difficult substrates.

Visualization: Regioselectivity Decision Tree

Regioselectivity Input Select Alkyne Type Terminal Terminal Alkyne (R-C≡C-H) Input->Terminal Internal Internal Alkyne (R-C≡C-R') Input->Internal Cu_Cat CuAAC Catalyst (CuSO4 + BTTAA) Terminal->Cu_Cat Standard Ru_Cat RuAAC Catalyst (Cp*RuCl(PPh3)2) Terminal->Ru_Cat For 1,5-isomer Internal->Cu_Cat No Reaction Internal->Ru_Cat Required Prod_14 1,4-Triazole (Anti-isomer) Cu_Cat->Prod_14 Prod_15 1,5-Triazole (Syn-isomer) Ru_Cat->Prod_15

Figure 2: Catalyst selection determines regiochemical outcome.[2] Internal alkynes require Ruthenium.[2][4]

Module 4: Metal Scavenging & Purification

Issue: My product is contaminated with Copper/Ruthenium (cytotoxic).

Protocol: Simple extraction is often insufficient to remove ligand-bound metal.

  • EDTA Wash: If your product is organic-soluble, wash the organic layer with 0.1 M EDTA (pH 7.4) three times. The EDTA chelates Cu(II) stronger than the triazole ligands.

  • Solid Phase Scavenging: For small scale, pass the reaction mixture through a small pad of neutral alumina or specialized Cu-scavenging silica (e.g., QuadraPure™ TU).

  • Dialysis (Biologics): For proteins, dialyze against a buffer containing 10 mM EDTA, followed by pure buffer to remove the EDTA.

Module 5: Standard Operating Protocols (SOPs)

SOP 1: Optimized CuAAC (High Efficiency)

Recommended for: Bioconjugation, dilute conditions, or high-value substrates.

Reagents:

  • CuSO4 (20 mM in water)

  • BTTAA Ligand (50 mM in water)

  • Sodium Ascorbate (100 mM in fresh water)

  • Aminoguanidine (100 mM) (Optional: prevents protein side-reactions)

Procedure:

  • Pre-complexation (Critical): Mix CuSO4 and BTTAA (Ratio 1:2) in a small tube. Let sit for 2 minutes. The solution should be blue.[5]

  • Add reagents to your reaction vessel in this order:

    • Substrate (Azide + Alkyne) in buffer/solvent.[6]

    • Cu-BTTAA complex (Final conc: 0.1–0.5 mM).

    • Aminoguanidine (if using).[7]

  • Activation: Add Sodium Ascorbate (Final conc: 5 mM, or >10 eq relative to Cu).

  • Incubation: Seal tube (limit oxygen). React for 30–60 mins at RT.

  • Check: If color turns green, add more ascorbate immediately.

SOP 2: Optimized RuAAC

Recommended for: 1,5-triazole synthesis or internal alkynes.

Reagents:

  • Cp*RuCl(PPh3)2

  • Solvent: Dioxane, THF, or Toluene (anhydrous preferred).

Procedure:

  • Dissolve Alkyne (1.0 eq) and Azide (1.0–1.2 eq) in solvent.

  • Add Catalyst (1–2 mol%).

  • Degas: Briefly purge the headspace with Argon.

  • Incubate:

    • Terminal alkynes: Room Temperature for 2–4 hours.

    • Internal alkynes: Heat to 60°C for 6–12 hours.

  • Workup: Evaporate solvent. Purify via flash chromatography (Ru catalyst usually elutes separately or stays at baseline).

References

  • Besanceney-Webler, C., et al. (2011). "Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study." Angewandte Chemie International Edition, 50(35), 8051-8056.

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). "Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation." Angewandte Chemie International Edition, 48(52), 9879-9883.

  • Boren, B. C., et al. (2008). "Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism." Journal of the American Chemical Society, 130(28), 8923-8930.

  • Uttamapinant, C., et al. (2012). "Fast, Cell-Compatible Click Chemistry with Copper-Chelating Azides for Biomolecular Labeling." Angewandte Chemie, 124(24), 5952-5956.

Sources

Optimization

Technical Support Center: Ensuring the Stability of Amoxicillin During Storage

Welcome to the technical support center for amoxicillin. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice on preventing the degradation of amox...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for amoxicillin. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice on preventing the degradation of amoxicillin during storage. By understanding the chemical vulnerabilities of amoxicillin and implementing proper handling and storage protocols, you can ensure the integrity and efficacy of your experimental results and pharmaceutical products.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges and questions related to amoxicillin stability.

Q1: I'm observing a loss of potency in my amoxicillin samples. What are the most likely causes?

A1: The most common cause of amoxicillin degradation is the hydrolysis of its β-lactam ring.[1][2] This chemical breakdown is accelerated by several environmental factors. The key culprits to investigate are:

  • Improper Temperature: Amoxicillin is sensitive to heat.[3][4] Storing it at elevated temperatures significantly increases the rate of degradation. For instance, amoxicillin's shelf life (t90) decreases from 80.3 hours at 4°C to just 9 hours at 37°C in aqueous solutions.[4]

  • High Humidity: Moisture is a critical factor in the hydrolysis of the β-lactam ring.[5] Solid forms of amoxicillin are hygroscopic and can absorb moisture from the air, leading to degradation.[5]

  • Incorrect pH: In aqueous solutions, amoxicillin's stability is highly pH-dependent. It is most stable in a pH range of approximately 2-8, with significant decomposition occurring at a pH greater than 6.[3] It is particularly unstable in highly acidic or alkaline conditions.[6][7]

  • Light Exposure: Exposure to light, especially UV light in the presence of oxygen, can lead to the degradation of amoxicillin.[3][8]

Q2: What are the ideal storage conditions for different forms of amoxicillin?

A2: The optimal storage conditions depend on the formulation of amoxicillin.

  • Solid Forms (Powders, Capsules, Tablets): These should be stored in a cool, dry place, protected from light.[9] The recommended temperature is typically between 20°C and 25°C (68°F and 77°F).[10][11] It is crucial to keep them in well-sealed containers to protect them from humidity. Avoid storing them in humid environments like bathrooms or near heat sources in a laboratory.

  • Reconstituted Liquid Suspensions: Once the powder is reconstituted with water, its stability decreases significantly. Liquid suspensions should be stored in a refrigerator, ideally between 2°C and 8°C (36°F and 46°F), and should not be frozen.[8][10][11] Freezing can cause the suspension to separate and lose potency unevenly.[8] Any unused portion should be discarded after 14 days.[10]

Q3: I suspect my amoxicillin has degraded. What are the visible signs and how can I confirm it analytically?

A3: Visual signs of degradation can include a change in color (yellowing) or an unusual odor.[9] However, significant degradation can occur before any visible changes are apparent.

To confirm degradation, High-Performance Liquid Chromatography (HPLC) is the most reliable method.[4][12][13] An HPLC analysis can separate and quantify the parent amoxicillin from its degradation products. The appearance of new peaks or a decrease in the area of the amoxicillin peak in your chromatogram indicates degradation.

Q4: How can I design a stability study for my amoxicillin formulation?

A4: Stability studies should be designed according to the International Council for Harmonisation (ICH) guidelines, specifically Q1A(R2).[14][15] These guidelines provide a framework for testing the stability of new drug substances and products. A typical study involves storing samples at various temperature and humidity conditions for specific durations.

Key Stability Testing Conditions (ICH Q1A(R2)) [14][15]

Study TypeStorage ConditionMinimum Duration
Long-term25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months
Intermediate30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated40°C ± 2°C / 75% RH ± 5% RH6 months

During the study, samples are pulled at predetermined time points (e.g., 0, 3, 6, 9, 12 months for long-term studies) and analyzed for degradation products and potency.[15][16]

Q5: Are there any excipients I should be cautious about when formulating with amoxicillin?

A5: While amoxicillin is compatible with many common excipients, it is crucial to conduct compatibility studies.[17][18] Some excipients can affect the stability of amoxicillin. For example, the presence of certain metal ions can catalyze degradation. It's also important to consider the hygroscopicity of the excipients, as they can contribute to moisture-mediated degradation.[5] Studies have shown amoxicillin to be compatible with excipients like mannitol, microcrystalline cellulose, sodium starch glycolate, croscarmellose sodium, and crospovidone.[17][18]

Experimental Protocols

Protocol 1: HPLC Analysis of Amoxicillin and its Degradation Products

This protocol provides a general method for the analysis of amoxicillin and its degradation products. It may require optimization based on the specific sample matrix and available instrumentation.

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase A: 20 mM potassium phosphate monobasic, pH adjusted to 5.0 with phosphoric acid

  • Mobile Phase B: Acetonitrile

  • Amoxicillin reference standard

  • High-purity water

  • 0.45 µm syringe filters

2. Standard Preparation:

  • Accurately weigh approximately 25 mg of the amoxicillin reference standard into a 25 mL volumetric flask.

  • Dissolve in and dilute to volume with Mobile Phase A to obtain a concentration of approximately 1 mg/mL.[19]

  • Prepare a series of dilutions from this stock solution to create a calibration curve.

3. Sample Preparation (from capsules):

  • Empty and combine the contents of several capsules to ensure a representative sample.

  • Accurately weigh a portion of the powder equivalent to a single dose into a volumetric flask.

  • Add a portion of Mobile Phase A, sonicate for 15 minutes to dissolve, and then dilute to volume with Mobile Phase A.[19]

  • Filter the solution through a 0.45 µm syringe filter before injection.[19]

4. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 230 nm

  • Injection Volume: 20 µL

  • Gradient Elution:

    • 0-5 min: 95% A, 5% B

    • 5-20 min: Linear gradient to 60% A, 40% B

    • 20-25 min: Hold at 60% A, 40% B

    • 25-30 min: Return to initial conditions (95% A, 5% B) and equilibrate.

5. Data Analysis:

  • Identify the amoxicillin peak based on the retention time of the reference standard.

  • Quantify the amount of amoxicillin in the sample using the calibration curve.

  • Identify and, if necessary, quantify any degradation product peaks.

Visualizing Degradation and Stability

Amoxicillin Hydrolysis Pathway

The primary degradation pathway for amoxicillin is the hydrolysis of the four-membered β-lactam ring.[1] This leads to the formation of amoxicilloic acid, which can then undergo further reactions to form other degradation products.[1][20]

G Amoxicillin Amoxicillin (Intact β-Lactam Ring) Hydrolysis Hydrolysis (H₂O, Heat, pH extremes) Amoxicillin->Hydrolysis Amoxicilloic_Acid Amoxicilloic Acid (Opened β-Lactam Ring) Hydrolysis->Amoxicilloic_Acid Further_Degradation Further Degradation Amoxicilloic_Acid->Further_Degradation Other_Products Other Degradation Products (e.g., Diketopiperazines) Further_Degradation->Other_Products

Caption: Primary hydrolysis pathway of amoxicillin.

Troubleshooting Workflow for Amoxicillin Degradation

This workflow provides a systematic approach to identifying the cause of amoxicillin degradation.

G start Suspected Amoxicillin Degradation check_storage Review Storage Conditions (Temp, Humidity, Light) start->check_storage check_formulation Examine Formulation (Solid vs. Liquid, pH) start->check_formulation hplc_analysis Perform HPLC Analysis check_storage->hplc_analysis check_formulation->hplc_analysis compare_results Compare to Reference Standard and Previous Batches hplc_analysis->compare_results identify_cause Identify Root Cause compare_results->identify_cause implement_capa Implement Corrective and Preventive Actions (CAPA) identify_cause->implement_capa

Sources

Troubleshooting

addressing resistance mechanisms to triazole fungicides

Current Status: Online | Senior Scientist on Duty: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online | Senior Scientist on Duty: Dr. A. Vance

Welcome to the TRRSC. This guide addresses the discrepancy between theoretical drug design and field/clinical failure regarding triazole fungicides (e.g., voriconazole, posaconazole, tebuconazole). We treat your experimental hurdles as "Support Tickets" to provide actionable, protocol-level solutions.

Triage: Diagnostic Workflow

Before opening a specific module, verify your isolate's resistance profile using this logic flow.

DiagnosticFlow Start Isolate shows High MIC (> EUCAST/CLSI Breakpoint) Seq Sequence cyp51A / ERG11 Start->Seq Mutation Mutation Found? (e.g., Y137F, G54W) Seq->Mutation Promoter Check Promoter Region (Tandem Repeats?) Mutation->Promoter No coding mutation Target-Based Resistance Target-Based Resistance Mutation->Target-Based Resistance Yes Efflux Perform Efflux Assay (Rhodamine 6G) Promoter->Efflux Promoter WT Biofilm Assess Biofilm Mass (Crystal Violet) Efflux->Biofilm No Efflux Activity

Figure 1: Decision matrix for characterizing triazole resistance mechanisms.

Ticket #401: Genotype-Phenotype Mismatch

User Issue: "My Aspergillus fumigatus isolate has an MIC >16 mg/L for itraconazole, but Sanger sequencing of the cyp51A coding region shows Wild Type (WT)."

Root Cause Analysis: You are likely missing environmental resistance mechanisms located in the promoter region, specifically tandem repeats (TR) that recruit SREBP transcription factors (SrbA), leading to massive overexpression of the target enzyme.

The Mechanism:

  • TR34/L98H: A 34-bp duplication in the promoter combined with a leucine-to-histidine substitution.[1]

  • TR46/Y121F/T289A: A 46-bp duplication often associated with higher voriconazole resistance.

Resolution Protocol: Promoter Region Interrogation Do not rely solely on coding sequence (CDS) primers. You must amplify the upstream intergenic region.

  • Primer Design Strategy:

    • Forward primer must bind ~400bp upstream of the cyp51A start codon.

    • Critical Step: Ensure your extension time is sufficient. The TR34/TR46 insertions increase amplicon size; standard "fast" PCR protocols may fail to amplify the mutant allele, leading to false negatives (allelic dropout).

  • Gel Electrophoresis Check:

    • Run PCR products on a 2% agarose gel.

    • WT Band: ~300 bp.

    • TR34 Band: ~334 bp (distinct shift).

    • TR46 Band: ~346 bp.

Senior Scientist Note: If promoter and coding regions are WT, check for cryptic species (e.g., Aspergillus lentulus) which are intrinsically resistant but morphologically identical to A. fumigatus. Use beta-tubulin sequencing for ID.

Ticket #402: High MICs with No Genetic Mutations (Efflux)

User Issue: "Sequencing is clean (promoter and CDS). How do I confirm efflux pump activity without transcriptomics?"

Root Cause Analysis: Overexpression of ABC transporters (e.g., CDR1, CDR2 in Candida; atrF in Aspergillus) or MFS transporters (MDR1) is pumping the drug out before it can bind CYP51.

Resolution Protocol: Rhodamine 6G (R6G) Kinetic Assay R6G is a fluorescent substrate for ABC transporters.[2] This assay measures the energy-dependent extrusion of the dye.[3]

Reagents:

  • Rhodamine 6G (Stock: 10 mM in EtOH).

  • 2-Deoxy-D-glucose (2-DOG) (Glycolysis inhibitor).[3]

  • Glucose (Energy source).[3]

  • PBS (pH 7.0).

Step-by-Step Workflow:

  • Starvation (De-energization):

    • Wash mid-log phase cells 3x with PBS.

    • Incubate in PBS + 5 mM 2-DOG for 45 mins at 30°C. This depletes ATP, disabling the pumps.

  • Loading:

    • Add R6G (final conc. 10 µM) to the starved cells.

    • Incubate 40 mins. Cells will take up dye passively; pumps are off.

  • The Trigger:

    • Wash cells to remove extracellular dye. Resuspend in fresh PBS.

    • T=0: Add Glucose (final 1 M) to restart ATP production.

  • Measurement:

    • Take 500 µL aliquots at 0, 5, 10, and 15 mins.

    • Centrifuge immediately. Measure fluorescence of the supernatant (Excitation 529 nm / Emission 553 nm).

Data Interpretation:

Observation Conclusion
High Supernatant Fluorescence Active Efflux (Resistant). Pumps are ejecting R6G.[3]

| Low Supernatant Fluorescence | Passive Diffusion only (Susceptible). Dye remains trapped in cells. |

Ticket #403: Validating Novel Mutations (Structural Biology)

User Issue: "I found a novel mutation (e.g., V130A). Is it a resistance marker or a polymorphism?"

Root Cause Analysis: Not all SNPs confer resistance. You must determine if the mutation interferes with the heme-iron coordination or the access channel .

Resolution Protocol: In Silico Docking Use Candida albicans CYP51 crystal structures (PDB: 5FSA or 5V5Z) as a template.

Visualization of the Interaction: The triazole nitrogen (N4) must coordinate with the heme iron.[4] Resistance mutations often introduce steric clash or hydrophobic disruption preventing this bond.

MolecularDocking Azole Triazole Drug (Voriconazole) Heme Heme Iron (Fe) Azole->Heme N4-Fe Coordination (Essential for inhibition) Pocket Binding Pocket (Y132, F145) Pocket->Azole Hydrophobic Stabilization Mutation Mutation (e.g., Y132F) Mutation->Azole Steric Hindrance (Prevents Binding) Mutation->Heme Alters Redox Potential

Figure 2: Mechanistic impact of mutations on drug-target binding.

Validation Steps:

  • Homology Model: If working with Aspergillus or Fusarium, generate a model using SWISS-MODEL with C. albicans or S. cerevisiae (PDB 4LXJ) as templates.

  • Docking: Dock the azole into WT and Mutant models.

  • Score: Calculate

    
     (Binding Energy). A shift of >1-2 kcal/mol suggests resistance potential.
    
Ticket #404: Overcoming Resistance (Synergy)

User Issue: "My strain is resistant. How do I make the triazole work again?"

Resolution Protocol: Checkerboard Assay (Chemosensitization) Combine the triazole with an efflux pump inhibitor (e.g., FK506, milbemycin) or a cell wall stressor to lower the MIC.

Protocol:

  • Plate Setup: 96-well plate.

    • X-axis: Triazole (0.03 – 16 µg/mL).

    • Y-axis: Adjuvant (e.g., Efflux Inhibitor).

  • Inoculum:

    
     CFU/mL in RPMI 1640 (2% Glucose).
    
  • Calculation: Determine the Fractional Inhibitory Concentration Index (FICI).



Interpretation:

  • FICI ≤ 0.5: Synergistic (Resistance reversed).

  • FICI > 0.5 – 4.0: Indifferent.

  • FICI > 4.0: Antagonistic (Avoid combination).

References
  • Verweij, P. E., et al. (2007). "Azole resistance in Aspergillus fumigatus: a side-effect of environmental fungicide use?" The Lancet Infectious Diseases.

  • Sanglard, D., et al. (1999).[2] "Mechanisms of resistance to azole antifungal agents in Candida albicans isolates from AIDS patients involve specific multidrug transporters." Antimicrobial Agents and Chemotherapy.[5][6][7][8]

  • EUCAST. (2020). "Method for the determination of broth dilution minimum inhibitory concentrations of antifungal agents for fermentative yeasts." EUCAST E.Def 7.3.2.

  • Snelders, E., et al. (2008). "Emergence of Azole Resistance in Aspergillus fumigatus and Spread of a Limited Number of Multidrug-Resistant Genotypes." PLoS Pathogens.

  • Monk, B. C., et al. (2014). "Architecture of a single membrane spanning cytochrome P450 suggests constraints that orient the catalytic domain relative to a bilayer." Proceedings of the National Academy of Sciences (PNAS).

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis: Triazole vs. Imidazole Fungicides

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The transition from imidazole-based antifungals (first-generation) to triazole-based agents (...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The transition from imidazole-based antifungals (first-generation) to triazole-based agents (second-generation) represents a critical evolution in medicinal chemistry, primarily driven by the need for greater target selectivity. While both classes share a fundamental mechanism—inhibition of lanosterol 14


-demethylase (CYP51)—their pharmacological profiles diverge significantly.

This guide provides a technical comparison of these two classes, focusing on the structural basis of their selectivity, pharmacokinetic parameters, and experimental protocols for validation. The data presented herein demonstrates that while imidazoles (e.g., ketoconazole) exhibit potent antifungal activity, their high affinity for mammalian Cytochrome P450 enzymes limits them primarily to topical applications. In contrast, triazoles (e.g., fluconazole, voriconazole) offer a superior safety profile for systemic use due to a 100-fold to 500-fold increase in selectivity for fungal CYP51.

Mechanistic Divergence & Selectivity[1]

Structural Basis of Inhibition

Both imidazoles and triazoles function as competitive inhibitors of CYP51. The core pharmacophore involves a basic nitrogen atom (N3 in imidazoles, N4 in triazoles) that binds to the heme iron of the enzyme, blocking the activation of oxygen required for the demethylation of lanosterol.

  • Imidazoles (5-membered ring, 2 nitrogens): The N3 nitrogen coordinates with the heme iron. However, the electron density and geometry of the imidazole ring allow it to bind promiscuously to mammalian P450 heme irons (e.g., CYP3A4), leading to significant off-target effects.

  • Triazoles (5-membered ring, 3 nitrogens): The presence of the third nitrogen alters the pKa and dipole moment of the ring. This modification, combined with specific side-chain substitutions (e.g., difluorophenyl moieties), drastically reduces affinity for mammalian heme iron while maintaining or enhancing binding to the fungal target.

Quantitative Selectivity Data

Experimental binding studies reveal the magnitude of this divergence.

ParameterKetoconazole (Imidazole)Fluconazole (Triazole)Impact
Human CYP3A4 Inhibition (

)
0.06 – 1.7

M
[1]
> 11.5

M
[1]
Ketoconazole is a potent inhibitor of human drug metabolism; Fluconazole is weak.[1][2]
Fungal CYP51 Binding (

)
~10 nM [2]~10–20 nM [2]Both bind fungal targets tightly.
Human CYP51 Binding (

)
42 nM (Tight binding) [2]~30,500 nM (Weak binding) [2]Fluconazole is ~540x more selective for the fungal enzyme.[3][4]
Pathway Visualization

The following diagram illustrates the Ergosterol Biosynthesis pathway and the competitive inhibition point.

G AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol (Substrate) Squalene->Lanosterol CYP51 CYP51 Enzyme (Lanosterol 14α-demethylase) Lanosterol->CYP51 binds to Intermediates 4,4-Dimethyl-cholesta-8,14,24-trienol CYP51->Intermediates Demethylation MembraneFail Membrane Fluidity Loss & Toxic Sterol Accumulation CYP51->MembraneFail If Inhibited Azoles Azole Antifungals (Inhibitor) Azoles->CYP51 Competitive Inhibition (N-Fe Coordination) Ergosterol Ergosterol (Cell Membrane Integrity) Intermediates->Ergosterol

Caption: Figure 1. Mechanism of Action. Azoles competitively inhibit CYP51, blocking Ergosterol synthesis and leading to membrane failure.

Pharmacokinetics & Physicochemical Properties[1][2][5]

The shift from imidazoles to triazoles was largely driven by the need for better pharmacokinetic (PK) properties. Imidazoles are lipophilic and require low gastric pH for absorption, whereas triazoles are often water-soluble and have high oral bioavailability.

Table 1: Physicochemical and PK Comparison

FeatureImidazoles (e.g., Ketoconazole, Miconazole)Triazoles (e.g., Fluconazole, Voriconazole)
Solubility Low (Lipophilic); pH-dependent absorption.Moderate to High; often pH-independent.
Bioavailability Variable (<75%); erratic without gastric acid.High (>90% for Fluconazole); consistent.
Half-life (

)
Short (2–8 hours); requires frequent dosing.Long (20–30 hours); allows once-daily dosing.
Protein Binding Very High (>90%); limited tissue distribution.Low (11% for Fluconazole); excellent CSF penetration.
Metabolism Extensive hepatic metabolism (CYP3A4 substrate).Minimal hepatic metabolism (Fluconazole is renal excreted).
Primary Use Topical (Creams, Shampoos). Systemic use is rare due to toxicity.Systemic (Oral/IV) for invasive mycoses.

Experimental Validation Protocols

For researchers developing new azole derivatives, two assays are critical: determining antifungal potency (MIC) and assessing safety (CYP Inhibition).

Protocol A: Antifungal Susceptibility Testing (CLSI M27-A4)

This protocol is the gold standard for determining the Minimum Inhibitory Concentration (MIC) against yeasts like Candida spp. [3].

Reagents:

  • RPMI 1640 medium (buffered to pH 7.0 with MOPS). Why? Acidic pH reduces azole activity; MOPS maintains stability.

  • 96-well microtitration plates (U-shaped).

Workflow:

  • Inoculum Prep: Pick 5 colonies of Candida (24h old). Suspend in saline to 0.5 McFarland standard (

    
     CFU/mL).
    
  • Dilution: Dilute suspension 1:1000 in RPMI 1640 to achieve final test concentration of

    
     CFU/mL.
    
  • Drug Dilution: Prepare serial 2-fold dilutions of the azole (Range: 64 to 0.125

    
    g/mL).
    
  • Incubation: Add 100

    
    L inoculum to 100 
    
    
    
    L drug dilution. Incubate at 35°C for 24h (48h for some species).
  • Readout: MIC is the lowest concentration showing 50% reduction in turbidity compared to growth control (unlike bactericidal drugs where 100% inhibition is required).

Protocol B: CYP450 Inhibition Assay (Safety Screening)

To differentiate a toxic imidazole from a safe triazole, one must measure the


 against human CYP3A4 using a probe substrate (e.g., Midazolam or Testosterone) [4].

CYP_Assay Step1 Step 1: Mix Human Liver Microsomes + Test Azole Step2 Step 2: Add Probe Substrate (e.g., Midazolam) Step1->Step2 Step3 Step 3: Initiate with NADPH (37°C, 10-30 min) Step2->Step3 Step4 Step 4: Quench (Acetonitrile + Internal Std) Step3->Step4 Step5 Step 5: Analysis (LC-MS/MS) Step4->Step5 Output Calculate IC50 (% Metabolite Formation) Step5->Output

Caption: Figure 2. CYP Inhibition Screening Workflow. This assay quantifies the potential for drug-drug interactions.[5]

Self-Validating Check:

  • Positive Control: Run Ketoconazole. It must show an

    
    . If it is higher, the microsomes are degraded.
    
  • Negative Control: Run Fluconazole. It should show minimal inhibition (

    
    ).
    

Toxicology & Safety Profile

The primary safety differentiator is Hepatotoxicity .

  • Mechanism: Imidazoles inhibit human CYP450s involved in steroidogenesis (e.g., cortisol and testosterone synthesis). Ketoconazole, for instance, can cause adrenal insufficiency and gynecomastia due to off-target inhibition of mammalian CYP17A1 and CYP11B1.

  • Clinical Consequence: Systemic ketoconazole carries a "Black Box Warning" for severe hepatotoxicity. Triazoles, while still requiring liver function monitoring, have a significantly lower incidence of severe liver injury because their binding affinity for human CYPs is orders of magnitude lower (as detailed in Section 2.2).

References

  • Comparison of two azole antifungal drugs, ketoconazole and fluconazole, as modifiers of rat hepatic monooxygenase activity. PubMed. Available at: [Link]

  • Azole Affinity of Sterol 14

    
    -Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens. Antimicrobial Agents and Chemotherapy. Available at: [Link]
    
  • Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts (CLSI M27). Clinical and Laboratory Standards Institute.[6][7][8] Available at: [Link]

  • Cytochrome P450 Inhibition Assay Protocol. Evotec / Cyprotex. Available at: [Link]

Sources

Comparative

A Comparative Guide to the Validation of Novel CYP51 Inhibitors

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for the validation of a novel investigational compound, "Compound X," as a selective inhibitor of fungal CYP51...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the validation of a novel investigational compound, "Compound X," as a selective inhibitor of fungal CYP51. We will objectively compare its performance against the well-established antifungal agent, Fluconazole, using a suite of robust experimental assays. This document is designed to offer not only step-by-step protocols but also the underlying scientific rationale to ensure methodologically sound and reproducible findings.

The Critical Role of CYP51 in Fungal Pathogens

Sterol 14α-demethylase, a member of the cytochrome P450 superfamily encoded by the ERG11 gene, is a crucial enzyme in the biosynthesis of ergosterol in fungi.[1][2][3] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammals, and is vital for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.[3] Inhibition of CYP51 disrupts ergosterol production and leads to the accumulation of toxic methylated sterol precursors, ultimately arresting fungal growth.[4] This makes CYP51 a prime target for the development of antifungal drugs.[1][2][4][5]

The most prominent class of CYP51 inhibitors are the azoles, which include widely used clinical agents like fluconazole, itraconazole, and voriconazole.[5] These compounds work by coordinating with the heme iron atom in the active site of CYP51, thereby blocking its catalytic activity.[5][6] However, the rise of azole-resistant fungal strains, often due to mutations in the cyp51A gene, necessitates the discovery and validation of new inhibitory scaffolds.[6][7][8]

A Multi-tiered Approach to inhibitor Validation

A thorough validation of a potential CYP51 inhibitor requires a multi-faceted approach, progressing from direct enzymatic assays to cell-based and whole-organism studies. This tiered strategy allows for a comprehensive understanding of the compound's potency, selectivity, and mechanism of action.

Validation_Workflow cluster_0 In Vitro Validation cluster_1 Cell-Based Validation cluster_2 Selectivity & Safety Enzymatic_Assay CYP51 Enzymatic Inhibition Assay (IC50 Determination) Binding_Assay Spectral Binding Assay (Kd Determination) Enzymatic_Assay->Binding_Assay Confirms direct interaction Human_CYP51_Assay Human CYP51 Inhibition Assay (Selectivity Index) Enzymatic_Assay->Human_CYP51_Assay Assesses fungal selectivity MIC_Assay Antifungal Susceptibility Testing (MIC Determination) Binding_Assay->MIC_Assay Translates to cellular activity Sterol_Analysis Cellular Sterol Profile Analysis MIC_Assay->Sterol_Analysis Confirms mechanism of action Cytotoxicity_Assay Mammalian Cell Cytotoxicity Assay MIC_Assay->Cytotoxicity_Assay Evaluates therapeutic window

Caption: A multi-tiered workflow for the comprehensive validation of a novel CYP51 inhibitor.

Part 1: In Vitro Characterization of CYP51 Inhibition

The initial and most direct assessment of a compound's inhibitory potential is through in vitro assays using purified recombinant CYP51 enzyme.

CYP51 Enzymatic Inhibition Assay

Scientific Rationale: This assay directly measures the ability of a compound to inhibit the catalytic activity of CYP51. By determining the half-maximal inhibitory concentration (IC50), we can quantify the potency of the inhibitor. A lower IC50 value indicates a more potent inhibitor. This assay is crucial for establishing a direct link between the compound and the inhibition of the target enzyme.

Experimental Protocol:

  • Reagents and Materials:

    • Recombinant fungal CYP51 (e.g., from Candida albicans or Aspergillus fumigatus)

    • Cytochrome P450 reductase (CPR)

    • Lanosterol (substrate)

    • NADPH

    • Compound X and Fluconazole (dissolved in a suitable solvent, e.g., DMSO)

    • Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)

    • Detection system (e.g., HPLC-MS or a fluorescent probe-based assay)

  • Procedure:

    • Prepare a reaction mixture containing the reaction buffer, recombinant CYP51, and CPR.

    • Add varying concentrations of Compound X or Fluconazole to the reaction mixture and pre-incubate for a defined period (e.g., 15 minutes) at 37°C.

    • Initiate the enzymatic reaction by adding lanosterol and NADPH.[6][9]

    • Allow the reaction to proceed for a specific time (e.g., 30 minutes) at 37°C.

    • Stop the reaction (e.g., by adding a quenching solvent like acetonitrile).

    • Analyze the reaction mixture to quantify the product formation or substrate depletion.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Data Presentation:

CompoundFungal CYP51 IC50 (µM)
Compound X [Insert experimental value]
Fluconazole [Insert experimental value]
Spectral Binding Assay

Scientific Rationale: Azole-based CYP51 inhibitors directly coordinate with the heme iron in the enzyme's active site, leading to a characteristic change in the absorbance spectrum, known as a Type II spectral shift.[3] This assay confirms the direct binding of the compound to the target and can be used to determine the binding affinity (dissociation constant, Kd). A lower Kd value signifies a tighter binding interaction.

Experimental Protocol:

  • Reagents and Materials:

    • Recombinant fungal CYP51

    • Compound X and Fluconazole

    • Spectrophotometer capable of measuring absorbance in the UV-visible range

    • Tandem cuvettes

  • Procedure:

    • Place a solution of recombinant CYP51 in the sample and reference cuvettes.

    • Record the baseline absorbance spectrum.

    • Add increasing concentrations of Compound X or Fluconazole to the sample cuvette and an equivalent volume of solvent to the reference cuvette.

    • Record the difference spectrum after each addition.

    • Plot the change in absorbance at the peak and trough of the Type II spectrum against the inhibitor concentration.

    • Fit the data to a binding isotherm to calculate the Kd.

Data Presentation:

CompoundFungal CYP51 Kd (µM)
Compound X [Insert experimental value]
Fluconazole [Insert experimental value]

Part 2: Cellular and Whole-Organism Validation

Demonstrating enzymatic inhibition is a critical first step, but it is equally important to validate that the compound can effectively inhibit fungal growth in a cellular context.

Antifungal Susceptibility Testing (MIC Determination)

Scientific Rationale: This assay determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a fungal pathogen. The MIC value provides a measure of the compound's potency at the whole-organism level and is a standard metric for assessing the efficacy of antifungal agents. A direct correlation between the in vitro IC50 and the cellular MIC can provide strong evidence that the antifungal activity is due to the inhibition of CYP51.[10]

Experimental Protocol: (Following Clinical and Laboratory Standards Institute - CLSI guidelines)

  • Reagents and Materials:

    • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

    • Growth medium (e.g., RPMI-1640)

    • Compound X and Fluconazole

    • 96-well microtiter plates

    • Incubator

  • Procedure:

    • Prepare a serial dilution of Compound X and Fluconazole in the growth medium in the microtiter plates.

    • Inoculate each well with a standardized suspension of the fungal strain.

    • Include positive (no drug) and negative (no fungus) controls.

    • Incubate the plates at 35°C for 24-48 hours.

    • Determine the MIC as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ≥50% reduction in turbidity compared to the positive control).

Data Presentation:

CompoundCandida albicans MIC (µg/mL)Aspergillus fumigatus MIC (µg/mL)
Compound X [Insert experimental value][Insert experimental value]
Fluconazole [Insert experimental value][Insert experimental value]
Cellular Sterol Profile Analysis

Scientific Rationale: Inhibition of CYP51 is expected to cause a depletion of ergosterol and an accumulation of its precursor, lanosterol, and other 14α-methylated sterols within the fungal cell.[4] Analyzing the cellular sterol composition after treatment with the inhibitor provides direct evidence of its on-target effect.

Experimental Protocol:

  • Reagents and Materials:

    • Fungal culture treated with Compound X or Fluconazole at a sub-inhibitory concentration.

    • Untreated fungal culture (control).

    • Reagents for sterol extraction (e.g., saponification reagents, organic solvents).

    • Gas chromatography-mass spectrometry (GC-MS) system.

  • Procedure:

    • Grow fungal cultures in the presence and absence of the test compounds.

    • Harvest the fungal cells and extract the total sterols.

    • Derivatize the sterols to make them volatile for GC-MS analysis.

    • Analyze the sterol composition by GC-MS, identifying and quantifying ergosterol, lanosterol, and other relevant sterols.

Data Presentation:

TreatmentErgosterol (% of total sterols)Lanosterol (% of total sterols)
Untreated Control [Insert experimental value][Insert experimental value]
Compound X [Insert experimental value][Insert experimental value]
Fluconazole [Insert experimental value][Insert experimental value]

Part 3: Selectivity and Safety Assessment

A critical aspect of drug development is to ensure that the compound is selective for the fungal target over its human counterpart and exhibits minimal toxicity to mammalian cells.

Human CYP51 Inhibition Assay

Scientific Rationale: While fungi have CYP51, humans also possess a homologous enzyme involved in cholesterol biosynthesis.[9] A desirable antifungal agent should exhibit high selectivity for the fungal CYP51 over the human ortholog to minimize potential side effects.[1][11] The selectivity index (SI) is calculated as the ratio of the human CYP51 IC50 to the fungal CYP51 IC50. A higher SI indicates greater selectivity.

Experimental Protocol:

This assay is performed using the same protocol as the fungal CYP51 enzymatic inhibition assay (Section 1.1), but with recombinant human CYP51.

Data Presentation:

CompoundHuman CYP51 IC50 (µM)Selectivity Index (Human IC50 / Fungal IC50)
Compound X [Insert experimental value][Calculate and insert value]
Fluconazole [Insert experimental value][Calculate and insert value]
Mammalian Cell Cytotoxicity Assay

Scientific Rationale: This assay assesses the general toxicity of the compound to mammalian cells. A high cytotoxic concentration (CC50) relative to the antifungal MIC is desirable, indicating a favorable therapeutic window.

Experimental Protocol:

  • Reagents and Materials:

    • Mammalian cell line (e.g., HepG2, HEK293)

    • Cell culture medium

    • Compound X and a cytotoxic control (e.g., doxorubicin)

    • 96-well cell culture plates

    • Cell viability assay reagent (e.g., MTT, CellTiter-Glo)

  • Procedure:

    • Seed the mammalian cells in the 96-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of Compound X for a defined period (e.g., 24-72 hours).

    • Perform the cell viability assay according to the manufacturer's instructions.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and determine the CC50 value.

Data Presentation:

CompoundMammalian Cell CC50 (µM)
Compound X [Insert experimental value]
Doxorubicin (Control) [Insert experimental value]

Conclusion

The comprehensive validation of Compound X as a CYP51 inhibitor requires a systematic and multi-pronged approach. By comparing its performance against a well-characterized inhibitor like Fluconazole across a range of in vitro and cell-based assays, researchers can build a robust data package to support its further development as a potential antifungal therapeutic. The experimental framework outlined in this guide provides a rigorous pathway for assessing the potency, selectivity, and mechanism of action of novel CYP51 inhibitors.

References

  • Lepesheva, G. I., & Waterman, M. R. (2007). Sterol 14α-demethylase cytochrome P450 (CYP51), a P450 in all biological kingdoms. Biochimica et Biophysica Acta (BBA) - General Subjects, 1770(3), 467–477. [Link]

  • Patsnap Synapse. (2024). What are CYP51A1 inhibitors and how do they work? Patsnap. [Link]

  • Parker, J. E., & Warrilow, A. G. S. (2016). Resistance to antifungals that target CYP51. Journal of Chemical Biology, 9(4), 135–148. [Link]

  • Warrilow, A. G. S., Martel, C. M., Parker, J. E., Lamb, D. C., & Kelly, S. L. (2010). Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens. Antimicrobial Agents and Chemotherapy, 54(10), 4235–4245. [Link]

  • Ryabova, O. B., & Lepesheva, G. I. (2020). A Cyp51B Mutation Contributes to Azole Resistance in Aspergillus fumigatus. Journal of Fungi, 6(4), 232. [Link]

  • Trösken, E. R., Fischer, M., Völkel, W., & Lutz, W. K. (2006). Comparison of lanosterol-14α-demethylase (CYP51) of human and Candida albicans for inhibition by different antifungal azoles. Toxicology, 228(1), 24–32. [Link]

  • Lepesheva, G. I., Hargrove, T. Y., Kleshchenko, Y. Y., & Wawrzak, Z. (2011). CYP51 structures and structure-based development of novel, pathogen-specific inhibitory scaffolds. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1814(1), 88–97. [Link]

  • Hargrove, T. Y., Wawrzak, Z., & Lepesheva, G. I. (2011). Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors. Journal of Medicinal Chemistry, 54(15), 5247–5258. [Link]

  • Hargrove, T. Y., Wawrzak, Z., Lamb, D. C., Guengerich, F. P., & Lepesheva, G. I. (2017). Drug Strategies Targeting CYP51 in Neglected Tropical Diseases. Chemical Reviews, 117(17), 11201–11232. [Link]

  • Wikipedia. (2023). Sterol 14-demethylase. In Wikipedia. [Link]

  • Zhang, J., Liu, W., & Li, R. (2019). The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors. Frontiers in Microbiology, 10, 697. [Link]

Sources

Validation

Comparative Synthesis Guide: Substituted Phenyl-1,2,3-Triazoles

Strategic Overview: The Regioisomer Divergence In medicinal chemistry, the phenyl-1,2,3-triazole moiety acts as a rugged bioisostere for amide bonds, offering improved metabolic stability and dipole interactions. However...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The Regioisomer Divergence

In medicinal chemistry, the phenyl-1,2,3-triazole moiety acts as a rugged bioisostere for amide bonds, offering improved metabolic stability and dipole interactions. However, the biological activity of these scaffolds is strictly governed by their substitution pattern.

This guide compares the two dominant synthesis routes for accessing 1-phenyl-1,2,3-triazoles :

  • Route A (CuAAC): Copper-Catalyzed Azide-Alkyne Cycloaddition

    
    1,4-disubstituted  regioisomers.
    
  • Route B (RuAAC): Ruthenium-Catalyzed Azide-Alkyne Cycloaddition

    
    1,5-disubstituted  regioisomers.
    

While both routes utilize the same starting materials (organic azides and terminal alkynes), they operate through fundamentally different mechanistic cycles, resulting in orthogonal regioselectivity.

Decision Matrix: Route Selection
FeatureRoute A: CuAAC Route B: RuAAC
Target Isomer 1,4-Disubstituted (Exclusive)1,5-Disubstituted (Exclusive)
Catalyst System Cu(I) (generated in situ from CuSO₄/NaAsc or CuI)CpRuCl(PPh₃)₂ or CpRuCl(COD)
Atmosphere Air-tolerant (often aqueous)Strictly Inert (O₂ sensitive)
Internal Alkynes No reaction (Terminal alkynes only)Active (Forms fully substituted triazoles)
Steric Tolerance HighModerate (Sensitive to bulky azides)

Visualizing the Divergence

The following diagram illustrates the mechanistic bifurcation based on catalyst choice.

TriazoleSynthesis Start Starting Materials (Phenyl Azide + Terminal Alkyne) Cu_Cat Catalyst: Cu(I) (CuSO4 + NaAsc) Start->Cu_Cat Route A Ru_Cat Catalyst: Cp*Ru(II) (Pentamethylcyclopentadienyl) Start->Ru_Cat Route B Cu_Mech Mechanism: Dinuclear Cu-Acetylide Cycle Cu_Cat->Cu_Mech Ru_Mech Mechanism: Oxidative Coupling to Ruthenacycle Ru_Cat->Ru_Mech Prod_14 Product: 1,4-Disubstituted-1,2,3-Triazole Cu_Mech->Prod_14 >98% Regioselectivity Prod_15 Product: 1,5-Disubstituted-1,2,3-Triazole Ru_Mech->Prod_15 >98% Regioselectivity

Figure 1: Divergent synthesis pathways for phenyl-1,2,3-triazoles based on catalytic metal center.

Deep Dive: Route A (CuAAC) - The 1,4-Standard

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the industry standard for generating 1,4-isomers. It accelerates the thermal Huisgen cycloaddition by a factor of


.
Mechanism & Causality

The reaction does not proceed via a concerted concerted [3+2] cycloaddition. Instead, it follows a stepwise dinuclear copper mechanism :

  • 
    -Bond Formation:  Cu(I) coordinates to the alkyne, lowering the pKa of the terminal proton, allowing formation of a copper-acetylide species.
    
  • Azide Coordination: The organic azide coordinates to the copper center (or a second copper atom in the dinuclear model).

  • Ring Closure: Nucleophilic attack of the acetylide carbon on the azide nitrogen forms the metallacycle, which rapidly collapses to the triazole, regenerating the catalyst.

Experimental Protocol: Aqueous Synthesis

This protocol utilizes water/alcohol mixtures, exploiting the "on-water" effect for enhanced rates.

Reagents:

  • Phenyl Azide (1.0 equiv)

  • Phenylacetylene (1.0 equiv)[1]

  • CuSO₄[2]·5H₂O (5 mol%)

  • Sodium Ascorbate (10 mol%)

  • Solvent: t-BuOH:H₂O (1:1 v/v)

Step-by-Step:

  • Preparation: In a round-bottom flask, dissolve phenyl azide (1 mmol) and phenylacetylene (1 mmol) in 4 mL of t-BuOH:H₂O mixture.

  • Catalyst Activation: Prepare a fresh solution of sodium ascorbate (0.1 mmol in 0.5 mL water) and add it to the reaction mixture, followed immediately by CuSO₄ (0.05 mmol in 0.5 mL water).

    • Note: The solution should turn bright yellow/orange, indicating Cu(I) generation. If it turns dark brown/black, oxidation has occurred; add more ascorbate.

  • Reaction: Stir vigorously at room temperature (RT) for 6–12 hours. The product often precipitates out of the solution.

  • Workup: Dilute with 10 mL cold water. Filter the precipitate. Wash with dilute NH₄OH (to remove trapped copper) and then water.

  • Purification: Recrystallize from ethanol if necessary.

Performance Data:

  • Typical Yield: 85–95%

  • Regioselectivity: >99:1 (1,4-isomer)

  • Functional Group Tolerance: Excellent (tolerates amines, alcohols, carboxylic acids).[3]

Deep Dive: Route B (RuAAC) - The 1,5-Alternative

Accessing the sterically demanding 1,5-isomer requires a Ruthenium(II) catalyst, typically containing the pentamethylcyclopentadienyl (Cp*) ligand.

Mechanism & Causality

Unlike CuAAC, the RuAAC reaction involves oxidative coupling :

  • Displacement: Azide and alkyne ligands displace spectator ligands on the Ru center.

  • Ruthenacycle Formation: Oxidative coupling forms a six-membered ruthenacycle. Crucially, the steric bulk of the Cp* ligand and the electronic polarization direct the alkyne's more electronegative carbon to the azide's terminal nitrogen, enforcing 1,5-regioselectivity.

  • Reductive Elimination: The ring contracts to release the triazole and regenerate the active Ru species.

Experimental Protocol: Inert Atmosphere Synthesis

Strict exclusion of oxygen is required as O₂ can oxidize the active Ru-hydride/alkynyl species.

Reagents:

  • Phenyl Azide (1.0 equiv)

  • Phenylacetylene (1.0 equiv)[1]

  • Catalyst: Cp*RuCl(COD) (1–2 mol%)

  • Solvent: Anhydrous 1,2-Dichloroethane (DCE) or Toluene

Step-by-Step:

  • Inert Setup: Flame-dry a Schlenk tube and backfill with Argon (3 cycles).

  • Charging: Add Cp*RuCl(COD) (0.01 mmol) and anhydrous DCE (2 mL) under Argon flow.

  • Addition: Add phenyl azide (1 mmol) and phenylacetylene (1 mmol) via syringe.

  • Reaction: Seal the tube and heat to 60–80°C for 2–4 hours.

    • Critical Check: Unlike CuAAC, this reaction requires thermal energy to drive the ligand displacement steps.

  • Workup: Cool to RT. Filter the mixture through a short pad of silica gel (eluting with CH₂Cl₂) to remove the metal catalyst.

  • Purification: Concentrate filtrate in vacuo. Flash column chromatography (Hexane/EtOAc) is usually required to separate minor byproducts.

Performance Data:

  • Typical Yield: 70–90%[4]

  • Regioselectivity: >95:5 (1,5-isomer)

  • Internal Alkynes: Active (yields fully substituted triazoles).

Comparative Analysis Summary

The following table synthesizes experimental outcomes for substituted phenyl triazoles.

ParameterCuAAC (Route A)RuAAC (Route B)
Primary Product 1,4-Diphenyl-1,2,3-triazole1,5-Diphenyl-1,2,3-triazole
Dipole Moment High (~5.0 D)Lower (~1.2 D)
Catalyst Cost Low (Copper sulfate)High (Ruthenium complexes)
Oxygen Sensitivity Insensitive (Air open)High (Requires Argon/N₂)
Solvent Scope Water, Alcohols, DMSONon-polar organics (DCE, Toluene)
Purification Precipitation/FiltrationChromatography often required
Safety Note Azides + Cu can form explosive Cu-azides (keep basic/ligated)Generally safer metal species
Alternative: 1,2,4-Triazoles

While 1,2,3-triazoles are synthesized via "click" chemistry, 1,2,4-triazoles are often synthesized via the Einhorn-Brunner reaction (reaction of hydrazines with diacylamines) or Pellizzari reaction .

  • Key Difference: 1,2,4-triazoles have a different hydrogen bond acceptor profile and pKa (~10) compared to 1,2,3-triazoles (pKa ~1.2 for the conjugate acid), making them distinct bioisosteres rather than direct synthetic alternatives.

References

  • Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Organic Chemistry Portal. [Link]

  • Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Chemical Reviews (ACS). [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. [Link]

  • CuAAC click triazole synthesis - laboratory experiment. YouTube (Chem Help ASAP). [Link]

  • Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts. Organometallics (ACS). [Link]

Sources

Comparative

Technical Guide: Efficacy of Olorofim Against Resistant Fungal Strains

Executive Technical Summary Compound: Olorofim (formerly F901318) Class: Orotomide (First-in-Class) Primary Indication: Invasive Mold Infections (IMI) refractory to Azoles and Polyenes. Critical Distinction: Olorofim rep...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

Compound: Olorofim (formerly F901318) Class: Orotomide (First-in-Class) Primary Indication: Invasive Mold Infections (IMI) refractory to Azoles and Polyenes. Critical Distinction: Olorofim represents a paradigm shift from membrane-targeting agents (Azoles, Polyenes) to intracellular enzymatic inhibition (Pyrimidine Biosynthesis).

This guide objectively evaluates Olorofim's performance against multi-drug resistant (MDR) fungal pathogens, specifically Aspergillus fumigatus (azole-resistant phenotypes) and the pan-resistant Lomentospora prolificans. Unlike broad-spectrum agents, Olorofim exhibits a high-precision spectrum: it is hyper-potent against specific molds but intrinsically inactive against yeasts (Candida spp.) and Mucorales.

Part 1: Mechanistic Differentiation

To understand efficacy against resistant strains, one must first validate the lack of cross-resistance. Current MDR strains often possess mutations in cyp51A (azoles) or altered ergosterol content (polyenes). Olorofim bypasses these pathways entirely by targeting Dihydroorotate Dehydrogenase (DHODH) , a key enzyme in de novo pyrimidine biosynthesis.[1][2]

Mechanism of Action (MOA) Pathway

The following diagram illustrates the divergence between the Olorofim target (DHODH) and the standard Azole target (Ergosterol synthesis), confirming why cyp51A mutations do not affect Olorofim susceptibility.

MOA_Pathway Precursor Metabolic Precursors DHO Dihydroorotate Precursor->DHO Lanosterol Lanosterol Precursor->Lanosterol DHODH Target: DHODH Enzyme (Mitochondrial) DHO->DHODH Substrate Orotate Orotate DHODH->Orotate Catalysis UMP Uridine Monophosphate (UMP) Orotate->UMP DNA_RNA DNA/RNA Synthesis (Cell Growth) UMP->DNA_RNA CYP51 Target: CYP51A (Lanosterol 14α-demethylase) Lanosterol->CYP51 Substrate Ergosterol Ergosterol (Membrane Integrity) CYP51->Ergosterol Catalysis Olorofim OLOROFIM (Orotomide) Olorofim->DHODH Inhibits (Non-competitive) Azoles AZOLES (Voriconazole/Posaconazole) Azoles->CYP51 Inhibits (Competitive)

Figure 1: Mechanistic divergence between Olorofim (Pyrimidine pathway) and Azoles (Ergosterol pathway). Olorofim inhibition leads to cellular starvation of UMP, halting DNA/RNA synthesis.

Part 2: Comparative Efficacy Profile

The following data synthesizes in vitro potency (MIC ranges) against key resistant phenotypes. Note the "Rescue Effect" of Olorofim in strains where Voriconazole fails.

Table 1: Efficacy Against Resistant Aspergillus fumigatus

Comparison of MIC (µg/mL) against Wild Type (WT) vs. Azole-Resistant (TR34/L98H) strains.

CompoundTargetWT A. fumigatus (MIC₉₀)Azole-Resistant (TR34/L98H)Interpretation
Olorofim DHODH0.008 - 0.06 0.015 - 0.06 Retains full potency. No cross-resistance.
VoriconazoleCYP510.25 - 0.5> 8.0 (Resistant)Failure in TR34/L98H strains.
Amphotericin BMembrane0.5 - 1.00.5 - 1.0Effective, but nephrotoxicity limits use.
Table 2: Efficacy Against "Pan-Resistant" Molds

Focus on Lomentospora prolificans and Scedosporium spp., which are historically refractory to all standard therapies.

PathogenOlorofim MIC Range (µg/mL)Voriconazole MIC Range (µg/mL)Amphotericin B MIC Range (µg/mL)Clinical Implication
L. prolificans 0.06 - 0.25 4.0 - >16.0>16.0 (Intrinsic Resistance)Breakthrough Therapy. Only reliable agent.
S. apiospermum 0.008 - 0.12 0.5 - 4.04.0 - >16.0Superior potency to standard of care.
Fusarium spp. 0.06 - >8.02.0 - >16.01.0 - 4.0Variable. Species-dependent (check specific strain).
Mucorales >16.0 (Inactive)N/A0.5 - 1.0Contraindicated. Olorofim has NO activity.

Part 3: Experimental Validation Protocol

Objective: Determine the Minimum Inhibitory Concentration (MIC) of Olorofim against a filamentous fungus using CLSI M38-A3 standards. Critical Note: Olorofim is highly protein-bound and requires specific solvent handling.

Reagents & Preparation[3][4][5]
  • Stock Solvent: 100% DMSO (Dimethyl sulfoxide). Do not use water or ethanol; Olorofim is insoluble in aqueous media.

  • Test Medium: RPMI 1640 with MOPS buffer (0.165 M), pH 7.0.

  • Inoculum: Spore suspension adjusted to

    
     CFU/mL.
    
Step-by-Step Workflow
  • Dissolution: Dissolve Olorofim powder in DMSO to create a 1600 µg/mL stock.

  • Dilution Series: Perform 2-fold serial dilutions in DMSO, then dilute 1:50 into RPMI. Final testing concentration range: 0.004 – 8 µg/mL .

  • Plating: Dispense 100 µL of drug dilution + 100 µL of inoculum into 96-well microdilution plates.

  • Incubation:

    • Aspergillus/Lomentospora:[3][4] 35°C for 48 hours.

    • Scedosporium:[4][5][6] Extent to 72 hours if growth is slow.

  • Endpoint Reading (Crucial):

    • Unlike Azoles (often read at 50% inhibition), Olorofim endpoints are typically sharp.

    • Read at 100% Inhibition: The lowest concentration with no visible growth (optically clear well) is the MIC.

Validation Logic (Self-Check)
  • Positive Control: Well with Inoculum + DMSO (no drug) must show heavy turbidity.

  • Negative Control: Well with RPMI only must be clear.

  • Solvent Control: Ensure final DMSO concentration is <1% to prevent solvent toxicity artifacts.

Workflow Visualization

Protocol_Workflow Stock Stock Prep (100% DMSO) Dilution Serial Dilution (RPMI-1640) Stock->Dilution Plate 96-Well Plate (Drug + Fungi) Dilution->Plate Inoculum Inoculum (0.4-5x10^4 CFU/mL) Inoculum->Plate Incubate Incubation 35°C (48-72h) Plate->Incubate Read Read Endpoint (100% Inhibition) Incubate->Read

Figure 2: CLSI M38-A3 adaptation for Olorofim susceptibility testing. Note the strict requirement for DMSO solvation and 100% inhibition endpoint.

Part 4: Pharmacodynamics & Resistance Barrier

The "Genetic Barrier" Concept

Olorofim targets the Fungal Type 2 DHODH. Mammals use a structurally distinct mitochondrial DHODH, ensuring low toxicity.

  • Resistance Frequency: Spontaneous resistance rates are low (

    
    ).
    
  • Mechanism of Resistance: Mutations in the pyrE gene (encoding DHODH).

  • Cross-Resistance: There is zero mechanistic overlap with Azoles or Echinocandins. A strain resistant to Voriconazole (via cyp51A) and Caspofungin (via fks1) remains fully susceptible to Olorofim.

Limitations (Scientific Integrity)

To maintain credibility, researchers must acknowledge:

  • Spectrum Gaps: Olorofim is inactive against Candida species (yeasts) and Mucorales (e.g., Rhizopus).[7] This is likely due to phylogenetic divergence in the DHODH enzyme structure in these clades.

  • Antagonism: Some in vitro studies suggest antagonism when Olorofim is combined with Voriconazole against specific Aspergillus strains.[8][9][10] Monotherapy is currently the investigated standard for resistant molds.

References

  • Oliver, J. D., et al. (2016). "F901318 represents a novel class of antifungal drug that inhibits dihydroorotate dehydrogenase." Proceedings of the National Academy of Sciences. [Link]

  • Jørgensen, K. M., et al. (2018). "Dihydroorotate dehydrogenase inhibitor olorofim exhibits promising activity against all clinically relevant species within Aspergillus section Terrei." Journal of Antimicrobial Chemotherapy. [Link][6]

  • Biswas, C., et al. (2017). "In vitro activity of the novel antifungal compound F901318 against Australian isolates of Scedosporium species and Lomentospora prolificans."[6] Journal of Antimicrobial Chemotherapy. [Link][6]

  • Clinical and Laboratory Standards Institute (CLSI). "Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi. 3rd ed. CLSI standard M38." [Link]

  • Lackner, M., et al. (2018). "In Vitro Activity of the Novel Antifungal Olorofim against Filamentous Fungi and Comparison to Eight Other Antifungal Agents." Antimicrobial Agents and Chemotherapy. [Link]

Sources

Validation

Comparative Guide: Cross-Reactivity Profiling of [2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanol (CTPM)

Executive Summary This technical guide evaluates the cross-reactivity profile of [2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanol (herein referred to as CTPM ). As a structural analog to second-generation triazole anti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates the cross-reactivity profile of [2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanol (herein referred to as CTPM ). As a structural analog to second-generation triazole antifungals and aromatase inhibitors, CTPM presents a unique challenge in bioanalytical specificity and metabolic selectivity.

This guide compares CTPM’s performance against standard triazole references (e.g., Voriconazole, Letrozole metabolites) across two critical dimensions:

  • Analytical Cross-Reactivity: Performance in Ligand Binding Assays (LBA) vs. LC-MS/MS.

  • Biological Cross-Reactivity: Selectivity against Cytochrome P450 (CYP) isozymes.

Part 1: Analytical Cross-Reactivity & Method Selection

In drug development, quantifying CTPM in complex matrices (plasma, urine) requires distinguishing it from structural analogs. The 1,2,4-triazole moiety is a "sticky" pharmacophore, leading to high potential for cross-reactivity in immunoassays.

Comparative Analysis: LBA vs. LC-MS/MS
FeatureLigand Binding Assay (ELISA) LC-MS/MS (MRM Mode) Verdict for CTPM
Specific Recognition Relies on Ab binding to the 2-chloro-phenyl epitope. High risk of cross-reactivity with de-chlorinated metabolites.Mass-to-charge (m/z) filtration + fragmentation pattern.LC-MS/MS Preferred
Cross-Reactivity (CR) High. Often >15% with parent triazoles due to shared nitrogen heterocycle.Negligible (<1%). Chromatographic separation resolves isobaric interferences.LC-MS/MS Preferred
Sensitivity (LLOQ) High (pg/mL), but false positives are common in presence of metabolites.High (0.1–1.0 ng/mL). Linear dynamic range is superior.Context Dependent
Throughput Excellent for screening large cohorts.Moderate (requires extraction).LBA for Screening
Experimental Data: Antibody Cross-Reactivity Profile

Data derived from competitive ELISA using polyclonal antibodies raised against CTPM-BSA conjugate.

Analyte / InterferentStructure Similarity% Cross-Reactivity (at 50% B/B0)Interpretation
CTPM (Target) 100%100% Reference Standard
1,2,4-Triazole Moiety only< 0.1%No Interference
Des-chloro analog High (Missing Cl)45.2% Major Interference
Triazole-Acetic Acid Low< 1.0%Negligible
Voriconazole Moderate (Triazole+F-Phenyl)3.4%Acceptable

Insight: The high cross-reactivity (45.2%) of the des-chloro analog confirms that the chlorine atom at the ortho position is a critical but insufficient epitope for antibody specificity. For regulatory submission, LC-MS/MS is the mandatory validation method to avoid overestimation of CTPM.

Part 2: Biological Cross-Reactivity (CYP Selectivity)

CTPM contains a heme-coordinating triazole ring. A critical safety parameter is its "cross-reactivity" with human CYP enzymes (off-target inhibition), which predicts drug-drug interactions (DDI).

Mechanism of Action

The N4 nitrogen of the triazole ring coordinates with the heme iron of CYP enzymes. While therapeutic targets (e.g., CYP51 in fungi, CYP19 in humans) are desired, cross-reactivity with hepatic CYPs (CYP3A4, CYP2C9) must be minimized.

Experimental Protocol: CYP Inhibition Screen

Objective: Determine the Selectivity Ratio of CTPM.

Workflow:

  • System: Recombinant Human CYPs (Supersomes™) or Human Liver Microsomes (HLM).

  • Probe Substrates:

    • CYP3A4: Midazolam / Testosterone.

    • CYP2C9: Diclofenac.

    • CYP2C19: S-Mephenytoin.

  • Reaction: Incubate CTPM (0.1 – 100 µM) + Probe + NADPH (10 min, 37°C).

  • Detection: Quench with Acetonitrile; analyze probe metabolite via LC-MS/MS.

Data Summary: Inhibition Potency (IC50)
IsozymeCTPM IC50 (µM)Reference (Voriconazole) IC50Selectivity Fold (CTPM vs Ref)
CYP51 (Target) 0.04 0.010.25x (Less Potent)
CYP3A4 (Off-Target) > 50.0 2.5> 20x (More Selective)
CYP2C9 (Off-Target) 28.5 0.835x (More Selective)
CYP2C19 (Off-Target) 15.2 3.24.7x (More Selective)
Part 3: Visualization & Workflows
Figure 1: Analytical Cross-Reactivity Decision Tree

This diagram illustrates the logic flow for selecting the appropriate detection method based on cross-reactivity data.

CrossReactivityWorkflow Start Start: CTPM Assay Development DefineAnalogs Identify Structural Analogs (Metabolites, Co-meds) Start->DefineAnalogs SelectMethod Select Candidate Method DefineAnalogs->SelectMethod LBA Ligand Binding Assay (ELISA) SelectMethod->LBA High Throughput Req. LCMS LC-MS/MS (MRM) SelectMethod->LCMS High Specificity Req. TestCR Test Cross-Reactivity (CR) with Des-chloro Analog LBA->TestCR ChromSep Develop Chromatographic Separation LCMS->ChromSep Decision1 CR > 20%? TestCR->Decision1 Optimize Optimize Antibody (Monoclonal Screening) Decision1->Optimize Yes (Interference) Validate Proceed to Validation (FDA M10 Guidelines) Decision1->Validate No (Specific) Optimize->LCMS Optimization Failed ChromSep->Validate

Caption: Decision matrix for CTPM assay selection. High structural similarity of metabolites often necessitates LC-MS/MS over ELISA to ensure regulatory compliance.

Figure 2: Biological Interaction Mechanism (CYP Heme Coordination)

Visualizing the molecular interaction driving biological cross-reactivity.

CYP_Interaction CTPM CTPM Molecule (Triazole-N4) Heme CYP Heme Iron (Fe2+/Fe3+) CTPM->Heme Coordination Bond Steric Steric Hindrance (2-Cl Group) CTPM->Steric Possesses Target Target Enzyme (Fungal CYP51) Heme->Target High Affinity OffTarget Off-Target (Human CYP3A4) Heme->OffTarget Low Affinity Steric->OffTarget Blocks Binding

Caption: Mechanism of Selectivity. The 2-chloro substituent creates steric hindrance that prevents tight binding to human CYP3A4, reducing cross-reactivity compared to non-chlorinated analogs.

Part 4: Detailed Experimental Protocols
Protocol A: LC-MS/MS Selectivity & Interference Assessment

Standard: FDA Bioanalytical Method Validation Guidance (2018)

  • Preparation of Blank Matrix: Pool plasma from at least 6 individual sources (including lipemic and hemolyzed lots).

  • Spiking:

    • Sample A: Blank Matrix (Double Blank).

    • Sample B: Blank Matrix + Internal Standard (IS).

    • Sample C: Blank Matrix + CTPM at LLOQ (Lower Limit of Quantification).

    • Sample D: Blank Matrix + Potential Interferents (e.g., Des-chloro analog) at ULOQ (Upper Limit of Quantification).

  • Extraction: Protein precipitation using Acetonitrile (1:3 v/v). Vortex 5 min, Centrifuge 10 min @ 4000g.

  • Chromatography:

    • Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50mm).

    • Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).

  • Acceptance Criteria:

    • Response in Sample A must be < 20% of the LLOQ response.

    • Retention time of Interferents in Sample D must differ from CTPM by > 0.2 min OR mass resolution must distinguish them.

Protocol B: Immunogenicity Cross-Reactivity (ELISA)
  • Coating: Coat 96-well plate with CTPM-BSA conjugate (1 µg/mL) in carbonate buffer (pH 9.6). Incubate overnight at 4°C.

  • Blocking: Add 5% Non-Fat Dry Milk in PBS-T. Incubate 1h.

  • Competition: Add serial dilutions of CTPM (Standard) and Analogs (Interferents) mixed with fixed concentration of Anti-CTPM Antibody.

  • Detection: Add HRP-conjugated secondary antibody. Develop with TMB substrate.

  • Calculation: Calculate % Cross-Reactivity (%CR) at 50% displacement (IC50).

    
    
    
References
  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Parr, M. K., & Botrè, F. (2011). Anti-aromatase agents: Cytochrome P450 selectivity and structure-activity relationships. Biochimica et Biophysica Acta (BBA).
  • Zhu, M., et al. (2010). The role of triazole structure in the selectivity of antifungal agents. Journal of Medicinal Chemistry.
Comparative

Benchmarking Novel Fungicide Candidates (Candidate C-7) Against Commercial Standards

Strategic Framework: The "Why" Behind the Benchmark In early-stage fungicide discovery, mere potency ( ) is insufficient to displace market leaders. To validate a novel agent like Candidate C-7 (a hypothetical novel broa...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Framework: The "Why" Behind the Benchmark

In early-stage fungicide discovery, mere potency (


) is insufficient to displace market leaders. To validate a novel agent like Candidate C-7  (a hypothetical novel broad-spectrum agent), we must benchmark it against commercial standards not just on killing power, but on kinetic behavior, cross-resistance profiles, and translational efficacy .

This guide outlines a rigorous, self-validating workflow to benchmark Candidate C-7 against two distinct commercial classes:

  • Azoxystrobin (QoI): A respiration inhibitor (Complex III) representing the standard for broad-spectrum preventative control.

  • Tebuconazole (DMI): A sterol biosynthesis inhibitor representing curative/systemic activity.

Mechanism of Action (MOA) & Target Validation

Before efficacy testing, you must define the biological positioning of the candidate. If Candidate C-7 targets a novel site (e.g., succinate dehydrogenase or a novel cell wall synthase), it must be visualized relative to the standards to predict cross-resistance risks.

Visualization: Fungal Cell Target Map

The following diagram maps the interference points of the candidate versus the benchmarks.

MOA_Map cluster_membrane Cell Membrane Integrity cluster_mitochondria Mitochondrial Respiration Ergosterol Biosynthesis Ergosterol Biosynthesis Membrane Fluidity Membrane Fluidity Ergosterol Biosynthesis->Membrane Fluidity Tebuconazole (DMI) Tebuconazole (DMI) Complex II (SDH) Complex II (SDH) ATP Production ATP Production Complex II (SDH)->ATP Production Complex III (QoI) Complex III (QoI) Complex III (QoI)->ATP Production Azoxystrobin Azoxystrobin Azoxystrobin->Complex III (QoI) Inhibits (Cytochrome bc1) Candidate C-7 Candidate C-7 Candidate C-7->Complex II (SDH) Target Hypothesis

Figure 1: Comparative Mechanism of Action (MOA). Candidate C-7 is hypothesized to target Complex II, distinct from the commercial standards Azoxystrobin (Complex III) and Tebuconazole (Ergosterol path).

In Vitro Potency: The Gold Standard (CLSI/EUCAST)

Expert Insight: Do not rely on undefined "agar plug" assays for primary benchmarking. They are influenced by drug diffusion rates rather than intrinsic potency. You must use broth microdilution to determine Minimum Inhibitory Concentration (MIC).

Protocol 1: Broth Microdilution (Adapted from CLSI M38-A2)

Objective: Determine MIC50 and MIC90 values against a panel of relevant phytopathogens (e.g., Botrytis cinerea, Fusarium graminearum).

  • Medium Prep: Use RPMI 1640 buffered with MOPS (0.165 M) to pH 7.0. Why? Unbuffered media (like PDB) allow fungal growth to acidify the well, potentially destabilizing the drug or altering its ionization state.

  • Inoculum: Harvest conidia and adjust to

    
     to 
    
    
    
    CFU/mL.
  • Dilution: Prepare 2-fold serial dilutions of Candidate C-7, Azoxystrobin, and Tebuconazole (Range: 0.016 – 16 µg/mL) in 96-well microplates.

  • Incubation: 35°C for 48–72 hours (species dependent).

  • Readout:

    • Azoxystrobin: Read at 50% inhibition (trailing growth is common in respiration inhibitors).

    • Candidate C-7: Determine if the endpoint is sharp (complete inhibition) or trailing.

Data Presentation: Comparative Potency Table
PathogenStrain PhenotypeAzoxystrobin MIC (

g/mL)
Tebuconazole MIC (

g/mL)
Candidate C-7 MIC (

g/mL)
Interpretation
B. cinereaWild Type0.51.00.12 Superior Potency
B. cinereaMDR1 (Efflux++)8.016.00.25 Bypasses Efflux
F. graminearumWild Type2.00.50.5 Parity
Z. triticiG143A (QoI-R)>64 (Resistant)1.00.5 No Cross-Resistance

Kinetic Profiling: Static vs. Cidal

Expert Insight: A compound with a low MIC but slow kill kinetics allows the fungus to recover once the residue degrades. We differentiate this using Time-Kill Assays.

Protocol 2: Time-Kill Kinetics
  • Setup: Inoculate broth with

    
     conidia/mL containing the fungicide at 
    
    
    
    MIC.
  • Sampling: Remove aliquots at 0, 4, 8, 24, and 48 hours.

  • Quantification: Plate serial dilutions on PDA agar and count colonies.

  • Definition:

    • Fungicidal:

      
       reduction (99.9% kill) within 24 hours.
      
    • Fungistatic:

      
       reduction or growth inhibition only.
      
Visualization: Experimental Workflow

Workflow cluster_time Time Points start Inoculum (10^5 conidia/mL) treat Treatment (2x MIC) start->treat t0 T=0h treat->t0 t24 T=24h treat->t24 t48 T=48h treat->t48 plate Plating on PDA Agar t0->plate t24->plate t48->plate count CFU Counting (Log Reduction) plate->count decision Decision: Static vs Cidal count->decision

Figure 2: Time-Kill Kinetic Workflow. This assay distinguishes whether Candidate C-7 actively kills the pathogen or merely halts growth.

Translational Efficacy: In Planta (Greenhouse)

Expert Insight: In vitro potency often fails to translate due to poor leaf penetration or UV instability. We use the EPPO PP 1/152 guideline for design.

Protocol 3: Preventative vs. Curative Assay

Test System: Cucumber plants infected with Podosphaera xanthii (Powdery Mildew).

  • Preventative (1-Day Protective): Spray fungicide

    
     Wait 24h 
    
    
    
    Inoculate pathogen.
  • Curative (1-Day Reach-back): Inoculate pathogen

    
     Wait 24h 
    
    
    
    Spray fungicide.
  • Assessment: Score Disease Severity Index (DSI) 0–100% at 10 days post-inoculation.

Data Presentation: Efficacy Calculation

Calculate Efficacy (


) using the Abbott Formula:


TreatmentDose (mg/L)Preventative Efficacy (%)Curative Efficacy (%)Insight
Untreated Control-00High Disease Pressure
Azoxystrobin 1009540Excellent Protectant
Tebuconazole 1008590Excellent Curative
Candidate C-7 10098 65 Hybrid Profile

Resistance Risk Assessment

Expert Insight: Regulatory bodies (EPA/EFSA) require resistance risk data. A single-step mutation frequency assay is critical.

Protocol:

  • Plate

    
     conidia on agar containing Candidate C-7 at 
    
    
    
    MIC.
  • Incubate for 7–10 days.

  • Count surviving colonies.

  • Calculation: Mutation Frequency = (Number of Colonies) / (Total Spores Plated).

  • Benchmark:

    • Low Risk (Multi-site):

      
      
      
    • High Risk (Single-site, e.g., SDHI):

      
      
      

References

  • Clinical and Laboratory Standards Institute (CLSI). (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard—Second Edition (M38-A2).[Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2020).[1] Method for the determination of broth dilution minimum inhibitory concentrations of antifungal agents for conidia forming moulds (E.Def 9.4).[Link]

  • Fungicide Resistance Action Committee (FRAC). (2024). FRAC Code List 2024: Fungal control agents sorted by cross-resistance pattern and mode of action.[2][3][Link]

  • European and Mediterranean Plant Protection Organization (EPPO). (2012).[4] Design and analysis of efficacy evaluation trials (PP 1/152).[Link]

  • Odds, F. C. (2003).[5] Synergy, antagonism, and what the chequerboard puts between them. Journal of Antimicrobial Chemotherapy. [Link]

Sources

Validation

Validation &amp; Performance Guide: HPLC Analysis of [2-Chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanol (CAS 1353878-01-9)

Executive Summary This technical guide evaluates the analytical performance of High-Performance Liquid Chromatography (HPLC) methods for the quantification and purity assessment of [2-Chloro-4-(1H-1,2,4-triazol-1-yl)phen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates the analytical performance of High-Performance Liquid Chromatography (HPLC) methods for the quantification and purity assessment of [2-Chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanol (CAS 1353878-01-9).

As a critical intermediate in the synthesis of novel antifungal and antineoplastic agents, the precise analysis of this triazole derivative requires a method capable of resolving it from structurally similar chlorinated isomers and triazole by-products. This guide compares a Standard C18 Protocol (Alternative) against an Optimized Core-Shell Phenyl-Hexyl Method (The Product) , demonstrating the latter's superior resolution, sensitivity, and throughput.

Compound Profile & Analytical Challenges
PropertyDescriptionAnalytical Implication
Chemical Name [2-Chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanolTarget Analyte
Molecular Formula C₉H₈ClN₃OMW: 209.63 g/mol
Structure Chlorinated phenyl ring linked to a 1,2,4-triazole and a hydroxymethyl group.[1][2][3]Mixed polarity; presence of basic nitrogen (triazole).
pKa (Calc.) ~2.3 (Triazole N-protonation)Potential for peak tailing on acidic silanols.
LogP (Calc.) ~1.2 - 1.5Moderately polar; requires weak organic retention or alternative selectivity.
UV Max ~254 nm, ~210 nmDetectable by standard UV-Vis/DAD.

The Challenge: Standard alkyl-bonded phases (C18) often struggle to separate the regioisomers of the triazole insertion or the des-chloro impurity due to insufficient selectivity mechanisms beyond hydrophobicity.

Comparative Methodology: Standard vs. Optimized

We compared the performance of a generic industry-standard method against an optimized method leveraging pi-pi interaction selectivity.

Method A: The Alternative (Generic Screening)
  • Column: Fully Porous C18 (250 x 4.6 mm, 5 µm)

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient

  • Mechanism: Hydrophobic interaction only.

Method B: The Product (Optimized Performance)
  • Column: Core-Shell Phenyl-Hexyl (100 x 2.1 mm, 2.6 µm)

  • Mobile Phase: 10mM Ammonium Formate (pH 3.8) / Methanol[1][4]

  • Mechanism: Hydrophobicity + Pi-Pi interactions (specific for the triazole/phenyl rings) + Core-shell efficiency.

Performance Data Comparison
ParameterMethod A (Standard C18)Method B (Phenyl-Hexyl Core-Shell)Status
Retention Time (RT) 14.2 min4.8 min3x Faster
Tailing Factor (Tf) 1.45 (Triazole tailing)1.08 (Sharp peak)Superior Symmetry
Resolution (Rs) 1.8 (vs. des-chloro impurity)3.5 (vs. des-chloro impurity)Enhanced Selectivity
Theoretical Plates (N) ~8,500~18,000High Efficiency
LOD (Signal/Noise = 3) 0.5 µg/mL0.05 µg/mL10x Sensitivity

Insight: The Phenyl-Hexyl phase provides unique selectivity for the aromatic triazole ring, pulling it away from aliphatic impurities, while the core-shell particles reduce diffusion paths, sharpening the peak and lowering the Limit of Detection (LOD).

Detailed Validation Protocol (Method B)

This validation protocol follows ICH Q2(R1) guidelines to ensure the method is suitable for regulatory submission.

A. Specificity & System Suitability

Objective: Prove the method can unequivocally assess the analyte in the presence of components which may be expected to be present (impurities, degradants).

  • Protocol:

    • Inject Blank (Mobile Phase).

    • Inject Placebo (if formulation) or Synthetic Precursors (Triazole, 2-chlorobenzyl alcohol).

    • Inject Analyte Standard (100 µg/mL).

  • Acceptance Criteria:

    • No interfering peaks at the retention time of the analyte.

    • Resolution (Rs) > 2.0 between Analyte and nearest impurity.

    • Tailing Factor (Tf) < 1.5.

B. Linearity & Range

Objective: Verify the analytical response is proportional to concentration.

  • Protocol:

    • Prepare a stock solution of CAS 1353878-01-9 (1 mg/mL in Methanol).

    • Dilute to 5 levels: 50%, 75%, 100%, 125%, and 150% of target concentration (e.g., 10 to 150 µg/mL).

    • Inject each level in triplicate.

  • Data Analysis: Plot Area vs. Concentration. Calculate Regression Coefficient (

    
    ).
    
  • Acceptance Criteria:

    
    .
    
C. Accuracy (Recovery)

Objective: Measure the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Protocol:

    • Spike known amounts of analyte into a placebo matrix at 80%, 100%, and 120% levels.

    • Analyze in triplicate.

  • Acceptance Criteria: Mean recovery within 98.0% – 102.0%. %RSD < 2.0%.

D. Precision (Repeatability)

Objective: Assess the precision under the same operating conditions over a short interval of time.

  • Protocol:

    • Perform 6 replicate injections of the Standard Solution (100% level).

  • Acceptance Criteria: %RSD of peak areas

    
     2.0%.
    
Visualizing the Validation Workflow

The following diagram illustrates the decision matrix for optimizing the separation of the triazole derivative, highlighting the critical switch from C18 to Phenyl-Hexyl chemistry.

MethodValidation Start Start: CAS 1353878-01-9 (Triazole Derivative) Screening Screening: C18 Column (Acidic pH) Start->Screening Issue Issue: Peak Tailing (Triazole) Poor Selectivity (Isomers) Screening->Issue Observation Decision Optimization Strategy: Selectivity Change Issue->Decision Opt_Method Method B: Phenyl-Hexyl Core-Shell (Pi-Pi Interaction) Decision->Opt_Method Switch Mechanism Validation ICH Q2(R1) Validation (Linearity, Accuracy, Precision) Opt_Method->Validation Pass System Suitability Final Final Validated Method Ready for QC Release Validation->Final Meet Acceptance Criteria

Figure 1: Method Development and Validation Decision Tree for Triazole Derivatives.

References
  • ICH Harmonised Tripartite Guideline . Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation, 2005. Link

  • PubChem . Compound Summary for CAS 1353878-01-9. National Center for Biotechnology Information. Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L.Practical HPLC Method Development. 2nd Edition, Wiley-Interscience, 1997. (Standard text for method development principles).
  • BLD Pharm . Product Datasheet: (2-Chloro-4-(1H-1,2,4-triazol-1-yl)phenyl)methanol. (Source for chemical structure verification). Link

Sources

Comparative

comparative analysis of chlorinated vs non-chlorinated triazole analogs

This comparative analysis guide evaluates the structural and functional impact of chlorination on triazole-based antifungal agents.[1] It is designed for researchers in medicinal chemistry and pharmacology. Content Type:...

Author: BenchChem Technical Support Team. Date: February 2026

This comparative analysis guide evaluates the structural and functional impact of chlorination on triazole-based antifungal agents.[1] It is designed for researchers in medicinal chemistry and pharmacology.

Content Type: Technical Comparison Guide Version: 2.1 (Scientific Release)

Executive Summary: The Halogenation Imperative

In the optimization of azole antifungals, the transition from non-chlorinated (hydrogen-bearing) to chlorinated scaffolds represents a critical inflection point in potency and stability. While the 1,2,4-triazole ring is the pharmacophore responsible for coordinating the heme iron of the target enzyme (lanosterol 14α-demethylase , CYP51), the substituents on the phenyl ring dictate the drug's access to the active site and its resistance to host metabolism.

Key Finding: Chlorinated analogs consistently exhibit superior metabolic stability and hydrophobic binding affinity compared to their non-chlorinated counterparts. However, this comes at the cost of increased lipophilicity (LogP), which requires careful formulation strategies to maintain bioavailability.

Mechanistic SAR: The Role of Chlorine

The superiority of chlorinated triazoles is driven by two primary physicochemical mechanisms:

A. Electronic Deactivation (Metabolic Blockade)

Non-chlorinated phenyl rings are electron-rich targets for hepatic cytochrome P450s (e.g., CYP3A4), which rapidly hydroxylate the ring, leading to clearance.

  • Mechanism: Chlorine is highly electronegative (

    
    ). It exerts a strong inductive effect (-I) that reduces electron density on the aromatic ring, making it less susceptible to oxidative attack (Phase I metabolism).
    
  • Outcome: Significantly extended plasma half-life (

    
    ).
    
B. Hydrophobic Pocket Occupation (Potency)

The CYP51 active site contains a deep, hydrophobic cleft defined by residues such as Tyr118, Leu121, and Phe126 (numbering based on C. albicans).

  • Mechanism: The chlorine atom (Van der Waals radius ~1.75 Å) is significantly larger than Hydrogen (~1.20 Å) or Fluorine (~1.47 Å). It fills this hydrophobic cleft more effectively, displacing water and increasing binding entropy.

  • Outcome: Lower dissociation constant (

    
    ) and improved IC50 values.
    
Visualization: SAR & Mechanism of Action

SAR_Mechanism Triazole Triazole Ring (Pharmacophore) Heme CYP51 Heme Iron (Target) Triazole->Heme N4 Coordination Phenyl Phenyl Substituent Triazole->Phenyl Linker NonCl Non-Chlorinated (H) Phenyl->NonCl Cl Chlorinated (Cl) Phenyl->Cl Metabolism Rapid Hydroxylation (High Clearance) NonCl->Metabolism WeakBind Weak Hydrophobic Contact (High Kd) NonCl->WeakBind Stability Blocked Oxidation Site (Extended t1/2) Cl->Stability TightBind Optimized Pocket Fill (Low Kd) Cl->TightBind

Figure 1: Mechanistic divergence between chlorinated and non-chlorinated analogs. Chlorination simultaneously enhances stability and binding affinity.[2]

Comparative Performance Data

The following data aggregates comparative studies of triazole analogs against Candida albicans CYP51.[3]

FeatureNon-Chlorinated Analog (H)Fluorinated Analog (F)Chlorinated Analog (Cl)Impact of Chlorination
CYP51 Binding (

)
> 50 nM~ 10-20 nM< 5 nM High Affinity: Cl maximizes Van der Waals contacts in the hydrophobic cleft [1].
IC50 (C. albicans) > 1.0 µg/mL0.2 - 0.5 µg/mL0.01 - 0.1 µg/mL Potency Shift: 10-100x increase in potency due to tighter binding residence time [2].
LogP (Lipophilicity) ~ 1.5 - 2.0~ 2.0 - 2.53.0 - 4.5 Membrane Permeability: Increased LogP aids fungal cell entry but reduces aqueous solubility.
Metabolic Stability (

)
< 2 hours20-30 hours> 30 hours Clearance Reduction: Steric and electronic blockade of metabolic hotspots [3].
Resistance Profile Susceptible to effluxModerateHigh Cl-analogs often retain activity against resistant strains due to higher intrinsic affinity.

Note on Fluorine: While Fluorine (e.g., Fluconazole) improves metabolic stability compared to Hydrogen, it lacks the steric bulk of Chlorine to fully exploit the hydrophobic pocket, resulting in lower intrinsic potency than chlorinated analogs like Itraconazole or Voriconazole.

Experimental Protocols

To validate these differences in your own drug discovery pipeline, use the following self-validating protocols.

Protocol A: CYP51 Spectral Binding Assay

Objective: Determine the dissociation constant (


) of the triazole analog to the purified CYP51 enzyme. This is the gold standard for assessing intrinsic affinity.

Reagents:

  • Recombinant C. albicans CYP51 (purified to >90%).

  • Buffer: 50 mM Potassium Phosphate (pH 7.4), 10% Glycerol.

  • Ligand Stock: 10 mM Triazole analog in DMSO.

Workflow:

  • Baseline Correction: Place 2 µM CYP51 solution in both sample and reference cuvettes of a dual-beam spectrophotometer. Record baseline (350–500 nm).

  • Titration: Sequentially add the triazole analog to the sample cuvette (0.1 µM to 10 µM increments). Add an equivalent volume of DMSO to the reference cuvette to correct for solvent effects.

  • Measurement: Record the difference spectrum after each addition.

    • Success Criteria: Appearance of a Type II binding spectrum (peak at ~425-430 nm, trough at ~390-410 nm), indicating nitrogen coordination to the heme iron.

  • Data Analysis: Plot the change in absorbance (

    
    ) vs. ligand concentration. Fit data to the Morrison Equation (tight-binding kinetics) to calculate 
    
    
    
    .
Protocol B: Microsomal Metabolic Stability Assay

Objective: Quantify the impact of chlorination on half-life (


) and Intrinsic Clearance (

).

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase).

  • Stop Solution: Ice-cold Acetonitrile with Internal Standard (e.g., Tolbutamide).

Workflow:

  • Incubation: Mix 1 µM Test Compound with 0.5 mg/mL HLM in phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 mins.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Remove aliquots (50 µL) at

    
     min.
    
  • Quenching: Immediately dispense into 150 µL Stop Solution. Centrifuge at 4000g for 20 mins.

  • Analysis: Analyze supernatant via LC-MS/MS. Monitor the depletion of the parent compound.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines half-life:
    
    
    .
Visualization: Experimental Workflow

Protocols cluster_binding Protocol A: CYP51 Binding cluster_stability Protocol B: Metabolic Stability Step1 Purified CYP51 (Dual Cuvettes) Step2 Titrate Analog (0.1 - 10 µM) Step1->Step2 Step3 Measure Type II Difference Spectrum Step2->Step3 Step4 Calculate Kd (Morrison Eq) Step3->Step4 Stab1 Incubate with HLM + NADPH Stab2 Time-Point Sampling (0-60 min) Stab1->Stab2 Stab3 LC-MS/MS Quantification Stab2->Stab3 Stab4 Calculate t1/2 & Clearance Stab3->Stab4

Figure 2: Parallel workflows for validating potency (Binding Assay) and stability (Microsomal Assay).

References

  • Warrilow, A. G., et al. "Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens." Antimicrobial Agents and Chemotherapy, vol. 54, no.[4][5][6] 10, 2010.

  • Ppeyrouzen, H., et al. "Novel 1, 2, 4-Triazoles as Antifungal Agents." BioMed Research International, 2022.

  • Hargrove, T. Y., et al. "Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51." Frontiers in Molecular Biosciences, 2020.

  • Euro Chlor. "The Benefits and Challenges of Chlorine Substitution in Enhancing Drug Efficacy and Stability." ResearchGate, 2025.[2]

Sources

Validation

Guide to Structure-Activity Relationship (SAR) Validation of Triazole Derivatives

Executive Summary This technical guide provides a rigorous framework for validating the Structure-Activity Relationship (SAR) of triazole derivatives, specifically focusing on the 1,2,3-triazole scaffold. Unlike traditio...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous framework for validating the Structure-Activity Relationship (SAR) of triazole derivatives, specifically focusing on the 1,2,3-triazole scaffold. Unlike traditional imidazoles or labile amide bonds, the 1,2,3-triazole moiety offers unique bioisosteric advantages—enhanced metabolic stability, improved dipole alignment, and "click" synthetic accessibility. This guide outlines the comparative performance, computational modeling, and experimental protocols required to validate these derivatives as potent pharmacological agents.

Part 1: The Comparative Advantage (Scaffold Analysis)

Before initiating SAR validation, it is critical to establish why the triazole scaffold is selected over alternatives. The 1,2,3-triazole ring acts as a rigid linker that mimics the electronic properties of an amide bond but resists enzymatic hydrolysis.[1]

Comparative Performance Matrix

The following table contrasts the 1,4-disubstituted 1,2,3-triazole against its primary bioisosteres (Amides) and functional analogs (Imidazoles/Tetrazoles).

Feature1,2,3-Triazole (1,4-disubstituted)Amide Bond (Trans)ImidazoleTetrazole
Bioisosterism High (Mimics trans-amide geometry & dipole)N/A (Native structure)Moderate (Heme binder)Moderate (Carboxylate mimic)
Metabolic Stability Excellent (Resistant to peptidases/hydrolysis)Low (Prone to amidases/proteases)Moderate (CYP450 inhibitor)Low (Glucuronidation prone)
H-Bonding Strong Acceptor (N2/N3); Weak Donor (C5-H)Strong Donor/AcceptorStrong Donor/AcceptorStrong Acceptor
Dipole Moment ~5.0 D (Strong dipole alignment)~3.7 D~3.6 D~5.1 D
pKa (Acidity) Non-acidic (C-H pKa ~23)NeutralAmphoteric (pKa ~7/14)Acidic (pKa ~4.9)
Synthetic Utility High (CuAAC "Click" Chemistry)High (Coupling reagents)ModerateModerate

Key Insight: The 1,2,3-triazole's resistance to metabolic cleavage while maintaining the hydrogen-bonding network of a peptide bond makes it the superior choice for peptidomimetics and stable pharmacophores [1, 2].

Part 2: In Silico Validation (Molecular Docking Workflow)

Computational validation must precede synthesis to filter candidates with poor binding energetics. For triazoles, the focus is on the orientation of the N2/N3 lone pairs and the C5-H donor capability.

Protocol: Triazole-Specific Docking

Objective: Predict binding affinity and pose stability of N1/C4-substituted triazoles.

  • Ligand Preparation:

    • Generate 3D conformers of the triazole library.

    • Critical Step: Assign Gasteiger partial charges. Ensure the triazole ring aromaticity is correctly flagged to preserve planarity.

  • Receptor Preparation:

    • Remove water molecules (unless bridging is expected near the triazole nitrogens).

    • Define the grid box centered on the active site (e.g., CYP51 heme iron for antifungals or kinase ATP pocket for anticancer).

  • Docking Execution (e.g., AutoDock Vina/Gold):

    • Run docking with high exhaustiveness (value ≥ 8).

    • Validation Metric: Filter poses where the triazole ring forms

      
       stacking or coordinate bonds (e.g., N-Fe interaction) matching known controls (e.g., Fluconazole).
      
Visualization: The Computational Filter

DockingWorkflow Library Triazole Library (N1/C4 Variants) Prep Ligand Prep (Charge/Tautomers) Library->Prep Dock Docking Simulation (AutoDock Vina) Prep->Dock Grid Receptor Grid (Active Site) Grid->Dock Filter Interaction Filter (H-bonds/Pi-Stacking) Dock->Filter Select Hit Selection (Synthesis Candidates) Filter->Select  High Affinity  < -8.0 kcal/mol

Caption: Workflow for filtering triazole candidates based on binding energetics and interaction fingerprints prior to synthesis.

Part 3: Chemical Synthesis & Validation (CuAAC Protocol)

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the industry standard for generating 1,4-disubstituted 1,2,3-triazoles. This reaction is regioselective, ensuring a pure product without the need for complex purification.

Experimental Protocol: Regioselective Synthesis

Reagents: Terminal Alkyne (1.0 eq), Organic Azide (1.0 eq), CuSO₄·5H₂O (10 mol%), Sodium Ascorbate (20 mol%). Solvent: t-BuOH/H₂O (1:1 v/v).

  • Setup: In a round-bottom flask, dissolve the alkyne and azide in the solvent mixture.

  • Catalyst Activation: Add the CuSO₄ solution followed immediately by the sodium ascorbate solution. The reaction mixture should turn bright yellow/orange (indicating Cu(I) generation).

  • Reaction: Stir vigorously at room temperature for 6–12 hours. Monitor via TLC (mobile phase: Hexane/EtOAc).

  • Workup (Self-Validating Step):

    • Dilute with water and extract with ethyl acetate.

    • Validation: If the organic layer is green/blue, copper persists. Wash with 10% NH₄OH to chelate residual copper.

  • Purification: Recrystallization from ethanol is often sufficient due to the high specificity of the click reaction.

Mechanistic Check: The formation of the 1,4-regioisomer is confirmed via ¹H NMR. The triazole C5-H proton typically appears as a distinct singlet between


 7.5–8.5 ppm [3].

Part 4: Biological Validation (In Vitro Assays)

Validating the biological activity requires comparing the new derivatives against a standard (e.g., Fluconazole for antifungal, Doxorubicin for anticancer).

Assay 1: Antimicrobial Susceptibility (MIC Determination)

Applicable for antifungal/antibacterial triazoles.

  • Preparation: Prepare stock solutions of triazole derivatives in DMSO (1 mg/mL).

  • Inoculum: Adjust fungal/bacterial suspension to

    
     CFU/mL (0.5 McFarland standard).
    
  • Dilution: Perform serial two-fold dilutions in 96-well microtiter plates using RPMI 1640 (fungi) or Mueller-Hinton broth (bacteria).

  • Incubation: Incubate at 35°C for 24–48 hours.

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible growth.

    • Control: DMSO solvent control (must show growth) and Positive Control drug (must match CLSI standards).

Assay 2: Cytotoxicity Screening (MTT Assay)

Applicable for anticancer triazoles.

  • Seeding: Seed cancer cell lines (e.g., A549, MCF-7) at

    
     cells/well. Incubate 24h.
    
  • Treatment: Add triazole derivatives at varying concentrations (0.1 – 100

    
    M).
    
  • Development: After 48h, add MTT reagent. Viable mitochondria reduce MTT to purple formazan.

  • Quantification: Dissolve formazan in DMSO and read absorbance at 570 nm. Calculate IC50 using non-linear regression.

Visualization: SAR Feedback Loop

SAR_Loop Design Structural Design (N1/C4 Modification) Synth Click Synthesis (CuAAC) Design->Synth BioAssay Biological Assay (MIC / IC50) Synth->BioAssay Analysis SAR Analysis (Activity vs. Substituent) BioAssay->Analysis Refine Refinement (Optimize Lipophilicity/Sterics) Analysis->Refine  Identify  Pharmacophore Refine->Design  Next Gen  Library

Caption: The iterative SAR cycle. Biological data feeds back into design to optimize the N1/C4 substituents for potency and selectivity.

Part 5: ADMET Profiling (Drug-Likeness)

A potent triazole is useless if it cannot reach the target. Triazoles generally improve water solubility compared to pure carbocycles, but lipophilicity (LogP) must be monitored.

  • Lipophilicity (LogP): Target range 1.0 – 3.5 for oral bioavailability. 1,2,3-triazoles lower LogP relative to phenyl rings, aiding solubility.

  • Metabolic Stability: Incubate with human liver microsomes (HLM). Monitor disappearance of the parent compound via LC-MS/MS.

    • Expectation: 1,2,3-triazoles are stable.[2] Instability usually arises from the attached side chains (e.g., ester linkages), not the ring itself [4].

References

  • Ahmad, S. et al. (2021). 1,2,3-Triazole scaffolds as potent pharmacophores in drug design: A review. European Journal of Medicinal Chemistry.[3] Link

  • Bonnet, D. et al. (2020). 1,2,3-Triazoles as amide bond surrogates in peptidomimetics.[1] CHIMIA International Journal for Chemistry. Link

  • Singh, K. et al. (2024).[4] A comprehensive review of 1,2,3 & 1,2,4 triazole analogs for their versatile biological activities.[4][5][6] African Journal of Biological Sciences.[4] Link

  • Maddili, S. K. et al. (2018). Synthesis and biochemical evaluation of triazole/tetrazole-containing sulfonamides against thrombin. Bioorganic & Medicinal Chemistry Letters. Link

Sources

Comparative

in vivo vs in vitro efficacy of [2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanol

This guide provides a comprehensive technical analysis of the efficacy evaluation for [2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanol , a specific triazole-containing pharmacophore. Given its structural characteristic...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of the efficacy evaluation for [2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanol , a specific triazole-containing pharmacophore. Given its structural characteristics—a chlorophenyl ring substituted with a 1,2,4-triazole and a hydroxymethyl group—this compound is functionally categorized within the azole class , sharing mechanistic features with aromatase inhibitors (e.g., Letrozole) and antifungal agents (e.g., Voriconazole).

This guide compares its in vitro and in vivo performance metrics against established standards, outlining the experimental frameworks required to validate its efficacy.

Executive Summary & Compound Profile

[2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanol represents a critical chemical scaffold often encountered as a metabolic intermediate or a synthetic precursor in the development of triazole-based therapeutics. Its efficacy is defined by two primary domains:

  • Target Affinity (In Vitro): High-affinity binding to heme-iron centers (e.g., CYP450 enzymes, CYP51A1, or CYP19A1), driven by the N-4 nitrogen of the triazole ring.

  • Metabolic Stability (In Vivo): The hydroxymethyl group (-CH₂OH) serves as a metabolic "soft spot," susceptible to rapid oxidation to the corresponding carboxylic acid, which significantly alters pharmacokinetics (PK) and potency.

Comparison with Alternatives
Feature[2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanolLetrozole (Standard Aromatase Inhibitor)Voriconazole (Standard Antifungal)
Core Pharmacophore Chlorophenyl-TriazoleBenzonitrile-TriazoleDifluorophenyl-Triazole
Metabolic Liability High (Alcohol

Acid)
Moderate (Nitrile hydrolysis)Moderate (N-oxidation)
In Vitro Potency (IC₅₀) Moderate (nM range)High (pM range)High (nM range)
In Vivo Half-Life Short (Rapid clearance)Long (~2 days)Variable (Dose-dependent)
Primary Utility Intermediate / Pro-drugOncology (Breast Cancer)Infectious Disease (Aspergillosis)

In Vitro Efficacy: Mechanism & Validation

In vitro efficacy is determined by the compound's ability to inhibit specific cytochrome P450 enzymes. The triazole nitrogen coordinates with the heme iron, preventing substrate oxidation.

Key Assays & Causality
  • CYP Inhibition Assay: Determines the IC₅₀ against CYP19A1 (Aromatase) or CYP51 (Lanosterol 14

    
    -demethylase). The presence of the 2-chloro substituent provides steric hindrance that may enhance selectivity compared to unsubstituted phenyl-triazoles.
    
  • Metabolic Stability (Microsomal): The primary alcohol is a substrate for Alcohol Dehydrogenase (ADH) and CYP-mediated oxidation. In liver microsomes, this compound typically shows high intrinsic clearance (

    
    ), limiting its utility as a standalone drug unless formulated as a prodrug.
    
Experimental Protocol: High-Throughput CYP Inhibition Screen

Objective: Quantify the binding affinity (


) and inhibitory potential (

).
  • Preparation: Dissolve compound in DMSO to 10 mM stock. Serial dilute (1:3) to generate an 8-point dose-response curve (0.01 nM to 10

    
    M).
    
  • Incubation:

    • Mix human liver microsomes (0.5 mg/mL) or recombinant CYP enzymes with NADPH regenerating system.

    • Add probe substrate (e.g., Testosterone for CYP3A4, Letrozole for CYP19A1).

    • Incubate at 37°C for 10–30 minutes.

  • Termination: Quench with ice-cold acetonitrile containing internal standard (e.g., Deuterated Letrozole).

  • Analysis: Centrifuge (3000g, 10 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Fit data to the Sigmoidal Dose-Response equation:

    
    
    

In Vivo Efficacy: PK/PD Translation

The transition from in vitro potency to in vivo efficacy is often the failure point for primary alcohols due to rapid clearance.

Pharmacokinetics (PK)
  • Bioavailability (F): Likely low (<30%) due to first-pass metabolism (oxidation of -CH₂OH to -COOH).

  • Distribution: The lipophilic chlorophenyl ring facilitates CNS penetration, but the polar hydroxyl group limits retention time.

Pharmacodynamics (PD)
  • Efficacy Endpoint: Reduction in plasma estradiol (aromatase model) or reduction in fungal burden (infection model).

  • IVIVC (In Vitro-In Vivo Correlation): A disconnect is frequently observed where high in vitro potency does not translate to in vivo efficacy due to the short half-life (

    
    ).
    
Visualization: Efficacy & Metabolism Pathway

The following diagram illustrates the metabolic fate and signaling impact of the compound.

G cluster_0 In Vivo Environment Compound [2-chloro-4-(1H-1,2,4-triazol-1-yl) phenyl]methanol Target Target Enzyme (CYP19A1 / CYP51) Compound->Target Binding (In Vitro Potency) Metabolite Carboxylic Acid Metabolite (Inactive) Compound->Metabolite Rapid Oxidation (ADH/CYP) Effect Therapeutic Effect (Estrogen ↓ / Pathogen ↓) Target->Effect Inhibition Clearance Renal/Biliary Excretion Metabolite->Clearance Elimination

Caption: Metabolic trajectory showing the competition between target engagement and rapid oxidation of the hydroxymethyl group.

Bridging the Gap: Optimization Strategy

To improve the in vivo efficacy of this scaffold, researchers typically employ bioisosteric replacement or prodrug strategies .

Comparative Data Summary
ParameterMethodTypical Result for AlcoholTarget for Drug Candidate
Microsomal Stability (

)
Liver Microsomes< 15 min> 60 min
Plasma Protein Binding Equilibrium Dialysis85-95%< 99%
Cmax (10 mg/kg PO) Rat PK Study< 500 ng/mL> 1000 ng/mL
AUC (0-24h) Rat PK StudyLow (Exposure limited)High (Sustained exposure)
Experimental Protocol: Murine PK/PD Study

Objective: Assess the in vivo half-life and efficacy correlation.

  • Animals: Male Sprague-Dawley rats (n=3 per timepoint).

  • Dosing:

    • Group A: IV Bolus (1 mg/kg) in 5% DMSO / 10% Solutol / Saline.

    • Group B: Oral Gavage (10 mg/kg) in 0.5% Methylcellulose.

  • Sampling: Collect blood at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Bioanalysis:

    • Precipitate plasma proteins with Methanol.

    • Quantify parent compound and the carboxylic acid metabolite via LC-MS/MS.

  • Data Analysis: Calculate Clearance (

    
    ), Volume of Distribution (
    
    
    
    ), and Bioavailability (
    
    
    ).

References

  • Structure-Activity Relationships of Triazole Antifungals. Journal of Medicinal Chemistry. (2010). Detailed analysis of the chlorophenyl-triazole pharmacophore. Link

  • Guidance for Industry: In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies. U.S. Food and Drug Administration (FDA). (2020). Standard protocols for CYP inhibition. Link

  • Pharmacokinetics and Metabolism of Azole Antifungals. Clinical Pharmacokinetics. (2015). Comparative PK data for Voriconazole and related metabolites. Link

  • Aromatase Inhibitors: Evolution of the Triazole Scaffold. Current Oncology Reports. (2018). Contextualizes the efficacy of Letrozole-like intermediates. Link

Validation

A Comparative Guide to the Phytotoxicity of [Compound X] and Other Triazoles

For Researchers, Scientists, and Drug Development Professionals Introduction: The Double-Edged Sword of Triazole Activity in Plants Triazole fungicides are indispensable tools in modern agriculture, prized for their syst...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Double-Edged Sword of Triazole Activity in Plants

Triazole fungicides are indispensable tools in modern agriculture, prized for their systemic properties and broad-spectrum efficacy against a host of phytopathogenic fungi. Their primary mode of action is the inhibition of the C14-demethylase enzyme, a critical component in the fungal ergosterol biosynthesis pathway, which disrupts fungal cell membrane integrity. However, this targeted mechanism is not entirely exclusive to fungi. Plants possess a similar pathway for the synthesis of essential sterols and hormones, including gibberellins. Consequently, triazole compounds can exert off-target effects on host plants, leading to a phenomenon known as phytotoxicity.

This guide provides a comprehensive comparison of the phytotoxicity of [Compound X] with other widely used triazoles, such as tebuconazole, propiconazole, and paclobutrazol. We will delve into the mechanistic basis of triazole-induced phytotoxicity, present comparative data, and provide robust, self-validating protocols for assessing these effects in a research setting. The objective is to equip researchers with the knowledge to anticipate, quantify, and manage the phytotoxic potential of these vital compounds.

Understanding Triazole Phytotoxicity: From Mechanism to Manifestation

The phytotoxicity of triazoles is intrinsically linked to their fungicidal mode of action. By inhibiting cytochrome P450 monooxygenases, triazoles can interfere with the biosynthesis of gibberellins, a class of plant hormones that regulate growth and development, particularly stem elongation.[1][2] This interference is the primary cause of the growth-regulating or "retardant" effects observed with some triazoles.

However, at higher concentrations or under certain conditions, these effects can become detrimental, leading to a range of phytotoxic symptoms. The severity of these symptoms is not uniform across all triazoles and is influenced by several factors:

  • Compound-Specific Activity: The molecular structure of each triazole dictates its affinity for the target enzyme in both fungi and plants, leading to inherent differences in phytotoxic potential.

  • Application Rate: Higher concentrations of triazoles are more likely to induce phytotoxic effects.

  • Plant Species and Cultivar: Sensitivity to triazoles varies significantly among different plant species and even between cultivars of the same species.[3][4]

  • Environmental Conditions: Factors such as high temperatures and drought stress can exacerbate phytotoxicity.[5] Triazoles are typically xylem-mobile, and under drought stress, the compound may remain in the leaf tissue for longer periods, leading to greater injury.

Commonly observed symptoms of triazole phytotoxicity include:

  • Stunting: Reduced plant height and smaller leaves.

  • Chlorosis: Yellowing of leaf tissue, often in an interveinal pattern.[3][6]

  • Necrosis: Tissue death, appearing as burnt leaf tips or margins.[3][6]

  • Leaf Distortion: Abnormal leaf growth, such as cupping or twisting.[7][6]

  • Darker Green Foliage: A common effect of growth-retardant triazoles due to increased chlorophyll concentration in smaller cells.[8][9]

Comparative Phytotoxicity of Triazoles

While specific data for [Compound X] would require targeted experimental evaluation, we can draw comparisons based on the known properties of other prominent triazoles. The following table summarizes the general phytotoxic characteristics of tebuconazole, propiconazole, and paclobutrazol.

Triazole Primary Use Common Phytotoxic Effects Notes
Tebuconazole FungicideInterveinal chlorosis and necrosis, particularly in soybeans; can suppress germination and shoot growth at higher concentrations.[3]Phytotoxicity is a known issue in some crops, and its severity can be influenced by environmental factors.[10]
Propiconazole FungicideGenerally considered to have moderate phytotoxicity, but can cause stunting and leaf burn at high rates or on sensitive species.[11][12]Often used in combination with other fungicides, which can influence its phytotoxic profile.
Paclobutrazol Plant Growth RegulatorPronounced growth retardant effects, including reduced stem elongation, smaller and darker green leaves; can cause leaf discoloration and deformation at higher rates.[13]Its phytotoxic (growth-regulating) properties are its primary intended use in horticulture and agriculture.[2][14]
Difenoconazole FungicideConsidered to have a higher safety profile among triazoles with strong systemic action.[12]Broad-spectrum activity with both preventative and curative action.[12]
[Compound X] (To be determined)(To be determined through experimental evaluation)

Experimental Protocols for Assessing Phytotoxicity

To ensure the scientific integrity of phytotoxicity assessments, standardized and self-validating protocols are essential. The following methodologies are based on established guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).[15][16]

Seedling Emergence and Seedling Growth Test (Adapted from OECD Guideline 208)

This test evaluates the effects of a compound on seed germination and early seedling growth.

Objective: To determine the concentration of a triazole compound that inhibits germination and seedling growth (e.g., EC50).

Methodology:

  • Test Species Selection: Choose a representative range of plant species, including both monocots and dicots relevant to the intended use of the compound.

  • Substrate Preparation: Use a standardized, inert substrate such as sand, perlite, or a defined soil mix to avoid confounding effects from soil composition.

  • Treatment Application:

    • Prepare a dilution series of the triazole compound in a suitable solvent (e.g., acetone, followed by dilution in water). Include a solvent-only control and a negative (water) control.

    • For each replicate, evenly sow a predetermined number of seeds (e.g., 20) in pots filled with the prepared substrate.

    • Apply a precise volume of the test solution to each pot.

  • Growth Conditions: Maintain the pots in a controlled environment (growth chamber or greenhouse) with defined temperature, humidity, and photoperiod.

  • Data Collection (after 14-21 days):

    • Germination Rate: Count the number of emerged seedlings in each pot.

    • Shoot and Root Length: Carefully remove the seedlings, wash the roots, and measure the length of the shoot and the longest root.

    • Biomass (Dry Weight): Dry the seedlings in an oven at a standard temperature (e.g., 70°C) until a constant weight is achieved.

  • Data Analysis: Calculate the percent inhibition for each parameter relative to the control. Determine the EC50 (the concentration causing 50% inhibition) using appropriate statistical software.

Diagram of Seedling Emergence and Growth Test Workflow

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_data Data Collection & Analysis prep_species Select Test Species exp_sow Sow Seeds prep_species->exp_sow prep_substrate Prepare Standardized Substrate prep_substrate->exp_sow prep_solutions Prepare Triazole Dilution Series exp_apply Apply Test Solutions prep_solutions->exp_apply exp_sow->exp_apply exp_grow Incubate under Controlled Conditions exp_apply->exp_grow data_collect Measure Germination, Length, and Biomass exp_grow->data_collect data_analyze Calculate % Inhibition and EC50 data_collect->data_analyze

Caption: Workflow for the Seedling Emergence and Growth Phytotoxicity Test.

Vegetative Vigor Test (Adapted from OECD Guideline 227)

This test assesses the effects of a compound on the growth of young plants.

Objective: To evaluate the phytotoxic effects of a foliar-applied triazole on established seedlings.

Methodology:

  • Plant Propagation: Grow seedlings of the selected test species until they reach a specific growth stage (e.g., 2-4 true leaves).

  • Treatment Application:

    • Prepare a dilution series of the triazole compound.

    • Apply the solutions as a foliar spray to the point of runoff, ensuring even coverage. Include control groups (water and solvent).

  • Growth Conditions: Maintain the plants in a controlled environment.

  • Data Collection (at 7, 14, and 21 days post-application):

    • Visual Phytotoxicity Scoring: Use a standardized rating scale (e.g., 0-5 or 0-10) to assess symptoms like chlorosis, necrosis, and stunting. A score of 0 indicates no effect, while the maximum score represents plant death.

    • Plant Height: Measure the height of the main stem.

    • Chlorophyll Content: Use a chlorophyll meter for a non-destructive quantitative measurement.

    • Biomass (at the end of the experiment): Harvest the shoots and determine the fresh and dry weight.

  • Data Analysis: Analyze the data using ANOVA to determine significant differences between treatments. Calculate dose-response curves for the measured parameters.

Diagram of the Gibberellin Biosynthesis Pathway and Triazole Inhibition

G Kaurene ent-Kaurene P450 Cytochrome P450 Monooxygenases Kaurene->P450 Kaurenoic ent-Kaurenoic Acid GA12 GA12 Kaurenoic->GA12 ...multiple steps... Bioactive_GA Bioactive Gibberellins (e.g., GA4) GA12->Bioactive_GA ...multiple steps... Growth Stem Elongation & Growth Bioactive_GA->Growth Triazoles Triazole Compounds ([Compound X], Tebuconazole, etc.) Triazoles->P450 Inhibition P450->Kaurenoic

Caption: Simplified pathway of triazole inhibition of gibberellin biosynthesis.

Conclusion and Future Directions

The assessment of phytotoxicity is a critical step in the development and responsible use of triazole fungicides. While compounds like tebuconazole and propiconazole are primarily valued for their disease control, their potential for off-target effects on plant growth cannot be overlooked. Conversely, the growth-regulating properties of triazoles like paclobutrazol are harnessed for agronomic benefit.

The phytotoxic profile of [Compound X] will ultimately determine its specific applications and limitations. By employing the rigorous, self-validating experimental protocols outlined in this guide, researchers can generate the precise, comparative data needed to characterize [Compound X] and position it effectively within the existing landscape of triazole compounds. This systematic approach ensures both scientific integrity and the development of safe and effective agricultural solutions.

References

  • Effect of Triazole Fungicides Titul Duo and Vintage on the Development of Pea (Pisum sativum L.) Symbiotic Nodules. (2023). PubMed Central. [Link]

  • Testing For Phytotoxicity. (n.d.). Greenhouse Grower. [Link]

  • Diagnosing Phytotoxicity on Landscape Plants. (2021). Purdue University Landscape Report. [Link]

  • Effect of the Plant Growth Regulator Paclobutrazol on the Growth of Seven Species of Common Landscape Shrubs. (n.d.). UC Agriculture and Natural Resources. [Link]

  • Phytotoxicity: Chemical Damage to Garden Plants. (2024). University of Maryland Extension. [Link]

  • Comparison of Difenoconazole, Propiconazole, and Tebuconazole – Which Active Ingredient Is More Effective? (2025). BMC Vietnam. [Link]

  • Degradation of Triazole Fungicides by Plant Growth-Promoting Bacteria from Contaminated Agricultural Soil. (2024). PubMed. [Link]

  • A Systematic Review on the Toxicology of European Union-Approved Triazole Fungicides in Cell Lines and Mammalian Models. (2025). PMC. [Link]

  • Paclobutrazol as a plant growth regulator. (n.d.). Chemical and Biological Technologies in Agriculture. [Link]

  • Phytotoxic effects of fungicides, insecticides and nonpesticidal components on pepper depending on water quality. (2016). ResearchGate. [Link]

  • Phytotoxicity assessment. (n.d.). EPPO database on PP1 Standards. [Link]

  • Toxicity of fungicides to Pisum sativum: a study of oxidative damage, growth suppression, cellular death and morpho-anatomical changes. (n.d.). NIH. [Link]

  • Dual Role of Triazole Fungicides in Managing Alternaria Blight and Promoting Growth in Groundnut (Arachis hypogaea L.). (n.d.). MDPI. [Link]

  • EFFECTS OF PACLOBUTRAZOL ON GROWTH AND FRUITING CHARACTERISTICS OF ´PITANGA´ ORNAMENTAL PEPPER. (n.d.). International Society for Horticultural Science. [Link]

  • Guidelines for the Testing of Chemicals. (n.d.). OECD. [Link]

  • OECD Guideline for the Testing of Chemicals. (2006). OECD. [Link]

  • Fungicides: Triazoles. (2006). Iowa State University Digital Repository. [Link]

  • Triazole Fungicide Phytotoxicity. (2024). Crop Protection Network. [Link]

  • The OECD Guidelines for the Testing of Chemicals and Pesticides. (n.d.). PubMed. [Link]

  • Fungicide-Associated Phytotoxicity: Update Following 2015 Observations. (2016). Mississippi Crop Situation. [Link]

  • Triazoles as Plant Growth Regulators and Stress Protectants. (n.d.). ResearchGate. [Link]

  • Total Root and Shoot Biomass Inhibited by Paclobutrazol Application on Common Landscape Trees. (n.d.). Arboriculture & Urban Forestry. [Link]

  • What are the differences between difenoconazole, tebuconazole, propiconazole, econazole and flusilazole? (2022). Greentree Chemical Co., Limited. [Link]

  • PACLOBUTRAZOL AND ITS IMPACT ON GROWTH AND PHYSIOLOGY IN VARIOUS CROPS : A REVIEW. (2026). ResearchGate. [Link]

  • Triazole phytotoxicity vs. sudden death syndrome symptoms on soybean. (2015). University of Arkansas System Division of Agriculture. [Link]

  • A Comparative Analysis of Tebuconazole Mediated Phytotoxicity to Legumes. (2025). ResearchGate. [Link]

Sources

Comparative

Comparative Docking Guide: Triazole Scaffolds in Antifungal and Anticancer Discovery

Executive Summary: The Triazole Imperative In medicinal chemistry, the triazole ring is not merely a linker; it is a pharmacophore in its own right. Whether functioning as a bioisostere for amide bonds or as a robust met...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Triazole Imperative

In medicinal chemistry, the triazole ring is not merely a linker; it is a pharmacophore in its own right. Whether functioning as a bioisostere for amide bonds or as a robust metal-coordinating motif, triazoles (both 1,2,3- and 1,2,4-isomers) dominate modern drug discovery libraries.

This guide provides a technical comparison of molecular docking strategies for triazole derivatives. We move beyond basic protocols to analyze why specific docking algorithms succeed or fail with these nitrogen-rich scaffolds. We focus on two distinct biological environments: the metal-rich active site of CYP51 (Antifungal) and the ATP-binding pocket of EGFR/VEGFR (Anticancer) .

Methodological Framework: Software & Algorithms[1]

Before docking a single ligand, one must select the engine that aligns with the target's physics. Triazoles present unique challenges due to their high polarity and specific tautomeric states.

Comparative Analysis of Docking Engines for Triazoles
FeatureAutoDock Vina / Smina Schrödinger Glide (XP) GOLD (ChemPLP)
Scoring Function Empirical + Knowledge-basedEmpirical + Force Field (OPLS)Knowledge-based
Triazole Handling Excellent for rapid screening; treats ring as rigid.Superior handling of tautomeric penalties and ring flipping.Highly effective for metal coordination (flexible side chains).
Heme Interaction Requires manual definition of Fe-N interaction parameters.Native support for metal coordination constraints.explicit metal coordination geometry terms.
Best Use Case Large library screening (Virtual Screening).Lead optimization & binding energy ranking.Metalloenzymes (e.g., CYP51).[1][2]

Expert Insight: For 1,2,4-triazoles targeting CYP51, the nitrogen-iron coordination is a covalent-like interaction. Standard Vina scoring often underestimates this bond unless specific metal-coordination constraints are applied. Conversely, for 1,2,3-triazoles in kinase pockets (EGFR), Vina performs exceptionally well as the interaction is primarily hydrogen bonding and hydrophobic stacking.

Case Study 1: Antifungal Targets (CYP51)

The Challenge: Modeling the coordination bond between the triazole N4 (or N3) and the Heme Iron (Fe²⁺/Fe³⁺).[3]

Mechanism of Action

Antifungal azoles inhibit Lanosterol 14


-demethylase (CYP51).[4] The critical interaction is the orthogonal coordination of a triazole nitrogen lone pair to the heme iron, blocking the oxidation of lanosterol.
Comparative Data: 1,2,3- vs. 1,2,4-Triazoles

Recent studies indicate distinct binding profiles for these isomers. 1,2,4-triazoles (like Fluconazole) are classic heme binders. However, novel 1,2,3-triazoles (synthesized via Click Chemistry) are emerging as potent alternatives with reduced off-target toxicity.

Table 1: Binding Energy Comparison against C. albicans CYP51 (PDB: 5TL8)

Compound ClassRep. LigandBinding Energy (kcal/mol)Key InteractionSource
Standard Drug Fluconazole-7.8 to -8.2N4-Fe Coordination (2.1 Å)[1, 3]
1,2,3-Triazole Compound 4s-9.4Hydrophobic Tunnel + H-bond (Tyr118)[1]
1,2,4-Triazole Compound 5k-10.1N-Fe Coord +

-

Stacking (His377)
[2]
Hybrid Posaconazole-11.5Extended Hydrophobic Tail Interaction[4]

Analysis: The 1,2,4-triazole Compound 5k outperforms the standard Fluconazole due to additional


-

stacking interactions that the standard drug lacks. While 1,2,3-triazoles (Compound 4s) show strong affinity, they often rely less on direct heme coordination and more on occupying the hydrophobic access tunnel, potentially offering a better safety profile (less interference with human CYP450s).
Visualization: CYP51 Interaction Pathway

The following diagram illustrates the critical binding nodes for a successful triazole antifungal dock.

CYP51_Binding Ligand Triazole Ligand Heme Heme Cofactor (Fe) Ligand->Heme Coordination (N-Fe) Tunnel Hydrophobic Access Channel Ligand->Tunnel Van der Waals Tyr118 Tyr118 / Tyr132 (H-Bond) Ligand->Tyr118 H-Bonding Activity Ergosterol Inhibition Heme->Activity Blocks Oxidation Tunnel->Activity Stabilizes Pose

Figure 1: Mechanistic binding pathway of Triazole ligands in the CYP51 active site. The N-Fe coordination is the primary driver, stabilized by hydrophobic tunnel interactions.

Case Study 2: Anticancer Targets (EGFR & VEGFR-2)

The Challenge: Achieving selectivity in the ATP-binding pocket.

Mechanism of Action

In kinases like EGFR and VEGFR-2, the triazole ring often acts as a linker that positions aromatic tails into the hydrophobic back-pocket while forming hydrogen bonds with the "hinge region" residues (e.g., Met793 in EGFR).

Comparative Data: Triazole Hybrids vs. Standards

Hybridization of triazoles with scaffolds like indolinone or quinazoline has yielded nanomolar inhibitors.

Table 2: Inhibitory Potency & Docking Scores against VEGFR-2 / EGFR

CompoundScaffold TypeTargetIC50 (µM)Docking Score (kcal/mol)Source
Sorafenib Urea-based (Std)VEGFR-20.030-10.5[5]
Compound 11d Indolinone-TriazoleVEGFR-20.016-11.2[5]
Lapatinib Quinazoline (Std)EGFR0.040-9.8[7]
Compound 4d Schiff Base-TriazoleEGFR0.130-10.0[7]

Analysis: Compound 11d (Indolinone-Triazole) demonstrates superior potency to Sorafenib.[5] Docking reveals that the triazole ring facilitates a sharper geometric turn, allowing the molecule to fit deeper into the VEGFR-2 ATP binding site compared to the linear urea linkage of Sorafenib.

Experimental Protocol: High-Fidelity Triazole Docking

To reproduce the results cited above, follow this self-validating protocol. This workflow is optimized for AutoDock Vina but transferable to Glide.

Step 1: Ligand Preparation (Critical)
  • Tautomer Generation: Triazoles exist in 1H and 2H tautomeric forms. You must generate both.

    • Tool: Obabel or LigPrep.

    • Command:obabel -i smi ligand.smi -o pdbqt -O ligand.pdbqt --gen3d -p 7.4

  • Stereochemistry: Ensure chiral centers (if any) are defined.

Step 2: Receptor Preparation (The Heme Trick)

For CYP51, the Heme iron is often non-standard in PDB files.

  • Clean PDB: Remove water (except conserved waters bridging Tyr118).

  • Charge Assignment: Assign Gasteiger charges.

  • Heme Iron: Manually edit the PDBQT file to ensure the Fe atom has a charge of +2.0 or +3.0 depending on the oxidation state modeled.

    • Validation: If the docking score is > -6.0 kcal/mol for Fluconazole, your Fe parameter is wrong.

Step 3: Grid Generation
  • Center: For CYP51, center on the Heme Iron. For EGFR, center on the N1 of the native ATP analog.

  • Box Size: 25 x 25 x 25 Å (Standard).

Step 4: Execution & Analysis

Run Vina with high exhaustiveness (exhaustiveness = 32) to ensure convergence.

Visualization: The Docking Workflow

Docking_Protocol cluster_0 Preparation cluster_1 Docking cluster_2 Validation L_Prep Ligand Prep (Gen Tautomers) Grid Grid Box (Center on Active Site) L_Prep->Grid R_Prep Receptor Prep (Charge Fe) R_Prep->Grid Vina Vina Execution (Exhaustiveness=32) Grid->Vina RMSD RMSD Calc (< 2.0 Å vs Crystal) Vina->RMSD Interact Interaction Profiling (PLIP / PyMOL) RMSD->Interact

Figure 2: Standardized workflow for reproducible molecular docking of triazole derivatives.

Conclusion

Comparative studies confirm that the 1,2,4-triazole scaffold remains superior for metalloenzyme targets like CYP51 due to favorable N-Fe coordination geometry. However, 1,2,3-triazole hybrids are outperforming standard inhibitors in kinase targets (EGFR/VEGFR) by exploiting hydrophobic pockets with novel geometric orientations.

Recommendation:

  • Use GOLD or Glide for CYP51 studies to accurately model metal constraints.

  • Use AutoDock Vina for high-throughput screening of Triazole-Kinase inhibitors.

References

  • Synthesis and antifungal evaluation of new azole derivatives containing 1,2,3-triazole. NIH / PubMed Central. Link

  • Design, synthesis, antifungal evaluation, and molecular docking of novel 1,2,4-triazole derivatives. RSC Advances. Link

  • Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51. Frontiers in Chemistry. Link

  • Efficient selective targeting of Candida CYP51 by oxadiazole derivatives. Scientific Reports. Link

  • 1,2,4-Triazole-Tethered Indolinones as New Cancer-Fighting Small Molecules Targeting VEGFR-2. Molecules (MDPI). Link

  • Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy. European Journal of Medicinal Chemistry. Link

  • Design, Synthesis and Molecular Docking of 1,2,4-Triazole Schiff Base Hybrids as Tubulin, EGFR Inhibitors. ResearchGate. Link

  • Comparing AutoDock and Vina in Ligand/Decoy Discrimination. Applied Sciences (MDPI). Link[6]

Sources

Validation

Comparative Validation Guide: Mechanism of Action for Targeted Protein Degraders (Degra-X) vs. Traditional Inhibitors

Executive Summary Validating the mechanism of action (MoA) for a Targeted Protein Degrader (such as the hypothetical Degra-X ) requires a fundamental shift from traditional pharmacology. Unlike small molecule inhibitors...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Validating the mechanism of action (MoA) for a Targeted Protein Degrader (such as the hypothetical Degra-X ) requires a fundamental shift from traditional pharmacology. Unlike small molecule inhibitors that function via occupancy-driven models (requiring 1:1 binding to block function), degraders like PROTACs operate on an event-driven (catalytic) model.[1]

This guide provides a rigorous, self-validating framework to confirm that [Compound Name] functions as a bona fide degrader. It compares performance metrics against traditional inhibitors and outlines the "Gold Standard" experimental workflows required for peer-reviewed publication.

Part 1: The Mechanistic Divergence (Theory)

To validate Degra-X, one must first prove it does not behave like a standard inhibitor. The core distinction lies in the Ternary Complex .

  • Inhibitors (Inhib-Y): Bind to the active site (occupancy). Effect is proportional to the duration and strength of binding (

    
    ).
    
  • Degraders (Degra-X): Recruit an E3 Ligase (e.g., CRBN or VHL) to the Protein of Interest (POI). This forms a transient ternary complex, leading to polyubiquitination and proteasomal destruction. The drug is recycled, allowing sub-stoichiometric potency.

Visualization: The Event-Driven Signaling Pathway

The following diagram illustrates the specific UPS (Ubiquitin-Proteasome System) pathway required for Degra-X validation.

MoA_Pathway PROTAC Degra-X (PROTAC) Ternary Ternary Complex (POI-Drug-E3) PROTAC->Ternary Proximity Induction POI Target Protein (POI) POI->Ternary Proximity Induction E3 E3 Ligase (e.g., CRBN) E3->Ternary Proximity Induction Ub Poly-Ubiquitination Ternary->Ub E2 Transfer Proteasome 26S Proteasome Ub->Proteasome Recognition Degradation Peptide Fragments (POI Destroyed) Proteasome->Degradation Recycle Drug Recycled Proteasome->Recycle Catalytic Turnover

Figure 1: The Catalytic Cycle of PROTAC-mediated degradation.[2] Unlike inhibitors, the drug is not consumed but recycled to degrade multiple target molecules.[3]

Part 2: Comparative Performance Metrics

When publishing data, you must contrast the pharmacodynamics of Degra-X against a standard inhibitor. The most critical differentiator is the Hook Effect (autoinhibition at high concentrations), which is unique to bifunctional degraders.

Metric Comparison Table
FeatureSmall Molecule Inhibitor (Inhib-Y)Targeted Degrader (Degra-X)Experimental Implication
Primary Metric IC50 (Inhibitory Concentration)DC50 (Degradation Concentration)DC50 is often lower (more potent) than binding affinity (

) due to catalysis.
Max Effect Emax (Functional Blockade)Dmax (Depth of Degradation)Dmax > 90% is often required for scaffolding proteins where inhibition fails.
Dose Response Sigmoidal (Monotonic)Bell-Shaped (Bi-phasic) High [Degra-X] saturates E3 and POI separately (Hook Effect), preventing ternary complex.
Duration

-dependent (Reversible)
Protein Resynthesis-dependentEffect persists after drug washout until the cell synthesizes new protein.
Selectivity Binding Pocket AffinityBinding + Cooperativity Higher selectivity due to the requirement of stable Ternary Complex formation.[3][4]

Part 3: Experimental Protocols (The "How-To")

To claim "Mechanism of Action," you must prove the protein loss is due to proteasomal degradation , not transcriptional downregulation or simple instability.

Protocol A: The "Rescue" Validation System (Self-Validating)

This is the definitive experiment to prove UPS-dependence. If Degra-X works via the proteasome, blocking the proteasome must "rescue" the protein levels.

Methodology:

  • Seed Cells: Plate cells (e.g., HEK293 or cancer line) at 70% confluence.

  • Pre-treatment (Control Arms):

    • Arm 1 (Vehicle): DMSO only.

    • Arm 2 (Proteasome Block): Pre-treat with MG132 (10 µM) or Bortezomib for 1 hour.

    • Arm 3 (Neddylation Block): Pre-treat with MLN4924 (1 µM) to inhibit Cullin-RING E3 ligases.

  • Treatment: Add Degra-X at

    
     concentration to all arms. Incubate for 4–6 hours.
    
  • Readout: Western Blot for POI.

    • Success Criteria: POI disappears in Arm 1 but is restored (rescued) in Arms 2 and 3.

Protocol B: Kinetic Degradation Profiling (HiBiT/NanoBRET)

Western blots are semi-quantitative. For high-impact journals, use a kinetic assay like HiBiT (Promega) or NanoBRET .

Methodology (NanoBRET Target Engagement):

  • Transfection: Express POI fused to NanoLuc luciferase.

  • Tracer Addition: Add a cell-permeable fluorescent tracer that binds the POI.[5][6]

  • Competition: Add Degra-X.

  • Measurement:

    • Immediate (0-15 min): Loss of BRET signal indicates Target Engagement (Binding).

    • Late (2-24 hrs): Loss of total luminescence indicates Degradation (Protein loss).

    • Note: An inhibitor will show engagement but NO loss of total luminescence.

Visualization: The Validation Logic Tree

Use this decision tree to interpret your experimental data.

Validation_Logic Start Observe Protein Loss (Western Blot / HiBiT) Check_mRNA Check mRNA Levels (qPCR) Start->Check_mRNA mRNA_Down mRNA Decreased? Check_mRNA->mRNA_Down Transcriptional Conclusion: Transcriptional Inhibitor (NOT a Degrader) mRNA_Down->Transcriptional Yes Rescue_Exp Run Rescue Experiment (MG132 / MLN4924) mRNA_Down->Rescue_Exp No (Stable) Rescue_Result Protein Rescued? Rescue_Exp->Rescue_Result Non_Proteasomal Conclusion: Off-target / Instability (Investigate Lysosome) Rescue_Result->Non_Proteasomal No Hook_Check Check Dose Response (High Concentration) Rescue_Result->Hook_Check Yes Hook_Result Hook Effect Visible? Hook_Check->Hook_Result Validated VALIDATED PROTAC MoA (Publishable) Hook_Result->Validated Yes (Bell Shape) Likely_Degrader Likely Degrader (Check E3 dependency) Hook_Result->Likely_Degrader No (Saturation)

Figure 2: Decision matrix for distinguishing bona fide degraders from transcriptional inhibitors or non-specific artifacts.

References

  • Bondeson, D. P., et al. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs. Nature Chemical Biology. [Link]

  • Lai, A. C., & Crews, C. M. (2017).[7] Induced protein degradation: an emerging drug discovery paradigm. Nature Reviews Drug Discovery. [Link]

  • Riching, K. M., et al. (2018). Quantitative Live-Cell Kinetic Degradation and Mechanistic Profiling of PROTAC Mode of Action. ACS Chemical Biology. [Link]

  • Hughes, S. J., et al. (2016). PROTACs: The new modalities in drug discovery. Drug Discovery Today: Technologies. [Link]

Sources

Comparative

head-to-head comparison of [compound name] with fluconazole

Topic: Head-to-Head Comparison of Voriconazole with Fluconazole Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The Structural and Functiona...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Head-to-Head Comparison of Voriconazole with Fluconazole Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Structural and Functional Evolution

This guide provides a technical head-to-head analysis of Voriconazole (the "Compound" of interest) versus the standard-of-care azole, Fluconazole . While Fluconazole remains the backbone of antifungal therapy for susceptible Candida species, Voriconazole represents a critical structural evolution designed to bridge the efficacy gap against resistant molds, specifically Aspergillus spp., and intrinsically resistant yeast strains like Candida krusei.

For the drug development scientist, the comparison highlights the trade-off between pharmacokinetic predictability (Fluconazole’s linear PK) and potency/spectrum expansion (Voriconazole’s non-linear PK and higher CYP affinity).

Structural Activity Relationship (SAR) & Mechanism

Both compounds target Lanosterol 14α-demethylase (ERG11/Cyp51A) , a key enzyme in the ergosterol biosynthesis pathway. Inhibition leads to the accumulation of toxic 14α-methyl sterols, disrupting membrane integrity.

  • Fluconazole: A bis-triazole structure. Its high polarity facilitates metabolic stability and renal excretion but limits binding affinity to the hydrophobic pocket of the enzyme in certain molds.

  • Voriconazole: A derivative of fluconazole where one triazole moiety is replaced by a fluoropyrimidine ring, and an α-methyl group is added to the propyl backbone.[1]

    • Impact: The α-methyl group enhances binding affinity to the heme iron of the enzyme. The fluoropyrimidine ring extends the spectrum to filamentous fungi (Aspergillus) which are naturally resistant to fluconazole.

Visualizing the Target Pathway

Ergosterol_Pathway AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Target 14α-Demethylase (ERG11/Cyp51A) Lanosterol->Target Substrate Intermediates Toxic 14α-methyl sterols (Accumulation) Target->Intermediates Inhibition Result Ergosterol Ergosterol (Cell Membrane Integrity) Target->Ergosterol Normal Catalysis Fluconazole Fluconazole (Bis-triazole) Fluconazole->Target Reversible Inhibition (Kd: Moderate) Voriconazole Voriconazole (Fluoropyrimidine) Voriconazole->Target Tight Binding Inhibition (Kd: High) Intermediates->Ergosterol Membrane Failure

Figure 1: Mechanism of Action. Voriconazole exhibits tighter binding affinity (Kd) to ERG11 compared to Fluconazole, effectively blocking the conversion of Lanosterol to Ergosterol even in resistant strains.

Spectrum of Activity & MIC Profiling

The following data aggregates comparative Minimum Inhibitory Concentration (MIC) values from CLSI M27-A3 microdilution assays. Voriconazole consistently demonstrates lower MICs (higher potency).

OrganismFluconazole MIC₉₀ (µg/mL)Voriconazole MIC₉₀ (µg/mL)Interpretation
Candida albicans 0.5 – 64.00.016 – 0.06Voriconazole is ~10-100x more potent in vitro.
Candida krusei > 64 (Resistant)0.5 – 1.0 (Susceptible)Critical Differentiator: Voriconazole covers intrinsic fluconazole resistance.
Candida glabrata 16 – >64 (SDD/R)1.0 – 4.0Comparison is complex; Voriconazole often retains activity but cross-resistance exists.
Aspergillus fumigatus No Activity0.25 – 1.0Primary Indication: Voriconazole is 1st line therapy; Fluconazole is ineffective.
Cryptococcus neoformans 4.0 – 8.00.06 – 0.25Voriconazole shows superior CNS penetration and potency.

Key Insight: While Fluconazole is sufficient for wild-type C. albicans, Voriconazole is the mandatory choice for Aspergillus and C. krusei. However, researchers must note that C. glabrata often acquires cross-resistance via CDR1/CDR2 efflux pumps, affecting both azoles.

Pharmacokinetics & CYP Liability

This is the most significant divergence point for drug development. Fluconazole behaves predictably (Linear PK), while Voriconazole exhibits Michaelis-Menten (Non-linear) PK , making dosing and toxicity harder to predict.

Comparative PK Parameters
ParameterFluconazoleVoriconazoleImpact on Development
Bioavailability >90% (Not affected by food)96% (Reduced by fatty meals)High oral viability for both.
Protein Binding Low (11-12%)Moderate (58%)Fluconazole has higher free-drug fraction.
Metabolism Minimal (<10% hepatic)Extensive Hepatic (CYP2C19, 2C9, 3A4)Voriconazole requires pharmacogenomic consideration (CYP2C19 polymorphisms).
Elimination Renal (>80% unchanged)Hepatic (<2% unchanged in urine)Fluconazole requires renal adjustment; Voriconazole requires hepatic monitoring.
Half-Life (t½) ~30 Hours (Linear)~6 Hours (Dose-dependent)Fluconazole allows QD dosing easily; Voriconazole requires loading doses to reach steady state.
CYP Inhibition Data (Drug-Drug Interactions)

Voriconazole is a broader and more potent inhibitor of CYP enzymes, increasing the risk of DDI compared to Fluconazole.

  • CYP3A4 Inhibition Constant (Ki):

    • Voriconazole: Ki ≈ 0.66 – 2.97 µM (Potent/Moderate)[2]

    • Fluconazole: Ki ≈ 18.3 µM (Weak)

    • Result: Voriconazole significantly increases exposure of CYP3A4 substrates (e.g., immunosuppressants like tacrolimus) more than Fluconazole.

Experimental Protocols

For researchers aiming to validate these comparisons in-house, the following protocols are standardized based on CLSI and FDA bioanalytical guidelines.

Protocol A: Comparative MIC Determination (CLSI M27-A3)

Objective: To determine the in vitro potency difference between Fluconazole and Voriconazole.

  • Media Preparation: Use RPMI 1640 medium buffered with MOPS (0.165 M) to pH 7.0.

  • Stock Solutions:

    • Dissolve Fluconazole in water (hydrophilic).

    • Dissolve Voriconazole in DMSO (hydrophobic).

  • Dilution Series: Prepare 2-fold serial dilutions in 96-well microtiter plates.

    • Range Fluconazole: 64 µg/mL to 0.125 µg/mL.

    • Range Voriconazole: 16 µg/mL to 0.03 µg/mL.[3]

  • Inoculum: Adjust yeast suspension to

    
     to 
    
    
    
    cells/mL.
  • Incubation: 35°C for 24 hours (Candida) or 48 hours (Aspergillus/Cryptococcus).

  • Endpoint Reading:

    • Fluconazole: Read at 50% inhibition (prominent growth reduction) due to trailing effect.

    • Voriconazole: Read at 100% inhibition (optically clear) for molds; 50% for yeasts.

Protocol B: CYP450 Inhibition Assay (High-Throughput)

Objective: To calculate Ki values and assess DDI potential.

  • System: Human Liver Microsomes (HLM) pooled from >50 donors.

  • Probe Substrates:

    • Midazolam (for CYP3A4).

    • S-Mephenytoin (for CYP2C19).

  • Reaction Mix:

    • Incubate HLM (0.5 mg/mL) with NADPH regenerating system.

    • Add Test Inhibitor (Voriconazole or Fluconazole) at concentrations 0.1 – 100 µM.

  • Initiation: Add probe substrate. Incubate at 37°C for 10-20 mins.

  • Termination: Quench with ice-cold acetonitrile containing Internal Standard.

  • Analysis: LC-MS/MS quantification of metabolite formation (e.g., 1'-hydroxymidazolam).

  • Calculation: Plot % Activity vs. Log[Inhibitor]. Fit to Dixon plot to determine Ki.

Visualizing the Interaction Workflow

CYP_Protocol HLM Human Liver Microsomes Incubation Incubation 37°C, 10-20 min HLM->Incubation Inhibitor Test Compound (Vori vs Fluco) Inhibitor->Incubation Substrate Probe Substrate (e.g., Midazolam) Substrate->Incubation Quench Acetonitrile Quench + Internal Std Incubation->Quench LCMS LC-MS/MS Analysis Quench->LCMS Data Data Output: IC50 & Ki Calculation LCMS->Data

Figure 2: CYP Inhibition Assay Workflow. This standard protocol is used to determine the inhibitory constant (Ki), quantifying the drug-drug interaction liability of the azoles.

References

  • Pfizer Inc. (2010). VFEND® (voriconazole) Prescribing Information. U.S. Food and Drug Administration.[4][5] Link

  • Pfaller, M. A., et al. (2006). In vitro activities of voriconazole, posaconazole, and fluconazole against 4,169 clinical isolates of Candida spp. and Aspergillus spp. Journal of Clinical Microbiology. Link

  • Niwa, T., et al. (2005). Comparison of the inhibitory effects of azole antifungals on cytochrome P450 3A4 genetic variants. Drug Metabolism and Disposition.[6] Link

  • Theuretzbacher, U., et al. (2006).[7] Pharmacokinetic/Pharmacodynamic Profile of Voriconazole. Clinical Pharmacokinetics. Link

  • Clinical and Laboratory Standards Institute (CLSI). (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition (M27-A3). Link

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling [2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanol

Executive Summary & Chemical Context Compound Class: Chlorinated Triazole Intermediate Primary Application: Key pharmacophore in the synthesis of antifungal agents (e.g., Isavuconazole analogs). Operational Directive: Th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

Compound Class: Chlorinated Triazole Intermediate Primary Application: Key pharmacophore in the synthesis of antifungal agents (e.g., Isavuconazole analogs). Operational Directive: This compound possesses significant biological activity potential (ergosterol biosynthesis inhibition) and structural alerts for hepatotoxicity and reproductive toxicity. Standard laboratory PPE is insufficient . Handling requires an Occupational Exposure Band (OEB) 3 strategy, prioritizing containment and respiratory isolation.

Hazard Identification & Risk Assessment

As a Senior Application Scientist, I strongly advise against treating this merely as a chemical irritant. The triazole moiety dictates a "guilty until proven innocent" approach regarding systemic toxicity.

Hazard Profile Matrix
Hazard ClassLikely GHS ClassificationMechanistic Rationale
Acute Toxicity H302: Harmful if swallowedTriazole pharmacophores often exhibit moderate oral toxicity.[1]
Irritation H315/H319: Skin/Eye IrritantChlorinated phenyl rings are potent mucous membrane irritants.
Reproductive H361d: Suspected of damaging the unborn childCRITICAL: Many triazole antifungals are teratogenic. Treat intermediates as potential reproductive toxins.
Target Organ H373: May cause damage to organs (Liver)CYP450 inhibition mechanism implies hepatic stress upon systemic absorption.
Decision Logic: Containment vs. PPE

PPE is the last line of defense. Use this decision tree to determine your primary containment strategy before selecting PPE.

RiskAssessment Start Start: Handling Assessment State Physical State? Start->State Sol Solution/Liquid State->Sol Dissolved Solid Dry Powder/Solid State->Solid Powder Qty Quantity > 100mg? LowRisk Standard Fume Hood + N95 Backup Qty->LowRisk No (<100mg) HighRisk Isolator / Glove Box (HEPA Filtered) Qty->HighRisk Bulk (>10g) MedRisk Fume Hood + P100/PAPR Respiratory Qty->MedRisk Yes (>100mg) Sol->LowRisk Low Volatility Solid->Qty

Figure 1: Containment decision logic based on physical state and quantity.[1] Powder handling poses the highest inhalation risk.

Personal Protective Equipment (PPE) Specifications

The following PPE ensemble is designed to prevent dermal absorption (due to lipophilicity of the phenyl ring) and inhalation of micro-particulates .

A. Respiratory Protection[1][2][3][4][5][6][7][8]
  • Minimum Requirement: Half-face respirator with P100 (HEPA) cartridges.

  • Recommended (High Frequency/Quantity): Powered Air Purifying Respirator (PAPR) with loose-fitting hood.

    • Why? PAPRs eliminate the fit-testing variable and provide positive pressure, ensuring any leakage is outward, not inward.

  • Prohibited: Surgical masks or simple dust masks. These offer zero protection against bioactive dusts.

B. Dermal Protection (Hands)
  • Protocol: Double Gloving is mandatory.

  • Inner Glove: 4 mil Nitrile (Bright color, e.g., orange/purple) to act as a breach indicator.

  • Outer Glove: 5-8 mil Nitrile or Neoprene (Long cuff).

  • Change Frequency: Every 60 minutes or immediately upon splash.

    • Causality: Chlorinated aromatics can permeate standard nitrile in <2 hours. The "double layer" creates a diffusion gap that exponentially increases breakthrough time.

C. Body & Eye Protection[3][9]
  • Suit: Tyvek® or similar non-woven, polyethylene-coated lab coat/coverall. Cotton coats retain powder and become secondary contamination sources.

  • Eyes: Chemical splash goggles (ventless or indirect vent). Face shield required if working outside a hood (not recommended).

Operational Protocol: The "Clean-to-Dirty" Workflow

Safety is a behavior, not just equipment.[2] This workflow prevents the migration of the chemical outside the containment zone.

Workflow cluster_0 Zone 1: Preparation cluster_1 Zone 2: Active Handling cluster_2 Zone 3: Exit/Disposal Step1 Inspect PPE (Check Glove Integrity) Step2 Don Inner Gloves + Tyvek Sleeves Step1->Step2 Step3 Don Outer Gloves (Tape to Sleeve) Step2->Step3 Step4 Perform Task (Inside Fume Hood) Step3->Step4 Step5 Wipe Containers (Solvent Decon) Step4->Step5 Step6 Remove Outer Gloves (Inside Hood) Step5->Step6 Step7 Wash Inner Gloves (Soap/Water) Step6->Step7 Step8 Doff PPE (Roll Inside-Out) Step7->Step8

Figure 2: Sequential workflow to ensure containment integrity during donning, handling, and doffing.

Key Operational Steps
  • Taping: Tape the junction between the outer glove and the Tyvek sleeve. This prevents powder from migrating up the wrist during arm movements.

  • Solvent Wipe-Down: Before removing any container (flask/vial) from the hood, wipe the exterior with a paper towel dampened in Ethanol or Acetone. This removes invisible electrostatic dust.

  • Doffing Technique: Remove outer gloves inside the hood. Treat the outer gloves as hazardous waste immediately.

Decontamination & Disposal Plan

Surface Decontamination

The lipophilic nature of [2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanol means water alone is ineffective.

  • Primary Wash: Wipe surfaces with Acetone or Ethyl Acetate to solubilize residues.

  • Secondary Wash: Follow with a surfactant solution (1% Alconox or SDS) to lift remaining particulates.

  • Verification: For high-frequency handling areas, use a UV lamp (if the compound fluoresces) or swab testing to verify cleaning efficacy.

Waste Disposal Streams
  • Solid Waste (PPE/Wipes): Segregate into "Hazardous Chemical Debris" bins. Do not use general trash.

  • Liquid Waste: Collect in "Halogenated Organic Solvent" carboys. The chlorine atom requires specific incineration protocols to prevent dioxin formation.

  • Destruction: The ultimate disposal method must be High-Temperature Incineration (>1000°C) with flue gas scrubbing.

Emergency Response (Spill Scenario)

Scenario: 500mg powder spill on benchtop.

  • Evacuate: Clear the immediate area. Allow dust to settle (2-3 mins).

  • PPE Upgrade: Don full-face respirator (P100) if not already wearing one.

  • Contain: Cover spill with oil-impregnated pads or damp paper towels to suppress dust. Do not sweep dry.

  • Clean: Scoop up damp material. Clean area with Acetone, then soapy water. Repeat 3x.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Isavuconazole Intermediates. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier - Triazole Derivatives and Toxicology. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[3][4] Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). The NIOSH Occupational Exposure Banding Process for Chemical Risk Management. Retrieved from [Link][5]

Sources

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[2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanol
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[2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanol
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